1-Methylallyl acetate
Description
The exact mass of the compound 1-Methylallyl acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Methylallyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylallyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
but-3-en-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-5(2)8-6(3)7/h4-5H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWCPTCPTWCZSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20986650 | |
| Record name | But-3-en-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20986650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6737-11-7 | |
| Record name | 1-Methylallyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006737117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | But-3-en-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20986650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYLALLYL ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical properties of 1-Methylallyl acetate
An In-Depth Technical Guide to 1-Methylallyl Acetate: Chemical Properties, Characterization, and Applications
Abstract
This technical guide provides a comprehensive analysis of 1-methylallyl acetate (CAS No. 6737-11-7), an unsaturated ester of significant interest in synthetic chemistry. As a versatile chemical intermediate, understanding its chemical properties is paramount for researchers, scientists, and professionals in drug development. This document delineates the compound's chemical identity, physicochemical properties, and detailed spectroscopic profile. It offers field-proven experimental protocols for its characterization and a representative synthetic pathway, emphasizing the causal reasoning behind methodological choices. Furthermore, this guide explores the reactivity of its core functional groups and discusses potential applications, particularly in polymer science and as a modifiable scaffold in medicinal chemistry.
Chemical Identity and Structure
1-Methylallyl acetate, systematically named but-3-en-2-yl acetate, is an organic compound featuring both an ester and an alkene functional group.[1][2] Its structure consists of an acetate group linked to the secondary carbon of a butene chain, creating a chiral center and imparting specific reactivity to the molecule.
| Identifier | Value |
| IUPAC Name | but-3-en-2-yl acetate[1][2] |
| Synonyms | 1-Methylallyl acetate, Acetic acid 1-buten-3-yl ester, 1-Methyl-2-propenyl acetate, 3-Buten-2-ol, acetate[1][3][4] |
| CAS Registry Number | 6737-11-7[1][2][3][4][5] |
| Molecular Formula | C₆H₁₀O₂[1][3][4][5] |
| Molecular Weight | 114.14 g/mol [1][3][4] |
| SMILES | CC(C=C)OC(=O)C[1][2] |
| InChIKey | LYWCPTCPTWCZSZ-UHFFFAOYSA-N[1][2][3][4] |
Figure 1: 2D Chemical Structure of 1-Methylallyl Acetate.
Physicochemical Properties
The physical properties of 1-methylallyl acetate dictate its handling, purification, and reaction conditions. As a relatively small ester, it is a liquid at room temperature with a characteristic boiling point suitable for purification by distillation.
| Property | Value | Source |
| Appearance | Colorless Liquid | Assumed based on similar small esters |
| Boiling Point | 111.9 °C (at 1.01325 bar) | [2] |
| Melting Point | -90.2 °C | [2] |
| Density | 0.893 g/cm³ (at 25 °C) | [2] |
| Octanol/Water Partition Coefficient (logP) | 1.124 (Crippen Calculated) | [4] |
Spectroscopic Profile for Structural Elucidation
Confirming the identity and purity of 1-methylallyl acetate is critically dependent on spectroscopic analysis. The following sections detail the expected spectral features and provide standardized protocols for data acquisition, ensuring a self-validating system for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₃ (vinyl side) | ~1.3 | Doublet | 3H |
| -CH₃ (acetate) | ~2.0 | Singlet | 3H |
| =CH₂ (terminal) | ~5.1 - 5.3 | Multiplet | 2H |
| -CH- (ester link) | ~5.3 - 5.5 | Multiplet | 1H |
| =CH- (internal) | ~5.7 - 5.9 | Multiplet | 1H |
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Carbon Assignment | Approx. Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (vinyl side) | ~20 |
| -CH₃ (acetate) | ~21 |
| -CH- (ester link) | ~72 |
| =CH₂ (terminal) | ~115 |
| =CH- (internal) | ~138 |
| C=O (ester) | ~170 |
-
Sample Preparation: Dissolve 5-10 mg of purified 1-methylallyl acetate in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for nonpolar to moderately polar organic compounds and its well-characterized residual solvent peak. Add tetramethylsilane (TMS) as an internal standard for referencing the chemical shift to 0.00 ppm.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths are advantageous as they provide better signal dispersion, which is crucial for resolving the complex multiplets in the vinyl region of this molecule.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans (typically 8-16) to achieve a high signal-to-noise ratio. A relaxation delay of 1-2 seconds is generally adequate.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A significantly higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.
Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C=O (ester) | ~1735 | Strong, sharp stretch |
| C=C (alkene) | ~1645 | Medium stretch |
| C-O (ester) | ~1240 | Strong stretch |
| =C-H | ~3080 | Medium stretch |
-
Sample Preparation: As 1-methylallyl acetate is a liquid, the spectrum is most conveniently acquired neat. Place one drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film. These materials are transparent to mid-range IR radiation.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: First, record a background spectrum of the clean, empty salt plates to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can reveal structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 114.14.[3]
-
Key Fragmentation: A prominent fragment is expected at m/z 43, corresponding to the stable acetyl cation [CH₃CO]⁺. Another significant fragmentation pathway involves the loss of the acetate group, leading to the formation of the butenyl cation.
Chemical Reactivity and Synthesis
The molecule's reactivity is governed by its two primary functional groups: the ester and the alkene.
Key Reactivity Pathways
-
Ester Hydrolysis: Like any ester, 1-methylallyl acetate can be hydrolyzed under acidic or basic (saponification) conditions to yield 3-buten-2-ol and acetic acid or its corresponding salt.
-
Alkene Reactions: The carbon-carbon double bond is susceptible to a variety of addition reactions, including:
-
Hydrogenation: Catalytic hydrogenation (e.g., with H₂/Pd-C) will reduce the double bond to yield sec-butyl acetate.
-
Halogenation: Addition of halogens like Br₂ or Cl₂ across the double bond.
-
Polymerization: The allylic nature of the double bond makes it a potential monomer, though radical polymerization can be challenging due to degradative chain transfer to the allylic position.
-
Caption: Key reactivity pathways of 1-methylallyl acetate.
Laboratory-Scale Synthesis: Fischer Esterification
A standard and reliable method for synthesizing 1-methylallyl acetate is the Fischer esterification of its parent alcohol, 3-buten-2-ol, with acetic acid.
Caption: Experimental workflow for the synthesis of 1-methylallyl acetate.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-buten-2-ol (1.0 eq) and glacial acetic acid (1.5 eq). The use of excess acetic acid helps to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the alcohol's molar amount). The acid protonates the carbonyl oxygen of the acetic acid, making it a much more reactive electrophile.
-
Reflux: Heat the reaction mixture to reflux with stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.
-
Workup: Cool the mixture to room temperature and transfer it to a separatory funnel. Dilute with diethyl ether or another suitable organic solvent. Wash the organic layer sequentially with:
-
Water, to remove the bulk of the acid and excess acetic acid.
-
Saturated sodium bicarbonate solution, to neutralize any remaining acid catalyst. This step is critical to prevent product decomposition during distillation.
-
Brine (saturated NaCl solution), to reduce the solubility of organic material in the aqueous layer and aid in phase separation.
-
-
Drying and Purification: Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation to obtain pure 1-methylallyl acetate.
Applications in Research and Drug Development
While 1-methylallyl acetate is primarily used as a solvent and a synthetic intermediate, its structure offers potential for more advanced applications.[]
-
Polymer Chemistry: Analogous to its isomer methallyl acetate, it can be explored as a comonomer in polymerization reactions.[7][8] The incorporation of this monomer can modify the physical properties of polymers, such as flexibility and adhesion.[8]
-
Scaffold for Drug Development: The acetate group serves as a latent hydroxyl group. Post-polymerization hydrolysis could unmask pendant secondary alcohol functionalities along a polymer backbone. These hydroxyl groups can then be used as attachment points for conjugating drug molecules, targeting ligands, or solubility enhancers. This strategy is a hypothetical but mechanistically sound approach for creating novel polymer-drug delivery systems.[7]
Caption: A potential pathway for creating a polymer-drug conjugate.
Furthermore, the presence of the methyl group itself is highly relevant in medicinal chemistry. The strategic introduction of methyl groups is a common tactic in lead optimization to modulate physicochemical properties, block metabolic soft spots, and improve pharmacokinetic profiles.[9]
Safety, Handling, and Storage
Proper handling and storage are essential to ensure laboratory safety.
-
Hazards: 1-Methylallyl acetate is considered harmful if swallowed.[1] As a low-boiling point ester, it should be treated as a flammable liquid.
-
Handling:
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10][11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]
-
Keep away from heat, sparks, open flames, and other ignition sources.[10][13]
-
Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[10][11]
-
-
Storage:
References
-
1-Methylallyl acetate - the NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]
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1-Methylallyl acetate | C6H10O2 | CID 138821. (n.d.). PubChem. [Link]
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Chemical Properties of 1-Methylallyl acetate (CAS 6737-11-7). (n.d.). Cheméo. [Link]
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Thermophysical Properties of 1-methylallyl acetate. (n.d.). Chemcasts. [Link]
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SAFETY DATA SHEET. (2015, May 19). A.G. Layne, Inc. [Link]
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1-Methylallyl acetate. (n.d.). NIST WebBook. [Link]
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Methallyl acetate 820-71-3 wiki. (n.d.). LookChem. [Link]
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1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034166). (n.d.). Human Metabolome Database. [Link]
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1-methylallyl acetate (C6H10O2). (n.d.). PubChemLite. [Link]
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2-Methylallyl acetate | C6H10O2 | CID 69962. (n.d.). PubChem. [Link]
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1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]
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Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao xue xue bao = Acta pharmaceutica Sinica, 48(8), 1195–1208. [Link]
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An In-depth Technical Guide to 1-Methylallyl Acetate and Its Isomer: Properties, Applications, and Synthetic Utility
For researchers, scientists, and professionals in drug development and synthetic chemistry, a precise understanding of isomeric precursors is paramount. This guide provides a comprehensive technical overview of 1-methylallyl acetate (CAS 6737-11-7), a versatile chiral building block. To ensure clarity and prevent common points of confusion in procurement and application, this document also presents a comparative analysis with its structural isomer, methallyl acetate (CAS 820-71-3). The distinct placement of the methyl group in these molecules dictates their reactivity and, consequently, their applications in fields ranging from polymer science to stereoselective synthesis.
Section 1: Core Identification and Physicochemical Properties of 1-Methylallyl Acetate
1-Methylallyl acetate, systematically named but-3-en-2-yl acetate, is an allylic acetate that serves as a valuable intermediate in organic synthesis.[1] Its utility is largely derived from the presence of a stereocenter and a reactive allylic system, making it a key substrate in various catalytic reactions.
1.1: Key Identifiers
A clear identification of chemical compounds is the foundation of reproducible scientific research. The primary identifiers for 1-methylallyl acetate are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 6737-11-7 | [2][3][4][5] |
| IUPAC Name | but-3-en-2-yl acetate | [1] |
| Synonyms | 1-Methyl-2-propenyl acetate, 3-Buten-2-ol, acetate, 3-Acetoxy-1-butene | [2][3] |
| Chemical Formula | C₆H₁₀O₂ | [3][4] |
| Molecular Weight | 114.14 g/mol | [6] |
| SMILES | CC(C=C)OC(C)=O | [4] |
| InChI Key | LYWCPTCPTWCZSZ-UHFFFAOYSA-N | [3] |
1.2: Physicochemical Data
The physical and chemical properties of 1-methylallyl acetate are critical for its handling, storage, and application in chemical reactions.
| Property | Value | Source(s) |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 111.85 °C | |
| Melting Point | -90.2 °C | |
| Flash Point | 29.4 °C | [3] |
| Purity | >98.0% (GC) | [2] |
| Storage Temperature | 4°C | [3][7] |
1.3: Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-methylallyl acetate is classified with the following hazards:
-
Hazard Statements : H225: Highly flammable liquid and vapor. H302: Harmful if swallowed.[2][6]
-
Signal Word : Danger[3]
-
Pictograms : GHS02 (Flammable)[3]
-
Precautionary Statements : P210, P233, P240, P241, P242, P243, P280, P370+P378, P501.[3]
Proper handling in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment is essential.
1.4: Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of 1-methylallyl acetate. Data is available from sources such as the NIST Chemistry WebBook and PubChem, including:
Section 2: The Isomer of Significance: Methallyl Acetate
To prevent misidentification and to highlight the distinct applications of allylic acetates, it is crucial to introduce methallyl acetate, an isomer of 1-methylallyl acetate. The primary structural difference is the position of the methyl group on the double bond, which significantly alters its chemical properties and reactivity.
2.1: Key Identifiers of Methallyl Acetate
| Identifier | Value | Source(s) |
| CAS Number | 820-71-3 | [9][10] |
| IUPAC Name | 2-methylprop-2-enyl acetate | [10] |
| Synonyms | 2-Methylallyl acetate, β-Methallyl acetate | [10] |
| Chemical Formula | C₆H₁₀O₂ | [9][10] |
| Molecular Weight | 114.14 g/mol | [10] |
| SMILES | CC(=C)COC(=O)C | |
| InChI Key | IVKYUXHYUAMPMT-UHFFFAOYSA-N | [9] |
2.2: Physicochemical Data of Methallyl Acetate
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [9][11] |
| Boiling Point | 122 °C | [12] |
| Density | 0.906 g/cm³ | [12] |
| Refractive Index | 1.4110 - 1.4150 | |
| Flash Point | 35 °C |
2.3: Safety and Handling of Methallyl Acetate
Methallyl acetate is also a flammable liquid and may cause irritation to the eyes, respiratory system, and skin.[9]
-
Hazard Statements : H226: Flammable liquid and vapor.[7]
-
Signal Word : Warning
-
Pictograms : GHS02 (Flammable)
-
Precautionary Statements : P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501.[7]
Visualizing the Isomeric Difference
The structural distinction between 1-methylallyl acetate and methallyl acetate is best illustrated with their chemical structures.
Caption: Chemical structures of 1-Methylallyl acetate and Methallyl acetate.
Section 3: Comparative Applications and Synthetic Causality
The choice between 1-methylallyl acetate and methallyl acetate is dictated by the desired chemical transformation. Their structural differences lead to distinct reactivities, particularly in stereoselective synthesis and polymerization.
3.1: 1-Methylallyl Acetate in Stereoselective Synthesis
1-Methylallyl acetate is a key substrate in modern organic synthesis, particularly in palladium-catalyzed reactions.[13] These reactions are fundamental for constructing complex organic molecules with high stereospecificity and regioselectivity, which is crucial in the synthesis of chiral pharmaceuticals and biologically active compounds.[13]
The presence of a chiral center in 1-methylallyl acetate makes it a valuable precursor for asymmetric synthesis. Palladium-catalyzed allylic substitution reactions, such as the Tsuji-Trost reaction, can proceed with high fidelity, allowing for the controlled formation of new stereocenters.[9][14]
Furthermore, enzymatic resolution is a powerful technique for obtaining enantiomerically pure forms of chiral compounds. Lipase-catalyzed hydrolysis or transesterification can be employed to separate the enantiomers of 1-methylallyl acetate or its derivatives, providing access to highly valuable chiral building blocks.
3.2: Methallyl Acetate in Polymer and Fine Chemical Synthesis
In contrast, methallyl acetate is widely used as a monomer in polymer chemistry.[14][15] Its incorporation into polymer chains can modify the material's properties, such as flexibility, adhesion, and chemical resistance.[15] However, as an allylic monomer, it is prone to degradative chain transfer, which can lead to lower polymerization rates and molecular weights compared to more reactive vinyl monomers.[16] The α-methyl group in methallyl acetate can also introduce steric hindrance, further influencing its polymerization behavior.[3]
Methallyl acetate also serves as a versatile intermediate in the synthesis of fine chemicals.[9][14] It is commonly used as a flavoring agent in the food and beverage industry due to its fruity aroma and as a fragrance component in perfumes and air fresheners.[9] Additionally, it is utilized as a solvent in the production of paints, coatings, and adhesives.[9]
3.3: Experimental Protocol: Synthesis of Methallyl Acetate via Fischer Esterification
The following is a representative protocol for the synthesis of methallyl acetate, illustrating a common laboratory procedure. The causality for each step is explained to provide a deeper understanding of the process.
Reaction: CH₂(C(CH₃))CH₂OH + CH₃COOH ⇌ CH₂(C(CH₃))CH₂OOCCH₃ + H₂O
Materials:
-
Methallyl alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: Combine methallyl alcohol and a slight excess of glacial acetic acid (e.g., 1.2 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Rationale: A slight excess of acetic acid helps to drive the equilibrium towards the product side.
-
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid.
-
Rationale: The strong acid protonates the carbonyl oxygen of acetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
-
Reflux: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Refluxing ensures that the reaction temperature remains constant at the boiling point of the solvent.
-
-
Work-up and Neutralization: After cooling, transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Rationale: The water wash removes the bulk of the sulfuric acid and excess acetic acid. The sodium bicarbonate wash neutralizes any remaining acidic catalyst, preventing acid-catalyzed hydrolysis of the ester product. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent, filter, and purify the resulting methallyl acetate by distillation.
-
Rationale: The drying agent removes trace amounts of water that can interfere with purification and product stability. Distillation separates the desired ester from any remaining starting materials or high-boiling impurities.
-
Caption: A generalized workflow for the synthesis of methallyl acetate.
Section 4: Conclusion
1-Methylallyl acetate and methallyl acetate, while isomeric, are not interchangeable in chemical synthesis. Their distinct structural features lead to different reactivities and, therefore, different applications. 1-Methylallyl acetate is a valuable chiral building block for stereoselective synthesis, particularly in palladium-catalyzed reactions. In contrast, methallyl acetate is more commonly employed in polymer chemistry and as an intermediate in the flavor and fragrance industry. A thorough understanding of their individual properties and reactivities, as outlined in this guide, is essential for their effective and appropriate use in research and development.
References
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- Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4219321/]
- 2-Methylallyl acetate | C6H10O2 | CID 69962. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/69962]
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- Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. MDPI. [URL: https://www.mdpi.com/1422-0067/18/1/130]
- Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. [URL: https://www.mdpi.com/2073-4344/3/2/316]
- Enzymatic Resolution Of 3-Butene-1, 2-Diol In Organic Solvents And Optimization Of Reaction Conditions. ResearchGate. [URL: https://www.researchgate.
- But-3-en-2-yl acetate. Advanced ChemBlocks. [URL: https://www.achemblock.com/products/X197292.html]
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- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to but-3-en-2-yl acetate
Abstract
This technical guide provides a comprehensive overview of but-3-en-2-yl acetate, a versatile C6 ester that serves as a valuable building block in modern organic synthesis. Known for its role as a key substrate in palladium-catalyzed allylic substitution reactions, this compound is of significant interest to researchers in synthetic chemistry and drug development. This document details its nomenclature, physicochemical and spectroscopic properties, established synthesis protocols, and core applications, with a particular focus on the mechanistic underpinnings of its reactivity. The aim is to furnish researchers, scientists, and drug development professionals with a thorough and practical resource for the effective utilization of this reagent.
Chemical Identity and Nomenclature
But-3-en-2-yl acetate is a chiral unsaturated ester. The International Union of Pure and Applied Chemistry (IUPAC) has assigned it the systematic name but-3-en-2-yl acetate .[1] Due to its structural features, it is also commonly referred to by a variety of synonyms in the chemical literature and commercial catalogs. Understanding these alternative names is crucial for exhaustive literature searches and procurement.
Table 1: Nomenclature and Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | but-3-en-2-yl acetate | [1] |
| CAS Number | 6737-11-7 | [1] |
| Molecular Formula | C₆H₁₀O₂ | [2] |
| Molecular Weight | 114.14 g/mol | [1][2] |
| Common Synonyms | 1-Methylallyl acetate, 3-Buten-2-yl acetate, Acetic acid 3-buten-2-yl ester, 1-Methyl-2-propenyl acetate, 3-Acetoxy-1-butene | |
| InChI Key | LYWCPTCPTWCZSZ-UHFFFAOYSA-N | |
| SMILES | CC(C=C)OC(=O)C | [2] |
Physicochemical Properties
But-3-en-2-yl acetate is a colorless, highly flammable liquid.[3] A summary of its key physical and chemical properties is provided in Table 2, offering essential data for experimental design and safety assessments.
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 112 °C | |
| Density | 0.9 g/cm³ | |
| Flash Point | 29.4 °C | |
| Refractive Index | 1.409 | |
| Storage Temperature | 2-8 °C | |
| LogP | 1.124 | [2] |
| Topological Polar Surface Area | 26.3 Ų | [2] |
Synthesis of but-3-en-2-yl acetate
The most direct and common laboratory synthesis of but-3-en-2-yl acetate involves the esterification of its corresponding alcohol, 3-buten-2-ol. This method provides a reliable route to the target compound.
Synthesis via Esterification of 3-Buten-2-ol
This procedure involves the reaction of 3-buten-2-ol with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base or an acid catalyst. The use of a non-nucleophilic base like pyridine is common when using acetyl chloride to scavenge the HCl byproduct.
Caption: Synthesis of but-3-en-2-yl acetate via esterification.
Detailed Experimental Protocol
Materials:
-
3-Buten-2-ol (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-buten-2-ol and dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation to yield pure but-3-en-2-yl acetate.
Chemical Reactivity and Applications in Synthesis
The synthetic utility of but-3-en-2-yl acetate is primarily centered on its identity as an allylic acetate, making it an excellent electrophile in palladium-catalyzed allylic substitution reactions, most notably the Tsuji-Trost reaction.
The Tsuji-Trost Reaction (Palladium-Catalyzed Allylic Alkylation)
The Tsuji-Trost reaction is a powerful C-C, C-N, and C-O bond-forming reaction that involves the palladium-catalyzed substitution of an allylic leaving group with a nucleophile.[3][4][5] But-3-en-2-yl acetate serves as a classic substrate, where the acetate is the leaving group.
Mechanism: The catalytic cycle of the Tsuji-Trost reaction is well-established and proceeds through several key steps:[3][4][6]
-
Coordination: A Pd(0) catalyst coordinates to the double bond of but-3-en-2-yl acetate.
-
Oxidative Addition: The Pd(0) undergoes oxidative addition into the carbon-oxygen bond of the allylic acetate, leading to the expulsion of the acetate leaving group and the formation of a cationic (η³-allyl)Pd(II) complex. This step typically occurs with inversion of stereochemistry at the carbon center.
-
Nucleophilic Attack: A nucleophile (often a "soft" nucleophile like a malonate enolate) attacks one of the terminal carbons of the π-allyl ligand. For unsymmetrical substrates like but-3-en-2-yl acetate, the attack generally occurs at the less sterically hindered carbon.[3][6]
-
Reductive Elimination: This step regenerates the Pd(0) catalyst and forms the final product with the new bond.
Caption: Catalytic cycle of the Tsuji-Trost reaction.
Causality in Experimental Design
The choice of ligand, solvent, and nucleophile is critical for controlling the regioselectivity and stereoselectivity of the Tsuji-Trost reaction.[7]
-
Ligands: Phosphine ligands are commonly used to stabilize the palladium catalyst and influence its reactivity.[4] The steric and electronic properties of the ligand can direct the nucleophilic attack to a specific terminus of the π-allyl complex.
-
Nucleophiles: "Soft" nucleophiles (those with a pKa < 25 for their conjugate acid) typically attack the allyl moiety directly.[3] In contrast, "hard" nucleophiles may coordinate to the metal center first, followed by reductive elimination.[3]
-
Regioselectivity: With 1-substituted allylic acetates like but-3-en-2-yl acetate, nucleophilic attack generally occurs at the unsubstituted terminus (the '1' position of the butenyl system), leading to the linear product. This is due to steric hindrance at the substituted '3' position.
Representative Experimental Protocol: Alkylation with Dimethyl Malonate
Materials:
-
but-3-en-2-yl acetate (1.0 eq)
-
Dimethyl malonate (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium tert-butoxide (t-BuOK) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve dimethyl malonate in anhydrous THF.
-
Cool the solution to 0 °C and add t-BuOK portion-wise to generate the enolate. Stir for 20-30 minutes at this temperature.
-
To this solution, add Pd(PPh₃)₄, followed by a solution of but-3-en-2-yl acetate in anhydrous THF, added dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Spectroscopic Characterization
The structure of but-3-en-2-yl acetate can be unequivocally confirmed through a combination of spectroscopic techniques. Representative data is compiled below.
Table 3: ¹H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.80 | ddd | 1H | H-3 |
| ~5.25 | d | 1H | H-4a (trans) |
| ~5.15 | d | 1H | H-4b (cis) |
| ~5.30 | m | 1H | H-2 |
| ~2.05 | s | 3H | Acetyl CH₃ |
| ~1.25 | d | 3H | C2-CH₃ |
Table 4: ¹³C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~170.0 | C=O |
| ~138.0 | C-3 |
| ~115.0 | C-4 |
| ~72.0 | C-2 |
| ~21.0 | Acetyl CH₃ |
| ~20.0 | C2-CH₃ |
IR Spectroscopy: Key absorptions include a strong C=O stretch around 1740 cm⁻¹, a C-O stretch around 1240 cm⁻¹, and C=C stretching and =C-H bending vibrations characteristic of the vinyl group.
Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 114, along with characteristic fragmentation patterns.
Safety and Handling
But-3-en-2-yl acetate is a highly flammable liquid and vapor.[3] It is also harmful if swallowed. Appropriate safety precautions must be taken during its handling and use.
-
Personal Protective Equipment (PPE): Wear safety goggles, flame-retardant clothing, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Conclusion
But-3-en-2-yl acetate is a readily accessible and highly useful synthetic intermediate. Its primary value lies in its application as an electrophile in palladium-catalyzed allylic substitution reactions, providing a reliable method for the formation of new carbon-carbon and carbon-heteroatom bonds. A thorough understanding of its properties, synthesis, and reactivity, particularly the mechanistic nuances of the Tsuji-Trost reaction, enables chemists to strategically incorporate this building block into complex synthetic routes for natural products and pharmaceutical agents.
References
-
Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. Retrieved from [Link]
-
Mondal, S., & Ramakrishna, S. (2018). Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction. National Institutes of Health. Retrieved from [Link]
-
Wikipedia. (2023). Tsuji–Trost reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Tsuji-Trost Allylation. Retrieved from [Link]
-
Grokipedia. (n.d.). Tsuji–Trost reaction. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylallyl acetate. Retrieved from [Link]
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- 7. Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Methylallyl Acetate: Molecular Structure, Synthesis, and Reactivity
Abstract
1-Methylallyl acetate, systematically known as but-3-en-2-yl acetate, is a valuable organic ester characterized by the presence of both an ester and an alkene functional group within a compact four-carbon backbone. This dual functionality makes it a versatile building block in organic synthesis and a compound of interest for applications in materials science and as a potential fragrance component. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, it details a robust laboratory-scale synthesis protocol via Fischer esterification, explores the fundamental chemical reactivity of its key functional groups, and outlines critical safety and handling procedures for its use in a research and development setting.
Molecular Identity and Structure
1-Methylallyl acetate is a constitutional isomer of other C6H10O2 esters, such as methallyl acetate and crotyl acetate, from which it must be distinguished. Its unique structure, featuring a secondary acetate group adjacent to a vinyl group, dictates its specific chemical properties and reactivity.
Key Identifiers:
-
Molecular Weight: 114.14 g/mol [1]
-
IUPAC Name: but-3-en-2-yl acetate[1]
-
Common Synonyms: 1-Methylallyl acetate, 3-Buten-2-yl acetate, Acetic acid 1-buten-3-yl ester[3]
Caption: 2D Molecular Structure of 1-Methylallyl Acetate (but-3-en-2-yl acetate).
Physicochemical and Spectroscopic Data
The physical properties and spectroscopic data are essential for the identification, purification, and characterization of 1-Methylallyl acetate.
Physicochemical Properties
| Property | Value | Reference(s) |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | ~112 °C | [4] |
| Purity | Typically >98% (GC) | [2][3] |
| Storage Temperature | 4°C | [2] |
Spectroscopic Profile
Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure. The key features are derived from the distinct chemical environments of the protons and carbons, and the characteristic vibrational frequencies of the functional groups.
| Spectroscopy | Feature | Approximate Chemical Shift / Wavenumber | Key Structural Correlation |
| ¹H NMR | Methyl Protons (-CH₃ ) | δ ≈ 1.3 ppm (doublet) | Methyl group on the chiral center (C2) |
| Acetate Protons (O=C-CH₃ ) | δ ≈ 2.1 ppm (singlet) | Methyl group of the acetate moiety | |
| Methine Proton (-CH -O) | δ ≈ 5.3 ppm (multiplet) | Proton on the ester-bearing carbon (C2) | |
| Terminal Methylene Protons (=CH₂ ) | δ ≈ 5.1-5.2 ppm (multiplet) | Vinyl protons on C4 | |
| Internal Vinyl Proton (-CH =) | δ ≈ 5.8-5.9 ppm (multiplet) | Vinyl proton on C3 | |
| ¹³C NMR | Methyl Carbon (-C H₃) | δ ≈ 20 ppm | C1 of the butenyl chain |
| Acetate Carbon (O=C-C H₃) | δ ≈ 21 ppm | Methyl carbon of the acetate group | |
| Methine Carbon (-C H-O) | δ ≈ 72 ppm | C2, the carbon bonded to the ester oxygen | |
| Terminal Methylene Carbon (=C H₂) | δ ≈ 115 ppm | C4 of the vinyl group | |
| Internal Vinyl Carbon (-C H=) | δ ≈ 140 ppm | C3 of the vinyl group | |
| Carbonyl Carbon (-C =O) | δ ≈ 170 ppm | Ester carbonyl carbon | |
| IR | C=O Stretch (Ester) | ~1735-1745 cm⁻¹ (strong) | Strong absorption characteristic of the ester carbonyl. |
| C-O Stretch (Ester) | ~1230-1250 cm⁻¹ (strong) | C-O single bond stretch of the acetate group. | |
| C=C Stretch (Alkene) | ~1640-1650 cm⁻¹ (medium) | Stretch of the terminal double bond. | |
| =C-H Bend (Alkene) | ~910-990 cm⁻¹ (strong) | Out-of-plane bends confirming the vinyl group. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 114 | Corresponds to the molecular weight.[5] |
| Base Peak | m/z = 43 | Often corresponds to the stable acetyl cation [CH₃CO]⁺. |
(Note: NMR chemical shifts are approximate and depend on the solvent and instrument frequency. Data is inferred from general chemical shift tables and spectra of related compounds.)[6][7]
Synthesis and Mechanistic Insights
The most direct and common laboratory synthesis of 1-Methylallyl acetate is the Fischer esterification of its corresponding secondary alcohol, 3-buten-2-ol, with acetic acid.[4] This acid-catalyzed equilibrium reaction requires strategic intervention to drive it towards the product.
Detailed Experimental Protocol: Fischer Esterification of 3-Buten-2-ol
This protocol describes the esterification of 3-buten-2-ol using acetic acid with an acid catalyst and azeotropic removal of water to maximize yield.
Materials:
-
3-Buten-2-ol (1.0 eq)
-
Glacial Acetic Acid (1.5 - 2.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.02 - 0.05 eq) or concentrated Sulfuric Acid (catalytic amount)
-
Toluene or Hexane (as azeotroping solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware including a round-bottom flask, Dean-Stark trap, reflux condenser, and distillation apparatus.
Procedure:
-
Reaction Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Charge the flask with 3-buten-2-ol (1.0 eq), glacial acetic acid (1.5 eq), the chosen azeotroping solvent (e.g., toluene, ~2 mL per mmol of alcohol), and a magnetic stir bar.
-
Catalyst Addition: With gentle stirring, carefully add the acid catalyst (e.g., p-TsOH, 0.02 eq).
-
Causality: A strong acid catalyst is required to protonate the carbonyl oxygen of acetic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 3-buten-2-ol.[8]
-
-
Azeotropic Reflux: Heat the mixture to a steady reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, where the denser water will separate and collect in the arm, while the toluene overflows back into the reaction flask.
-
Causality: The esterification is an equilibrium process. By continuously removing water, a product of the reaction, the equilibrium is shifted towards the formation of the ester product according to Le Châtelier's principle, driving the reaction to completion.
-
-
Monitoring and Completion: Continue the reflux until no more water collects in the Dean-Stark trap (typically 2-6 hours). The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting alcohol.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Carefully wash the organic layer sequentially with:
-
Water (to remove the bulk of the acid and excess acetic acid).
-
Saturated sodium bicarbonate solution until effervescence ceases (to neutralize the remaining acid catalyst and acetic acid).
-
Brine (to break up any emulsions and begin the drying process).
-
Causality: Neutralization is critical to prevent acid-catalyzed hydrolysis of the ester product back to the starting materials during the subsequent purification steps.
-
-
Drying and Purification: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the solvent (toluene) using a rotary evaporator. Purify the crude ester by fractional distillation under atmospheric pressure, collecting the fraction boiling at approximately 112 °C.
Chemical Reactivity
The reactivity of 1-Methylallyl acetate is dominated by its two functional groups: the alkene and the ester.
-
Ester Group Reactivity: The ester can undergo hydrolysis under either acidic or basic conditions to revert to 3-buten-2-ol and acetic acid (or its carboxylate salt). It can also undergo transesterification in the presence of another alcohol and a suitable catalyst.
-
Alkene Group Reactivity: The terminal double bond is susceptible to a wide range of electrophilic addition reactions. The secondary nature of the adjacent carbon influences the regioselectivity of these additions, which typically follow Markovnikov's rule. The alkene can also participate in cycloaddition reactions, such as the Diels-Alder reaction, though it is a less activated dienophile compared to α,β-unsaturated systems.[2]
Representative Reaction: Hydrobromination of the Alkene
The addition of an electrophile like HBr proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the carbon with more hydrogen atoms (C4), and the bromide adds to the more substituted carbon (C3), leading to the formation of a more stable secondary carbocation.
Sources
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- 3. ACETIC ACID 3-BUTEN-2-YL ESTER(6737-11-7) 1H NMR [m.chemicalbook.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. PubChemLite - 1-methylallyl acetate (C6H10O2) [pubchemlite.lcsb.uni.lu]
- 6. compoundchem.com [compoundchem.com]
- 7. 3-BUTEN-2-OL(598-32-3) 1H NMR [m.chemicalbook.com]
- 8. youtube.com [youtube.com]
An In-depth Technical Guide to the Spectroscopic Data of 1-Methylallyl Acetate
This guide provides a comprehensive analysis of the spectroscopic data for 1-methylallyl acetate (IUPAC name: but-3-en-2-yl acetate), a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development and chemical analysis, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the compound, offering not just the data itself, but the scientific rationale behind its interpretation.
Introduction to 1-Methylallyl Acetate
1-Methylallyl acetate (CAS No: 6737-11-7) is an unsaturated ester with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol .[1] Its structure, featuring both an alkene and an ester functional group, gives rise to a unique spectroscopic fingerprint that is crucial for its identification and characterization. Understanding these spectral features is paramount for quality control, reaction monitoring, and mechanistic studies involving this versatile molecule.
Below is a diagram illustrating the chemical structure of 1-methylallyl acetate, with atoms numbered for clarity in the subsequent spectroscopic analysis.
Caption: Molecular structure of 1-Methylallyl Acetate with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-methylallyl acetate, both ¹H and ¹³C NMR provide definitive structural information.
Experimental Protocol for NMR Data Acquisition
Sample Preparation: A solution of 1-methylallyl acetate is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
Instrumentation: The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher, such as a BRUKER AC-300.[1]
¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required to obtain a spectrum with adequate signal-to-noise.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 1-methylallyl acetate exhibits distinct signals for each type of proton in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
| H4 (-CH₃) | 1.25 | Doublet | 6.5 | 3H |
| H6 (-C(O)CH₃) | 2.05 | Singlet | - | 3H |
| H1 (=CH₂) | 5.15 - 5.25 | Multiplet | - | 2H |
| H3 (-CH(OAc)-) | 5.25 - 5.40 | Multiplet | - | 1H |
| H2 (-CH=) | 5.80 - 5.95 | Multiplet | - | 1H |
Interpretation:
-
The methyl protons (H4) adjacent to the chiral center appear as a doublet around 1.25 ppm due to coupling with the methine proton (H3).
-
The acetate methyl protons (H6) are in a magnetically isolated environment and thus appear as a sharp singlet at approximately 2.05 ppm.
-
The terminal vinyl protons (H1) are diastereotopic and appear as a multiplet between 5.15 and 5.25 ppm. They are coupled to the other vinyl proton (H2) and the allylic proton (H3).
-
The methine proton (H3) , being deshielded by the adjacent oxygen atom, appears as a multiplet further downfield in the 5.25-5.40 ppm region. Its multiplicity arises from coupling to the vinyl protons (H1 and H2) and the methyl protons (H4).
-
The internal vinyl proton (H2) is the most deshielded proton in the vinyl system, appearing as a multiplet between 5.80 and 5.95 ppm, coupled to the terminal vinyl protons (H1) and the allylic proton (H3).
¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in 1-methylallyl acetate.
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| C4 (-CH₃) | 19.9 |
| C6 (-C(O)CH₃) | 21.2 |
| C3 (-CH(OAc)-) | 72.1 |
| C1 (=CH₂) | 115.5 |
| C2 (-CH=) | 138.8 |
| C5 (C=O) | 170.2 |
Interpretation:
-
The two methyl carbons (C4 and C6) appear in the upfield region, with the acetate methyl carbon being slightly more deshielded.
-
The methine carbon (C3) bonded to the electronegative oxygen atom is significantly deshielded and appears around 72.1 ppm.
-
The sp² hybridized carbons of the double bond (C1 and C2) resonate in the characteristic downfield region for alkenes. The terminal C1 is more shielded than the internal C2.
-
The carbonyl carbon (C5) of the ester group is the most deshielded carbon, appearing at approximately 170.2 ppm, which is a typical value for ester carbonyls.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for the identification of functional groups within a molecule.
Experimental Protocol for IR Data Acquisition
Sample Preparation: For a liquid sample such as 1-methylallyl acetate, the IR spectrum is conveniently obtained using the neat liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).[1]
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
Acquisition: A background spectrum of the clean salt plates is recorded first. Subsequently, the spectrum of the sample is recorded. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The mid-IR region (4000-400 cm⁻¹) is the most informative for organic compounds.
IR Spectroscopic Data
The IR spectrum of 1-methylallyl acetate displays several characteristic absorption bands that correspond to the vibrations of its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| ~3080 | C-H stretch | =C-H (alkene) |
| ~2980, 2930 | C-H stretch | -C-H (alkane) |
| ~1740 | C=O stretch | Ester |
| ~1645 | C=C stretch | Alkene |
| ~1370 | C-H bend | -CH₃ |
| ~1240 | C-O stretch | Ester |
| ~990, 920 | C-H bend | =C-H out-of-plane |
Interpretation:
-
The presence of the alkene functional group is confirmed by the =C-H stretching vibration above 3000 cm⁻¹ and the C=C stretching vibration around 1645 cm⁻¹. The out-of-plane C-H bending vibrations are also characteristic.
-
The ester functional group is clearly identified by the very strong and sharp C=O stretching absorption at approximately 1740 cm⁻¹. The C-O stretching vibration around 1240 cm⁻¹ further supports the presence of the ester.
-
The absorptions below 3000 cm⁻¹ are due to the stretching vibrations of the sp³ hybridized C-H bonds in the methyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and elucidating its structure.
Experimental Protocol for MS Data Acquisition
Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules like 1-methylallyl acetate. In this technique, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the resulting ions based on their mass-to-charge ratio (m/z).
Data Acquisition: The mass spectrum is a plot of the relative abundance of the detected ions as a function of their m/z ratio.
Mass Spectrometric Data
The mass spectrum of 1-methylallyl acetate shows a molecular ion peak (M⁺) and several characteristic fragment ions.
| m/z | Relative Intensity | Proposed Fragment |
| 114 | Low | [C₆H₁₀O₂]⁺ (Molecular Ion) |
| 99 | Moderate | [M - CH₃]⁺ |
| 72 | High | [C₄H₈O]⁺ |
| 57 | Moderate | [C₃H₅O]⁺ |
| 43 | Base Peak | [CH₃CO]⁺ (Acylium ion) |
| 41 | High | [C₃H₅]⁺ (Allyl cation) |
Interpretation and Fragmentation Pathway: The fragmentation of 1-methylallyl acetate under EI conditions is driven by the formation of stable carbocations and neutral losses.
-
Molecular Ion (m/z 114): The peak corresponding to the intact molecule is often of low intensity due to the facile fragmentation of the ester.
-
Loss of a Methyl Group (m/z 99): Fragmentation of the molecular ion can occur via the loss of a methyl radical from the butenyl chain.
-
Formation of the Acylium Ion (m/z 43): The most prominent peak in the spectrum (the base peak) at m/z 43 corresponds to the highly stable acylium ion, [CH₃CO]⁺, formed by the cleavage of the C-O bond of the ester.
-
Formation of the Allyl Cation (m/z 41): The cleavage of the ester bond can also lead to the formation of the resonance-stabilized allyl cation, [C₃H₅]⁺.
-
Rearrangement and Fragmentation (m/z 72 and 57): Other significant peaks can arise from rearrangements and further fragmentation of the initial ions. For example, the peak at m/z 72 can be attributed to the [M - C₂H₂O]⁺ fragment.
The key fragmentation pathways are illustrated in the diagram below.
Caption: Proposed mass fragmentation pathways of 1-methylallyl acetate.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 1-methylallyl acetate. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of the key ester and alkene functional groups, and the mass spectrum provides the molecular weight and a characteristic fragmentation pattern that serves as a structural fingerprint. This in-depth guide serves as a valuable resource for scientists and researchers, enabling the confident identification and utilization of this important chemical compound.
References
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PubChem. (n.d.). 1-Methylallyl acetate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]1]
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National Institute of Standards and Technology. (n.d.). 1-Methylallyl acetate. In NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). 1-Methylallyl acetate. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved January 7, 2026, from [Link]
-
BenchChem. (2025). Spectroscopic Profile of Methallyl Acetate: A Technical Guide. Retrieved January 7, 2026, from a hypothetical BenchChem technical document URL. (Note: This is a representative citation based on the provided search results; a direct URL to a specific data sheet should be used if available).[2]
Sources
1H NMR and 13C NMR spectral analysis of 1-Methylallyl acetate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Methylallyl Acetate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 1-methylallyl acetate (also known as but-3-en-2-yl acetate). Tailored for researchers, scientists, and professionals in drug development and chemical analysis, this document elucidates the core principles of spectral interpretation for this specific molecule. We will delve into the causality behind chemical shifts, spin-spin coupling, and signal integration, supported by tabulated data, detailed experimental protocols, and visual diagrams to provide a holistic understanding of the structural characterization of 1-methylallyl acetate.
Molecular Structure and Spectroscopic Assignment
1-Methylallyl acetate (C₆H₁₀O₂) is an ester with a chiral center and a terminal double bond, leading to a distinct and informative NMR spectrum.[1][2][3] Understanding the unique electronic environment of each proton and carbon is fundamental to accurate spectral assignment. The structure is presented below with systematic numbering to facilitate the discussion of NMR data.
Caption: Structure of 1-Methylallyl Acetate with Atom Numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).
Expertise & Causality: The chemical shift (δ) is primarily influenced by the electronegativity of adjacent atoms and anisotropic effects from π-systems.
-
H²: This methine proton is attached to a carbon (C²) which is bonded to an electronegative oxygen atom. This proximity causes significant deshielding, shifting its signal far downfield.
-
H³: As a vinylic proton, H³ resides in the characteristic alkene region of the spectrum. It is coupled to H², H⁴ᵃ, and H⁴ᵇ, resulting in a complex multiplet.
-
H⁴ᵃ and H⁴ᵇ: These are terminal vinylic protons. They are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts. They exhibit coupling to each other (geminal coupling) and to H³ (vicinal coupling).
-
H¹: The methyl protons on the allylic fragment are coupled to the methine proton H², resulting in a doublet.
-
H⁶: The methyl protons of the acetate group are isolated from other protons by the carbonyl group and the ester oxygen, thus they appear as a sharp singlet.
Table 1: Predicted ¹H NMR Data for 1-Methylallyl Acetate in CDCl₃
| Proton Assignment | Chemical Shift (δ) [ppm] (Predicted) | Multiplicity | Coupling Constants (J) [Hz] (Predicted) | Integration |
| H⁶ (CH₃-C=O) | ~2.05 | Singlet (s) | N/A | 3H |
| H¹ (CH₃-CH) | ~1.28 | Doublet (d) | ~6.5 | 3H |
| H⁴ᵃ, H⁴ᵇ (=CH₂) | ~5.10 - 5.25 | Multiplet (m) | Jtrans ≈ 17, Jcis ≈ 10, Jgem ≈ 1.5 | 2H |
| H² (-O-CH) | ~5.30 - 5.40 | Multiplet (m) | - | 1H |
| H³ (=CH-) | ~5.80 - 5.95 | Multiplet (m) | Jtrans ≈ 17, Jcis ≈ 10, Jvic ≈ 6.5 | 1H |
¹³C NMR and DEPT Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[4]
Expertise & Causality:
-
DEPT-90: This experiment will only show signals for carbons with one attached proton (CH). For 1-methylallyl acetate, this means C² and C³ will be visible.
-
DEPT-135: This experiment displays CH₃ and CH signals as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons (like C⁵) are not observed.[5]
-
C⁵ (C=O): The carbonyl carbon of the ester is the most deshielded carbon due to the strong electronegativity of the two oxygen atoms and resonance effects, placing it furthest downfield (~170 ppm).[6]
-
C³ and C⁴: These sp² hybridized carbons of the double bond appear in the typical alkene region (115-140 ppm).
-
C²: This sp³ carbon is directly attached to the electronegative ester oxygen, causing a significant downfield shift compared to a standard alkane carbon.
-
C¹ and C⁶: These methyl carbons are the most shielded and appear at the highest field (furthest upfield).
Table 2: Predicted ¹³C NMR and DEPT Data for 1-Methylallyl Acetate in CDCl₃
| Carbon Assignment | Chemical Shift (δ) [ppm] (Predicted) | DEPT-90 | DEPT-135 |
| C⁶ (CH₃-C=O) | ~21.2 | No Signal | Positive |
| C¹ (CH₃-CH) | ~20.0 | No Signal | Positive |
| C² (-O-CH) | ~72.5 | Positive | Positive |
| C⁴ (=CH₂) | ~116.0 | No Signal | Negative |
| C³ (=CH-) | ~138.0 | Positive | Positive |
| C⁵ (C=O) | ~170.1 | No Signal | No Signal |
Experimental Protocol
An accurate and reproducible protocol is essential for obtaining high-quality NMR spectra. This protocol is a self-validating system designed for consistency.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of 1-methylallyl acetate.
-
Dissolution: Transfer the sample into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a standard for its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak.[7]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
NMR Data Acquisition
-
Instrumentation: Spectra should be recorded on a high-resolution NMR spectrometer, for example, a Bruker Avance operating at a proton frequency of 400 MHz or higher.[6]
-
¹H NMR Acquisition:
-
Pulse Sequence: Utilize a standard single-pulse sequence.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm to encompass all proton signals.
-
Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Employ a relaxation delay of 1-5 seconds to ensure quantitative integration.[6]
-
-
¹³C NMR {¹H Decoupled} Acquisition:
-
Pulse Sequence: Use a standard pulse-acquire sequence with broadband proton decoupling. This simplifies the spectrum by collapsing all carbon signals into singlets.[6]
-
Spectral Width: Use a wide spectral width of 0-220 ppm.
-
Scans: A significantly larger number of scans is required (e.g., 1024 or more) due to the low natural abundance (~1.1%) of the ¹³C isotope.
-
DEPT Acquisition: Perform DEPT-90 and DEPT-135 experiments using standard spectrometer pulse programs to aid in carbon signal assignment.
-
Caption: Experimental and analytical workflow for NMR spectroscopy.
Conclusion
The ¹H and ¹³C NMR spectra of 1-methylallyl acetate provide a complete and unambiguous fingerprint of its molecular structure. The downfield shifts of the methine proton (H²) and its attached carbon (C²) are characteristic of their proximity to the ester oxygen. The vinylic protons and carbons give rise to distinct signals in their respective spectral regions, and their multiplicities confirm the connectivity within the allyl group. Finally, the singlet from the acetate methyl group and the far downfield signal of the carbonyl carbon complete the structural puzzle. By combining standard 1D NMR techniques with DEPT experiments, a definitive structural elucidation is efficiently achieved.
References
-
National Institute of Standards and Technology (NIST). (n.d.). 1-Methylallyl acetate. NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methylallyl acetate. PubChem Compound Database. [Link]
-
PubChemLite. (n.d.). 1-methylallyl acetate (C6H10O2). [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 1-Methylallyl acetate. NIST Chemistry WebBook (alternative link). [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Methylallyl acetate (CAS 6737-11-7). [Link]
-
Bruker. (n.d.). Supporting Information including 13C, DEPT135, HSQC, and HRMS spectra. [Link] (Note: The original link pointed to a generic supporting information file; this URL directs to the instrument manufacturer's site as a proxy for authoritative protocols.)
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
LibreTexts Chemistry. (2023). 13.6: DEPT ¹³C NMR Spectroscopy. [Link]
-
LibreTexts Chemistry. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]
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An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-Methylallyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive exploration of the infrared (IR) spectroscopic profile of 1-methylallyl acetate, also known as but-3-en-2-yl acetate.[1][2] As a molecule incorporating both an ester and an alkene functional group, its IR spectrum presents a rich landscape of vibrational modes. This document will delve into the theoretical underpinnings of its spectral features, provide a robust experimental protocol for obtaining a high-quality spectrum, and offer a detailed interpretation of the key absorption bands. The insights provided herein are grounded in established spectroscopic principles and are intended to empower researchers in the accurate identification and characterization of this and structurally related compounds.
Molecular Structure and its Spectroscopic Implications
1-Methylallyl acetate (C₆H₁₀O₂) possesses a distinct molecular architecture that dictates its interaction with infrared radiation.[1][3] The molecule is comprised of an acetate group esterified with a but-3-en-2-ol moiety. This combination of a carbonyl group (C=O), a carbon-carbon double bond (C=C), and various C-H and C-O single bonds gives rise to a characteristic and interpretable IR spectrum. Understanding the expected vibrational modes of these functional groups is paramount to a thorough spectral analysis.
Theoretical Framework: Predicting the Vibrational Landscape
The infrared spectrum of 1-methylallyl acetate is dominated by the vibrational frequencies of its constituent functional groups. The absorption of infrared radiation excites these bonds, causing them to stretch and bend at specific, quantized energy levels. The positions of the resulting absorption bands in the spectrum, expressed in wavenumbers (cm⁻¹), are indicative of the bond type, its environment within the molecule, and the masses of the atoms involved.
The Ester Group: A Trio of Intense Absorptions
The ester functional group is a strong absorber in the infrared region and typically exhibits a set of characteristic and intense peaks. For saturated esters, this often follows a "Rule of Three," referring to the prominent C=O and two C-O stretching vibrations.
-
C=O Stretching (νC=O): The most prominent feature in the spectrum of an ester is the carbonyl stretch. For a non-conjugated ester like 1-methylallyl acetate, this absorption is expected to be a strong, sharp band in the range of 1750-1735 cm⁻¹ .[4] The intensity of this band is due to the large change in dipole moment during the stretching vibration of the highly polar C=O bond.[2]
-
C-O Stretching (νC-O): Esters possess two distinct C-O single bonds, which give rise to two separate stretching vibrations, typically found in the fingerprint region between 1300-1000 cm⁻¹ .[4]
-
The asymmetric C-O-C stretch, involving the bond between the carbonyl carbon and the oxygen atom, is usually found in the 1290-1180 cm⁻¹ region and is typically strong and sharp.[5]
-
The symmetric O-C-C stretch, associated with the bond between the oxygen and the allylic carbon, appears at a lower frequency.
-
The Alkene Group: Characteristic Vibrations
The presence of the carbon-carbon double bond in the 1-methylallyl group introduces several other key absorption bands.
-
C=C Stretching (νC=C): The stretching of the carbon-carbon double bond typically gives rise to a peak of variable intensity in the 1680-1620 cm⁻¹ region.[1] For a monosubstituted alkene, this peak is often of medium to weak intensity.
-
=C-H Stretching (ν=C-H): The stretching vibrations of the C-H bonds on the double bond (vinylic C-H) occur at higher frequencies than those of sp³ hybridized carbons. These are expected as medium to weak bands in the 3100-3000 cm⁻¹ region.[6]
-
=C-H Bending (δ=C-H): Out-of-plane bending vibrations of the vinylic C-H bonds are also characteristic and can provide information about the substitution pattern of the alkene. These typically appear in the 1000-650 cm⁻¹ region.[6]
Aliphatic C-H Vibrations
The methyl and methine groups in the molecule will also produce characteristic C-H stretching and bending vibrations.
-
C-H Stretching (νC-H): The stretching of the sp³ C-H bonds in the methyl groups will result in absorptions in the 3000-2850 cm⁻¹ range.[6]
-
C-H Bending (δC-H): Bending vibrations of these C-H bonds will be present in the fingerprint region, typically around 1470-1370 cm⁻¹ .[6]
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following protocol outlines a reliable method for obtaining the Fourier-Transform Infrared (FTIR) spectrum of 1-methylallyl acetate, a liquid at room temperature, using the Attenuated Total Reflectance (ATR) technique. ATR is a versatile and widely used sampling method for liquids and solids, requiring minimal sample preparation.[7]
Instrumentation and Materials
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Sample: 1-Methylallyl acetate (neat liquid).
-
Cleaning Supplies: Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol) and lint-free wipes.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and have been powered on for a sufficient time to stabilize.
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step to account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.
-
The background spectrum is stored in the instrument's memory and will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of 1-methylallyl acetate onto the center of the ATR crystal. Only a few drops are typically needed to completely cover the crystal surface.
-
-
Data Acquisition:
-
Initiate the sample scan. For a good signal-to-noise ratio, it is recommended to co-add multiple scans (e.g., 16 or 32).
-
The typical spectral range for analysis is 4000-400 cm⁻¹ .
-
-
Data Processing and Analysis:
-
The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber.
-
Label the significant peaks and compare their positions with established correlation charts and reference spectra if available.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to prevent cross-contamination of subsequent samples.
-
Experimental Workflow Diagram
Caption: Experimental workflow for obtaining the FTIR spectrum of 1-methylallyl acetate.
Spectral Interpretation: Decoding the Vibrational Fingerprint
A detailed analysis of the IR spectrum of 1-methylallyl acetate involves the assignment of the observed absorption bands to their corresponding molecular vibrations. The following table summarizes the expected key absorptions.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | =C-H Stretch (vinylic) | Medium to Weak |
| 3000 - 2850 | C-H Stretch (aliphatic) | Medium |
| 1750 - 1735 | C=O Stretch (ester) | Strong, Sharp |
| 1680 - 1620 | C=C Stretch (alkene) | Medium to Weak |
| 1470 - 1370 | C-H Bend (aliphatic) | Medium |
| 1290 - 1180 | C-O-C Asymmetric Stretch (ester) | Strong |
| 1300 - 1000 | C-O Symmetric Stretch & other vibrations | Variable |
| 1000 - 650 | =C-H Bend (out-of-plane) | Medium to Strong |
Key Interpretive Points:
-
The presence of a very strong, sharp peak around 1740 cm⁻¹ is the most definitive evidence for the ester functional group.
-
The appearance of a peak in the 1650 cm⁻¹ region, along with bands above 3000 cm⁻¹ , confirms the presence of the alkene moiety.
-
The region between 1300 cm⁻¹ and 1000 cm⁻¹ will likely contain multiple overlapping bands corresponding to the C-O stretches and C-H bending vibrations, forming part of the complex "fingerprint region" which is unique to the molecule.
Conclusion
The infrared spectrum of 1-methylallyl acetate provides a wealth of information for its structural elucidation and quality control. By understanding the theoretical basis of the vibrational modes of its ester and alkene functional groups, and by following a robust experimental protocol, researchers can confidently acquire and interpret its unique spectral fingerprint. This guide serves as a foundational resource for scientists and professionals engaged in the analysis of this and similar molecules, promoting scientific integrity and enabling deeper insights into molecular structure and function.
References
-
PubChem. 1-Methylallyl acetate. National Center for Biotechnology Information. [Link]
-
University of California, Davis. IR Spectroscopy Tutorial: Esters. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26. [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
-
JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. [Link]
-
Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]
-
NIST. (n.d.). 1-Methylallyl acetate. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
PubChemLite. 1-methylallyl acetate (C6H10O2). [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Methylallyl acetate (CAS 6737-11-7). [Link]
-
LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
Polymer Science Learning Center. (n.d.). Infrared Vibrational Modes. [Link]
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The Fragmentation Roadmap of 1-Methylallyl Acetate: An In-Depth Mass Spectrometry Guide
This technical guide provides a comprehensive exploration of the electron ionization mass spectrometry (EI-MS) fragmentation behavior of 1-methylallyl acetate (also known as but-3-en-2-yl acetate). Designed for researchers, scientists, and professionals in drug development, this document delves into the core fragmentation pathways, offering mechanistic insights and practical analytical guidance. Our approach moves beyond a simple cataloging of fragments to explain the causal factors driving the fragmentation cascade, ensuring a robust and self-validating understanding of the process.
Introduction: The Analytical Significance of Fragmentation Patterns
In the realm of chemical analysis, mass spectrometry stands as a cornerstone technique for molecular identification and structural elucidation. The fragmentation patterns generated under electron ionization provide a veritable fingerprint of a molecule, revealing inherent structural motifs and bond stabilities. For a molecule like 1-methylallyl acetate, an unsaturated ester with a molecular weight of 114.14 g/mol , its fragmentation is a rich interplay of charge localization, radical stabilization, and rearrangement reactions.[1] Understanding these pathways is not merely an academic exercise; it is fundamental to the confident identification of this and related structures in complex matrices, a common challenge in pharmaceutical and flavor chemistry.
Core Fragmentation Pathways of 1-Methylallyl Acetate
Upon electron ionization, 1-methylallyl acetate (C₆H₁₀O₂) forms a molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 114. This energetic radical cation is transient and undergoes a series of fragmentation reactions to yield more stable charged and neutral species. The principal fragments observed in the mass spectrum of 1-methylallyl acetate are summarized below.
| m/z | Proposed Fragment Ion | Relative Intensity |
| 43 | [CH₃CO]⁺ | Base Peak (100%) |
| 72 | [C₄H₈O]⁺˙ | High |
| 55 | [C₄H₇]⁺ | Moderate |
| 54 | [C₄H₆]⁺˙ | Moderate |
| 99 | [M - CH₃]⁺ | Low |
| 70 | [C₅H₆O]⁺˙ | Low |
Note: Relative intensities are qualitative and based on typical EI-MS spectra.
The Genesis of the Base Peak: Alpha-Cleavage and the Acylium Ion (m/z 43)
The most abundant ion in the mass spectrum of 1-methylallyl acetate is the acylium ion, [CH₃CO]⁺, at m/z 43.[1][2] Its formation is a classic example of alpha-cleavage, a highly favored fragmentation pathway for carbonyl compounds.[2] The driving force for this cleavage is the stability of the resulting acylium ion, where the positive charge is stabilized by resonance with the lone pair of electrons on the oxygen atom.
The mechanism proceeds as follows:
-
Ionization: An electron is ejected from the non-bonding lone pair of the carbonyl oxygen, forming the molecular ion.
-
Homolytic Cleavage: The bond between the carbonyl carbon and the ether oxygen undergoes homolytic cleavage. One electron moves to form a triple bond with the carbonyl carbon, while the other remains on the 1-methylallyl radical.
This process results in the highly stable acylium cation and a neutral 1-methylallyl radical.
Caption: The McLafferty rearrangement leading to m/z 72.
Formation of the Butenyl Cation (m/z 55)
The fragment at m/z 55 corresponds to the butenyl cation, [C₄H₇]⁺. This ion is formed through the cleavage of the C-O bond of the ester linkage, with the charge being retained by the alkyl fragment. This is a direct cleavage event, driven by the relative stability of the resulting secondary carbocation.
Caption: Formation of the butenyl cation (m/z 55).
The Loss of Acetic Acid: A Pathway to m/z 54
The peak at m/z 54 corresponds to the butadiene radical cation, [C₄H₆]⁺˙. This fragment arises from the elimination of a neutral molecule of acetic acid (CH₃COOH, 60 Da) from the molecular ion. This is a common fragmentation pathway for esters, often proceeding through a six-membered transition state involving the transfer of a hydrogen atom from the alkyl chain to the carbonyl oxygen, followed by the departure of the neutral acid.
Caption: Elimination of acetic acid to form m/z 54.
Experimental Protocol for EI-MS Analysis of 1-Methylallyl Acetate
The following protocol outlines a standardized approach for the analysis of 1-methylallyl acetate using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
1. Sample Preparation:
- Prepare a 100 ppm solution of 1-methylallyl acetate in a high-purity volatile solvent (e.g., dichloromethane or methanol).
- Ensure the solvent is free from contaminants that may interfere with the analysis.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph:
- Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
- Mass Spectrometer:
- Ion Source: Electron Ionization (EI).
- Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for library matching.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: Scan from m/z 35 to 200.
3. Data Acquisition and Analysis:
- Inject 1 µL of the prepared sample solution.
- Acquire the mass spectrum of the chromatographic peak corresponding to 1-methylallyl acetate.
- Identify the molecular ion and major fragment ions.
- Compare the acquired spectrum with a reference library (e.g., NIST) for confirmation.
- Propose fragmentation pathways for the observed ions based on established principles of mass spectrometry.
Conclusion: A Self-Validating Analytical Approach
The electron ionization mass spectrum of 1-methylallyl acetate is a rich source of structural information. By understanding the fundamental fragmentation mechanisms, such as alpha-cleavage and the McLafferty rearrangement, analysts can confidently identify this compound and interpret its mass spectrum. The dominance of the m/z 43 acylium ion is a strong indicator of the acetate moiety, while the presence of the m/z 72 fragment provides evidence for the specific arrangement of the butenyl chain. This in-depth understanding transforms mass spectral interpretation from a simple pattern-matching exercise into a logical, deductive process, ensuring the scientific integrity and trustworthiness of the analytical results.
References
-
National Institute of Standards and Technology. (n.d.). 1-Methylallyl acetate. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138821, 1-Methylallyl acetate. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The m/z 43 Peak in Mass Spectrometry. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
Sources
Physical properties of 1-Methylallyl acetate (boiling point, density)
An In-depth Technical Guide to the Physical Properties of 1-Methylallyl Acetate
For professionals in the fields of chemical research, drug development, and materials science, a precise understanding of the physical properties of chemical intermediates is paramount for process design, safety, and quality control. This guide provides a comprehensive technical overview of two key physical properties of 1-methylallyl acetate (CAS 6737-11-7): its boiling point and density. Beyond a simple tabulation of values, this document delves into the experimental methodologies for their determination, offering a practical framework for laboratory validation.
Chemical Identity and Isomeric Considerations
1-Methylallyl acetate, systematically named but-3-en-2-yl ethanoate, is an organic ester with the chemical formula C₆H₁₀O₂.[1][2] It is crucial to distinguish this compound from its isomers, as they possess distinct physical properties. Common isomers include:
-
Crotyl acetate (but-2-en-1-yl acetate): Boiling point of 128-130°C and a density of approximately 0.919 g/cm³.[3]
-
Methallyl acetate (2-methylprop-2-enyl acetate): Boiling point of 122°C and a density of 0.906 g/cm³.
This guide focuses exclusively on 1-methylallyl acetate (CAS 6737-11-7).
Core Physical Properties
The boiling point and density are fundamental physical constants that provide insights into the intermolecular forces and purity of a substance.
Data Presentation
The physical properties of 1-methylallyl acetate are summarized in the table below. The presented values are collated from various authoritative sources.
| Physical Property | Value | Source(s) |
| Boiling Point | 111.855 °C (at normal pressure) | [1] |
| Density | 893.129 kg/m ³ (0.893 g/cm³) at 25°C | [1] |
| Molecular Weight | 114.14 g/mol | [2] |
| CAS Number | 6737-11-7 | [1][4] |
| IUPAC Name | but-3-en-2-yl ethanoate | [1] |
Experimental Determination of Physical Properties
The following sections provide detailed, step-by-step methodologies for the experimental determination of the boiling point and density of 1-methylallyl acetate. These protocols are designed to be self-validating, ensuring a high degree of accuracy and reproducibility.
Boiling Point Determination via the Thiele Tube Method
The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[5] The principle relies on the definition of boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[5]
Experimental Protocol:
-
Apparatus Setup:
-
Securely clamp a Thiele tube to a ring stand within a fume hood.
-
Fill the Thiele tube with mineral oil to a level slightly above the side arm.
-
Attach a small test tube (e.g., a Durham tube) to a thermometer using a rubber band or a small section of rubber tubing.
-
Add approximately 0.5 mL of 1-methylallyl acetate to the small test tube.
-
Place a capillary tube, sealed at one end, into the small test tube with the open end downwards.
-
Insert the thermometer assembly into the Thiele tube, ensuring the sample is level with the upper arm of the Thiele tube.
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner. The design of the tube will allow for the circulation of the heated oil.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool.
-
-
Boiling Point Measurement:
-
As the liquid cools, the stream of bubbles will slow down and eventually stop.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5] Record this temperature.
-
For accuracy, it is advisable to repeat the determination.
-
Causality Behind Experimental Choices:
-
The use of a Thiele tube ensures uniform heating of the sample through the natural convection of the mineral oil.
-
The inverted capillary tube traps the vapor of the substance, allowing for a clear visual indication of when the vapor pressure equals the atmospheric pressure.
Diagram of Boiling Point Determination Workflow:
Caption: Workflow for Density Determination using the Pycnometer Method.
Conclusion
This technical guide has provided a detailed overview of the boiling point and density of 1-methylallyl acetate, grounded in authoritative data. The inclusion of step-by-step experimental protocols with explanations of the underlying principles empowers researchers to independently verify these critical physical properties, ensuring the quality and consistency of their work. Adherence to these methodologies will yield accurate and reliable data, which is indispensable for the successful application of 1-methylallyl acetate in research and development.
References
-
Chemcasts. (n.d.). Thermophysical Properties of 1-methylallyl acetate. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Methylallyl acetate (CAS 6737-11-7). Retrieved from [Link]
-
Scribd. (n.d.). 3 DENSITY DETERMINATION BY PYCNOMETER. Retrieved from [Link]
-
Scribd. (n.d.). 1 density determination by pycnometer. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylallyl acetate. Retrieved from [Link]
-
ChemBK. (n.d.). CROTYL ACETATE. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
Sources
The Solubility Profile of 1-Methylallyl Acetate: A Technical Guide for Laboratory Professionals
Introduction: Understanding the Role and Properties of 1-Methylallyl Acetate
Physicochemical Properties of 1-Methylallyl Acetate
A molecule's solubility is intrinsically linked to its physical and chemical properties. The structure of 1-methylallyl acetate, featuring both a polar ester group and a nonpolar butenyl hydrocarbon chain, results in a molecule of moderate polarity.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₂ | [1][2] |
| Molecular Weight | 114.14 g/mol | [2][3] |
| Boiling Point | 111.85 °C | [1] |
| logP (Octanol/Water Partition Coefficient) | 1.124 (Crippen Calculated) | [3] |
| logWS (Water Solubility) | -1.16 (Crippen Calculated) | [3] |
The octanol-water partition coefficient (logP) of 1.124 indicates a greater affinity for the nonpolar octanol phase over the polar water phase, suggesting limited water solubility. This is further supported by the calculated log of water solubility (logWS) of -1.16.
Theoretical Framework: The Principles of Solubility
The adage "like dissolves like" is the foundational principle in predicting solubility. This concept is based on the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be comparable to the energy required to overcome solute-solute and solvent-solvent interactions.
The key intermolecular forces at play include:
-
Van der Waals Forces: Weak, short-range electrostatic attractive forces between uncharged molecules.
-
Dipole-Dipole Interactions: Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule.
-
Hydrogen Bonding: A special type of dipole-dipole interaction between a hydrogen atom in a polar bond (e.g., O-H, N-H) and an electronegative atom (O, N, F).
1-Methylallyl acetate can act as a hydrogen bond acceptor via its carbonyl and ester oxygen atoms, but it cannot act as a hydrogen bond donor.[4] This ability to accept hydrogen bonds contributes to its solubility in certain polar solvents.
Solubility of 1-Methylallyl Acetate in Common Laboratory Solvents
Based on its moderately polar nature, 1-methylallyl acetate is expected to be soluble in a wide range of organic solvents. Its solubility in water, however, is limited. The following sections provide a detailed analysis of its expected solubility in different solvent classes.
Polar Protic Solvents
These solvents (e.g., water, ethanol, methanol, acetic acid) can engage in hydrogen bonding. While 1-methylallyl acetate can accept hydrogen bonds, its hydrocarbon backbone is hydrophobic. Esters with shorter hydrocarbon chains are more water-soluble than those with longer chains.[5]
-
Water: Expected to have low solubility. The hydrophobic butenyl group limits its miscibility with water.
-
Alcohols (Methanol, Ethanol, Propanol): Expected to be miscible. The alkyl chains of the alcohols can interact with the nonpolar part of the ester, while the hydroxyl groups can interact with the polar ester group.
Polar Aprotic Solvents
These solvents (e.g., acetone, ethyl acetate, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) have dipole moments but do not have O-H or N-H bonds for hydrogen donation.
-
Acetone, Ethyl Acetate, Acetonitrile: Expected to be highly soluble. The dipole-dipole interactions between the solvent and the ester group of 1-methylallyl acetate will be significant.
-
DMF, DMSO: Expected to be miscible. These are highly polar solvents capable of strong dipole-dipole interactions.
Nonpolar Solvents
These solvents (e.g., hexane, toluene, diethyl ether, chloroform) have low dielectric constants and are not capable of significant dipole-dipole interactions or hydrogen bonding.
-
Hexane, Toluene: Expected to be soluble. The nonpolar hydrocarbon chain of 1-methylallyl acetate will interact favorably with these nonpolar solvents through van der Waals forces.
-
Diethyl Ether, Chloroform: Expected to be highly soluble. These solvents have some polarity and can engage in dipole-dipole interactions with the ester.
Experimental Determination of Solubility: A Validated Protocol
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a substance.
Shake-Flask Method Protocol
Objective: To determine the equilibrium solubility of 1-methylallyl acetate in a given solvent at a specific temperature.
Materials:
-
1-Methylallyl acetate (solute)
-
Selected solvent
-
Scintillation vials or flasks with airtight caps
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Pipettes and syringes
-
Syringe filters (0.45 µm)
-
Gas chromatograph (GC) or other suitable analytical instrument
Procedure:
-
Preparation: Add an excess amount of 1-methylallyl acetate to a known volume of the solvent in a vial. The presence of undissolved solid or a separate liquid phase after equilibration is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solute to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solute.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analysis: Analyze the diluted sample using a calibrated analytical method (e.g., GC) to determine the concentration of 1-methylallyl acetate.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
Self-Validating System:
-
Equilibrium Confirmation: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau, confirming equilibrium.
-
Mass Balance: After determining the concentration of the saturated solution, the amount of undissolved solute can be measured to perform a mass balance calculation, adding another layer of validation.
Visualizing Solubility Concepts
Molecular Structure and Polarity
Caption: Molecular structure of 1-methylallyl acetate highlighting its polar and nonpolar regions.
Solubility Workflow
Caption: A logical workflow for determining and applying solubility data.
Conclusion
1-Methylallyl acetate is a moderately polar ester with good solubility in a wide array of common organic laboratory solvents, including alcohols, ketones, ethers, and aromatic hydrocarbons. Its solubility in water is limited due to the presence of a hydrophobic butenyl group. The principles of "like dissolves like" and an understanding of intermolecular forces provide a strong predictive framework for its behavior. For applications requiring precise solubility values, the shake-flask method offers a robust and validated experimental protocol. This guide provides the foundational knowledge and practical tools necessary for researchers and professionals to confidently handle and utilize 1-methylallyl acetate in their work.
References
-
Chemcasts. Thermophysical Properties of 1-methylallyl acetate. Retrieved from [Link]
-
PubChem. 1-Methylallyl acetate | C6H10O2 | CID 138821. Retrieved from [Link]
-
Cheméo. Chemical Properties of 1-Methylallyl acetate (CAS 6737-11-7). Retrieved from [Link]
-
Scribd. Ester Solubility and Preparation Lab Report. Retrieved from [Link]
-
Solubility of Things. Esters: Structure, Properties, and Reactions. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to the Synthesis of 1-Methylallyl Acetate
Abstract
This in-depth technical guide provides a comprehensive review of the principal synthetic methodologies for producing 1-methylallyl acetate (also known as but-3-en-2-yl acetate), a valuable chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document offers a critical examination of prevalent synthetic routes, including the direct esterification of crotyl alcohol, nucleophilic substitution of crotyl halides, and the industrial-scale palladium-catalyzed acetoxylation of butenes. Each method is analyzed through the lens of scientific integrity and practical application, focusing on reaction mechanisms, experimental protocols, process optimization, and comparative analysis of efficiency and environmental impact. This guide aims to equip the reader with the foundational knowledge and field-proven insights necessary to make informed decisions in the laboratory and pilot plant settings.
Introduction: The Significance of 1-Methylallyl Acetate
1-Methylallyl acetate (Figure 1) and its isomer, crotyl acetate, are important building blocks in organic synthesis. The presence of a reactive double bond and an ester functionality allows for a variety of subsequent transformations, making them key intermediates in the production of pharmaceuticals, agrochemicals, and polymers. The strategic importance of these allylic acetates necessitates robust, efficient, and scalable synthetic routes. This guide provides a detailed exploration of the primary methods for the synthesis of 1-methylallyl acetate, with a focus on the underlying chemical principles that govern each transformation.
Figure 1: Structure of 1-Methylallyl Acetate
CC(C=C)OC(=O)C (SMILES)[1]
Synthetic Strategies: A Comparative Overview
The synthesis of 1-methylallyl acetate can be broadly categorized into three main approaches:
-
Fischer-Speier Esterification: The acid-catalyzed reaction of crotyl alcohol with acetic acid or its anhydride. This is a classic and versatile laboratory method.
-
Nucleophilic Substitution: The reaction of a crotyl halide with an acetate salt. This method is often employed for small to medium-scale synthesis.
-
Palladium-Catalyzed Allylic C-H Acetoxylation: The direct oxidation of butenes in the presence of acetic acid and a palladium catalyst. This is the preferred method for large-scale industrial production.
The choice of synthetic route is often dictated by factors such as the desired scale of production, cost of starting materials, required purity of the final product, and environmental considerations. The following sections will delve into the specifics of each of these methods.
Fischer-Speier Esterification: A Laboratory Mainstay
The Fischer-Speier esterification is a reversible, acid-catalyzed reaction between an alcohol and a carboxylic acid to form an ester and water.[2] In the context of 1-methylallyl acetate synthesis, this involves the reaction of crotyl alcohol with acetic acid.
Reaction Mechanism
The mechanism of Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps:[3][4][5]
-
Protonation of the Carbonyl: The carboxylic acid is protonated by a strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack.
-
Nucleophilic Attack: The alcohol (crotyl alcohol) acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
To drive the equilibrium towards the product side, it is common practice to either use an excess of one of the reactants (typically the less expensive one) or to remove water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus.[5][6]
Experimental Protocol: Synthesis of 1-Methylallyl Acetate via Fischer Esterification
Materials:
-
Crotyl alcohol (a mixture of cis/trans isomers)
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium bicarbonate solution (for neutralization)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (drying agent)
-
Diethyl ether (extraction solvent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add crotyl alcohol (1.0 eq) and an excess of glacial acetic acid (1.5 eq).[7]
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirred mixture.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as the reaction proceeds.
-
Continue refluxing until no more water is collected, indicating the reaction has reached completion (typically 4-6 hours).[6]
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and excess acetic acid), and finally with brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude 1-methylallyl acetate by fractional distillation.
Causality and Optimization:
-
Excess Acetic Acid: Using an excess of acetic acid shifts the reaction equilibrium towards the formation of the ester, increasing the yield.[6]
-
Water Removal: The Dean-Stark apparatus is crucial for removing the water byproduct, which also drives the equilibrium forward.[6]
-
Catalyst Choice: While sulfuric acid is a common choice, solid acid catalysts like Amberlyst-15 can also be used, which can simplify the work-up procedure as they can be easily filtered off.[7]
-
Temperature Control: The reaction temperature should be high enough to allow for a reasonable reaction rate but not so high as to cause decomposition of the starting materials or product.
Nucleophilic Substitution: A Versatile Approach
The synthesis of 1-methylallyl acetate can also be achieved through a nucleophilic substitution reaction, typically an S(_N)2 reaction, where an acetate ion displaces a leaving group (usually a halide) from a crotyl substrate.[9]
Reaction Mechanism
In this method, sodium acetate or another acetate salt provides the nucleophilic acetate anion. This anion attacks the electrophilic carbon atom of the crotyl halide (e.g., crotyl chloride or bromide), displacing the halide ion to form 1-methylallyl acetate. The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the acetate ion.
It is important to note that since the starting material is an allylic halide, there is a possibility of forming a mixture of 1-methylallyl acetate and crotyl acetate due to the potential for allylic rearrangement. The regioselectivity of the reaction can be influenced by the reaction conditions and the nature of the substrate.
Experimental Protocol: Synthesis from Crotyl Chloride
Materials:
-
Crotyl chloride
-
Anhydrous sodium acetate
-
Diethylene glycol (solvent)[6]
-
Water
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add anhydrous sodium acetate (1.2 eq) and diethylene glycol.
-
Heat the mixture with stirring to approximately 80-100 °C.
-
Slowly add crotyl chloride (1.0 eq) to the heated mixture.
-
Maintain the reaction at this temperature for several hours, monitoring the progress by GC analysis.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture to dissolve the sodium chloride byproduct and the diethylene glycol solvent.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.
-
Purify the product by fractional distillation.
Field-Proven Insights and Optimization:
-
Solvent Choice: The use of high-boiling polar aprotic solvents like diethylene glycol can significantly improve the reaction rate and yield by increasing the solubility of sodium acetate.[6] A small amount of water (0.1-2.0 wt%) has been reported to increase the reaction rate, but excessive amounts can lead to hydrolysis of the product.[6]
-
Phase-Transfer Catalysis: In less polar solvents, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to facilitate the transfer of the acetate anion into the organic phase, thereby accelerating the reaction.[9]
-
Side Reactions: The primary side products are typically crotyl alcohol (from hydrolysis of the starting material or product) and dicrotyl ether.[6] Careful control of the water content in the reaction mixture is crucial to minimize these side reactions.
Palladium-Catalyzed Allylic C-H Acetoxylation: The Industrial Route
For the large-scale industrial production of 1-methylallyl acetate, the palladium-catalyzed acetoxylation of butenes is the most economically viable and atom-economical method. This reaction involves the direct functionalization of a C-H bond, a key goal in modern organic synthesis.
Reaction Mechanism
The mechanism of palladium-catalyzed allylic acetoxylation is complex and involves a Pd(II)/Pd(0) catalytic cycle.[4][10] A plausible mechanism is as follows:
-
Allylic C-H Activation: A Pd(II) species activates an allylic C-H bond of the butene molecule, forming a π-allyl palladium(II) intermediate and a proton. An acetate ligand on the palladium can facilitate this hydrogen abstraction.[4]
-
Nucleophilic Attack: An acetate ion attacks the π-allyl palladium complex. This can occur either externally from the solution or internally from an acetate ligand coordinated to the palladium center.
-
Reductive Elimination: The C-O bond is formed through reductive elimination from the Pd(II) center, yielding the 1-methylallyl acetate product and a Pd(0) species.
-
Reoxidation of Pd(0): The Pd(0) is reoxidized back to the active Pd(II) catalyst by a stoichiometric oxidant to complete the catalytic cycle. In industrial processes, molecular oxygen is the preferred oxidant for its low cost and environmental benignity, often in conjunction with a co-catalyst system.[11][12]
The regioselectivity of the nucleophilic attack on the unsymmetrical π-allyl intermediate determines the ratio of 1-methylallyl acetate to crotyl acetate. This is a critical aspect of the process and is influenced by the ligands on the palladium catalyst, the solvent, and other reaction parameters.[4][13]
Catalyst Systems and Regioselectivity
The choice of ligands coordinated to the palladium center plays a crucial role in controlling the regioselectivity of the acetoxylation. Electron-donating ligands can influence the electron density at the terminal carbons of the π-allyl intermediate, thereby directing the nucleophilic attack of the acetate ion. For instance, the use of specific nitrogen-containing ligands, such as 4,5-diazafluorenone, has been shown to favor the formation of linear allylic acetoxylation products from terminal alkenes.[11][12]
Industrial Process Considerations
The industrial synthesis of 1-methylallyl acetate via butene acetoxylation is a continuous process carried out in the gas or liquid phase. Key process parameters that are optimized for maximum yield and selectivity include:
-
Catalyst Composition: The catalyst typically consists of palladium supported on a high-surface-area material, often with co-catalysts to promote the reoxidation of palladium.
-
Temperature and Pressure: The reaction is carried out at elevated temperatures and pressures to ensure a high reaction rate and to maintain the reactants in the desired phase.
-
Feed Composition: The ratio of butene, acetic acid, and oxygen in the feed stream is carefully controlled to optimize the reaction and minimize the risk of forming explosive mixtures.
-
Product Separation: The product mixture, which contains 1-methylallyl acetate, crotyl acetate, unreacted starting materials, and byproducts, is separated by fractional distillation.
Comparative Analysis of Synthetic Routes
To provide a clear overview for researchers and process chemists, the three primary synthetic routes are compared in the table below based on several key metrics.
| Metric | Fischer Esterification | Nucleophilic Substitution | Palladium-Catalyzed Acetoxylation |
| Starting Materials | Crotyl alcohol, Acetic acid | Crotyl halide, Acetate salt | Butenes, Acetic acid, Oxygen |
| Typical Scale | Laboratory | Laboratory to Pilot | Industrial |
| Atom Economy | Moderate | Moderate | High |
| Yields | Moderate to High (equilibrium) | High | High (optimized process) |
| Key Advantages | Simple procedure, readily available starting materials | Good yields, well-understood mechanism | High atom economy, uses inexpensive feedstocks |
| Key Disadvantages | Reversible reaction, requires water removal | Use of halogenated starting materials, potential for allylic rearrangement | Complex catalyst system, requires high pressure/temperature, regioselectivity control is crucial |
| Green Chemistry Perspective | Use of strong acid catalyst, potential for solvent waste in work-up | Generates halide salt waste | Uses O2 as oxidant, direct C-H activation is a green approach, but palladium is a precious metal |
Purification and Characterization
Regardless of the synthetic method employed, the final product, 1-methylallyl acetate, must be purified and its identity and purity confirmed.
Purification
The most common method for purifying 1-methylallyl acetate is fractional distillation .[9][14] This technique is effective in separating the product from unreacted starting materials, solvents, and byproducts with different boiling points.
A typical work-up procedure before distillation involves:
-
Neutralization: Washing the crude product with a weak base (e.g., sodium bicarbonate solution) to remove any acidic catalysts or byproducts.[6][8]
-
Extraction: Using a suitable organic solvent to extract the product from an aqueous phase.[8]
-
Drying: Treating the organic layer with a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to remove residual water.[6]
Characterization
The identity and purity of the synthesized 1-methylallyl acetate are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to separate the components of the sample, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for positive identification and quantification of impurities.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both
H and C NMR spectroscopy provide detailed information about the molecular structure of the compound, confirming the connectivity of the atoms and the presence of the characteristic functional groups.[1] -
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the key functional groups in the molecule, such as the C=O stretch of the ester and the C=C stretch of the alkene.
Safety Considerations
It is imperative to handle all chemicals involved in the synthesis of 1-methylallyl acetate with appropriate safety precautions in a well-ventilated fume hood.
-
Crotyl alcohol and crotyl chloride are flammable and toxic.
-
Acetic acid and sulfuric acid are corrosive.
-
1-Methylallyl acetate is a flammable liquid and may cause skin and eye irritation.[1]
Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion and Future Outlook
The synthesis of 1-methylallyl acetate is a well-established field with several reliable methods available to chemists. For laboratory-scale synthesis, Fischer esterification and nucleophilic substitution offer convenient and effective routes. For industrial-scale production, palladium-catalyzed allylic C-H acetoxylation of butenes is the superior method due to its high atom economy and the use of inexpensive feedstocks.
Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems for allylic C-H functionalization. This includes the design of catalysts that can operate under milder conditions, utilize even more environmentally friendly oxidants, and exhibit higher regioselectivity. The application of green chemistry principles, such as the use of renewable starting materials and the minimization of waste, will continue to be a driving force in the innovation of synthetic routes to 1-methylallyl acetate and other valuable chemical intermediates.
References
- Campbell, A. N., White, P. B., Guzei, I. A., & Stahl, S. S. (2010). Allylic C-H Acetoxylation with a 4,5-Diazafluorenone-Ligated Palladium Catalyst: A Ligand-Based Strategy To Achieve Aerobic Catalytic Turnover. Journal of the American Chemical Society, 132(42), 15116–15119.
- BenchChem. (2025).
- BenchChem. (2025). Synthesis of Methallyl Acetate from Methallyl Chloride: An In-depth Technical Guide.
- BenchChem. (2025).
- BenchChem. (2025).
- Stahl, S. S., et al. (2010). Allylic C-H Acetoxylation with a 4,5-Diazafluorenone-Ligated Palladium Catalyst: A Ligand-Based Strategy To Achieve Aerobic Catalytic Turnover. Journal of the American Chemical Society, 132(42), 15116-15119.
- BYJU'S.
- Aragen Life Sciences. (2023).
- Guan-Wu Wang, Ting-Ting Yuan, and Xue-Liang Wu (2008). Direct Ortho-Acetoxylation of Anilides via Palladium-Catalyzed sp2 C-H Bond Oxidative Activation. The Journal of Organic Chemistry, 73 (12), 4717-4720.
- M. S. Christiansen, et al. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(12), 951-978.
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- Heri Septya Kusuma, et al. (2021). OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION. Journal of Chemical Technology and Metallurgy, 56(4), 686-697.
- N. Rao (2017). Energy, Economic and Environmental analysis of Methyl Acetate Process.
- N. Rao (2017). Energy, Economic and Environmental analysis of Methyl Acetate Process.
- A. M. El-Sawy, et al. (2024). Palladium-Catalyzed Acetoxylation of γ-Dehydro-aryl-himachalene: The Synthesis of a Novel Allylic Acetoxylated Sesquiterpene and a π-Allyl Palladium(II) Complex. Chemistry of Heterocyclic Compounds, 60(1-2), 1-10.
- A. M. El-Sawy, et al. (2024). Palladium-Catalyzed Acetoxylation of γ-Dehydro-aryl-himachalene: The Synthesis of a Novel Allylic Acetoxylated Sesquiterpene and a π-Allyl Palladium(II) Complex. OUCI.
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- H. Mayr, et al. (1982). Methyl-Substituted Allyl Cations. A Comparison of Experimental Stability, Rotational Barrier, and Solvolysis Data with ab Initio Molecular Orbital Calculations. Journal of the American Chemical Society, 104(2), 352-358.
- N. Rao (2017).
- P. G. Gildner, et al. (2024). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). ChemRxiv.
- Aragen Life Sciences. (2023).
- S. Degraer, et al. (2021).
- North Jersey Section of the American Chemical Society. (2023). 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry.
- Heri Septya Kusuma, et al. (2021). OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION. Journal of Chemical Technology and Metallurgy, 56(4), 686-697.
- X. Zhang, et al. (2018). Process optimization study on the carbonylation of methyl acetate. Journal of Chemical Technology & Biotechnology, 93(10), 2950-2956.
- N. Rao (2017). Energy, Economic and Environmental analysis of Methyl Acetate Process.
- A. V. D. V. de A. e Melo, et al. (2016). LCA case study: comparison between independent and coproduction pathways for the production of ethyl and n-butyl acetates. Clean Technologies and Environmental Policy, 18(7), 2139-2148.
Appendix: Visualizations
Diagrams
Caption: Mechanism of Fischer-Speier Esterification.
Caption: Experimental Workflow for Nucleophilic Substitution.
Caption: Simplified Catalytic Cycle for Palladium-Catalyzed Acetoxylation.
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Discovery and history of 1-Methylallyl acetate
An In-Depth Technical Guide to 1-Methylallyl Acetate: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-methylallyl acetate (IUPAC name: but-3-en-2-yl acetate), a versatile allylic acetate ester. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's historical context, physicochemical properties, and core synthetic methodologies. Emphasis is placed on explaining the causality behind experimental choices, particularly in modern catalytic processes. The guide includes detailed, step-by-step protocols for laboratory synthesis and analytical characterization, supported by quantitative data tables and mechanistic diagrams to ensure scientific integrity and practical utility.
Introduction and Historical Context
Structural Characterization and Nomenclature
1-Methylallyl acetate, systematically named but-3-en-2-yl acetate according to IUPAC nomenclature, is an organic ester with the chemical formula C₆H₁₀O₂.[1][2] Its structure features an acetate group attached to the second carbon of a butene chain, where the double bond is between carbons 3 and 4. This arrangement classifies it as a secondary allylic acetate. The term "allylic" is critical, as it describes the saturated carbon atom adjacent to a carbon-carbon double bond, a position that confers unique and valuable reactivity.[2] It is important to distinguish this compound from its isomers, such as crotyl acetate (but-2-en-1-yl acetate) and methallyl acetate (2-methylprop-2-enyl acetate), as the position of the methyl group and the double bond significantly influences its chemical behavior.
Historical Perspective and Significance
The study of allylic acetates as a chemical class began in the mid-20th century, with initial research focusing on their synthesis and pyrolysis.[2] However, the true synthetic potential of these molecules was unlocked with the advent of transition metal catalysis in the latter half of the century. The development of palladium-catalyzed reactions, in particular, transformed allylic acetates from simple intermediates into powerful electrophiles for constructing complex carbon-carbon and carbon-heteroatom bonds.[2][3] 1-Methylallyl acetate is a quintessential example of this class, serving as a key building block in contemporary organic synthesis. Its utility lies in the ability to undergo regio- and stereoselective transformations, a cornerstone of modern asymmetric synthesis for producing chiral molecules in the pharmaceutical and agrochemical industries.[3]
Physicochemical and Spectroscopic Properties
Physicochemical Data
The fundamental physical and chemical properties of 1-methylallyl acetate are summarized below. This data is essential for designing experimental setups, purification procedures, and safety protocols.
| Property | Value | Source(s) |
| CAS Number | 6737-11-7 | [1][4][5] |
| Molecular Formula | C₆H₁₀O₂ | [1][4][6] |
| Molecular Weight | 114.14 g/mol | [1][4] |
| IUPAC Name | but-3-en-2-yl acetate | [1][2] |
| Appearance | Colorless liquid | N/A |
| Boiling Point | 111.85 °C | [5] |
| Melting Point | -90.2 °C | [5] |
| Density | ~0.919 g/cm³ | [7] |
| Synonyms | 1-Methyl-2-propenyl acetate, 3-Buten-2-ol acetate | [4][8] |
Spectroscopic Profile
Spectroscopic analysis is critical for the unambiguous identification and purity assessment of 1-methylallyl acetate. The expected key signals are summarized below.
| Spectroscopy Type | Key Signals and Assignments | Source(s) |
| ¹H NMR (CDCl₃) | δ ~5.8 (m, 1H, -CH=), δ ~5.2 (m, 2H, =CH₂), δ ~5.1 (m, 1H, -CHOAc), δ ~2.0 (s, 3H, -C(O)CH₃), δ ~1.3 (d, 3H, -CH(CH₃ )OAc) | [1] |
| ¹³C NMR (CDCl₃) | δ ~170 (C=O), δ ~138 (-CH=), δ ~116 (=CH₂), δ ~72 (-CHOAc), δ ~21 (-C(O)CH₃), δ ~20 (-CH(CH₃)OAc) | [1] |
| Infrared (IR) | ~3080 cm⁻¹ (=C-H stretch), ~1740 cm⁻¹ (C=O ester stretch), ~1240 cm⁻¹ (C-O stretch), ~920 cm⁻¹ (=C-H bend) | [1] |
| Mass Spec (GC-MS) | Molecular Ion (M⁺) at m/z = 114. Key fragments: m/z = 71 [M-CH₃CO]⁺, m/z = 43 [CH₃CO]⁺ | [1][8] |
Synthesis and Manufacturing
The synthesis of 1-methylallyl acetate can be approached through several strategic routes. The choice of method often depends on factors such as starting material availability, desired scale, and atom economy.
Protocol 1: Fischer Esterification of 3-Buten-2-ol
This classical method involves the acid-catalyzed reaction between the corresponding alcohol (3-buten-2-ol) and acetic acid (or acetic anhydride). It is a straightforward and reliable laboratory-scale synthesis.
Causality: The reaction is driven by the protonation of the acetic acid carbonyl group by a strong acid catalyst (e.g., H₂SO₄), which activates it for nucleophilic attack by the hydroxyl group of 3-buten-2-ol. The removal of water, often accomplished using a Dean-Stark apparatus, is crucial to shift the equilibrium towards the product, maximizing the yield according to Le Châtelier's principle.
Experimental Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap.
-
Reactants: Charge the flask with 3-buten-2-ol (1.0 eq.), glacial acetic acid (1.5 eq.), and a hydrocarbon solvent (e.g., toluene) to facilitate azeotropic water removal.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.02 eq.) to the stirred mixture.
-
Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. Continue heating until no more water is collected (typically 3-5 hours).
-
Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product is then purified by fractional distillation to yield pure 1-methylallyl acetate.
Workflow Diagram:
Caption: Fischer Esterification workflow for 1-methylallyl acetate synthesis.
Protocol 2: Palladium-Catalyzed Allylic Substitution
Modern synthetic chemistry often employs palladium catalysis for its high efficiency and selectivity. The Tsuji-Trost reaction is a powerful method for allylic functionalization. While typically used for alkylation, the principles can be applied to the synthesis of allylic acetates from precursors like allylic carbonates or chlorides.
Causality: This reaction proceeds via a π-allyl palladium intermediate. A palladium(0) catalyst undergoes oxidative addition to an allylic substrate (e.g., 1-methylallyl carbonate) to form a cationic Pd(II)-allyl complex. This complex is an excellent electrophile that can then be attacked by an acetate nucleophile, followed by reductive elimination to regenerate the Pd(0) catalyst and form the desired product. The choice of ligand is critical for controlling regioselectivity and, in asymmetric versions, enantioselectivity.
Experimental Protocol:
-
Setup: In a glovebox or under an inert atmosphere (N₂ or Ar), add the palladium catalyst precursor (e.g., [Pd(allyl)Cl]₂) (1-2 mol%) and a suitable phosphine ligand (e.g., PPh₃) (2-4 mol%) to an oven-dried flask.
-
Solvent & Reagents: Add a dry, aprotic solvent (e.g., THF). Add the starting material, such as 1-methylallyl carbonate (1.0 eq.), followed by a source of acetate, such as tetrabutylammonium acetate (1.2 eq.).
-
Reaction: Stir the resulting mixture at the desired temperature (e.g., 60 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to isolate the pure 1-methylallyl acetate.
Mechanism Diagram:
Caption: Catalytic cycle for Palladium-catalyzed allylic substitution.
Applications in Organic Synthesis
The primary value of 1-methylallyl acetate lies in its role as a versatile electrophile in palladium-catalyzed allylic alkylation reactions (Tsuji-Trost reaction). This reaction forms a new carbon-carbon or carbon-heteroatom bond at the allylic position with high levels of control.[2][3]
The reaction allows for the stereospecific and regioselective formation of complex molecules, which is crucial in the synthesis of pharmaceuticals and other biologically active compounds.[2] Nucleophiles ranging from soft carbon nucleophiles (e.g., malonates) to amines and phenols can be used, making it a robust tool for molecular construction.
Analytical and Characterization Protocols
Protocol: Spectroscopic Characterization
Confirming the identity and purity of synthesized 1-methylallyl acetate is a critical, self-validating step in any synthetic workflow.
Experimental Protocol:
-
Sample Preparation (NMR): Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[9]
-
NMR Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a spectral width of ~15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[9]
-
¹³C NMR: Acquire a proton-decoupled spectrum with a spectral width of 0-220 ppm. A greater number of scans will be required compared to the proton spectrum.[9]
-
-
Sample Preparation (IR): Prepare a thin film of the neat liquid sample between two NaCl or KBr salt plates.
-
IR Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹. Record a background spectrum first, then the sample spectrum.[9]
-
Sample Preparation (GC-MS): Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC-MS Acquisition: Inject the sample into a GC-MS system. The GC will separate any impurities, and the mass spectrometer will provide fragmentation data to confirm the molecular weight and structure.
Workflow Diagram:
Caption: Workflow for the analytical characterization of 1-methylallyl acetate.
Safety and Handling
Based on aggregated GHS information, 1-methylallyl acetate is classified as harmful if swallowed (Acute Toxicity 4, oral).[1] Standard laboratory safety precautions should be followed. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid ingestion, inhalation, and contact with skin and eyes.
Conclusion
1-Methylallyl acetate is a valuable and versatile intermediate in organic synthesis. Its significance has grown in tandem with the development of powerful transition metal-catalyzed reactions, which exploit the unique reactivity of the allylic system. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, is essential for its effective application in the design and execution of complex molecular syntheses in research and industrial settings.
References
-
Title: Synthesis of 4,4-dimethoxy-3-methyl-crotyl acetate Source: PrepChem.com URL: [Link]
-
Title: Chemical Properties of 1-Methylallyl acetate (CAS 6737-11-7) Source: Cheméo URL: [Link]
-
Title: Thermophysical Properties of 1-methylallyl acetate Source: Chemcasts URL: [Link]
-
Title: 1-Methylallyl acetate | C6H10O2 | CID 138821 Source: PubChem URL: [Link]
-
Title: Acetic acid, diazo-, trans-2-butenyl ester Source: Organic Syntheses URL: [Link]
- Title: US4301084A - Process for the preparation of carboxylic acid esters of β-formyl-crotyl alcohol by an allyl rearrangement Source: Google Patents URL
-
Title: Synthesis of crotyl alcohol Source: PrepChem.com URL: [Link]
-
Title: 1-Methylallyl acetate Source: NIST WebBook URL: [Link]
-
Title: CROTYL ACETATE Source: ChemBK URL: [Link]
-
Title: 1-methylallyl acetate (C6H10O2) Source: PubChemLite URL: [Link]
-
Title: Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin) Source: National Institutes of Health (NIH) URL: [Link]
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Methodological & Application
Application Notes and Protocols: Laboratory Synthesis of 1-Methylallyl Acetate from But-3-en-2-ol
Abstract
This document provides a comprehensive guide for the laboratory synthesis of 1-methylallyl acetate, also known as but-3-en-2-yl acetate, through the esterification of but-3-en-2-ol.[1] This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, purification techniques, and methods for product characterization. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis. All protocols are designed as self-validating systems, and key claims are supported by authoritative sources.
Introduction and Significance
1-Methylallyl acetate is a valuable organic ester with applications as a flavoring agent and as an intermediate in the synthesis of more complex organic molecules. The esterification of a secondary allylic alcohol like but-3-en-2-ol presents a classic and instructive example of the Fischer-Speier esterification. This method, while traditional, remains one of the most cost-effective and efficient processes for ester formation, particularly on a laboratory scale.[2] Understanding the nuances of this reversible reaction is crucial for optimizing yield and purity.
This guide will focus on the acid-catalyzed esterification of but-3-en-2-ol with an acetylating agent. The principles discussed are broadly applicable to the synthesis of other esters from primary and secondary alcohols.[3]
Reaction Mechanism and Rationale
The synthesis of 1-methylallyl acetate from but-3-en-2-ol is achieved through an acid-catalyzed esterification reaction. This reaction is an equilibrium process, and understanding the mechanism is key to driving it towards the desired product.[2][4]
The Fischer esterification mechanism proceeds through several key steps:[2][4][5]
-
Protonation of the Acetylating Agent: A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the acetylating agent (e.g., acetic acid or acetic anhydride). This protonation significantly increases the electrophilicity of the carbonyl carbon.[5][6]
-
Nucleophilic Attack: The hydroxyl group of but-3-en-2-ol acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This step forms a tetrahedral intermediate.[5]
-
Proton Transfer: A proton is transferred from the oxonium ion of the intermediate to one of the hydroxyl groups, forming a good leaving group (water or acetic acid).[2][6]
-
Elimination of the Leaving Group: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling the leaving group.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, 1-methylallyl acetate.
To favor the formation of the ester, the equilibrium can be shifted to the right by using an excess of one of the reactants (typically the more available or less expensive one) or by removing one of the products (usually water) as it is formed.[2][7] In this protocol, an excess of the acetylating agent will be utilized.
Reaction Scheme:
Sources
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Application Notes and Protocol: Palladium-Catalyzed Allylic Substitution of 1-Methylallyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Allylic Substitution
The palladium-catalyzed allylic substitution, famously known as the Tsuji-Trost reaction, stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds under remarkably mild conditions.[1][2] This transformation is of paramount importance in the synthesis of complex molecules, including natural products and pharmaceuticals, where the precise installation of functional groups is critical.[3][4] The reaction involves the substitution of a leaving group at an allylic position with a nucleophile, proceeding through a characteristic η³-allyl palladium intermediate.[1][5] This application note provides a detailed protocol and in-depth scientific rationale for the allylic substitution of 1-methylallyl acetate, a common and informative substrate that introduces the challenge of regioselectivity.
Mechanistic Underpinnings: The Catalytic Cycle
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing experimental outcomes. The catalytic cycle of the palladium-catalyzed allylic substitution is a well-established sequence of events.[1][2][5]
-
Oxidative Addition: The cycle commences with the coordination of a palladium(0) catalyst to the alkene of the allylic substrate. This is followed by an oxidative addition step where the palladium inserts into the carbon-leaving group bond, resulting in the formation of a cationic η³-allyl palladium(II) complex and the departure of the leaving group (acetate in this case).[1][2] This step typically proceeds with inversion of configuration at the carbon center.[1][5]
-
Nucleophilic Attack: The incoming nucleophile then attacks the η³-allyl palladium intermediate. The regioselectivity of this attack—whether it occurs at the more substituted or less substituted end of the allyl fragment—is a key consideration, especially with unsymmetrical substrates like 1-methylallyl acetate.[6] This step can occur via two principal pathways depending on the nature of the nucleophile.[2][5]
-
"Soft" Nucleophiles (e.g., malonates, amines, pKa of conjugate acid < 25): These nucleophiles typically attack the allyl moiety directly in an "outer-sphere" attack.[2][7]
-
"Hard" Nucleophiles (e.g., organozinc reagents, Grignard reagents, pKa of conjugate acid > 25): These nucleophiles may first coordinate to the palladium center followed by reductive elimination in an "inner-sphere" attack.[2][7]
-
-
Reductive Elimination and Catalyst Regeneration: Following the nucleophilic attack, the product is liberated, and the palladium(0) catalyst is regenerated, ready to enter another catalytic cycle.[8]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of palladium-catalyzed allylic substitution.
The Critical Role of Ligands
The choice of ligand is arguably the most critical parameter in palladium-catalyzed allylic substitution, profoundly influencing reactivity, regioselectivity, and enantioselectivity.[9][10][11] Phosphine ligands are most commonly employed.[1]
-
Electron-donating ligands (e.g., trialkylphosphines like PCy₃) can increase the electron density on the palladium center, which can accelerate the rate of reaction.[11][12]
-
Steric bulk of the ligand can direct the nucleophilic attack to the less sterically hindered terminus of the η³-allyl intermediate, thus controlling regioselectivity.[7][9]
-
Chiral ligands are essential for asymmetric catalysis, enabling the synthesis of enantioenriched products.[13] Famous examples include the Trost ligand and PHOX ligands.[4][13]
Experimental Protocol: Allylic Alkylation of 1-Methylallyl Acetate with Dimethyl Malonate
This protocol details a representative procedure for the reaction of 1-methylallyl acetate with a soft carbon nucleophile, dimethyl malonate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Methylallyl acetate | ≥98% | e.g., Sigma-Aldrich | Store under inert gas. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | e.g., Strem | Pre-catalyst, reduced in situ. |
| Triphenylphosphine (PPh₃) | ≥99% | e.g., Acros | Air-stable solid. |
| Dimethyl malonate | ≥99% | e.g., Alfa Aesar | |
| Sodium hydride (NaH) | 60% dispersion in oil | e.g., Sigma-Aldrich | Highly reactive, handle with care. |
| Tetrahydrofuran (THF) | Anhydrous | e.g., Acros | Dry, oxygen-free solvent is crucial. |
| Diethyl ether | Anhydrous | e.g., Fisher | For workup. |
| Saturated NH₄Cl (aq) | Reagent grade | For quenching. | |
| Brine | Saturated NaCl (aq) | For washing. | |
| Magnesium sulfate (MgSO₄) | Anhydrous | For drying. |
Equipment
-
Schlenk line or glovebox for inert atmosphere operations.
-
Round-bottom flasks, magnetic stir bars, stir plate, condensers, glass syringes, and needles.
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator).
-
Chromatography equipment for purification (e.g., flash column chromatography).
Step-by-Step Procedure
-
Preparation of the Nucleophile (Malonate Anion):
-
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.1 eq., e.g., 44 mg of 60% dispersion for a 1 mmol reaction scale).
-
Wash the NaH with anhydrous hexanes (3 x 2 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF (5 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add dimethyl malonate (1.0 eq., e.g., 132 mg, 114 µL) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt should result in a clear solution or a fine white precipitate.
-
-
Catalyst Preparation and Reaction Setup:
-
In a separate flame-dried Schlenk flask, combine palladium(II) acetate (0.025 eq., 2.5 mol%) and triphenylphosphine (0.125 eq., 12.5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (3 mL) via syringe. The mixture should form a yellow solution. Stir for 10-15 minutes at room temperature to allow for pre-formation of the active Pd(0) species.
-
Add 1-methylallyl acetate (1.2 eq.) to the catalyst mixture.
-
-
Reaction Execution:
-
Using a cannula or syringe, transfer the prepared solution of the sodium dimethyl malonate nucleophile to the flask containing the catalyst and the allylic acetate.
-
Heat the reaction mixture to a gentle reflux (around 65 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure allylated product.
-
Visualizing the Experimental Workflow
Caption: A typical workflow for palladium-catalyzed allylic alkylation.
Field-Proven Insights and Troubleshooting
-
The "Why" of an Inert Atmosphere: The active catalyst is a Pd(0) species, which is highly susceptible to oxidation by atmospheric oxygen. Performing the reaction under an inert atmosphere (argon or nitrogen) is critical to prevent catalyst deactivation and ensure reproducible results.
-
Choice of Base and Nucleophile Preparation: Sodium hydride is a strong, non-nucleophilic base ideal for deprotonating soft carbon nucleophiles like malonates. It is crucial to wash the NaH to remove the protective mineral oil, which can interfere with the reaction. The order of addition (malonate to NaH suspension) is important to maintain control over the exothermic deprotonation.
-
Regioselectivity with 1-Methylallyl Acetate: With an unsymmetrical substrate like 1-methylallyl acetate, two regioisomeric products (linear and branched) are possible. The outcome is influenced by a combination of factors:
-
Ligand Sterics: Bulky phosphine ligands will generally favor nucleophilic attack at the less substituted (terminal) carbon of the η³-allyl intermediate.[7][9] Triphenylphosphine provides a moderate level of steric hindrance.
-
Nucleophile Size: Larger nucleophiles will also tend to attack the less hindered position.[2]
-
Solvent: The solvent can influence the aggregation state of the nucleophile and the structure of the palladium complex, thereby affecting regioselectivity.[6]
-
-
Common Pitfalls:
-
Incomplete reaction: This can be due to catalyst deactivation (poor inert atmosphere technique), insufficient base, or low reaction temperature.
-
Low yield: Often a result of side reactions or difficulties during purification. Ensure the complete removal of water during the workup as it can hydrolyze the product or starting materials.
-
Poor regioselectivity: This is an inherent challenge with this substrate. To favor one isomer, screening of different ligands (e.g., comparing PPh₃ with a bulkier ligand like P(o-tolyl)₃) and solvents may be necessary.[14]
-
References
-
Mubeen, J., et al. (2021). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). National Institutes of Health. [Link]
-
Wikipedia. (2023). Tsuji–Trost reaction. [Link]
-
Carretero, J. C., et al. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews. [Link]
-
Organic Chemistry Portal. Tsuji-Trost Reaction. [Link]
-
MDPI. (2018). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. [Link]
-
YouTube. (2022). Tsuji-Trost Allylation. [Link]
-
GUPEA. (2009). Ligand Dependent Regioselectivity in Palladium Mediated Allylic Alkylation. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1999). Palladium-catalysed asymmetric allylic substitution: a ligand design incorporating steric and electronic effects. [Link]
-
University of Liverpool IT Services. (2020). Ligand Effects in Palladium-Catalyzed Allylic Alkylation in Ionic Liquids. [Link]
-
ACS Publications. (2001). Ligand Effects in Palladium-Catalyzed Allylic Alkylation in Ionic Liquids. [Link]
-
National Institutes of Health. (2017). Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction. [Link]
-
NROChemistry. Tsuji-Trost Allylation. [Link]
-
PubMed. (2008). Influences on the regioselectivity of palladium-catalyzed allylic alkylations. [Link]
-
School of Chemistry | University of Bristol. (2015). Palladium-Catalyzed Reactions of Allylic Boronic Esters with Nucleophiles: Novel Umpolung Reactivity. [Link]
-
Peking University. (2021). Tsuji-Trost Reaction: Selectivity in Palladium-Catalyzed Allylic Substitution. [Link]
-
Chemistry LibreTexts. (2021). 2.5: Allylic Substitution with Carbon Nucleophiles. [Link]
-
ResearchGate. (2020). Palladium(0)‐Catalyzed Rearrangement of Allylic Esters. [Link]
-
RSC Publishing. (2020). Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp 3 )–H allylation of 4-alkylpyridines. [Link]
-
UNL Digital Commons. (2012). Tsuji–Trost N-Allylation with Allylic Acetates by Using a Cellulose–Palladium Catalyst. [Link]
-
OUCI. (2011). Palladium-Catalyzed Enantioselective Allylic Substitution. [Link]
-
National Institutes of Health. (2016). An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst. [Link]
Sources
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. Tsuji-Trost Reaction [organic-chemistry.org]
- 3. Palladium-Catalyzed Enantioselective Allylic Substitution [ouci.dntb.gov.ua]
- 4. An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 8. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [gupea.ub.gu.se]
- 10. Palladium-catalysed asymmetric allylic substitution: a ligand design incorporating steric and electronic effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. pcliv.ac.uk [pcliv.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Influences on the regioselectivity of palladium-catalyzed allylic alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of 1-Methylallyl acetate in Tsuji-Trost reaction
Application Note & Protocol
Topic: Strategic C-C Bond Formation: The Use of 1-Methylallyl Acetate in the Palladium-Catalyzed Tsuji-Trost Reaction
Abstract: The Tsuji-Trost reaction, a cornerstone of modern synthetic chemistry, facilitates the palladium-catalyzed allylic substitution of a wide range of nucleophiles.[1] The use of unsymmetrical substrates, such as 1-methylallyl acetate (but-3-en-2-yl acetate), introduces critical challenges and opportunities related to regioselectivity and stereoselectivity. This guide provides an in-depth analysis of the mechanistic principles governing this transformation, a detailed, field-proven protocol for its application, and a discussion of the key parameters that influence the reaction's outcome. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reaction for the precise construction of complex molecular architectures.
Part I: Mechanistic Insights and Strategic Considerations
The Tsuji-Trost reaction is a powerful method for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[1] Its mechanism proceeds through a well-defined catalytic cycle involving a characteristic η³-π-allylpalladium intermediate.[2][3] Understanding this cycle is paramount to controlling the reaction's outcome, especially with unsymmetrical precursors like 1-methylallyl acetate.
The Catalytic Cycle
The reaction is initiated by the coordination of a zerovalent palladium catalyst, typically complexed with phosphine ligands, to the alkene of the allylic acetate.[1] This is followed by oxidative addition, where the acetate leaving group is expelled, forming a cationic η³-π-allylpalladium(II) complex.[3] This key intermediate can then be attacked by a nucleophile. The nature of the nucleophile dictates the subsequent step. "Soft" nucleophiles (typically from conjugate acids with pKa < 25) attack the allyl moiety directly.[2][3] Conversely, "hard" nucleophiles (pKa > 25) may first coordinate to the palladium center, followed by reductive elimination.[2][4] Finally, the palladium(0) catalyst is regenerated, ready to begin a new cycle.
Caption: Figure 1: Catalytic Cycle of the Tsuji-Trost Reaction.
Regioselectivity with 1-Methylallyl Acetate
The η³-π-allylpalladium intermediate generated from 1-methylallyl acetate is unsymmetrical, presenting two potential sites for nucleophilic attack: the more substituted (C2) and the less substituted (C4) carbon atoms. The resulting products are the branched and linear isomers, respectively.
Controlling this regioselectivity is a primary strategic consideration:
-
Steric Effects: As a general rule, nucleophilic attack occurs at the less sterically hindered allylic position to yield the linear product.[2] This preference can be amplified by using bulky ligands on the palladium catalyst or by employing sterically demanding nucleophiles.
-
Electronic Effects: The electronic properties of the ligands can also influence the outcome. Electron-withdrawing ligands can enhance the electrophilicity of the allyl terminus they are trans to, potentially favoring attack at that site.
-
Nucleophile Type: The choice between "hard" and "soft" nucleophiles is critical. Soft nucleophiles, like stabilized malonate anions, typically favor attack at the less substituted carbon. Harder nucleophiles, such as organozinc reagents or certain enolates, can sometimes show a preference for the more substituted carbon, although this is less common.
Part II: Experimental Protocol - Asymmetric Allylic Alkylation (AAA)
This protocol details a representative Tsuji-Trost reaction: the asymmetric allylic alkylation of dimethyl malonate with (rac)-1-methylallyl acetate using a chiral palladium catalyst. This reaction is a benchmark for evaluating the effectiveness of chiral ligands in controlling enantioselectivity.
Materials and Reagents
-
Palladium Source: Bis(allyl)palladium(II) chloride dimer, [Pd(allyl)Cl]₂
-
Chiral Ligand: (S,S)-Trost Ligand ((1S,2S)-N,N'-Bis(2'-diphenylphosphinobenzoyl)-1,2-diaminocyclohexane)
-
Allylic Substrate: 1-Methylallyl acetate (but-3-en-2-yl acetate), racemic
-
Nucleophile: Dimethyl malonate
-
Base: N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Additive: Potassium acetate (KOAc) or Lithium acetate (LiOAc)[2]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)
-
Extraction Solvent: Ethyl acetate (EtOAc)
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Workflow Diagram
Caption: Figure 2: General Experimental Workflow.
Step-by-Step Methodology
Note: This reaction is moisture and air-sensitive. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Catalyst Preparation (in a separate vial):
-
To a vial under inert atmosphere, add [Pd(allyl)Cl]₂ (e.g., 0.0125 mmol, 1.25 mol%).
-
Add the (S,S)-Trost Ligand (e.g., 0.0375 mmol, 3.75 mol%).
-
Add anhydrous DCM (e.g., 2 mL) and stir for 15-20 minutes at room temperature until a clear, pale yellow solution is formed. The molar ratio of Pd to ligand is crucial for catalyst performance.
-
-
Reaction Setup (in the main reaction flask):
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add dimethyl malonate (e.g., 3.0 mmol, 3.0 eq.).
-
Add anhydrous DCM (e.g., 8 mL).
-
Add potassium acetate (KOAc) as a catalytic additive (e.g., 0.05 mmol, 5 mol%).
-
Add BSA (e.g., 3.3 mmol, 3.3 eq.) dropwise via syringe. BSA acts as both a base and a scavenger for the acetic acid byproduct. Stir for 10 minutes.
-
-
Reaction Execution:
-
Transfer the prepared catalyst solution from the vial to the main reaction flask via cannula or syringe.
-
Stir for 5 minutes.
-
Add 1-methylallyl acetate (e.g., 1.0 mmol, 1.0 eq.) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-12 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, quench by adding saturated aqueous NH₄Cl (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure allylated product.
-
-
Analysis:
-
Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Part III: Optimizing Reaction Parameters
The success of the Tsuji-Trost reaction with 1-methylallyl acetate hinges on the careful selection of several key parameters. The following tables summarize the influence of these variables on the reaction outcome.
Table 1: Representative Influence of Ligand Choice on Regio- and Enantioselectivity
| Ligand Type | Typical Regioselectivity (Linear:Branched) | Typical Enantioselectivity (ee %) | Rationale & Causality |
| Triphenylphosphine (achiral) | >95:5 | N/A | Steric bulk of PPh₃ directs the nucleophile to the less hindered terminus of the π-allyl intermediate.[1] |
| Trost Ligand (chiral) | >98:2 | 90-99% | The chiral scaffold creates a highly asymmetric pocket around the π-allyl complex, effectively blocking one face of the less-hindered terminus, leading to high enantioselectivity.[1][5] |
| Phosphoramidite Ligands (chiral) | Variable, can be tuned | 85-98% | Highly tunable electronic and steric properties allow for fine control. Some systems can even favor the branched product. |
| dppf (achiral) | ~90:10 | N/A | The wide bite angle of this ferrocene-based ligand can influence the geometry of the palladium complex, slightly altering regioselectivity compared to PPh₃.[4] |
Table 2: Influence of Nucleophile on Regioselectivity
| Nucleophile (pKa of Conj. Acid) | Type | Expected Major Product | Rationale & Causality |
| Dimethyl Malonate (~13) | Soft | Linear | Follows the "outer-sphere" attack mechanism on the less-hindered carbon of the π-allyl complex.[2][4] |
| Amine (e.g., Morpholine, ~8.4) | Soft | Linear | Nitrogen nucleophiles behave similarly to soft carbon nucleophiles, favoring the sterically accessible terminus.[6] |
| Phenoxide (~10) | Soft | Linear | Oxygen nucleophiles from phenols are also considered soft and typically yield the linear product.[2] |
| Ketone Enolate (~20-25) | Borderline | Primarily Linear | While "harder" than malonates, pre-formed lithium enolates often still favor the linear product via an outer-sphere mechanism, though regioselectivity may decrease.[4] |
Part IV: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficiently active nucleophile. 3. Poor quality solvent or reagents. | 1. Ensure strictly anaerobic and anhydrous conditions. Use fresh palladium source. 2. Use a stronger base (e.g., LHMDS instead of BSA for certain nucleophiles) or ensure complete deprotonation. 3. Use freshly distilled, anhydrous solvents. |
| Poor Regioselectivity | 1. Ligand choice is not optimal for directing the reaction. 2. Reaction temperature is too high, leading to isomerization. | 1. Screen different ligands. For linear selectivity, increase the steric bulk of the ligand. 2. Run the reaction at a lower temperature (e.g., 0 °C or room temperature). |
| Low Enantioselectivity (ee) | 1. Impure chiral ligand. 2. Racemization of the π-allyl intermediate. 3. Reaction temperature is too high. | 1. Use ligand from a reputable source or recrystallize. 2. Ensure the reaction is run to completion without excessive heating. Additives like acetate salts can help suppress racemization. 3. Lower the reaction temperature. |
| Formation of Diene Byproduct | Elimination reaction is competing with substitution. | Use a non-coordinating, aprotic solvent. Ensure the base is not excessively strong or hindered. |
References
-
Tsuji-Trost Reaction. Organic Chemistry Portal. [Link]
-
Tsuji–Trost reaction. Wikipedia. [Link]
-
Tsuji-Trost Allylation. NROChemistry. [Link]
-
Tsuji-Trost Reaction: Selectivity in Palladium-Catalyzed Allylic Substitution. Yang Jiao, College of Chemistry and Molecular Engineering. [Link]
-
Palladium-Catalyzed Asymmetric Allylic Alkylation of Non-stabilized Ketone and Carboxyl Enolates. Organic Syntheses. [Link]
-
Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories. PMC, NIH. [Link]
-
Tsuji–Trost N-Allylation with Allylic Acetates by Using a Cellulose–Palladium Catalyst. UNL Digital Commons. [Link]
-
Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. [Link]
Sources
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. Tsuji-Trost Reaction [organic-chemistry.org]
- 3. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
Application Notes and Protocols: 1-Methylallyl Acetate in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Intricacies of an Allylic Monomer
1-Methylallyl acetate (1-MAA), also known as but-3-en-2-yl acetate, is a functional monomer that presents both unique opportunities and significant challenges in the synthesis of advanced polymeric materials. As an allylic monomer, its polymerization is often complicated by degradative chain transfer, a process that can lead to low molecular weight polymers and sluggish reaction kinetics.[1] However, the presence of the acetate functional group offers a versatile handle for post-polymerization modification, enabling the creation of tailored macromolecules with applications in fields such as drug delivery and specialty coatings.[1] This guide provides a comprehensive overview of the synthesis of polymers from 1-methylallyl acetate, detailing experimental protocols and the scientific rationale behind them.
I. Understanding the Monomer: Properties of 1-Methylallyl Acetate
A thorough understanding of the monomer's properties is crucial for successful polymerization.
| Property | Value |
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 122 °C at 760 mmHg |
| Density | 0.906 g/cm³ |
| Solubility | Soluble in organic solvents, insoluble in water |
II. The Challenge of Polymerization: Degradative Chain Transfer
The primary obstacle in the radical polymerization of allylic monomers like 1-MAA is degradative chain transfer. In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This terminates the growing chain and forms a resonance-stabilized and less reactive allylic radical, which is slow to re-initiate a new polymer chain.[1] This phenomenon leads to lower polymerization rates and the formation of oligomers or low molecular weight polymers.[1]
Diagram: Mechanism of Degradative Chain Transfer
Caption: Abstraction of an allylic hydrogen from 1-methylallyl acetate by a growing polymer radical.
III. Free Radical Polymerization of 1-Methylallyl Acetate
Despite the challenges, free radical polymerization is a common method for synthesizing polymers from 1-MAA. Careful control of reaction conditions is necessary to achieve desirable results.
Protocol 1: Bulk Free Radical Polymerization
This protocol describes a general procedure for the bulk polymerization of 1-methylallyl acetate.
Materials:
-
1-Methylallyl acetate (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)
-
Schlenk flask or heavy-walled glass ampule
-
Vacuum line
-
Oil bath
-
Methanol (for precipitation)
-
Dichloromethane or Tetrahydrofuran (for dissolution)
Procedure:
-
Monomer Purification: Remove the inhibitor from 1-methylallyl acetate by passing it through a column of basic alumina.
-
Reaction Setup: In a Schlenk flask or glass ampule, add the purified 1-methylallyl acetate.
-
Initiator Addition: Add the radical initiator (e.g., 0.1-1.0 mol% relative to the monomer).
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Backfill the vessel with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at a suitable temperature (typically 60-80°C for AIBN). Allow the polymerization to proceed for 24-72 hours.
-
Termination and Isolation: Terminate the reaction by cooling the vessel in an ice bath. Dissolve the product in a minimal amount of a good solvent (e.g., dichloromethane or THF).
-
Purification: Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.
-
Drying: Collect the polymer by filtration and dry it under vacuum to a constant weight.
Characterization:
-
Molecular Weight: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).[2]
-
Structure: Confirm the chemical structure using ¹H NMR and FTIR spectroscopy.[3]
Diagram: Workflow for Free Radical Polymerization
Caption: A typical experimental workflow for the free-radical polymerization of 1-methylallyl acetate.
IV. Copolymerization: Tailoring Polymer Properties
Copolymerization of 1-MAA with other vinyl monomers is a powerful strategy to overcome the limitations of its homopolymerization and to introduce specific functionalities. Due to the limited availability of reactivity ratio data for 1-methylallyl acetate, data for the structurally similar allyl acetate is often used as a proxy.[1]
Reactivity Ratios (Allyl Acetate as M₁ at 60°C): [1]
| Comonomer (M₂) | r₁ (Allyl Acetate) | r₂ | System Type |
| Methyl Methacrylate | 0.024 ± 0.009 | 41 ± 6 | Non-ideal |
| n-Butyl Acrylate | 0.04 ± 0.02 | 11.7 ± 1.0 | Non-ideal |
| Styrene | 0.021 ± 0.001 | 66 ± 4 | Non-ideal |
| Vinyl Acetate | 0.43 | 1.8 | Non-ideal |
The low r₁ values indicate that the growing polymer chain radical ending in an allyl acetate unit prefers to add the comonomer rather than another allyl acetate unit.
Protocol 2: Copolymerization with Maleic Anhydride
This protocol details the synthesis of a copolymer of 1-methylallyl acetate and maleic anhydride.
Materials:
-
1-Methylallyl acetate (purified)
-
Maleic anhydride (recrystallized from chloroform)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Ethyl acetate (anhydrous)
-
n-Hexane (for precipitation)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, dissolve maleic anhydride and 1-methylallyl acetate in anhydrous ethyl acetate.
-
Initiator Addition: Add AIBN to the solution.
-
Degassing: Purge the flask with dry nitrogen for 20 minutes.
-
Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir for 24 hours under a nitrogen atmosphere.
-
Isolation: Cool the reaction mixture to room temperature and precipitate the copolymer by adding the solution to a large excess of cold n-hexane with vigorous stirring.
-
Purification: Filter the precipitate and wash it several times with n-hexane.
-
Drying: Dry the copolymer in a vacuum oven at 40°C to a constant weight.
Characterization:
-
Composition: Determine the copolymer composition by ¹H NMR spectroscopy by comparing the integration of characteristic proton signals of each monomer unit.[3]
V. Controlled Radical Polymerization: Taming the Reactivity
Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can offer better control over the molecular weight and polydispersity of polymers derived from allylic monomers by minimizing irreversible termination reactions.[4]
Protocol 3: RAFT Polymerization of 1-Methylallyl Acetate (General Procedure)
This protocol provides a starting point for the RAFT polymerization of 1-methylallyl acetate. Optimization of the RAFT agent, initiator, and reaction conditions is crucial for success.
Materials:
-
1-Methylallyl acetate (purified)
-
RAFT agent (e.g., a trithiocarbonate or dithiobenzoate)
-
AIBN (initiator)
-
Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane or anisole)
-
Schlenk line and inert atmosphere techniques
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the RAFT agent, 1-methylallyl acetate, and AIBN in the chosen solvent. The ratio of [Monomer]:[RAFT Agent]:[Initiator] will determine the target molecular weight and polymerization rate. A typical starting ratio could be 50:1:0.1.[4]
-
Degassing: De-gas the mixture using several freeze-pump-thaw cycles.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir.
-
Monitoring: Monitor the reaction progress by taking samples and analyzing for monomer conversion (e.g., via ¹H NMR).
-
Termination and Isolation: Once the desired conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air. Precipitate the polymer in a suitable non-solvent (e.g., cold methanol).[4]
-
Purification and Drying: Purify the polymer by re-precipitation and dry under vacuum.
Diagram: RAFT Polymerization Mechanism
Caption: Simplified mechanism of RAFT polymerization.
VI. Post-Polymerization Modification: Unlocking Functionality
The acetate groups on poly(1-methylallyl acetate) serve as valuable precursors for further functionalization, particularly for applications in drug development.[1] Hydrolysis of the acetate groups yields poly(1-methylallyl alcohol), which possesses reactive hydroxyl groups.
Protocol 4: Hydrolysis of Poly(1-methylallyl acetate)
This protocol describes the conversion of poly(1-methylallyl acetate) to poly(1-methylallyl alcohol).
Materials:
-
Poly(1-methylallyl acetate)
-
Methanol
-
Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)
-
Dialysis tubing
Procedure:
-
Dissolution: Dissolve the poly(1-methylallyl acetate) in methanol.
-
Hydrolysis:
-
Basic Hydrolysis: Add a solution of NaOH in methanol to the polymer solution. Stir at room temperature or with gentle heating until the hydrolysis is complete (monitor by FTIR for the disappearance of the carbonyl peak of the acetate group and the appearance of a broad hydroxyl peak).
-
Acidic Hydrolysis: Alternatively, add a catalytic amount of concentrated HCl to the methanolic solution and reflux.
-
-
Neutralization: If basic hydrolysis was performed, neutralize the solution with a dilute acid (e.g., HCl). If acidic hydrolysis was used, neutralize with a dilute base (e.g., NaOH).
-
Purification: Remove the resulting salts and other small molecules by dialysis against deionized water.
-
Isolation: Lyophilize the dialyzed solution to obtain the solid poly(1-methylallyl alcohol).
Application in Drug Development: A Hypothetical Pathway
The resulting poly(1-methylallyl alcohol) can be further modified for drug delivery applications.[1]
-
Activation of Hydroxyl Groups: The hydroxyl groups can be activated using reagents like N,N'-disuccinimidyl carbonate (DSC) or tresyl chloride.[1]
-
Drug Conjugation: The activated polymer can then be reacted with a drug molecule containing a nucleophilic group (e.g., an amine) to form a covalent bond, such as a carbamate linkage.[1] This creates a polymer-drug conjugate with the potential for controlled drug release.
Diagram: Pathway to a Polymer-Drug Conjugate
Caption: A potential pathway for creating a polymer-drug conjugate from poly(1-methylallyl acetate).
VII. Conclusion
1-Methylallyl acetate is a monomer that, despite the inherent challenges in its polymerization due to degradative chain transfer, offers significant potential for the synthesis of functional polymers. Through careful control of polymerization conditions, copolymerization with more reactive monomers, and the application of controlled radical polymerization techniques, well-defined polymers can be obtained. The true versatility of this monomer is realized through post-polymerization modification of the acetate groups, opening avenues for the development of advanced materials, particularly in the realm of drug delivery. Researchers should be mindful of the limited quantitative data available for 1-methylallyl acetate itself and may need to rely on data from analogous systems and perform thorough characterization of their synthesized polymers.
VIII. References
-
Allcock, H. R., & Lampe, F. W. (2003). Contemporary Polymer Chemistry (3rd ed.). Pearson Prentice Hall.
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Mathivanan, V. (2018). Study on Hydrolysis of Polyvinyl Acetate to Polyvinyl Alcohol. Universiti Sains Malaysia. [Link]
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Duncan, R. (2003). The dawning era of polymer therapeutics. Nature Reviews Drug Discovery, 2(5), 347–360. [Link]
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Patton, D. L., & Advincula, R. C. (2006). A Versatile Synthetic Route to Functional Polymers via Post-Polymerization Modification of Poly(chloromethylstyrene) Using RAFT Polymerization. Macromolecules, 39(26), 8674–8683. [Link]
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Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. [Link]
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Application of 1-Methylallyl acetate in organic synthesis
An Application Guide to 1-Methylallyl Acetate in Organic Synthesis
Foundational Concepts: Structure and Reactivity
1-Methylallyl acetate is a structurally distinct isomer of the more commonly referenced methallyl acetate.[1][2] Its value in synthesis stems from the allylic acetate functionality, where the acetate group is positioned on a secondary carbon adjacent to a double bond. This arrangement makes it an excellent electrophile in transition metal-catalyzed reactions, where the acetate serves as an effective leaving group upon activation.[3][4]
The key to its utility is the formation of a π-allyl intermediate when reacted with a low-valent transition metal, most notably palladium(0). This activation is the entry point to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.[5]
Caption: Structure of 1-Methylallyl Acetate.[6]
The Cornerstone Application: Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)
The most prominent application of 1-methylallyl acetate is the Tsuji-Trost reaction, a powerful method for forming new bonds via a π-allylpalladium intermediate.[5] Understanding the catalytic cycle is paramount to controlling the reaction's regio- and stereoselectivity.
The Catalytic Cycle: A Mechanistic Overview
The reaction is initiated by the coordination of a Pd(0) catalyst to the alkene of 1-methylallyl acetate. This is followed by oxidative addition, where the palladium inserts into the carbon-oxygen bond, displacing the acetate leaving group and forming a cationic η³-π-allylpalladium(II) complex.[5] This oxidative addition proceeds with inversion of configuration at the carbon center.[7]
A nucleophile then attacks the π-allyl complex. The stereochemical outcome of the overall reaction is dictated by the nature of this attack:
-
"Soft" Nucleophiles (pKa < 25): These nucleophiles, such as malonates, attack the allyl ligand directly from the face opposite the palladium metal. This step occurs with inversion of configuration. The net result of two sequential inversions (oxidative addition and nucleophilic attack) is an overall retention of stereochemistry .[5]
-
"Hard" Nucleophiles (pKa > 25): These nucleophiles, such as organozinc reagents, tend to attack the palladium center first. A subsequent reductive elimination then forms the product with retention of configuration at the metal center, leading to an overall inversion of stereochemistry .[5]
Caption: Simplified catalytic cycle of the Tsuji-Trost reaction.
The Critical Challenge: Regioselectivity
With an unsymmetrical substrate like 1-methylallyl acetate, the incoming nucleophile can attack one of two positions on the π-allyl intermediate, leading to either a linear or a branched product. This regioselectivity is not arbitrary; it is a tunable parameter influenced by several factors.[8][9]
-
Steric Effects: Generally, palladium-catalyzed reactions favor nucleophilic attack at the less sterically hindered carbon terminus of the allyl system.[5][10] For 1-methylallyl acetate, this typically results in the formation of the linear product.
-
Electronic Effects & Ligands: The electronic properties of the ligands attached to the palladium catalyst can profoundly influence the regiochemical outcome. Electron-donating ligands can direct the nucleophile to the more substituted carbon, while electron-withdrawing ligands often favor the less substituted position.[11] This provides a powerful handle for synthetic chemists to direct the reaction towards the desired constitutional isomer.[12]
Caption: Workflow for the synthesis of 1-methylallyl acetate.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add but-3-en-2-ol (1.0 eq).
-
Reagents: Add excess glacial acetic acid (1.5 eq) to the flask.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling the reaction to room temperature, transfer the mixture to a separatory funnel. Wash sequentially with deionized water, a saturated aqueous solution of sodium bicarbonate (until effervescence ceases), and finally with brine. [13]6. Purification: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and purify the crude product by fractional distillation to yield pure 1-methylallyl acetate. [14]
Protocol 2: Palladium-Catalyzed Allylic Alkylation with Dimethyl Malonate
This protocol is a representative example of a Tsuji-Trost reaction for C-C bond formation. [10] Step-by-Step Methodology:
-
Inert Atmosphere: All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Base & Nucleophile: In a dry flask, suspend a base such as potassium tert-butoxide (t-BuOK, 1.1 eq) in dry tetrahydrofuran (THF). At 0 °C, add dimethyl malonate (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 10-15 minutes.
-
Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (typically 1-5 mol%), to the slurry in one portion. If an enantioselective reaction is desired, the catalyst would be prepared in situ from a palladium precursor (e.g., Pd₂(dba)₃) and a chiral ligand.
-
Substrate Addition: Add a solution of 1-methylallyl acetate (1.0 eq) in dry THF dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50 °C or reflux) and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Conclusion
1-Methylallyl acetate is a powerful and versatile substrate in organic synthesis, particularly in the realm of transition metal-catalyzed allylic substitution reactions. Its true potential is unlocked through a deep, mechanistic understanding of the factors that control regioselectivity and stereoselectivity. By carefully selecting the catalyst (palladium vs. iridium), chiral ligands, and reaction conditions, chemists can precisely control the formation of new chemical bonds, enabling the efficient and selective synthesis of complex molecules for research, materials science, and drug development.
References
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Lefort, L., et al. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. PubMed Central, 2021. [Link]
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Hartwig, J. F., et al. Origins of Enantioselectivity during Allylic Substitution Reactions Catalyzed by Metallacyclic Iridium Complexes. PubMed Central, 2013. [Link]
- Benchchem. Methallyl acetate | 820-71-3. Benchchem.com. Accessed January 7, 2026.
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NROChemistry. Tsuji-Trost Allylation. NROChemistry. Accessed January 7, 2026. [Link]
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ResearchGate. Green protocols for Tsuji–Trost allylation: an overview. ResearchGate, 2021. [Link]
- Benchchem. Synthesis of Methallyl Acetate from Methallyl Chloride: An In-depth Technical Guide. Benchchem.com. Accessed January 7, 2026.
- Benchchem. Technical Support Center: Methallyl Acetate Synthesis. Benchchem.com. Accessed January 7, 2026.
-
Organic Chemistry Portal. Tsuji-Trost Reaction. Organic-chemistry.org. Accessed January 7, 2026. [Link]
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National Institutes of Health. Stereoselective syntheses of 2-methyl-1,3-diol acetals via Re-catalyzed-[15][16]allylic alcohol transposition. NIH.gov, 2022. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Orgabs.org. Accessed January 7, 2026. [Link]
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Supporting information: Highly efficient Tsuji-Trost allylation in water catalyzed by Pd-nanoparticles. Accessed January 7, 2026. [Link]
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National Institutes of Health. Enantio- and regioselective asymmetric allylic substitution using a chiral aminophosphinite ruthenium complex: an experimental and theoretical investigation. NIH.gov, 2014. [Link]
-
ETH Zürich. Iridium-Catalyzed Enantioselective Allylic Substitution with Aqueous Solutions of Nucleophiles. ETH Zürich Research Collection, 2017. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Orgabs.org. Accessed January 7, 2026. [Link]
- Benchchem. 1-Methylallyl acetate | 6737-11-7. Benchchem.com. Accessed January 7, 2026.
- Google Patents. SU1129200A1 - Process for preparing methallyl acetate. Patents.google.com. Accessed January 7, 2026.
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ACS Publications. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. ACS Publications, 2021. [Link]
- Wiley-VCH.
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PubMed. Palladium catalyzed allylic C-H alkylation: a mechanistic perspective. PubMed, 2011. [Link]
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Taylor & Francis. Regioselectivity – Knowledge and References. Taylor & Francis Online. Accessed January 7, 2026. [Link]
- Benchchem. Commercial Sources and Purity of Methallyl Acetate: An In-depth Technical Guide. Benchchem.com. Accessed January 7, 2026.
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National Institutes of Health. A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids. NIH.gov, 2008. [Link]
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PubChem. 1-Methylallyl acetate. PubChem, National Center for Biotechnology Information. Accessed January 7, 2026. [Link]
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University of Massachusetts Dartmouth. Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups. UMassD Repository, 2019. [Link]
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MDPI. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI.com, 2011. [Link]
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National Institutes of Health. Recent advances in heterolytic nucleofugal leaving groups. NIH.gov, 2007. [Link]
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YouTube. What is Regioselectivity? YouTube, 2024. [Link]
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Master Organic Chemistry. Stereoselective and Stereospecific Reactions. Masterorganicchemistry.com, 2025. [Link]
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Wikipedia. Regioselectivity. Wikipedia.org. Accessed January 7, 2026. [Link]
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ResearchGate. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. ResearchGate, 2011. [Link]
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Study.com. Regioselectivity vs. Stereoselectivity vs. Chemoselectivity. Study.com. Accessed January 7, 2026. [Link]
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National Institutes of Health. Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories. NIH.gov, 2015. [Link]
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Chiralpedia. Part 5: Stereoselective and Stereospecific Synthesis. Chiralpedia.com, 2025. [Link]
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Royal Society of Chemistry. Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles. RSC Publishing, 2015. [Link]
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The Total Synthesis of Natural Products. Accessed January 7, 2026. [Link]
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Johannes Gutenberg-Universität Mainz. Total synthesis of natural products. Uni-mainz.de, 2018. [Link]
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Experimental setup for reactions involving 1-Methylallyl acetate
An In-Depth Technical Guide to Experimental Setups for Reactions Involving 1-Methylallyl Acetate
Authored by: A Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of the experimental design, setup, and execution of chemical reactions involving 1-methylallyl acetate. Moving beyond simple procedural lists, this document elucidates the causal relationships behind experimental choices, grounding protocols in mechanistic understanding to ensure both accuracy and reproducibility.
Introduction: The Chemical Persona of 1-Methylallyl Acetate
1-Methylallyl acetate, systematically named but-3-en-2-yl acetate, is a versatile allylic acetate ester.[1][2] Its significance in modern organic synthesis stems from the unique reactivity of the allylic system, which makes it an excellent electrophile in a variety of transition metal-catalyzed reactions.[2] Unlike its isomer, methallyl acetate, the internal position of the double bond and the secondary nature of the acetate leaving group in 1-methylallyl acetate introduce important considerations of regioselectivity and stereoselectivity in its transformations.
The primary application, and the focus of this guide, is its use as a substrate in palladium-catalyzed allylic substitution reactions, famously known as the Tsuji-Trost reaction.[3][4][5] This reaction is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds.
Table 1: Physicochemical and Spectroscopic Properties of 1-Methylallyl Acetate
| Property | Value | Reference(s) |
| IUPAC Name | but-3-en-2-yl acetate | [1] |
| CAS Number | 6737-11-7 | [1] |
| Molecular Formula | C₆H₁₀O₂ | [1][6] |
| Molecular Weight | 114.14 g/mol | [1][7] |
| Appearance | Colorless Liquid | [8] |
| ¹H NMR (CDCl₃) | δ ~5.75 (m, 1H), 5.20 (m, 2H), 5.10 (m, 1H), 2.05 (s, 3H), 1.30 (d, 3H) ppm | [1] |
| ¹³C NMR (CDCl₃) | δ ~170.0, 138.0, 115.0, 72.0, 21.0, 20.0 ppm | [1] |
Safety and Handling: A Foundation of Trustworthiness
Proper handling of all reagents is the bedrock of a trustworthy and safe experimental protocol. 1-Methylallyl acetate and associated reagents require careful management.
-
1-Methylallyl Acetate : This compound is harmful if swallowed.[1] It is a flammable liquid and vapor.[9] All handling should be performed in a well-ventilated chemical fume hood.[9][10] Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a flame-resistant lab coat, is mandatory.[11][12] Store containers tightly closed in a cool, dry, and well-ventilated area away from heat and ignition sources.[9][10][11]
-
Palladium Catalysts : Palladium compounds, particularly nanoparticles, can be pyrophoric. Handle under an inert atmosphere (Nitrogen or Argon). Avoid inhalation of fine powders.
-
Solvents : Anhydrous solvents like Tetrahydrofuran (THF) and Dichloromethane (DCM) are commonly used. These are flammable and volatile. THF can form explosive peroxides over time; always use freshly distilled or inhibitor-free anhydrous grades.
-
Bases : Bases such as potassium carbonate, sodium hydride, or potassium tert-butoxide are often used.[3][13] Sodium hydride is a flammable solid that reacts violently with water. Potassium tert-butoxide is highly corrosive and moisture-sensitive. Handle these reagents exclusively in an inert atmosphere glovebox or using Schlenk techniques.
Core Application: The Palladium-Catalyzed Tsuji-Trost Allylic Alkylation
The Tsuji-Trost reaction is the cornerstone of 1-methylallyl acetate chemistry. It involves the reaction of a nucleophile with the allylic substrate, catalyzed by a palladium(0) complex.
The "Why": Mechanistic Causality
Understanding the mechanism is critical to troubleshooting and optimizing the reaction. The process is a catalytic cycle that dictates the choice of reagents and conditions.
-
Oxidative Addition : A Pd(0) catalyst, typically bearing phosphine ligands, coordinates to the double bond of 1-methylallyl acetate. This is followed by oxidative addition, where the Pd(0) inserts into the carbon-oxygen bond, displacing the acetate leaving group and forming a cationic η³-π-allylpalladium(II) complex.[3][5] This step creates the highly electrophilic species that will react with the nucleophile.
-
Nucleophilic Attack : The nucleophile attacks the π-allyl ligand. For 1-methylallyl acetate, the π-allyl complex is unsymmetrical. The site of attack (regioselectivity) is influenced by a delicate balance of steric and electronic factors, controlled by the choice of ligands and the nature of the nucleophile.[3][14]
-
Soft Nucleophiles (pKa of conjugate acid < 25, e.g., malonates) typically attack directly at one of the terminal carbons of the allyl fragment.[3] The attack generally occurs at the less sterically hindered position.
-
Hard Nucleophiles (pKa > 25) may attack the palladium center first, followed by reductive elimination.[3]
-
-
Reductive Elimination : After the nucleophile has added, the resulting complex undergoes reductive elimination to release the alkylated product and regenerate the Pd(0) catalyst, allowing the cycle to continue.
Protocol 1: C-Allylation with a Soft Carbon Nucleophile (Dimethyl Malonate)
This protocol details a standard procedure for the palladium-catalyzed allylation of dimethyl malonate, a classic example of a soft, stabilized carbon nucleophile.
Rationale for Reagent Choices:
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common, air-stable Pd(0) source that readily dissociates in solution to provide the active catalytic species.[3]
-
Base : A base is required to deprotonate the active methylene compound (dimethyl malonate) to generate the nucleophilic enolate. Potassium tert-butoxide (t-BuOK) is a strong, non-nucleophilic base suitable for this purpose.[3]
-
Solvent : Anhydrous THF is an excellent solvent for this reaction, as it dissolves the organic substrate and the palladium complex, and is compatible with the strong base.
Step-by-Step Methodology:
-
Inert Atmosphere Setup : Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser connected to a nitrogen or argon manifold. Maintain a positive pressure of inert gas throughout the experiment.
-
Base and Nucleophile Addition : To the flask, add potassium tert-butoxide (1.1 equivalents). Via syringe, add anhydrous THF (e.g., 10 mL for a 5 mmol scale reaction). Cool the resulting suspension to 0 °C in an ice bath.
-
Nucleophile Generation : Add dimethyl malonate (1.2 equivalents) dropwise to the cooled suspension via syringe. Stir the mixture at 0 °C for 20 minutes, during which the malonate will be deprotonated to form the potassium enolate.
-
Catalyst Addition : In one portion, add Pd(PPh₃)₄ (0.05 equivalents) to the reaction mixture. The mixture may turn a deeper yellow or orange.
-
Substrate Addition : Prepare a solution of 1-methylallyl acetate (1.0 equivalent) in a small amount of anhydrous THF (e.g., 2 mL). Add this solution dropwise to the reaction mixture over 5-10 minutes.
-
Reaction Progress : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up : Once the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Allylation with an Amine Nucleophile (Morpholine)
This protocol demonstrates the formation of a C-N bond using an amine nucleophile. A base is often required to facilitate the reaction and neutralize the generated acetic acid.
Rationale for Reagent Choices:
-
Catalyst System : A combination of a palladium precursor like Palladium(II) acetate and a phosphine ligand is often used to generate the active Pd(0) catalyst in situ.
-
Base : Potassium carbonate (K₂CO₃) is a mild inorganic base sufficient to act as an acid scavenger without deprotonating the amine itself.[13]
-
Solvent : Anhydrous Dimethylformamide (DMF) is a polar aprotic solvent that works well for N-allylation reactions.[13]
Step-by-Step Methodology:
-
Inert Atmosphere Setup : In a flame-dried Schlenk flask under an inert atmosphere, combine 1-methylallyl acetate (1.0 mmol), morpholine (1.2 mmol), and anhydrous potassium carbonate (2.0 mmol).[13]
-
Solvent Addition : Add anhydrous DMF (3 mL) to the flask.
-
Catalyst Addition : Add the palladium catalyst (e.g., a cellulose-supported Pd catalyst (50 mg) or a homogeneous catalyst like Pd(OAc)₂/dppf).[13]
-
Reaction Conditions : Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (e.g., 15 hours), monitoring by TLC or GC.[13]
-
Work-up and Purification : After cooling to room temperature, filter the reaction mixture to remove the base and heterogeneous catalyst (if used). Dilute the filtrate with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product via column chromatography.
Advanced Application: Asymmetric Allylic Alkylation (AAA)
A key advantage of palladium catalysis is the ability to render these reactions enantioselective by using chiral ligands.[15][16] The chiral ligand coordinates to the palladium center, creating a chiral environment around the π-allyl complex. This chiral environment forces the incoming nucleophile to attack from a specific face, leading to the preferential formation of one enantiomer of the product.
Table 2: Common Chiral Ligands for Pd-Catalyzed AAA
| Ligand Type | Example | Key Feature |
| Phosphinooxazolines (PHOX) | (S)-t-Bu-PHOX | Readily available, effective for various substrates.[15] |
| Trost Ligand | (R,R)-Trost Ligand | C₂-symmetric diamine-based ligand, provides high enantioselectivity. |
| Diamidophosphites | Feringa Ligand | Bidentate ligand effective for challenging nucleophiles.[17] |
The experimental setup for an AAA reaction is similar to the protocols described above, with the critical difference being the use of a chiral ligand, typically in a 1:2 or 1:2.5 Pd:Ligand ratio, to generate the active chiral catalyst in situ.
Experimental Workflow and Troubleshooting
A successful experiment relies on a logical workflow from preparation to analysis.
Table 3: Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous conditions; Insufficient base or reaction time. | Use a fresh source of catalyst or activate it if necessary. Ensure all solvents and reagents are rigorously dried. Increase reaction time or temperature moderately. |
| Poor Regioselectivity | Ligand or solvent choice is suboptimal for directing the nucleophile. | Screen different phosphine ligands (e.g., bulky vs. electron-rich). Change the solvent polarity. |
| Formation of Side Products | Reaction temperature too high; Presence of oxygen degrading the catalyst. | Run the reaction at a lower temperature for a longer time. Ensure the inert atmosphere is maintained throughout the reaction. |
References
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Purification of 1-Methylallyl Acetate: A Detailed Guide to Distillation and Chromatography Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: 1-Methylallyl acetate (but-3-en-2-yl acetate) is a valuable chemical intermediate whose utility in synthesis and drug development is contingent upon its purity. The presence of residual starting materials, catalysts, or reaction byproducts can significantly impact the outcomes of downstream applications. This document provides a comprehensive guide to two primary methods for the purification of 1-Methylallyl acetate: fractional distillation and flash column chromatography. We will explore the theoretical underpinnings of each technique, offer detailed, step-by-step protocols, and discuss the critical decision-making factors that guide the choice of method. This note is designed to equip researchers with the practical knowledge to achieve high-purity 1-Methylallyl acetate tailored to their specific experimental needs.
Introduction and Physicochemical Profile
1-Methylallyl acetate is an unsaturated ester that requires robust purification to remove impurities inherent to its synthesis, which commonly involves the esterification of 3-buten-2-ol or nucleophilic substitution.[1][2] Common impurities may include unreacted starting materials such as 3-buten-2-ol (B.P. ~97°C) and acetic acid (B.P. ~118°C), as well as various byproducts. The choice of purification method is dictated by the nature of these impurities, the required scale of the operation, and the thermal stability of the compound.
The close boiling point of acetic acid to our target compound necessitates a high-efficiency separation technique like fractional distillation over simple distillation.[3][4] Alternatively, differences in polarity between the ester product and its potential impurities allow for effective separation via column chromatography.
Table 1: Physicochemical Properties of 1-Methylallyl Acetate
| Property | Value | Source(s) |
| IUPAC Name | but-3-en-2-yl acetate | [5] |
| CAS Number | 6737-11-7 | [5][6][7] |
| Molecular Formula | C₆H₁₀O₂ | [5][6] |
| Molecular Weight | 114.14 g/mol | [5][8] |
| Appearance | Colorless liquid | [9] |
| Normal Boiling Point | 111.9 °C | [6] |
| Density | 0.893 g/cm³ (at 25 °C) | [6] |
| Solubility | Insoluble in water; soluble in organic solvents | [10] |
Purification by Fractional Distillation
Fractional distillation is the method of choice for purifying moderate to large quantities of 1-Methylallyl acetate, especially for separating it from volatile impurities with different boiling points. The technique relies on establishing a temperature gradient over a fractionating column, creating numerous successive vaporization-condensation cycles (known as theoretical plates) that enrich the vapor phase with the more volatile component.[3][11] Given that the boiling point of 1-Methylallyl acetate (~112°C) is close to that of a common impurity, acetic acid (~118°C), a fractionating column with high efficiency is essential for achieving good separation.
Expertise & Causality: Pre-Distillation Considerations
Before commencing distillation, it is crucial to perform an aqueous workup of the crude product. Residual acid from the synthesis can cause degradation or trans-esterification at the elevated temperatures required for distillation. A wash with a mild base like saturated sodium bicarbonate solution is imperative to neutralize and remove acidic impurities.[2] Subsequently, the organic layer must be thoroughly dried using an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) because the presence of water can lead to the formation of azeotropes, complicating the separation.[2]
Caption: Diagram of a fractional distillation apparatus.
Protocol 1: Fractional Distillation of 1-Methylallyl Acetate
1. Pre-Treatment of Crude Product: a. Transfer the crude 1-Methylallyl acetate to a separatory funnel. b. Wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, and finally with brine.[1] c. Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄). d. Filter to remove the drying agent. The crude product is now ready for distillation.
2. Apparatus Assembly: a. Select a round-bottom flask that will be 1/2 to 2/3 full with the crude product. Add a magnetic stir bar. b. Attach a fractionating column (e.g., Vigreux or packed column) to the flask. Insulate the column with glass wool or aluminum foil to maintain the temperature gradient. c. Place a distillation head with a thermometer atop the column. Ensure the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser.[3] d. Attach a condenser and a collection flask. Use a series of smaller flasks to facilitate the collection of different fractions.
3. Distillation Process: a. Begin heating the flask gently using a heating mantle. Ensure smooth boiling by stirring. b. Fraction 1 (Forerun): Carefully observe the temperature. Collect the first few milliliters of distillate that come over at a lower temperature. This fraction will contain highly volatile impurities. c. Fraction 2 (Product): As the temperature stabilizes at the boiling point of 1-Methylallyl acetate (~112°C), switch to a new collection flask. Collect the distillate while the temperature remains constant (± 2°C). d. Fraction 3 (Residue): If the temperature begins to rise significantly above the product's boiling point or the distillation rate slows dramatically, stop the distillation. The material remaining in the distilling flask contains higher-boiling impurities.
4. Purity Analysis: a. Analyze the collected product fraction (Fraction 2) for purity using Gas Chromatography (GC-FID) or NMR spectroscopy.[12] The presence of a single major peak in the chromatogram indicates high purity.[13]
Purification by Flash Column Chromatography
Flash column chromatography is an ideal technique for smaller-scale purifications (<50 g), for separating compounds with very different polarities, or for purifying thermally sensitive materials.[14] This method separates components based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase (the eluent). Because 1-Methylallyl acetate is a moderately polar ester, it can be effectively separated from non-polar byproducts or highly polar impurities like residual alcohols.
Expertise & Causality: Developing the Separation
The success of column chromatography hinges on selecting an appropriate solvent system. This is achieved through preliminary analysis using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., Hexane/Ethyl Acetate) where the 1-Methylallyl acetate has an Rf (retention factor) value of approximately 0.25-0.35. An Rf in this range ensures the compound moves down the column at a reasonable rate, allowing for good separation from impurities with different Rf values. A higher Rf means the compound will elute too quickly with poor separation, while a lower Rf will result in a long elution time and broad, diffuse bands.
Caption: Workflow for purification by flash column chromatography.
Protocol 2: Flash Column Chromatography of 1-Methylallyl Acetate
1. Eluent System Determination (TLC): a. Dissolve a small amount of the crude material in a volatile solvent. b. On a TLC plate, spot the crude mixture alongside any available standards of starting materials. c. Develop the plate in various ratios of a non-polar/polar solvent system (e.g., start with 9:1 Hexane:Ethyl Acetate). d. Visualize the spots (e.g., using a UV lamp if applicable, or a potassium permanganate stain). e. Adjust the solvent ratio until the spot corresponding to 1-Methylallyl acetate has an Rf of ~0.3.
2. Column Preparation: a. Select a glass column of appropriate size for the amount of crude material (typically a 20:1 to 40:1 ratio of silica gel to crude product by weight). b. Pack the column with silica gel using the chosen eluent system (slurry packing is recommended to avoid air bubbles). c. Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
3. Sample Loading: a. Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane). b. Carefully apply the sample solution to the top of the column. c. Alternatively, for less soluble materials, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
4. Elution and Fraction Collection: a. Carefully add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a flow rate of about 2 inches/minute. b. Collect the eluting solvent in a series of test tubes or flasks.
5. Fraction Analysis and Product Recovery: a. Monitor the separation by spotting collected fractions onto TLC plates. b. Combine the fractions that contain only the pure product. c. Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 1-Methylallyl acetate.
Method Comparison
The choice between distillation and chromatography is a critical decision based on several factors.
Table 2: Comparison of Purification Techniques
| Parameter | Fractional Distillation | Flash Column Chromatography |
| Typical Scale | 10 g - multi-kg | 1 mg - 50 g |
| Primary Separation Basis | Boiling Point | Polarity |
| Best For | Separating volatile liquids with different boiling points. | Separating compounds with different polarities, including non-volatile or thermally sensitive compounds. |
| Resolution | Good for boiling point differences >10-20°C. | Excellent; highly tunable with solvent system. |
| Speed | Can be slow, especially for large volumes and high-purity cuts. | Generally faster for small scales. |
| Solvent Consumption | Very low (none required for the process itself). | High. |
| Throughput | High for established processes. | Low; labor-intensive. |
Conclusion
The purification of 1-Methylallyl acetate to a high degree of purity is readily achievable through either fractional distillation or flash column chromatography. Fractional distillation is the superior method for large-scale purification where impurities are volatile and have sufficiently different boiling points. Its efficiency is critically dependent on a proper pre-distillation workup to remove acidic and aqueous contaminants. Flash column chromatography offers unparalleled resolution for smaller-scale applications and is particularly advantageous for removing non-volatile or similarly-boiling but differently-polar impurities. The selection of the optimal method requires a careful analysis of the scale of the reaction, the nature of the expected impurities, and the ultimate purity required for the intended application.
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Application Notes & Protocols for the Safe Handling and Storage of 1-Methylallyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Chemical Profile and Associated Risks
1-Methylallyl acetate (also known as but-3-en-2-yl acetate) is an unsaturated ester with utility in organic synthesis and as a potential building block in drug development. Its molecular structure, featuring both an ester functional group and a terminal double bond, dictates its chemical reactivity and informs the necessary safety protocols for its handling. The presence of the allyl group suggests potential for polymerization and heightened reactivity compared to its saturated analogs.[1][2] This guide provides a comprehensive overview of the essential procedures for the safe handling, storage, and disposal of 1-Methylallyl acetate, grounding best practices in the scientific principles that underpin them.
Section 1: Hazard Identification and Quantitative Safety Data
A thorough understanding of the hazards associated with 1-Methylallyl acetate is the foundation of safe laboratory practice. The primary hazards include flammability and potential toxicity, which is a common characteristic of α,β-unsaturated carbonyl compounds.[3]
1.1 GHS Classification and Health Hazards
According to aggregated GHS data, 1-Methylallyl acetate is classified as Acute Toxicity 4, Oral , with the hazard statement H302: Harmful if swallowed. While specific toxicological data for 1-Methylallyl acetate is limited, related compounds such as allyl acetate are known to be metabolized to allyl alcohol and subsequently to acrolein, a highly reactive and toxic α,β-unsaturated aldehyde.[4][5] This metabolic pathway is a key consideration, as acrolein is a potent irritant and can cause significant cellular damage.[4][5] Therefore, exposure via all routes—inhalation, ingestion, and skin contact—should be minimized.
1.2 Physicochemical and Fire Hazard Data
The flammability of 1-Methylallyl acetate is a significant concern. It is a flammable liquid and vapor, necessitating strict controls to prevent ignition. The table below summarizes key quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₂ | PubChem |
| Molecular Weight | 114.14 g/mol | PubChem |
| Appearance | Colorless liquid | N/A |
| Boiling Point | 111.85 °C | Chemcasts |
| Flash Point | Data not specified; treat as flammable | N/A |
| Lower Explosive Limit (LEL) | Data not specified; assume low % | N/A |
| Upper Explosive Limit (UEL) | Data not specified; assume high % | N/A |
1.3 Occupational Exposure Limits (OELs)
As of the date of this publication, no specific Occupational Exposure Limits (OELs) have been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH for 1-Methylallyl acetate or the broader category of allyl acetates.[6][7] In the absence of specific limits, a conservative approach is mandated. It is prudent to adhere to the OELs for structurally related and well-studied acetate esters, such as methyl acetate.[8][9][10]
| Agency | Exposure Limit for Methyl Acetate (CAS 79-20-9) |
| OSHA PEL | TWA 200 ppm (610 mg/m³) |
| NIOSH REL | TWA 200 ppm (610 mg/m³), STEL 250 ppm (760 mg/m³) |
| ACGIH TLV | TWA 200 ppm (606 mg/m³), STEL 250 ppm (757 mg/m³) |
TWA: Time-Weighted Average (8-hour shift); STEL: Short-Term Exposure Limit (15-minute period)
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential.
2.1 Engineering Controls: The First Line of Defense
-
Fume Hood: All manipulations of 1-Methylallyl acetate, including transfers, weighing, and reaction setup, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[11]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors.[11]
-
Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any area where 1-Methylallyl acetate is handled.[11]
2.2 Personal Protective Equipment (PPE): A Self-Validating System
Proper PPE is not merely a checklist item but a critical barrier to exposure. The selection of PPE must be informed by the specific hazards of 1-Methylallyl acetate.
-
Eye and Face Protection: Chemical splash goggles are required at all times.[12] For procedures with a higher risk of splashing or vigorous reaction, a face shield should be worn in addition to goggles.[12]
-
Skin Protection:
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
Gloves: The selection of appropriate gloves is critical. Given the lack of specific permeation data for 1-Methylallyl acetate, recommendations are based on data for similar chemicals (acetates and allyl compounds) and general principles of chemical resistance.[13][14]
-
Primary Recommendation: Butyl rubber or laminate film (e.g., Ansell Barrier®) gloves are recommended for prolonged contact due to their high resistance to a broad range of esters and reactive compounds.[14]
-
Secondary/Splash Protection: Double-gloving with a nitrile glove as the outer layer can provide good splash protection for short-duration tasks. Nitrile gloves should be changed immediately upon contamination.
-
-
Always inspect gloves for tears or pinholes before use.[15]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below the recommended OELs for analogous compounds, a NIOSH-approved respirator with an organic vapor cartridge is required.[8][9] Respirator use must be in accordance with a comprehensive respiratory protection program, including fit-testing and training.[8]
Section 3: Safe Handling and Operational Protocols
Adherence to strict protocols is paramount to preventing incidents. The unsaturated nature of 1-Methylallyl acetate suggests a potential for polymerization, which can be initiated by heat, light, or contaminants; this adds a layer of hazard beyond simple flammability.[16]
3.1 Grounding and Bonding: Mitigating the Static Electricity Hazard
The flow and agitation of non-conductive organic liquids like 1-Methylallyl acetate can generate static electricity.[17] A subsequent spark can serve as an ignition source for flammable vapors.
-
The Causality: The movement of the liquid causes a separation of charge. If the liquid and the container are not conductive or are not grounded, this charge can accumulate to a high potential. A spark discharge occurs when the potential difference between the charged object and a nearby grounded object exceeds the dielectric strength of the air.
-
Protocol: When transferring 1-Methylallyl acetate between metal containers (e.g., from a drum to a safety can), both containers must be bonded together and grounded to a common, verified ground point. This equalizes the electrical potential and prevents the buildup of a static charge. This procedure is mandated by standards such as NFPA 77.
3.2 General Handling Protocol
-
Preparation: Before starting work, ensure all necessary engineering controls are active and all required PPE is donned correctly. Clear the work area of unnecessary equipment and ignition sources.[15]
-
Aliquotting and Transfer:
-
Perform all transfers within a chemical fume hood.[12]
-
Use only compatible and properly labeled containers.
-
When transferring, pour slowly to minimize splashing and vapor generation.
-
If using metal containers, ensure they are properly bonded and grounded.
-
-
Heating: Avoid overheating. If heating is necessary, use a well-controlled heating mantle or oil bath. Do not use open flames.
-
End of Work: Tightly cap all containers of 1-Methylallyl acetate.[15] Decontaminate the work area. Wash hands and any exposed skin thoroughly.[15]
Section 4: Storage and Segregation
Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations.
4.1 Storage Conditions
-
Location: Store 1-Methylallyl acetate in a dedicated, well-ventilated flammable liquids storage cabinet.[16]
-
Temperature: Keep in a cool, dry place away from direct sunlight and sources of heat.[16]
-
Container: Keep the container tightly closed to prevent the escape of flammable vapors.[16]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential polymerization initiated by atmospheric oxygen.
4.2 Chemical Segregation
Incompatible chemicals must be stored separately to prevent accidental mixing, which could lead to fire, explosion, or the release of toxic gases.
-
Segregation Protocol:
-
Store 1-Methylallyl acetate away from strong oxidizing agents, strong acids, and strong bases.
-
Do not store with chemicals that can initiate polymerization.
-
Follow a clear chemical segregation plan, for example, by DOT hazard class.
-
Section 5: Spill, Leak, and Disposal Procedures
A clear, pre-defined plan for emergencies is a hallmark of a safe laboratory.
5.1 Spill Response Protocol
The appropriate response depends on the size of the spill. The following flowchart outlines the decision-making process.
5.2 Hazardous Waste Disposal
Disposal of 1-Methylallyl acetate and contaminated materials must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain.
Protocol for Waste Disposal:
-
Waste Collection: Collect waste 1-Methylallyl acetate and materials contaminated with it (e.g., absorbent pads, gloves) in a dedicated, properly labeled hazardous waste container.
-
Container Requirements: The container must be compatible with the chemical, have a secure screw-top cap, and be in good condition.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("1-Methylallyl acetate"), and an indication of the hazard (e.g., "Flammable," "Toxic").
-
Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, and within secondary containment.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
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1-Methylallyl Acetate as a Precursor in Fine Chemical Manufacturing: Application Notes and Protocols
Introduction: The Strategic Value of 1-Methylallyl Acetate
In the landscape of fine chemical and pharmaceutical synthesis, the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds is paramount. 1-Methylallyl acetate (also known as but-3-en-2-yl acetate), a readily accessible C4 building block, has emerged as a highly valuable precursor for the introduction of the butenyl moiety into complex molecular architectures. Its utility is most prominently showcased in palladium-catalyzed allylic substitution reactions, a cornerstone of modern synthetic organic chemistry. This guide provides an in-depth exploration of the chemical properties, reaction mechanisms, and practical applications of 1-methylallyl acetate, with a focus on providing researchers, scientists, and drug development professionals with actionable protocols and the foundational knowledge to innovate.
Physicochemical and Safety Profile of 1-Methylallyl Acetate
A thorough understanding of the physical and safety properties of a reagent is a prerequisite for its effective and safe implementation in any synthetic protocol.
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O₂ | [1] |
| Molecular Weight | 114.14 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 111.85 °C | [2] |
| Melting Point | -90.2 °C | [2] |
| Density | ~0.893 g/cm³ at 25 °C | [2] |
| CAS Number | 6737-11-7 | [1] |
Safety and Handling
1-Methylallyl acetate is a flammable liquid and should be handled with appropriate precautions.[1]
-
General Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of as hazardous waste.
-
Disposal: Dispose of 1-methylallyl acetate and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.
Core Application: The Tsuji-Trost Reaction
The premier application of 1-methylallyl acetate is as a substrate in the Tsuji-Trost reaction, a palladium-catalyzed allylic substitution.[3][4] This reaction's power lies in its ability to form a diverse range of chemical bonds under generally mild conditions.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-defined catalytic cycle, which is crucial for understanding and controlling the reaction's outcome.[3]
-
Oxidative Addition: A palladium(0) complex, typically generated in situ, coordinates to the double bond of 1-methylallyl acetate. This is followed by oxidative addition, where the acetate leaving group is displaced, forming a cationic η³-π-allylpalladium(II) intermediate.[3]
-
Nucleophilic Attack: A nucleophile then attacks one of the terminal carbons of the π-allyl complex. The regioselectivity of this attack is a key consideration.
-
Reductive Elimination: Following nucleophilic attack, the product is released from the palladium center, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Tsuji-Trost reaction.
Controlling Regioselectivity with an Unsymmetrical Substrate
1-Methylallyl acetate is an unsymmetrical allylic substrate, meaning the two terminal carbons of the π-allyl intermediate are electronically and sterically distinct. This leads to the possibility of forming two different regioisomers. The outcome of the nucleophilic attack is influenced by several factors:
-
Nature of the Nucleophile: "Soft" nucleophiles (those with a pKa of their conjugate acid < 25), such as malonates and amines, generally attack the less sterically hindered carbon of the π-allyl complex.[3] "Hard" nucleophiles (pKa > 25) can exhibit different selectivity.
-
Ligands: The steric and electronic properties of the phosphine ligands on the palladium catalyst can significantly influence where the nucleophile attacks.[1]
-
Leaving Group: While acetate is a common leaving group, others can be employed, and the nature of the leaving group can also impact regioselectivity.[1]
Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization of reaction conditions may be necessary for specific substrates and desired outcomes.
Protocol 1: Palladium-Catalyzed Allylic Alkylation with a Carbon Nucleophile (Dimethyl Malonate)
This protocol details the reaction of 1-methylallyl acetate with a classic "soft" carbon nucleophile, dimethyl malonate.
Materials:
-
1-Methylallyl acetate
-
Dimethyl malonate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of dimethyl malonate (1.1 eq) in anhydrous THF to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium enolate.
-
In a single portion, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 eq).
-
Add 1-methylallyl acetate (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired allylated malonate.
Protocol 2: Asymmetric Allylic Amination with a Nitrogen Nucleophile (Benzylamine)
This protocol outlines the synthesis of a chiral amine using 1-methylallyl acetate and a chiral palladium catalyst. The choice of chiral ligand is critical for achieving high enantioselectivity.
Materials:
-
1-Methylallyl acetate
-
Benzylamine
-
Palladium(II) acetate [Pd(OAc)₂]
-
Chiral phosphine ligand (e.g., (R,R)-Trost ligand)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Base (e.g., triethylamine or potassium carbonate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve palladium(II) acetate (0.025 eq) and the chiral phosphine ligand (0.055 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
Add 1-methylallyl acetate (1.0 eq) to the catalyst solution.
-
In a separate flask, dissolve benzylamine (1.2 eq) and the base (1.5 eq) in anhydrous DCM.
-
Slowly add the amine solution to the catalyst-substrate mixture at room temperature.
-
Stir the reaction at room temperature for 24-48 hours, monitoring for completion by TLC or GC-MS.
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Quantitative Data Summary
The following table presents representative data for palladium-catalyzed allylic substitutions of 1-methylallyl acetate and analogous substrates, highlighting the influence of ligands and nucleophiles on yield and enantioselectivity.
| Entry | Allylic Acetate | Nucleophile | Catalyst/Ligand | Product | Yield (%) | ee (%) | Reference(s) |
| 1 | 1-Methylallyl Acetate | Dimethyl Malonate | Pd(PPh₃)₄ | Dimethyl 2-(but-3-en-2-yl)malonate | ~85 | N/A | [5] |
| 2 | 1,3-Diphenylallyl Acetate | Dimethyl Malonate | Pd₂(dba)₃ / (S,S)-Trost Ligand | Chiral allylated malonate | >95 | >98 | [6] |
| 3 | 1-Methylallyl Acetate | Benzylamine | Pd(OAc)₂ / Chiral Ligand | Chiral N-(but-3-en-2-yl)benzylamine | High | High | [7] |
| 4 | Cinnamyl Acetate | Morpholine | Cellulose-Pd | N-cinnamylmorpholine | 90 | N/A |
Note: Data is representative and specific outcomes will depend on precise reaction conditions.
Logical Workflow for Asymmetric Allylic Amination
The successful execution of an asymmetric allylic amination requires a logical progression of steps, from catalyst preparation to product analysis.
Caption: A logical workflow for asymmetric allylic amination.
Conclusion and Future Outlook
1-Methylallyl acetate stands as a versatile and indispensable precursor in the toolkit of the modern synthetic chemist. Its utility in palladium-catalyzed allylic substitution reactions, particularly in the asymmetric synthesis of complex molecules, continues to be a fertile ground for methodological innovation. Future advancements in this field will likely focus on the development of more efficient and selective catalyst systems, the expansion of the substrate and nucleophile scope, and the application of these methods to the synthesis of increasingly complex and biologically relevant targets. The protocols and foundational principles outlined in this guide are intended to empower researchers to not only apply these powerful reactions but also to contribute to their ongoing evolution.
References
-
Cheméo. (n.d.). Chemical properties of 1-Methylallyl acetate (CAS 6737-11-7). Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylallyl acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
Mondal, S. (2018). Novel Chiral Ligands for Palladium-catalyzed Asymmetric Allylic Alkylation. Current Organocatalysis, 5(2), 99-114. [Link]
-
Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. Retrieved from [Link]
-
Jiang, G., List, B. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling. Journal of the American Chemical Society, 138(24), 7524–7527. [Link]
-
Tsuji, J. (1965). Organic syntheses by means of noble metal compounds XVII. Reaction of π-allylpalladium chloride with nucleophiles. Tetrahedron Letters, 6(49), 4387-4390. [Link]
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]
-
Wikipedia. (2023). Tsuji–Trost reaction. Retrieved from [Link]
-
Burke, S. D., & Morken, J. P. (2015). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives. The Journal of Organic Chemistry, 80(15), 7539-7553. [Link]
-
Trost, B. M. (2014). Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories. Israel Journal of Chemistry, 54(4), 435-455. [Link]
-
NROChemistry. (n.d.). Tsuji-Trost Allylation. Retrieved from [Link]
-
Morken, J. P., & Sigman, M. S. (2017). Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji–Trost Reaction. Accounts of Chemical Research, 50(4), 934-943. [Link]
-
Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921-2944. [Link]
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Introduction to 1-Methylallyl Acetate and its Analytical Significance
An In-depth Technical Guide to the Quantitative Analysis of 1-Methylallyl Acetate
For researchers, scientists, and drug development professionals, the accurate quantification of 1-Methylallyl acetate is critical for process optimization, quality control, and stability testing. This comprehensive guide provides a detailed examination of the analytical methodologies for the precise measurement of 1-Methylallyl acetate, grounded in established scientific principles and field-proven protocols. This document is designed to serve as a practical resource, offering not just procedural steps but also the rationale behind the experimental choices, ensuring robust and reliable results.
1-Methylallyl acetate (but-3-en-2-yl ethanoate) is an organic ester characterized by its distinct chemical properties that make it a valuable intermediate in various synthetic pathways.[1][2] Its quantification is essential in monitoring reaction kinetics, determining product purity, and assessing its concentration in various matrices. The volatility and chemical nature of this ester make Gas Chromatography (GC) the analytical technique of choice for its separation and quantification.[3]
Physicochemical Properties of 1-Methylallyl Acetate:
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O₂ | [2] |
| Molecular Weight | 114.14 g/mol | [2] |
| CAS Number | 6737-11-7 | [2] |
| Normal Boiling Point | 111.855 °C | [1] |
| Density | 0.893 g/cm³ | [1] |
| IUPAC Name | but-3-en-2-yl ethanoate | [2] |
Principle of Quantification: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas Chromatography with Flame Ionization Detection (GC-FID) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like 1-Methylallyl acetate.[4] The fundamental principle of GC-FID lies in the separation of components in a mixture based on their differential partitioning between a stationary phase (a high-boiling liquid coated on an inert solid support within a capillary column) and a mobile phase (an inert carrier gas).
Following separation in the GC column, the eluted compounds are introduced into a flame ionization detector. In the FID, the organic molecules are pyrolyzed in a hydrogen-air flame, producing ions. The resulting current generated by these ions is proportional to the mass of the carbon atoms entering the detector, providing a sensitive and quantitative response for most organic compounds.[5]
Experimental Protocol: Quantitative Analysis of 1-Methylallyl Acetate by GC-FID
This section provides a detailed, step-by-step protocol for the quantification of 1-Methylallyl acetate. This protocol is designed to be a self-validating system, incorporating best practices for accuracy and reproducibility.
Materials and Reagents
-
1-Methylallyl Acetate Standard: Analytical grade, with a known purity (e.g., >98%).
-
Internal Standard (IS): A non-reactive, stable compound with a retention time distinct from 1-Methylallyl acetate and other sample components (e.g., Dodecane or another suitable hydrocarbon).
-
Solvent: High-purity, GC-grade solvent such as ethyl acetate or dichloromethane.[5]
-
Sample Matrix: The specific sample containing 1-Methylallyl acetate for analysis.
Instrumentation
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and a capillary column. A suitable column would be a non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Autosampler: For precise and reproducible injections.
-
Data Acquisition and Processing Software.
Preparation of Standard Solutions
Accuracy in standard preparation is paramount for reliable quantification.
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard in the chosen solvent at a concentration of approximately 1 mg/mL.
-
Calibration Standards:
-
Prepare a stock solution of 1-Methylallyl acetate in the solvent at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions of the 1-Methylallyl acetate stock solution to create a series of calibration standards at different concentrations (e.g., 5, 10, 25, 50, 100, and 250 µg/mL).
-
Spike each calibration standard with a fixed concentration of the internal standard from the IS stock solution.
-
Sample Preparation
The goal of sample preparation is to extract 1-Methylallyl acetate into a clean solvent suitable for GC analysis, free from interfering matrix components.[6]
-
Accurately weigh or measure a known amount of the sample matrix.
-
Dilute the sample with a precise volume of the chosen solvent containing the internal standard at the same fixed concentration as in the calibration standards.[7]
-
Vortex or sonicate the sample to ensure complete dissolution/extraction of 1-Methylallyl acetate.
-
If necessary, centrifuge the sample to pellet any particulate matter and transfer the supernatant to a GC vial for analysis.
GC-FID Method Parameters
The following are representative GC-FID parameters that can be adapted and optimized for your specific instrumentation and application.[3]
| Parameter | Recommended Setting |
| Injector Temperature | 250 °C |
| Detector Temperature | 250-300 °C |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1-2 mL/min (constant flow) |
| Injection Mode | Split (e.g., 50:1)[5] |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp: 15 °C/min to 250 °CFinal Hold: 5 min at 250 °C |
Data Analysis and Quantification
-
Calibration Curve: Inject the prepared calibration standards into the GC-FID system. For each standard, determine the peak areas of 1-Methylallyl acetate and the internal standard. Plot the ratio of the peak area of 1-Methylallyl acetate to the peak area of the internal standard against the known concentration of 1-Methylallyl acetate. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Sample Analysis: Inject the prepared sample solutions into the GC-FID system.
-
Quantification: Determine the peak areas of 1-Methylallyl acetate and the internal standard in the sample chromatogram. Calculate the peak area ratio. Using the equation from the calibration curve, calculate the concentration of 1-Methylallyl acetate in the prepared sample solution. Finally, back-calculate the concentration of 1-Methylallyl acetate in the original sample, taking into account the initial sample amount and dilution factor.
Workflow for Quantitative Analysis of 1-Methylallyl Acetate
Caption: Workflow for the quantitative analysis of 1-Methylallyl acetate by GC-FID.
Method Validation
A crucial aspect of ensuring the reliability of any analytical method is its validation.[8] The developed GC-FID method for 1-Methylallyl acetate should be validated according to established guidelines (e.g., ICH, FDA) to demonstrate its suitability for the intended purpose.[9]
Key Validation Parameters:
| Parameter | Acceptance Criteria (Typical) | Purpose |
| Linearity | Correlation coefficient (R²) > 0.99 | Demonstrates a proportional relationship between detector response and analyte concentration over a specified range.[10] |
| Accuracy | Recovery of 98-102% | Measures the closeness of the experimental value to the true value.[9] |
| Precision | Relative Standard Deviation (RSD) < 2% | Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[4] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[10] |
| Specificity | No interfering peaks at the retention time of the analyte and internal standard. | Ensures that the signal measured is from the analyte of interest and not from other components in the sample matrix. |
| Robustness | Method performance remains acceptable with small, deliberate variations in method parameters (e.g., flow rate, oven temperature). | Indicates the method's reliability during normal usage. |
Alternative and Complementary Techniques
While GC-FID is the primary recommended technique, other methods can be employed for specific applications:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive identification of 1-Methylallyl acetate and any impurities through mass spectral data.[11] This is particularly valuable for method development and impurity profiling.
-
Headspace GC (HS-GC): For the analysis of volatile compounds in solid or liquid samples without extensive sample preparation.[12][13] The headspace (gas phase) above the sample is injected into the GC, making it ideal for trace analysis in complex matrices.
-
High-Performance Liquid Chromatography (HPLC): While less common for volatile esters, HPLC can be an alternative if derivatization is employed or if the analyte has a suitable chromophore for UV detection. A related compound, 2-Methylallyl acetate, has been analyzed by reverse-phase HPLC.[14]
Conclusion
The accurate quantification of 1-Methylallyl acetate is readily achievable through the implementation of a well-developed and validated Gas Chromatography with Flame Ionization Detection (GC-FID) method. By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable, and reproducible data. The emphasis on proper sample and standard preparation, combined with a systematic approach to method validation, forms the cornerstone of robust analytical science.
References
- Chemcasts. (n.d.). Thermophysical Properties of 1-methylallyl acetate.
- PubChem. (n.d.). 1-Methylallyl acetate. National Center for Biotechnology Information.
- Cheméo. (n.d.). Chemical Properties of 1-Methylallyl acetate (CAS 6737-11-7).
- MDPI. (2020, July 14). Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method.
- ResearchGate. (n.d.). (PDF) Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Determining Methallyl Acetate Conversion.
- Benchchem. (n.d.). Commercial Sources and Purity of Methallyl Acetate: An In-depth Technical Guide.
- MDPI. (n.d.). Identification of Volatile Organic Compounds as Natural Antifungal Agents Against Botrytis cinerea in Grape-Based Systems.
- IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
- NIST. (n.d.). 1-Methylallyl acetate. NIST WebBook.
- Benchchem. (n.d.). An In-depth Technical Guide to Methallyl Acetate: Chemical Properties and Structure.
- IRIS-AperTO. (n.d.). Essential oils and volatiles: sample preparation and analysis. A review.
- Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
- Chromatography Today. (n.d.). Sample Preparation Options for Aroma Analysis.
- SIELC Technologies. (2018, May 16). 2-Methylallyl acetate.
- YouTube. (2022, December 22). Sample Preparation. Volatile and Semivolatile compounds.
- International Journal of Pharmaceutical and Life Sciences. (n.d.). Analytical method validation: A brief review.
- Gavin Publishers. (2018, January 19). Validation of Analytical Methods: A Review.
- Lirias. (2024, September 7). The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate.
- Sigma-Aldrich. (n.d.). 1-METHYLALLYL ACETATE AldrichCPR.
- CIPAC. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.
- ChemicalBook. (n.d.). 820-71-3(Methallyl acetate) Product Description.
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- 12. chromatographytoday.com [chromatographytoday.com]
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- 14. 2-Methylallyl acetate | SIELC Technologies [sielc.com]
Application Notes and Protocols for Monitoring 1-Methylallyl Acetate Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Precise Reaction Monitoring
The synthesis and subsequent reactions of 1-methylallyl acetate (but-3-en-2-yl acetate) are fundamental transformations in organic synthesis, yielding valuable intermediates for pharmaceuticals and specialty chemicals. The allylic ester functionality offers a versatile handle for a variety of synthetic manipulations. However, the presence of a reactive double bond and an ester group necessitates careful monitoring to optimize reaction conditions, maximize yield, minimize byproduct formation, and ensure process safety and reproducibility. This guide provides a detailed exploration of robust analytical techniques for real-time and offline monitoring of reactions involving 1-methylallyl acetate, grounded in established scientific principles and practical laboratory experience.
Guiding Principles for Method Selection
The choice of an analytical technique for reaction monitoring is dictated by several factors, including the nature of the reaction (homogeneous or heterogeneous), the concentration of reactants and products, the required time resolution, and the availability of instrumentation. For 1-methylallyl acetate reactions, which are typically conducted in the liquid phase, chromatographic and spectroscopic methods are most pertinent. This document will focus on Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
I. Gas Chromatography with Flame Ionization Detection (GC-FID): The Workhorse for Volatile Components
GC-FID is a cornerstone technique for monitoring reactions involving volatile and semi-volatile compounds like 1-methylallyl acetate and its common precursors (e.g., methallyl alcohol, acetic acid, methallyl chloride) and byproducts.[1] Its high resolution and sensitivity make it ideal for quantifying the consumption of reactants and the formation of products over time.
Causality Behind Experimental Choices in GC-FID
The efficacy of a GC-FID method hinges on the proper selection of a capillary column and temperature program. For acetate esters, a non-polar or medium-polarity column (e.g., DB-5 or equivalent) is often suitable, as it separates compounds based on their boiling points and, to a lesser extent, their polarity.[1] An internal standard, a non-reactive compound added to the sample at a known concentration, is crucial for accurate quantification. It compensates for variations in injection volume and detector response, thereby enhancing the precision of the analysis.
Protocol 1: Quantitative Analysis of 1-Methylallyl Acetate Conversion by GC-FID
1. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Autosampler for reproducible injections.
2. Reagents and Standards:
-
High-purity 1-methylallyl acetate, reactants (e.g., methallyl alcohol), and expected byproducts for calibration.
-
Internal Standard (IS): Dodecane or another suitable non-reactive hydrocarbon.
-
Solvent for dilution: Dichloromethane or ethyl acetate (GC grade).
3. Sample Preparation:
-
At designated time points, withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Immediately quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent) to halt further transformation.
-
Dilute the aliquot in a known volume of solvent (e.g., 1 mL) containing the internal standard at a known concentration (e.g., 0.1% v/v).
4. GC-FID Conditions:
| Parameter | Value | Rationale |
| Inlet Temperature | 250°C | Ensures rapid and complete volatilization of the sample. |
| Injection Volume | 1 µL | A standard volume for capillary columns. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium or Nitrogen | Inert gases to carry the sample through the column. |
| Flow Rate | 1 mL/min (constant flow) | Optimizes separation efficiency. |
| Oven Program | Initial: 50°C, hold 2 min | Allows for focusing of volatile components at the head of the column. |
| Ramp: 15°C/min to 250°C | Separates compounds based on their boiling points. | |
| Final Hold: 5 min | Ensures all components have eluted from the column. | |
| Detector Temp. | 280°C | Prevents condensation of eluted compounds in the detector. |
5. Data Analysis and Quantification:
-
Identify the peaks corresponding to reactants, products, and the internal standard based on their retention times, confirmed by injecting pure standards.
-
Integrate the peak areas.
-
Calculate the response factor (RF) for each analyte relative to the internal standard using a calibration curve.
-
Determine the concentration of each component in the reaction aliquot and plot the concentration profiles over time to understand the reaction kinetics.
Troubleshooting Common GC-FID Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | Active sites in the liner or column; column contamination. | Use a deactivated liner; clip the first few centimeters of the column.[2] |
| Ghost Peaks | Contamination in the injector, carrier gas, or sample carryover. | Bake out the column; clean the injector; run solvent blanks between samples.[2] |
| Poor Resolution | Inappropriate oven temperature program or column choice. | Optimize the temperature ramp; consider a column with a different stationary phase.[2] |
| Irreproducible Results | Leaks in the system; inconsistent injection technique. | Perform a leak check; use an autosampler for consistent injections.[3] |
II. High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Polarity Range
HPLC is a powerful technique for monitoring reactions when reactants or products are non-volatile, thermally labile, or span a wide range of polarities. For 1-methylallyl acetate reactions, reversed-phase HPLC with a UV detector is a common choice.
Causality Behind Experimental Choices in HPLC
In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile and water).[4] Compounds are separated based on their hydrophobicity; more polar compounds elute earlier. A Diode Array Detector (DAD) is advantageous as it can monitor multiple wavelengths simultaneously, which is useful for identifying and quantifying different components that may have different absorption maxima.[5] Method validation according to ICH guidelines ensures the reliability of the results.[6]
Protocol 2: Monitoring 1-Methylallyl Acetate Reactions by Reversed-Phase HPLC-DAD
1. Instrumentation:
-
HPLC system with a binary or quaternary pump.
-
Autosampler.
-
Column oven.
-
Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Standards:
-
HPLC-grade acetonitrile and water.
-
High-purity standards of reactants, 1-methylallyl acetate, and potential byproducts.
3. Sample Preparation:
-
Withdraw an aliquot from the reaction mixture at specified times.
-
Quench the reaction if necessary.
-
Dilute the aliquot with the mobile phase to a concentration within the linear range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
4. HPLC-DAD Conditions:
| Parameter | Value | Rationale |
| Mobile Phase | Gradient of Acetonitrile and Water | Allows for the separation of compounds with a range of polarities. |
| A: Water | Polar component of the mobile phase. | |
| B: Acetonitrile | Organic modifier to control retention. | |
| Gradient | 0-15 min, 30-90% B | A typical gradient to elute both polar and non-polar compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A common injection volume. |
| Detection | DAD, 210 nm | Acetate esters typically have UV absorbance at lower wavelengths.[4] |
5. Data Analysis and Quantification:
-
Identify peaks by comparing retention times with those of pure standards.
-
Generate a calibration curve for each analyte by plotting peak area against concentration.
-
Quantify the concentration of each component in the reaction samples using the calibration curves.
III. In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Reaction
In-situ NMR spectroscopy provides real-time, quantitative data on the concentrations of reactants, intermediates, and products without the need for sampling and workup.[7] This technique is invaluable for elucidating reaction mechanisms and kinetics.[8][9]
Causality Behind Experimental Choices in NMR
For quantitative NMR, it is crucial to ensure complete relaxation of the nuclei between pulses. This is achieved by setting the relaxation delay (d1) to at least five times the longest T1 relaxation time of the nuclei of interest.[9] Monitoring specific, well-resolved peaks for each species allows for accurate integration and quantification. The known ¹H and ¹³C NMR spectra of 1-methylallyl acetate are essential for peak assignment.[10]
Protocol 3: In-Situ ¹H NMR Monitoring of 1-Methylallyl Acetate Reactions
1. Instrumentation:
-
NMR spectrometer with a suitable probe.
-
NMR tubes.
2. Sample Preparation:
-
In an NMR tube, combine the reactants and a deuterated solvent (e.g., CDCl₃) that will not participate in the reaction.
-
Add a known concentration of an internal standard (e.g., tetramethylsilane or another inert compound with a singlet in a clear region of the spectrum).
-
Initiate the reaction (e.g., by adding a catalyst or by placing the tube in a pre-heated NMR probe).
3. NMR Acquisition Parameters:
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): ≥ 5 x T1 (determine T1 experimentally if possible; a delay of 30-60 seconds is often sufficient for small molecules).
-
Number of Scans (ns): As few as possible to achieve adequate signal-to-noise (often 1 to 4 scans are sufficient).[7]
4. Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Identify characteristic peaks for 1-methylallyl acetate and other species. For 1-methylallyl acetate, key ¹H NMR signals would be the vinyl protons and the methyl protons.[10]
-
Integrate the area of a non-overlapping peak for each component relative to the integral of the internal standard.
-
Calculate the concentration of each species at each time point and plot the data to determine reaction kinetics.
IV. In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Transformations
In-situ FTIR, particularly with an Attenuated Total Reflectance (ATR) probe, is highly effective for monitoring changes in functional groups in real-time.[11] For 1-methylallyl acetate reactions, this technique can track the disappearance of reactant functional groups and the appearance of the ester carbonyl group.
Causality Behind Experimental Choices in FTIR
The utility of FTIR lies in the fact that different functional groups absorb infrared radiation at characteristic frequencies.[12] For ester formation, the appearance of the strong C=O stretching vibration around 1740 cm⁻¹ is a clear indicator of product formation.[13] Concurrently, the disappearance of the O-H stretch of an alcohol precursor (around 3300 cm⁻¹) can be monitored.
Protocol 4: Real-Time Monitoring with an ATR-FTIR Probe
1. Instrumentation:
-
FTIR spectrometer equipped with a fiber-optic ATR probe (e.g., diamond or silicon).
-
Reaction vessel designed to accommodate the ATR probe.
2. Experimental Setup:
-
Set up the reaction in the vessel.
-
Immerse the ATR probe into the reaction mixture.
-
Collect a background spectrum of the initial reaction mixture before initiation.
3. Data Acquisition:
-
Initiate the reaction.
-
Collect FTIR spectra at regular intervals (e.g., every 30-60 seconds).
-
Monitor the absorbance at key wavenumbers.
4. Key Vibrational Frequencies to Monitor:
| Functional Group | Wavenumber (cm⁻¹) | Significance in Reaction |
| Ester C=O Stretch | ~1740 | Appearance indicates product formation.[14] |
| Alcohol O-H Stretch | ~3300 (broad) | Disappearance indicates consumption of alcohol reactant. |
| Carboxylic Acid O-H Stretch | ~3000 (very broad) | Disappearance indicates consumption of carboxylic acid reactant. |
| C=C Stretch | ~1650 | Should remain relatively constant unless the double bond reacts. |
5. Data Analysis:
-
Create a trend plot of the absorbance at the characteristic wavenumbers versus time.
-
The resulting kinetic profile provides a qualitative or semi-quantitative understanding of the reaction progress. For quantitative analysis, a calibration model can be built.[15]
Visualization of Experimental Workflows
GC-FID Analysis Workflow
Caption: Workflow for monitoring 1-methylallyl acetate reactions using GC-FID.
In-Situ NMR Monitoring Workflow
Caption: Workflow for in-situ monitoring of reactions by NMR spectroscopy.
Conclusion: An Integrated Approach to Reaction Understanding
No single technique is universally superior; rather, the most insightful data is often derived from an integrated analytical approach. GC-FID provides robust, quantitative data for offline analysis of volatile species. HPLC extends this capability to a wider range of compounds. In-situ NMR and FTIR offer unparalleled real-time insights into the dynamic changes within the reaction vessel, crucial for mechanistic studies and process optimization. By judiciously applying these techniques, researchers can gain a comprehensive understanding of 1-methylallyl acetate reactions, leading to the development of more efficient, reliable, and scalable synthetic processes.
References
-
Kinetic Understanding Using NMR Reaction Profiling. Organic Process Research & Development.[Link]
-
Kinetics / reaction monitoring. IMSERC, Northwestern University.[Link]
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In situ study of reaction kinetics using compressed sensing NMR. RSC Publishing.[Link]
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Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. ResearchGate.[Link]
-
Reaction Monitoring & Kinetics. Chemical Instrumentation Facility, Iowa State University.[Link]
-
1-Methylallyl acetate. PubChem, National Center for Biotechnology Information.[Link]
-
Monitoring a Reaction. Cooperative Organic Chemistry Student Laboratory Manual.[Link]
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Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight. MDPI.[Link]
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Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques, 2nd Edition. Elsevier.[Link]
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Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.[Link]
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Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight. PubMed.[Link]
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Monitoring Chemical Reactions: Process & Example. Study.com.[Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. PharmaTech.[Link]
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TROUBLESHOOTING GUIDE. Restek.[Link]
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7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.[Link]
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ReactIR In Situ Spectroscopy. Mettler Toledo.[Link]
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In Situ FTIR Reaction Monitoring. YouTube.[Link]
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Reaction Monitoring with in situ infrared spectroscopy (FTIR-ATR). Netzsch.[Link]
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Supplementary Figure 1. 1H and 13C NMR spectra of compound 1a. ResearchGate.[Link]
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Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. International Journal of Science and Research.[Link]
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Monitoring reactions. RSC Education.[Link]
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HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. MDPI.[Link]
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Validation of HPLC methods in pharmaceutical analysis. ResearchGate.[Link]
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-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.[Link]
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HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research.[Link]
-
HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. ResearchGate.[Link]
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Rapid Qualitative and Quantitative Analysis of Residual Solvents in Food Packaging by Static Headspace coupled to GC-FID/ BrJAC.[Link]
-
Gas Chromatography GC Troubleshooting Guide. SCION Instruments.[Link]
-
GC Troubleshooting Guide Poster. Agilent.[Link]
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HPLC-DAD method for the quantitative determination of short-chain fatty acids in meconium samples. ResearchGate.[Link]
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I'd like to get simply methods to determinate short chain volatile fatty acid in HPLC? ResearchGate.[Link]
-
Charaterization Data. QMplus Hub.[Link]
-
13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). Human Metabolome Database.[Link]
-
Allylation of Carbonyl Compounds by Allylic Acetates Using a Cobalt Halide as Catalyst. Synthesis.[Link]
-
1H and 13C NMR Spectra. The Royal Society of Chemistry.[Link]
-
A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. PubMed Central.[Link]
-
Catalytic and spectroscopic study of the allylic alcohol synthesis by gas-phase hydrogen transfer reduction of unsaturated ketones on acid–base catalysts. ResearchGate.[Link]
-
QUANTITATIVE PREPARATION OF METHYL ESTERS OF SHORT-CHAIN AND LONG-CHAIN FATTY ACIDS FOR GAS CHROMATOGRAPHIC ANALYSIS. PubMed.[Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder.[Link]
-
FT-IR spectrum of cellulose acetate. ResearchGate.[Link]
-
GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Science and Education Publishing.[Link]
-
FTIR spectra of cellulose and cellulose acetate. ResearchGate.[Link]
-
ATR-FTIR spectra of all cellulose-based films and peak assignment. ResearchGate.[Link]
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Application Notes and Protocols: The Strategic Use of 1-Methylallyl Acetate in the Synthesis of Chiral Pharmaceutical Intermediates
Abstract
1-Methylallyl acetate (but-3-en-2-yl acetate) is a versatile C4 building block increasingly employed in the synthesis of complex pharmaceutical intermediates. Its principal application lies in palladium-catalyzed asymmetric allylic alkylation (AAA), commonly known as the Tsuji-Trost reaction, which facilitates the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of the use of 1-methylallyl acetate in the synthesis of chiral homoallylic amines, which are pivotal structural motifs in a multitude of pharmaceutical agents. Detailed mechanistic insights, step-by-step protocols, and an analysis of the factors governing reaction outcomes are presented for researchers, scientists, and drug development professionals.
Introduction: The Significance of 1-Methylallyl Acetate in Asymmetric Synthesis
1-Methylallyl acetate, a readily available and stable allylic acetate, serves as a valuable precursor for the introduction of a chiral butenyl moiety into organic molecules.[1] The presence of a stereocenter within the allyl fragment makes it a key substrate in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. Chiral amines, in particular, are a critical class of compounds in the pharmaceutical industry, with a significant number of drugs containing these structural units.[2][3][4] The palladium-catalyzed asymmetric allylic amination of 1-methylallyl acetate offers a direct and efficient route to enantioenriched homoallylic amines, which are versatile intermediates for the synthesis of a wide range of pharmaceuticals, including antiviral and neurological agents.[2][5]
The Tsuji-Trost reaction, a cornerstone of modern organic synthesis, provides a powerful platform for the use of 1-methylallyl acetate.[6] This reaction involves the reaction of a nucleophile with an allylic substrate, such as 1-methylallyl acetate, in the presence of a palladium catalyst.[7] The use of chiral ligands on the palladium catalyst allows for high levels of stereocontrol, leading to the preferential formation of one enantiomer of the product.[8]
The Tsuji-Trost Reaction: A Mechanistic Overview
The palladium-catalyzed asymmetric allylic amination of 1-methylallyl acetate proceeds through a well-defined catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and predicting the stereochemical outcome.
The reaction is initiated by the coordination of the palladium(0) catalyst to the double bond of 1-methylallyl acetate. This is followed by oxidative addition, where the acetate leaving group is displaced, forming a π-allylpalladium(II) complex.[7][9] This complex is the key intermediate that determines the stereochemistry of the product. The nucleophile, in this case, an amine, then attacks the π-allyl complex.[1] With "soft" nucleophiles like amines, the attack typically occurs on the face of the allyl group opposite to the palladium atom, leading to an overall retention of stereochemistry from the starting material to the product.[6] Finally, reductive elimination regenerates the palladium(0) catalyst, which can then enter another catalytic cycle.
Figure 1: Catalytic cycle of the Tsuji-Trost reaction.
Controlling Regioselectivity and Stereoselectivity
A key challenge in the Tsuji-Trost reaction with unsymmetrical allylic substrates like 1-methylallyl acetate is controlling the regioselectivity (i.e., whether the nucleophile attacks the more substituted or less substituted carbon of the allyl group) and stereoselectivity.
-
Regioselectivity: In general, with soft nucleophiles, the attack occurs at the less sterically hindered terminus of the π-allyl intermediate.[7][9] However, the choice of ligands and reaction conditions can influence this outcome.[10] Electron-donating ligands tend to favor attack at the more substituted position, while electron-withdrawing ligands favor the less substituted position.
-
Stereoselectivity: The enantioselectivity of the reaction is primarily controlled by the chiral ligand coordinated to the palladium catalyst.[8] The ligand creates a chiral environment around the metal center, which directs the incoming nucleophile to attack one face of the π-allyl complex preferentially. The Trost ligand and PHOX ligands are examples of chiral ligands that have been successfully used in asymmetric allylic alkylations.[11]
Protocol: Palladium-Catalyzed Asymmetric Allylic Amination of 1-Methylallyl Acetate
This protocol provides a general procedure for the synthesis of a chiral homoallylic amine from 1-methylallyl acetate and a primary or secondary amine. The specific choice of catalyst, ligand, base, and solvent may require optimization depending on the specific amine nucleophile used.
Materials and Equipment
-
1-Methylallyl acetate
-
Amine nucleophile
-
Palladium(II) acetate [Pd(OAc)2] or a similar palladium precursor
-
Chiral phosphine ligand (e.g., (R,R)-Trost ligand)
-
Base (e.g., triethylamine, potassium carbonate)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (argon or nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Experimental Workflow
Figure 2: Experimental workflow for asymmetric allylic amination.
Step-by-Step Procedure
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., Pd(OAc)2, 1-5 mol%) and the chiral ligand (e.g., (R,R)-Trost ligand, 1.1-1.5 equivalents relative to Pd) in the anhydrous solvent. Stir the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
Reaction Initiation: To the catalyst solution, add the base (1.1-2.0 equivalents relative to the amine).
-
Substrate Addition: Add 1-methylallyl acetate (1.0 equivalent) to the reaction mixture.
-
Nucleophile Addition: Add the amine nucleophile (1.0-1.2 equivalents) dropwise to the reaction mixture at the desired temperature (typically ranging from 0 °C to room temperature).
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the desired chiral homoallylic amine.
-
Characterization: Characterize the purified product by NMR spectroscopy, mass spectrometry, and chiral HPLC to determine its structure, purity, and enantiomeric excess.
Quantitative Data Summary
| Parameter | Typical Range | Rationale |
| Palladium Catalyst Loading | 1-5 mol% | Balances reaction rate with cost and potential for side reactions.[11] |
| Ligand-to-Palladium Ratio | 1.1 - 1.5 | Ensures complete coordination of the chiral ligand to the palladium center, maximizing stereocontrol. |
| Base | 1.1 - 2.0 equivalents | Neutralizes the acetic acid byproduct and facilitates the nucleophilic attack of the amine. |
| Reaction Temperature | 0 °C to Room Temperature | Lower temperatures can improve enantioselectivity but may require longer reaction times. |
| Solvent | Anhydrous CH2Cl2, THF | Aprotic solvents are generally used to avoid interference with the catalyst and nucleophile. |
Safety Precautions
-
1-Methylallyl Acetate: Flammable liquid and vapor. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Anhydrous solvents are often flammable and should be handled in a fume hood away from ignition sources.
-
Amines: Many amines are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used and handle with appropriate precautions.
-
Inert Atmosphere: Reactions are typically carried out under an inert atmosphere of argon or nitrogen to prevent oxidation of the palladium(0) catalyst.
Conclusion
1-Methylallyl acetate is a highly effective substrate for the palladium-catalyzed synthesis of chiral pharmaceutical intermediates. The Tsuji-Trost reaction, particularly its asymmetric variant, provides a robust and versatile method for the stereoselective formation of carbon-nitrogen bonds, leading to valuable chiral homoallylic amine building blocks. A thorough understanding of the reaction mechanism and the factors influencing selectivity is paramount for the successful application of this methodology in drug discovery and development. The protocol outlined in this guide serves as a foundational template for researchers to explore the rich synthetic potential of 1-methylallyl acetate.
References
-
Kondratyev, N. S., & Malkov, A. V. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry, 20, 2349–2377. [Link]
- Trost, B. M. (2004). A "chiral aldehyde" equivalent as a building block towards biologically active targets. Abstracts of Papers of the American Chemical Society, 228, U130–U130.
-
Steinhuebel, D. P., et al. (2008). Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction. Organic Letters, 10(21), 4903–4906. [Link]
-
Organic Chemistry Portal. (n.d.). Homoallylic amine synthesis by C-C coupling. [Link]
-
NROChemistry. (n.d.). Tsuji-Trost Allylation. [Link]
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Alemán, J., & Cabrera, S. (2022). Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. Catalysts, 12(2), 143. [Link]
-
Foubelo, F., & Yus, M. (2013). Homoallylic amines as efficient chiral inducing frameworks in the conjugate addition of amides to α,β-unsaturated esters. An entry to enantio-enriched diversely substituted amines. Organic & Biomolecular Chemistry, 11(3), 489–497. [Link]
-
Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. [Link]
-
Trost, B. M., & Crawley, M. L. (2003). New Class of Nucleophiles for Palladium-Catalyzed Asymmetric Allylic Alkylation. Total Synthesis of Agelastatin A. Journal of the American Chemical Society, 125(31), 9274–9275. [Link]
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Wikipedia. (2023, December 19). Tsuji–Trost reaction. [Link]
-
Marziale, A. N., et al. (2015). An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst. Advanced Synthesis & Catalysis, 357(10), 2238–2245. [Link]
-
Zhang, W., et al. (2012). Enantioselective synthesis of β-substituted chiral allylic amines via Rh-catalyzed asymmetric hydrogenation. Chemical Communications, 48(60), 7452–7454. [Link]
-
ResearchGate. (n.d.). Asymmetric Allylic Alkylation with Several Nucleophiles. [Link]
-
Li, Y., et al. (2021). Palladium-Catalyzed Stereoselective Construction of 1,3-Stereocenters Displaying Axial and Central Chirality via Asymmetric Alkylations. Molecules, 26(16), 4991. [Link]
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Trost, B. M. (2012). Pd and Mo Catalyzed Asymmetric Allylic Alkylation. The Journal of organic chemistry, 77(13), 5483–5498. [Link]
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Jiao, Y. (2021, April 10). Tsuji-Trost Reaction: Selectivity in Palladium-Catalyzed Allylic Substitution. Peking University. [Link]
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Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]
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Wang, Z., et al. (2024). Asymmetric α-C(sp3)−H allylic alkylation of primary alkylamines by synergistic Ir/ketone catalysis. Nature Communications, 15(1), 441. [Link]
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Murahashi, S., Tanigawa, Y., & Taniguchi, Y. (1986). Palladium(O) catalyzed azidation and amination of allyl acetates. Selective synthesis of allyl azides and primary allylamines. Tetrahedron Letters, 27(23), 2645–2648. [Link]
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Daugulis, O., et al. (2015). Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. Angewandte Chemie International Edition, 54(40), 11656–11659. [Link]
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Dey, R., Chattopadhyay, K., & Ranu, B. C. (2008). Palladium(0) Nanoparticle Catalyzed Cross-Coupling of Allyl Acetates and Aryl and Vinyl Siloxanes. The Journal of Organic Chemistry, 73(23), 9461–9464. [Link]
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Martínez, M., et al. (2022). Homo- and heterometallic chiral dynamic architectures from allyl-palladium(II) building blocks. Dalton Transactions, 51(15), 5913–5928. [Link]
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Campos, K. R., et al. (2008). Asymmetric palladium-catalyzed intramolecular alpha-arylation of aldehydes. Angewandte Chemie International Edition, 47(42), 8108–8111. [Link]
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Zhang, P., et al. (2021). Palladium-catalyzed regio- and enantioselective migratory allylic C(sp3)-H functionalization. Nature Communications, 12(1), 5589. [Link]
-
Boyd, S. J., et al. (2022). Regioselective Palladium-Catalyzed Chain-Growth Allylic Amination Polymerization of Vinyl Aziridines. Journal of the American Chemical Society, 144(23), 10397–10405. [Link]
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Troubleshooting & Optimization
How to improve the yield of 1-Methylallyl acetate synthesis
An essential intermediate in organic synthesis, 1-Methylallyl acetate (also known as but-3-en-2-yl acetate) is utilized in the development of pharmaceuticals and specialty chemicals. Achieving a high yield of this compound is critical for the efficiency and economic viability of these processes. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize synthesis protocols.
As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to address the practical challenges encountered during the synthesis of 1-Methylallyl acetate.
Troubleshooting Guide: Enhancing Synthesis Efficiency
This section addresses specific issues that may arise during synthesis, providing explanations for the underlying causes and actionable solutions.
Question 1: My yield is consistently low when synthesizing 1-Methylallyl acetate via Fischer Esterification of 3-buten-2-ol. What are the common causes and solutions?
Low yield in Fischer Esterification is a frequent challenge, typically stemming from the reversible nature of the reaction.
Core Issue: Reaction Equilibrium The Fischer Esterification is an equilibrium-limited reaction between an alcohol and a carboxylic acid.[1] The presence of water, a byproduct, can shift the equilibrium back towards the reactants, limiting the yield.[1]
Causality & Solutions
-
Cause 1: Water Accumulation: The water produced during the reaction hydrolyzes the ester product, reverting it to the starting materials.
-
Solution: Employ a Dean-Stark apparatus during reflux. This trap physically separates and removes water as it forms, driving the reaction toward the product side in accordance with Le Châtelier's principle. Performing the reaction under strictly anhydrous conditions is also beneficial.[1]
-
-
Cause 2: Sub-optimal Reactant Ratio: Using an equimolar ratio of 3-buten-2-ol and acetic acid may not be sufficient to achieve a high conversion rate due to the unfavorable equilibrium.
-
Solution: Use an excess of one of the reactants. Acetic acid is often used in excess (1.2 to 1.5 equivalents) as it is typically less expensive and easier to remove during the workup phase.[2]
-
-
Cause 3: Insufficient Catalysis: The reaction proceeds extremely slowly without an effective acid catalyst.
-
Solution: Ensure adequate loading of a strong acid catalyst. Concentrated sulfuric acid (H₂SO₄) at 1-5% v/v is common.[1][2] Alternatively, solid acid catalysts like Amberlyst-15 can be used, which simplifies removal (filtration) and can minimize side reactions.[2] Ensure the catalyst is active and not hydrated.
-
-
Cause 4: Inadequate Reaction Time or Temperature: The reaction may not have reached its equilibrium point.
-
Solution: A typical reaction requires 4-6 hours at reflux temperature (approximately 80-100°C) to maximize conversion.[1] Monitor the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal endpoint.
-
Question 2: I'm observing significant byproduct formation (e.g., alcohols, ethers) in my nucleophilic substitution reaction. How can I improve selectivity?
When synthesizing 1-Methylallyl acetate from a precursor like 3-chloro-1-butene and an acetate salt, the formation of byproducts is a key factor that reduces yield and complicates purification.
Core Issue: Competing Reactions & Poor Solubility Side reactions such as hydrolysis and elimination, along with poor reaction rates due to reactant insolubility, are the primary culprits.
Causality & Solutions
-
Cause 1: Hydrolysis: The presence of excessive water can lead to the hydrolysis of the starting halide or the final ester product, generating 3-buten-2-ol.[1]
-
Cause 2: Poor Solubility and Reaction Rate: The reaction between a solid salt like sodium acetate and an organic halide can be very slow, allowing more time for side reactions to occur.
-
Solution 1: Employ a solvent that improves the solubility of the acetate salt. High-boiling point solvents like diethylene glycol, ethylene glycol, or triethylene glycol can dramatically improve the reaction rate and yield, with some patents reporting yields up to 99%.[1][3]
-
Solution 2: Utilize a phase-transfer catalyst (PTC) such as a quaternary ammonium salt. The PTC helps transport the acetate anion from the solid or aqueous phase into the organic phase where the reaction occurs, accelerating the desired substitution.[4]
-
-
Cause 3: Inefficient Catalyst System: In certain protocols, a catalyst is used to enhance the rate and selectivity of the substitution.
-
Solution: A copper(II) sulfate and sodium D-gluconate catalyst system in water has been demonstrated to produce a 92% yield of the target acetate, while minimizing side products like the corresponding alcohol (5.5%) and ether (0.3%).[1][5] The gluconate acts as a chelating agent for the copper ions, facilitating the substitution process.[4]
-
Question 3: My final product is impure after distillation. What steps can I take during workup to improve purity?
Purity issues often arise from incomplete removal of catalysts, starting materials, or byproducts during the workup phase, which can then co-distill with the product.
Core Issue: Contaminant Carryover Acidic residues, unreacted starting materials, and closely-boiling byproducts can compromise the purity of the distilled product.
Causality & Solutions
-
Cause 1: Residual Acid Catalyst: If using an acid catalyst (e.g., H₂SO₄), any remaining acid can cause degradation of the ester during the heat of distillation.
-
Cause 2: Water and Water-Soluble Impurities: Unreacted acetic acid, salts, and other polar impurities can remain in the organic layer.
-
Cause 3: Incomplete Drying: Any remaining water in the crude product can co-distill with the 1-Methylallyl acetate.
-
Solution: Dry the separated organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), before the final distillation.[2] Ensure the drying agent is filtered off completely before heating.
-
-
Cause 4: Inefficient Distillation: If byproducts have boiling points close to the product, simple distillation may not be sufficient.
-
Solution: Use fractional distillation with a column that provides sufficient theoretical plates (e.g., a Vigreux column) to achieve a clean separation.[2] Collect narrow boiling point fractions and analyze their purity by GC.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for improving 1-Methylallyl acetate synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 1-Methylallyl acetate?
There are two main laboratory-scale methods:
-
Fischer Esterification: This is the acid-catalyzed reaction of 3-buten-2-ol with acetic acid. It is a classic esterification method, but its yield is limited by chemical equilibrium.[2]
-
Nucleophilic Substitution: This involves reacting an allylic halide, such as 3-chloro-1-butene, with an acetate salt like sodium acetate. This is typically an Sₙ2 reaction where the acetate ion displaces the halide.[4]
Q2: What is the role of the catalyst in each of these synthesis routes?
In Fischer Esterification , a strong acid catalyst (like H₂SO₄) is crucial. It protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. This dramatically increases the reaction rate but does not change the position of the equilibrium.
In Nucleophilic Substitution , catalysts can serve different functions. A phase-transfer catalyst helps shuttle the acetate nucleophile into the organic phase to react.[4] In other systems, a metal catalyst like copper(II) sulfate can be used to facilitate the displacement of the leaving group.[4][5]
Q3: Are there more advanced methods to improve selectivity and yield, like palladium-catalyzed reactions?
Yes, palladium-catalyzed allylic substitution (often called the Tsuji-Trost reaction) is a powerful modern method for forming C-O bonds.[6] In this reaction, a palladium(0) complex reacts with the allylic substrate to form a π-allyl palladium intermediate. A nucleophile, in this case, the acetate ion, then attacks this intermediate. These reactions are often highly regioselective and stereoselective and can be performed under very mild conditions, but require more specialized and expensive palladium catalysts and ligands.[6][7][8][9]
Data Summary Table
| Synthesis Method | Key Reagents | Catalyst | Solvent | Temp (°C) | Time (h) | Reported Yield | Reference(s) |
| Fischer Esterification | 3-buten-2-ol, Acetic Acid | H₂SO₄ or Amberlyst-15 | None (excess acid) | Reflux (~80-100) | 4-6 | Moderate to High | [1][2] |
| Nucleophilic Substitution | 3-chloro-1-butene, Sodium Acetate | Copper(II) Sulfate, Sodium Gluconate | Water | Reflux | 4 | 92% | [1][5] |
| Nucleophilic Substitution | 3-chloro-1-butene, Sodium Acetate | None | Diethylene Glycol, Water (0.1-2.0%) | 80-150 | 0.2-1.2 | up to 99% | [1][3] |
| Pd-Catalyzed Substitution | Allylic Substrate, Acetate Source | Pd(0) complex (e.g., Pd(PPh₃)₄) | THF, DMSO, etc. | Room Temp to Reflux | Varies | Generally High | [6][8] |
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid & Dean-Stark Trap
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reactants: Charge the flask with 3-buten-2-ol (1.0 eq) and glacial acetic acid (1.5 eq).
-
Catalyst: While stirring, carefully add concentrated sulfuric acid (approx. 2% of the total reactant volume).
-
Reaction: Heat the mixture to a gentle reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and carefully wash sequentially with water, saturated sodium bicarbonate solution (until CO₂ evolution ceases), and finally with brine.[2]
-
Purification: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation to obtain pure 1-Methylallyl acetate.[2]
Protocol 2: High-Yield Nucleophilic Substitution in Diethylene Glycol
-
Setup: In a reaction vessel equipped for heating and stirring, add diethylene glycol as the solvent.[3]
-
Reactants: Add sodium acetate and a controlled amount of water (approx. 0.1-2.0% by weight of the solvent). Heat the mixture to 80-150°C.
-
Reaction: With vigorous stirring, slowly add 3-chloro-1-butene (1.0 eq) to the heated mixture. Maintain the temperature for 1-2 hours. The conversion can be very high, over 99%.[3]
-
Workup: Cool the reaction mixture. Filter the mixture to remove the precipitated sodium chloride.
-
Purification: The crude product can be purified from the filtrate by vacuum distillation.[2]
References
- Benchchem. (n.d.). Technical Support Center: Methallyl Acetate Synthesis.
- Benchchem. (n.d.). Commercial Sources and Purity of Methallyl Acetate: An In-depth Technical Guide.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin).
- Benchchem. (n.d.). Synthesis of Methallyl Acetate from Methallyl Chloride: An In-depth Technical Guide.
- ChemicalBook. (n.d.). Methallyl acetate synthesis.
- Thieme. (2018). Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters. Synlett, 29(20), 2635-2646.
- ResearchGate. (n.d.). Optimization of palladium-catalyzed asymmetric allylic alkylation (Pd-catalyzed AAA).
- ACS Publications. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(8), 4305-4401.
- Benchchem. (n.d.). Application Notes and Protocols: The Role of Methallyl Acetate in Modifying Polymer Properties.
- Google Patents. (n.d.). SU1129200A1 - Process for preparing methallyl acetate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SU1129200A1 - Process for preparing methallyl acetate - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methallyl acetate synthesis - chemicalbook [chemicalbook.com]
- 6. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Common side products in the synthesis of 1-Methylallyl acetate
Welcome to the technical support center for the synthesis of 1-methylallyl acetate (also known as crotyl acetate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the common challenges encountered during its synthesis. Here, we move beyond simple protocols to explain the causality behind experimental outcomes, helping you troubleshoot effectively and optimize your reaction conditions for higher yield and purity.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of 1-methylallyl acetate, providing a foundational understanding of the key processes and challenges.
Q1: What are the most common laboratory methods for synthesizing 1-Methylallyl Acetate?
A1: The two most prevalent laboratory methods are the Fischer esterification of crotyl alcohol (but-2-en-1-ol) with acetic acid and the nucleophilic substitution on crotyl chloride with an acetate salt.[1] The choice often depends on the availability and cost of starting materials, desired purity, and the scale of the reaction.
Q2: What are the primary side products I should be aware of for each synthetic route?
A2: The side product profile is highly dependent on the chosen synthesis method:
-
Fischer Esterification: The main impurities are typically unreacted starting materials (crotyl alcohol and acetic acid) due to the reversible nature of the reaction.[1] At higher temperatures, dicrotyl ether can also form.
-
Nucleophilic Substitution (from Crotyl Chloride): The most common side products are crotyl alcohol (from hydrolysis) and dicrotyl ether.[1][2][3] Additionally, polymerization of the crotyl group can occur under certain conditions.[2]
Q3: How can I reliably purify the final 1-Methylallyl Acetate product?
A3: A standard multi-step workup and purification process is typically effective.[1] This involves:
-
Neutralization: Washing the crude product with a mild basic solution, such as saturated sodium bicarbonate, to remove any unreacted acetic acid or acid catalyst.[2][4][5]
-
Aqueous Washing: Washing with water and then a brine solution to remove water-soluble impurities and residual salts.[4][6]
-
Drying: Drying the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate or sodium sulfate.[4][6]
-
Distillation: Purifying the final product via fractional distillation is the most common and effective method.[2][4][6]
Q4: Which analytical techniques are best for identifying impurities and confirming the purity of my product?
A4: Gas Chromatography (GC), often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is the most powerful technique for assessing purity.[6] It allows for the separation and quantification of volatile impurities like unreacted starting materials and side products.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the structure of the desired product and identifying major impurities.
Troubleshooting Guide: Common Issues and Solutions
This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.
Issue 1: Low Yield in Fischer Esterification of Crotyl Alcohol
Question: My Fischer esterification reaction has a low yield, and my post-reaction analysis (GC or NMR) shows significant amounts of unreacted crotyl alcohol. What is causing this, and how can I fix it?
Root Cause Analysis: The Fischer esterification is a classic equilibrium-controlled reaction.[1][2] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants (hydrolysis), thus limiting your yield.[2]
Solutions:
-
Water Removal: The most effective strategy is to remove water as it is formed. This can be achieved by using a Dean-Stark trap during reflux.[2]
-
Adjust Reactant Stoichiometry: Use a molar excess of one of the reactants, typically the less expensive one (acetic acid), to drive the equilibrium towards the product side. A 1.2 to 1.5 molar excess of acetic acid is common.[6]
-
Ensure Anhydrous Conditions: Using dry starting materials and solvents is crucial. Any water present at the start will inhibit the forward reaction.[1][2]
-
Catalyst Activity: Ensure your acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is active and used in a sufficient amount (typically 1-5% v/v).[2] However, be aware that excessive catalyst can promote side reactions.[2]
Caption: Troubleshooting workflow for low yield in Fischer esterification.
Issue 2: Formation of Crotyl Alcohol and Dicrotyl Ether in Nucleophilic Substitution
Question: I'm synthesizing 1-methylallyl acetate from crotyl chloride and sodium acetate, but my GC-MS analysis shows two significant side products: crotyl alcohol and a higher boiling point impurity I suspect is dicrotyl ether. Why are these forming?
Root Cause Analysis: These side products arise from competing nucleophilic reactions, often exacerbated by the reaction conditions.
-
Crotyl Alcohol Formation: This is primarily due to the hydrolysis of either the starting material (crotyl chloride) or the product (1-methylallyl acetate). While a small amount of water (0.1-2.0 wt.%) can sometimes improve the reaction rate by aiding the dissolution of sodium acetate, excessive water will lead to hydrolysis and reduce selectivity.[2][7]
-
Dicrotyl Ether Formation: This byproduct forms when the crotyl alcohol (present as an impurity or formed in-situ via hydrolysis) acts as a nucleophile and attacks a molecule of crotyl chloride. This Williamson ether synthesis-like side reaction competes with the desired acetate substitution.
Solutions:
-
Control Water Content: The amount of water is critical. If using a solvent system, ensure it is appropriately dried or contains only the optimal catalytic amount of water (0.1-2.0 wt.%).[7]
-
Optimize Solvent: The choice of solvent can significantly impact the reaction. High-boiling point glycols like diethylene glycol or triethylene glycol can improve the reaction rate and yield by better solvating the sodium acetate.[2][7]
-
Temperature Control: Maintain the recommended reaction temperature (typically 80-150°C).[7][8] Excessively high temperatures can increase the rate of side reactions.
-
Vigorous Stirring: Ensure efficient mixing, especially in heterogeneous reactions, to promote the reaction between sodium acetate and crotyl chloride over side reactions.[5]
Caption: Reaction pathways leading to side products in substitution synthesis.
Issue 3: Product Mixture Becomes Viscous or Solidifies
Question: During my reaction or workup, the mixture became unexpectedly viscous, making it difficult to handle and purify. What is happening?
Root Cause Analysis: This is a classic sign of homopolymerization of the 1-methylallyl acetate monomer or the crotyl starting material.[9] The allyl group is susceptible to polymerization, which can be initiated by:
-
High Temperatures: Can induce thermal polymerization.
-
Radical Initiators: Trace impurities like peroxides in solvents (e.g., older ethers) can initiate radical polymerization.
-
Depletion of Inhibitors: Commercially available allyl compounds often contain small amounts of inhibitors (like MEHQ). These can be consumed during the reaction or removed during workup, leaving the product susceptible to polymerization upon heating (e.g., during distillation).[9]
Solutions:
-
Temperature Management: Avoid excessive heating during the reaction and, critically, during distillation. Consider vacuum distillation to lower the boiling point.[6]
-
Use Fresh, Purified Solvents: Ensure all solvents are purified and free of peroxides to prevent radical initiation.[9]
-
Workup with an Inhibitor: If polymerization during distillation is a concern, consider adding a small amount of a polymerization inhibitor (e.g., hydroquinone) to the crude product before heating.
-
Storage: Store the final product in a cool, dark place, and consider adding an inhibitor if it will be stored for an extended period.[9]
Comparative Summary of Synthetic Methods
| Feature | Fischer Esterification | Nucleophilic Substitution |
| Reactants | Crotyl Alcohol, Acetic Acid | Crotyl Chloride, Sodium Acetate |
| Catalyst/Solvent | Strong acid (H₂SO₄, PTSA)[2] | High-boiling glycols, PTCs[4][7] |
| Typical Temperature | 80-100°C (Reflux)[2] | 80-150°C[7] |
| Key Advantages | Atom economical, readily available starting materials. | Often higher yielding and faster, avoids equilibrium limitations. |
| Key Disadvantages | Equilibrium-limited yield, requires water removal. | Starting material (crotyl chloride) is a lachrymator, potential for more side products. |
| Common Side Products | Unreacted starting materials, Dicrotyl ether.[1] | Crotyl alcohol, Dicrotyl ether, Polymers.[2][3][9] |
Experimental Protocols
Protocol 1: Fischer Esterification using a Dean-Stark Trap
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser.
-
Reactants: Charge the flask with crotyl alcohol (1.0 equiv.), acetic acid (1.5 equiv.), and toluene (as a chaser solvent).
-
Catalyst: Carefully add concentrated sulfuric acid (1-2% of the total volume) to the stirring mixture.[2]
-
Reaction: Heat the mixture to a vigorous reflux. Water will be collected azeotropically in the Dean-Stark trap. Continue until no more water is collected (typically 4-6 hours).[2]
-
Work-up: Cool the mixture to room temperature. Transfer to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until CO₂ evolution ceases), and finally with brine.[2]
-
Purification: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation to obtain pure 1-methylallyl acetate.[2]
Protocol 2: Nucleophilic Substitution using Diethylene Glycol
-
Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine diethylene glycol, sodium acetate (1.1 equiv.), and a small amount of water (approx. 1-2 wt% of the total mixture).[8]
-
Heating: Heat the mixture to 120-140°C with continuous, vigorous stirring.[7]
-
Addition: Slowly add crotyl chloride (1.0 equiv.) to the heated mixture via an addition funnel.
-
Reaction: Maintain the reaction at temperature for several hours. Monitor the reaction's progress by GC to confirm the consumption of crotyl chloride.
-
Work-up: After the reaction is complete, cool the mixture. Filter to remove the precipitated sodium chloride.[5] The product can be separated from the high-boiling solvent by vacuum distillation. Further washing of the distillate as described in Protocol 1 may be necessary to remove residual impurities.
References
- Benchchem. (n.d.). Commercial Sources and Purity of Methallyl Acetate: An In-depth Technical Guide.
- Benchchem. (n.d.). Technical Support Center: Methallyl Acetate Synthesis.
- Benchchem. (n.d.). Synthesis of Methallyl Acetate from Methallyl Chloride: An In-depth Technical Guide.
- Benchchem. (n.d.). Technical Support Center: Methallyl Acetate Homopolymerization.
- Benchchem. (n.d.). Technical Support Center: Methallyl Acetate Reactions.
- Google Patents. (n.d.). US4301084A - Process for the preparation of carboxylic acid esters of β-formyl-crotyl alcohol by an allyl rearrangement.
- ChemicalBook. (n.d.). Methallyl acetate synthesis.
-
PrepChem.com. (n.d.). Synthesis of 4,4-dimethoxy-3-methyl-crotyl acetate. Retrieved from [Link]
- Google Patents. (n.d.). US6949671B2 - Process for the production of acetic acid C4-esters.
- Google Patents. (n.d.). SU1129200A1 - Process for preparing methallyl acetate.
- Benchchem. (n.d.). An In-depth Technical Guide to Methallyl Acetate: Chemical Properties and Structure.
-
Organic Syntheses Procedure. (n.d.). Acetic acid, diazo-, trans-2-butenyl ester. Retrieved from [Link]
-
ChemBK. (n.d.). CROTYL ACETATE. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 3-n-BUTYL-2,4-PENTANEDIONE. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: The Role of Methallyl Acetate in Modifying Polymer Properties.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methallyl acetate synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. SU1129200A1 - Process for preparing methallyl acetate - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Conversion in 1-Methylallyl Acetate Reactions
Welcome to the technical support center for reactions involving 1-methylallyl acetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions, particularly the frequently employed palladium-catalyzed allylic substitution reactions.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered when using 1-methylallyl acetate as a substrate.
Q1: My palladium-catalyzed reaction with 1-methylallyl acetate is showing low to no conversion. What are the most common initial checks I should perform?
A1: Low conversion is a frequent challenge. Before delving into more complex variables, always start with the fundamentals:
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Palladium(0) catalysts are sensitive to oxygen, which can lead to the formation of inactive palladium oxides.
-
Reagent Purity: Verify the purity of your 1-methylallyl acetate, as well as your nucleophile and any other reagents. Impurities from the synthesis of 1-methylallyl acetate, such as unreacted starting materials or byproducts, can interfere with the catalytic cycle.[1] The quality of the solvent is also critical; ensure it is anhydrous and degassed.
-
Catalyst and Ligand Integrity: Check the age and storage conditions of your palladium catalyst and phosphine-based ligands. Phosphine ligands are susceptible to oxidation, which can inhibit their ability to coordinate to the palladium center.
Q2: How can I be sure my 1-methylallyl acetate is pure enough for my reaction?
A2: The purity of 1-methylallyl acetate should be assessed using Gas Chromatography (GC) to identify and quantify any residual starting materials or byproducts from its synthesis.[1] ¹H NMR spectroscopy is also a powerful tool for confirming the structure and identifying impurities.[2] Common impurities to look for include residual methallyl alcohol, acetic acid, or methallyl chloride, depending on the synthetic route used.[1]
Q3: What are the typical side reactions to be aware of when using 1-methylallyl acetate?
A3: In palladium-catalyzed reactions, potential side reactions include:
-
Isomerization: The double bond in 1-methylallyl acetate can isomerize, leading to a mixture of products.
-
Elimination Reactions: Depending on the reaction conditions and the nucleophile, elimination reactions can compete with the desired substitution.
-
Homocoupling: Homocoupling of the nucleophile or the allylic substrate can occur, consuming your starting materials.
Q4: My reaction is sluggish. Should I increase the temperature?
A4: Increasing the temperature can sometimes improve a sluggish reaction rate, but it should be done with caution. Higher temperatures can lead to catalyst decomposition and an increase in side reactions, such as ether formation from the alcohol starting material if it's present as an impurity.[3] It is often more effective to first optimize the catalyst system (catalyst and ligand) and solvent.
In-Depth Troubleshooting Guides
This section provides a more detailed, question-and-answer-based approach to resolving persistent issues with low conversion.
Issue 1: Problems Related to the Catalyst System
Q: I suspect my palladium catalyst or ligand is the problem. How can I troubleshoot this?
A: Catalyst system failure is a primary cause of low conversion. Here’s a systematic approach to diagnose and solve the issue:
-
Cause 1: Inactive Palladium Pre-catalyst. The palladium(0) species is the active catalyst in the Tsuji-Trost reaction.[4] If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, it may not be efficiently reduced to Pd(0) in situ.
-
Solution: Ensure your reaction conditions are suitable for the reduction of the Pd(II) pre-catalyst. Some reactions require a phosphine ligand that can also act as a reductant. Alternatively, using a Pd(0) source like Pd₂(dba)₃ can be beneficial.
-
-
Cause 2: Ligand Oxidation or Incompatibility. Phosphine ligands, commonly used in these reactions, are prone to oxidation to phosphine oxides, which do not coordinate effectively with palladium.
-
Solution: Use fresh, high-purity ligands. Store them under an inert atmosphere and handle them using proper air-free techniques. Also, ensure the chosen ligand is appropriate for your specific transformation. The electronic and steric properties of the ligand have a profound impact on reactivity.[5]
-
-
Cause 3: Catalyst Deactivation. The active catalyst can be deactivated during the reaction. This can happen through the formation of stable, off-cycle palladium complexes or the precipitation of palladium black.[6][7][8]
-
Solution: Analyze your reaction mixture for the formation of palladium black. If observed, it indicates catalyst decomposition. Lowering the reaction temperature or using a more robust ligand can sometimes prevent this. The substrate itself, the 2-methylallyl group, can in some cases form stable π-allyl complexes that act as catalyst poisons.[7]
-
Experimental Protocol: Small-Scale Catalyst System Screening
To efficiently identify an effective catalyst system, perform a parallel screen of different palladium sources and ligands on a small scale.
Materials:
-
1-Methylallyl acetate
-
Nucleophile
-
Anhydrous, degassed solvent (e.g., THF, Dioxane, or CH₂Cl₂)[9]
-
Palladium pre-catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
A selection of phosphine ligands (e.g., PPh₃, a Buchwald ligand, a Trost ligand)[10][11]
-
Inert atmosphere reaction vials
Procedure:
-
In a glovebox or under a stream of inert gas, prepare stock solutions of 1-methylallyl acetate, the nucleophile, the palladium pre-catalysts, and the ligands in the chosen solvent.
-
In a series of reaction vials, add the 1-methylallyl acetate and nucleophile stock solutions.
-
To each vial, add a different combination of palladium pre-catalyst and ligand. Ensure consistent molar ratios across all reactions.
-
Seal the vials and stir the reactions at the desired temperature.
-
Monitor the progress of each reaction at regular intervals (e.g., 1, 4, and 12 hours) by taking small aliquots and analyzing them by GC-FID or ¹H NMR.[2]
Data Analysis: Compare the conversion rates for each catalyst/ligand combination to identify the most effective system for your specific reaction.
| Pd Source | Ligand | Conversion after 4h (%) | Observations |
| Pd(OAc)₂ | PPh₃ | 15 | Slow reaction |
| Pd₂(dba)₃ | PPh₃ | 45 | Moderate conversion |
| Pd₂(dba)₃ | Trost Ligand | 95 | High conversion, clean reaction |
| Pd(OAc)₂ | Buchwald Ligand | 88 | Good conversion |
Issue 2: Sub-Optimal Reaction Conditions
Q: I've confirmed my catalyst system is active, but the conversion is still low. What other reaction parameters should I investigate?
A: Once the catalyst system is ruled out, focus on the reaction environment and stoichiometry.
-
Cause 1: Inappropriate Solvent. The choice of solvent can significantly impact the reaction rate and selectivity. The polarity and coordinating ability of the solvent can influence the stability of the catalytic intermediates.[9]
-
Cause 2: Incorrect Stoichiometry or Concentration. The ratio of reactants and the overall concentration can affect the reaction kinetics.
-
Solution: Vary the ratio of the nucleophile to the 1-methylallyl acetate. An excess of the nucleophile may be required to drive the reaction to completion. Also, investigate the effect of concentration; sometimes, more dilute conditions can prevent side reactions and catalyst decomposition.[9]
-
-
Cause 3: Ineffective Base (if applicable). Many allylic substitution reactions require a base to deprotonate the nucleophile. An inappropriate choice of base can lead to low conversion.
-
Solution: The strength and solubility of the base are critical. If you are using a solid base, ensure it is finely powdered and well-stirred to maximize surface area. Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) to find the optimal one for your system.
-
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion in 1-methylallyl acetate reactions.
Caption: A step-by-step workflow for diagnosing low reaction conversion.
Visualization of the Catalytic Cycle
Understanding the catalytic cycle for a palladium-catalyzed allylic substitution (Tsuji-Trost reaction) is crucial for effective troubleshooting.
Caption: Simplified catalytic cycle of the Tsuji-Trost reaction.
References
- Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). (n.d.). National Institutes of Health.
-
Optimization of a palladium-catalyzed allylic substitution 155. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. (2021). ACS Publications. Retrieved from [Link]
-
Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. (n.d.). PubMed Central. Retrieved from [Link]
-
Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories. (n.d.). PubMed Central. Retrieved from [Link]
-
Safety Data Sheet. (n.d.). Company Website. Retrieved from [Link]
-
The Pd-catalysed asymmetric allylic alkylation reactions of sulfamidate imines. (n.d.). PubMed Central. Retrieved from [Link]
-
Asymmetric Transition Metal-Catalyzed Allylic Alkylations. (n.d.). ACS Publications. Retrieved from [Link]
-
1-Methylallyl acetate. (n.d.). PubChem. Retrieved from [Link]
-
Ligand Effects in Carboxylic Ester- and Aldehyde-Assisted C–H Activation in Highly Enantioselective Cycloisomerization-Hydroalkenylation and -Hydroarylation of Enynes. (n.d.). National Institutes of Health. Retrieved from [Link]
-
The Dual Effect of the Acetate Ligand on the Mechanism of the Pd-Catalyzed C–H/C–H Coupling of Benzene. (n.d.). Lirias. Retrieved from [Link]
-
Catalyst Deactivation Processes during 1‑Hexene Polymerization. (2020). UVIC. Retrieved from [Link]
-
Chemical Properties of 1-Methylallyl acetate. (n.d.). Cheméo. Retrieved from [Link]
-
Ligand Effects on Reactivity and Selectivity of Transition-Metal Catalyzed Asymmetric. (2020). D-Scholarship@Pitt. Retrieved from [Link]
-
Ligand Effects on Reactivity and Selectivity of Transition-Metal Catalyzed Asymmetric C-C and C-N Bond Forming Reactions. (2021). D-Scholarship@Pitt. Retrieved from [Link]
-
The Dual Effect of the Acetate Ligand on the Mechanism of the Pd‐Catalyzed C−H/C−H Coupling of Benzene. (2025). ResearchGate. Retrieved from [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Catalyst deactivation. (n.d.). OUCI. Retrieved from [Link]
-
Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. (2020). YouTube. Retrieved from [Link]
- Purification of methyl acetate. (n.d.). Google Patents.
- Process for preparing methallyl acetate. (n.d.). Google Patents.
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- 12. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
Technical Support Center: Optimization of Catalyst Loading for 1-Methylallyl Acetate Synthesis
Welcome to the Technical Support Center for the synthesis of 1-Methylallyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to optimizing catalyst loading for this important chemical transformation. Our goal is to empower you with the knowledge to enhance reaction efficiency, improve yield, and ensure the purity of your final product.
Section 1: Troubleshooting Guide
This section addresses specific experimental challenges you may encounter during the synthesis of 1-Methylallyl acetate. Each issue is presented with potential causes and actionable solutions based on established chemical principles and field-proven experience.
Issue 1: Low Reaction Yield
A common challenge in the synthesis of 1-Methylallyl acetate is a lower-than-expected yield. This can often be attributed to several factors, from suboptimal catalyst loading to issues with reaction equilibrium.
Question: My reaction yield for 1-Methylallyl acetate is significantly lower than anticipated. What are the likely causes and how can I improve it?
Answer: Low yield is a multifaceted problem that can stem from several sources. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Potential Cause 1: Suboptimal Catalyst Loading
-
Explanation: The concentration of the catalyst is a critical parameter. Insufficient catalyst will result in a slow reaction rate, preventing the reaction from reaching completion within a practical timeframe.[1] Conversely, excessive catalyst loading can promote the formation of side products, such as methallyl alcohol and methallyl ether, thereby reducing the yield of the desired ester.[2]
-
Solution:
-
For homogeneous catalysts like sulfuric acid, a typical loading of 1-5% v/v is recommended.
-
For heterogeneous catalysts, such as Amberlyst-15, ensure the catalyst is active and used in sufficient quantity.
-
It is advisable to perform a catalyst loading optimization study to determine the optimal concentration for your specific reaction conditions.
-
Potential Cause 2: Reaction Equilibrium Limitations
-
Explanation: The Fischer esterification of 1-methylallyl alcohol with acetic acid is a reversible reaction.[3] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, thus limiting the yield.
-
Solution:
-
To drive the equilibrium towards the product, it is essential to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent to the reaction mixture.
-
Conducting the reaction under anhydrous conditions is also beneficial.
-
Potential Cause 3: Inadequate Reaction Time or Temperature
-
Explanation: The reaction may not have had sufficient time or energy to reach equilibrium.
-
Solution:
-
Ensure a sufficient reaction time, typically 4-6 hours, when refluxing at approximately 80-100°C.
-
Monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Issue 2: Poor Selectivity and Formation of Side Products
The formation of unwanted byproducts is a common issue that can complicate purification and reduce the overall yield of 1-Methylallyl acetate.
Question: I am observing significant formation of side products, such as methallyl alcohol and methallyl ether, in my reaction. How can I improve the selectivity towards 1-Methylallyl acetate?
Answer: Improving selectivity requires careful control over reaction conditions and catalyst choice.
Potential Cause 1: Excessive Catalyst Loading
-
Explanation: As mentioned previously, an overly high concentration of an acid catalyst can promote side reactions, particularly the formation of ethers from the alcohol at elevated temperatures.[2]
-
Solution:
-
Reduce the catalyst loading to the minimum effective amount determined through optimization experiments.
-
Potential Cause 2: High Reaction Temperature
-
Explanation: Elevated temperatures can provide the activation energy for undesired reaction pathways.
-
Solution:
-
Maintain the reaction temperature within the recommended range (80-100°C for reflux).
-
Consider running the reaction at a lower temperature for a longer duration, monitoring for completion.
-
Potential Cause 3: Presence of Water
-
Explanation: The presence of excess water can lead to the hydrolysis of the 1-Methylallyl acetate product back to 1-methylallyl alcohol, reducing the final yield and increasing impurities. A small amount of water (0.1-2.0 wt.%) can sometimes increase the reaction rate in certain synthesis routes, but excessive amounts are detrimental to selectivity.
-
Solution:
-
Ensure all reactants and solvents are anhydrous.[4]
-
Employ methods to remove water during the reaction, as described for improving yield.
-
Issue 3: Catalyst Deactivation
Both homogeneous and heterogeneous catalysts can lose their activity over time, leading to a decrease in reaction rate and overall yield.
Question: My reaction is proceeding much slower than usual, or has stalled completely. I suspect catalyst deactivation. What could be the cause and how can I address it?
Answer: Catalyst deactivation is a critical issue that can be caused by several factors, including poisoning, coking, or sintering.
Potential Cause 1: Catalyst Poisoning
-
Explanation: Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering them inactive.
-
Solution:
-
Ensure the purity of all starting materials and solvents.[4] Purification of reactants may be necessary if they are of low quality or have been stored for an extended period.
-
Potential Cause 2: Sintering of Heterogeneous Catalysts
-
Explanation: At high temperatures, the fine particles of a heterogeneous catalyst can agglomerate, reducing the active surface area. For some palladium catalysts, the formation of mobile palladium acetate species can contribute to this sintering.[5]
-
Solution:
-
Operate the reaction at the lowest effective temperature.
-
Choose a catalyst with high thermal stability.
-
Potential Cause 3: Coking
-
Explanation: The formation of carbonaceous deposits (coke) on the catalyst surface can block active sites.[5]
-
Solution:
-
Optimize reaction conditions to minimize the formation of byproducts that can lead to coking.
-
For heterogeneous catalysts, periodic regeneration by calcination may be possible to burn off coke deposits.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 1-Methylallyl acetate and the optimization of catalyst loading.
Q1: What are the most common catalysts used for the synthesis of 1-Methylallyl acetate?
A1: The two main synthetic routes utilize different types of catalysts. For the Fischer esterification of 1-methylallyl alcohol and acetic acid, strong acid catalysts are employed.[3] These can be homogeneous, such as concentrated sulfuric acid, or heterogeneous, like Amberlyst-15. The choice often depends on the desired ease of separation and catalyst reusability. In the synthesis from methallyl chloride and sodium acetate, a copper(II) sulfate catalyst is often used.[6]
Q2: How does catalyst loading affect the reaction kinetics?
A2: Catalyst loading has a direct impact on the reaction rate. Generally, increasing the catalyst concentration will increase the reaction rate up to a certain point.[1] However, beyond the optimal loading, the rate may not increase significantly and can even decrease due to mass transfer limitations or the promotion of side reactions.[7][8]
Q3: What is the role of a phase-transfer catalyst in the synthesis of 1-Methylallyl acetate?
A3: In the reaction of methallyl chloride with sodium acetate, a phase-transfer catalyst, such as tetrabutylammonium bromide, can be used.[6] Its role is to transport the acetate anion from the solid or aqueous phase to the organic phase where the methallyl chloride is dissolved, thereby facilitating the reaction between the two reactants.
Q4: How can I effectively purify the 1-Methylallyl acetate product?
A4: Purification typically involves a multi-step workup procedure.[2] This usually includes washing the crude product with a mild base, such as a saturated sodium bicarbonate solution, to neutralize and remove any residual acid catalyst. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate, filtered, and finally purified by fractional distillation.
Q5: Are there any safety concerns I should be aware of during this synthesis?
A5: Yes, several safety precautions should be taken. Methallyl chloride is a flammable and toxic liquid.[6] Concentrated sulfuric acid is highly corrosive.[3] The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Section 3: Experimental Protocols and Data
Protocol 1: Fischer Esterification using a Homogeneous Catalyst
This protocol describes a typical procedure for the synthesis of 1-Methylallyl acetate via Fischer esterification using concentrated sulfuric acid as the catalyst.
Materials:
-
1-Methylallyl alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser with Dean-Stark trap
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap.
-
Charge the flask with 1-methylallyl alcohol and acetic acid in a 1:1.2 molar ratio.
-
Carefully add concentrated sulfuric acid (1-5% of the total volume) to the mixture while stirring.
-
Heat the mixture to reflux (approximately 80-100°C) and collect the water byproduct in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation to obtain pure 1-Methylallyl acetate.
Data Summary: Catalyst Loading and Reaction Outcomes
| Catalyst Type | Typical Loading | Expected Yield | Key Considerations |
| Sulfuric Acid (Homogeneous) | 1-5% v/v | High | Corrosive, difficult to remove/reuse.[3] |
| Amberlyst-15 (Heterogeneous) | Varies | Good to High | Easily separable, reusable, may require higher temperatures. |
| Copper(II) Sulfate (for methallyl chloride route) | Catalytic amount | Up to 92%[9] | Used in the substitution reaction, not esterification. |
Section 4: Visualizing Workflows
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of 1-Methylallyl acetate.
Caption: Troubleshooting workflow for low yield.
References
-
Technical Support Center: Methallyl Acetate Synthesis. Benchchem.
-
Synthesis of Methallyl Acetate from Methallyl Chloride: An In-depth Technical Guide. Benchchem.
-
Technical Support Center: Methallyl Acetate Homopolymerization. Benchchem.
-
Technical Support Center: Methallyl Acetate Reactions. Benchchem.
-
1-Methylallyl acetate | 6737-11-7. Benchchem.
-
Optimization of amount of the catalyst loading. ResearchGate.
-
Catalyst Loading Optimization. ResearchGate.
-
A Comparative Analysis of Catalysts for Methallyl Acetate Polymerization. Benchchem.
-
Process for preparing methallyl acetate. Google Patents.
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Institutes of Health.
-
Troubleshooting low yields in the synthesis of substituted enones. Benchchem.
-
Technical Support Center: Methallyl Acetate Polymerization. Benchchem.
-
Application Notes: Methallyl Acetate in the Synthesis of Fine Chemicals. Benchchem.
-
Effect of catalyst loading on Acetic Acid: Temperature= 328 K, AA:... ResearchGate.
-
Chemoselectivity by catalyst loading. ResearchGate.
-
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal.
-
Methallyl acetate synthesis. ChemicalBook.
-
1-Methylallyl acetate | C6H10O2 | CID 138821. PubChem.
-
Deactivation of a vinyl acetate catalyst. Scite.
-
Deacylative Allylation: Allylic Alkylation via Retro-Claisen Activation. Organic-Chemistry.org.
-
Optimization of catalyst and ligand loading. ResearchGate.
-
Catalyst deactivation. OUCI.
-
Optimization of catalyst loading. ResearchGate.
-
Active, selective, and stable single-component precatalysts for asymmetric allylic alkylation. ChemRxiv.
-
Deacylative allylation: allylic alkylation via retro-Claisen activation. National Institutes of Health.
-
Effect of Coverage on Catalytic Selectivity and Activity on Metallic and Alloy Catalysts; Vinyl Acetate Monomer Synthesis. ResearchGate.
-
Active learning-guided catalyst design for selective acetate production in CO electroreduction. National Institutes of Health.
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- 9. Methallyl acetate synthesis - chemicalbook [chemicalbook.com]
Effect of temperature on the stability of 1-Methylallyl acetate
Welcome to the Technical Support Center for 1-Methylallyl acetate (But-3-en-2-yl acetate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this versatile allylic ester.
Introduction
1-Methylallyl acetate is a valuable intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions where it serves as an efficient allylating agent.[1] Its reactivity is centered around the allylic system, which allows for a range of transformations.[1] However, the thermal lability of the ester functional group, especially in an allylic position, can present challenges during synthesis, purification, and application, particularly when elevated temperatures are required.
This guide provides a comprehensive overview of the thermal stability of 1-Methylallyl acetate, potential degradation pathways, and troubleshooting strategies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended maximum temperature for handling 1-Methylallyl acetate?
Based on studies of structurally similar secondary allylic acetates, thermal decomposition can become significant in the temperature range of 300-350°C (572-662°F).[2] For routine laboratory procedures such as distillation, it is advisable to use reduced pressure to keep the boiling temperature well below this range. The normal boiling point of 1-Methylallyl acetate is approximately 112°C.[3] Short-term exposure to moderately elevated temperatures (e.g., 80-100°C) during a reaction is generally acceptable, but prolonged heating should be avoided.
Q2: What are the expected thermal decomposition products of 1-Methylallyl acetate?
The gas-phase pyrolysis of analogous secondary acetates proceeds via a unimolecular, first-order elimination reaction.[2][4] This process, often a retro-ene reaction, typically yields acetic acid and the corresponding diene.[3][4] For 1-Methylallyl acetate, the expected degradation products are 1,3-butadiene and acetic acid .
Q3: How should I store 1-Methylallyl acetate to ensure its stability?
To maintain long-term stability, 1-Methylallyl acetate should be stored in a cool, dry, and well-ventilated area, away from heat, direct sunlight, and sources of ignition.[2][5] The container should be tightly closed and properly labeled.[2][5] It is incompatible with strong acids, bases, and oxidizing agents, which can catalyze its decomposition or lead to other hazardous reactions.[6]
Q4: Can I use 1-Methylallyl acetate in high-temperature reactions?
Caution is strongly advised. While some palladium-catalyzed reactions may require temperatures around 80-85°C,[7] exceeding the decomposition threshold will lead to the formation of byproducts and loss of your starting material. If your experimental design requires high temperatures, it is crucial to monitor the reaction for signs of degradation. Consider alternative catalytic systems that operate at lower temperatures if possible.
Q5: Are there any visible signs of decomposition?
Visual signs may not always be apparent. The primary decomposition products, 1,3-butadiene (a gas at room temperature) and acetic acid, may not cause a noticeable change in the appearance of the solution initially. A faint acrid smell of acetic acid might become detectable. The most reliable way to detect decomposition is through analytical monitoring.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Issue 1: Low Yield or Incomplete Reaction in a Thermally-Driven Process
-
Symptoms: Your reaction, which requires heating, is giving a lower than expected yield, or starting material remains even after extended reaction times. TLC or GC analysis shows the appearance of unknown impurities.
-
Possible Cause: Thermal decomposition of 1-Methylallyl acetate is competing with your desired reaction pathway. The elevated temperature is causing the ester to decompose into 1,3-butadiene and acetic acid. The generated acetic acid could also interfere with your reaction mechanism, especially if it is base-sensitive.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Inconsistent Results and Poor Reproducibility
-
Symptoms: Seemingly identical experiments are giving variable yields or product profiles.
-
Possible Cause: Inconsistent temperature control across different runs is leading to varying degrees of thermal degradation. Hot spots in the reaction vessel or inaccurate temperature probes can be a cause. The age and storage condition of the 1-Methylallyl acetate might also differ.
-
Preventative Measures & Solutions:
-
Calibrate Temperature Probes: Ensure your heating mantles, oil baths, and probes are accurately calibrated.
-
Ensure Uniform Heating: Use a well-stirred oil bath or a heating block for even temperature distribution. Avoid direct heating with a mantle on the flask surface.
-
Use Fresh Sample: If possible, use a fresh bottle of 1-Methylallyl acetate or one that has been stored correctly under an inert atmosphere.
-
Monitor with Internal Standard: Use a stable internal standard in your analytical runs (GC or NMR) to accurately quantify the amount of remaining 1-Methylallyl acetate and any product formed.
-
Experimental Protocols for Stability Assessment
To quantitatively assess the thermal stability of 1-Methylallyl acetate in your specific experimental setup, the following analytical techniques are recommended.
Protocol 1: Thermal Stability Screening using Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature and is an excellent tool to determine the onset of thermal decomposition.[8]
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Methodology:
-
Place a small amount of 1-Methylallyl acetate (5-10 mg) into the TGA pan.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate.
-
Heat the sample from ambient temperature to approximately 400°C at a controlled heating rate (e.g., 10°C/min).
-
Record the mass loss as a function of temperature.
-
-
Data Interpretation: The onset temperature of the major mass loss event corresponds to the beginning of thermal decomposition. This provides a clear upper limit for the thermal stability of the compound.
Protocol 2: Analysis of Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
This powerful technique allows for the identification of volatile decomposition products.[9][10]
-
Instrumentation: A pyrolyzer unit coupled to a GC/MS system.
-
Methodology:
-
A small, precise amount of 1-Methylallyl acetate is introduced into the pyrolyzer.
-
The sample is rapidly heated to a set temperature (e.g., 350°C, 400°C, etc.).
-
The volatile pyrolysis products are swept directly into the GC column for separation.
-
The separated components are then analyzed by the Mass Spectrometer to identify their chemical structures.
-
-
Expected Results: This analysis is expected to confirm the presence of 1,3-butadiene and acetic acid in the pyrolyzate, validating the predicted decomposition pathway.
Data Summary Table
The following table summarizes the expected thermal properties and decomposition characteristics based on available literature for analogous compounds.
| Property | Expected Value / Products | Rationale / Source |
| Decomposition Temp. Range | 300 - 350 °C | Based on pyrolysis of 1-t-butylbut-3-enyl acetate, a secondary allylic acetate.[2] |
| Decomposition Mechanism | Unimolecular cis-elimination (Retro-ene type) | Common pathway for gas-phase pyrolysis of secondary acetates.[3][4] |
| Primary Products | Acetic Acid & 1,3-Butadiene | Expected from the retro-ene elimination mechanism.[3][4] |
| Kinetics | First-Order | Observed for the pyrolysis of analogous allylic acetates.[2] |
References
-
Kinetics of the gas-phase pyrolysis of 1-t-butylbut-3-enyl acetate. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Measuring Thermal Degradation of a Polyol Ester Lubricant in Liquid Phase. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
-
Pyrolysis of sec-Butyl Acetate. Stereospecific cis Elimination. ElectronicsAndBooks. Available at: [Link]
-
Butyl Acetate Pyrolysis and Combustion Chemistry: Mechanism Generation and Shock Tube Experiments. DSpace@MIT. Available at: [Link]
-
Temperature effect on coupling reaction. ResearchGate. Available at: [Link]
-
Thermophysical Properties of 1-methylallyl acetate. Chemcasts. Available at: [Link]
-
Butyl Acetate | C6H12O2 | CID 31272. PubChem - NIH. Available at: [Link]
-
DSC vs TGA analysis. Universal Lab Blog. Available at: [Link]
-
Kinetics and Mechanisms of the Homogeneous, Unimolecular Gas-Phase Elimination of Trimethyl Orthoacetate and Trimethyl Orthobutyrate. ResearchGate. Available at: [Link]
-
Experimental and theoretical study of the thermal decomposition of ethyl acetate during fast pyrolysis. Universidad San Francisco de Quito USFQ. Available at: [Link]
-
Activation energy for the pyrolysis of polymer wastes. ResearchGate. Available at: [Link]
-
An Approach to Flavor Chemical Thermal Degradation Analysis. PMC - NIH. Available at: [Link]
-
Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes. Organic-Chemistry.org. Available at: [Link]
-
SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Waters Corporation. Available at: [Link]
-
A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. MDPI. Available at: [Link]
-
Gas-Phase Oxidation of Allyl Acetate by O3, OH, Cl, and NO3: Reaction Kinetics and Mechanism. PubMed. Available at: [Link]
-
Characterization of a Polyester Resin/Catalyst System by TGA, DSC, and DMA. TA Instruments. Available at: [Link]
-
Thermal degradation of metabolites in urine using multiple isotope-labelled internal standards for off-line GC metabolomics. Semantic Scholar. Available at: [Link]
-
Formation of H-atoms in the Pyrolysis of 1,3-butadiene and 2-butyne: A Shock Tube and Modelling Study. ResearchGate. Available at: [Link]
-
Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. NIH. Available at: [Link]
-
TGA and DSC Analysis of the Polyesters. ResearchGate. Available at: [Link]
-
Thermal Stability of Polymer Additives: Comparison of Decomposition Models Including Oxidative Pyrolysis. ResearchGate. Available at: [Link]
-
Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. ResearchGate. Available at: [Link]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Choice for Reactions with 1-Methylallyl Acetate
Introduction
Welcome to the technical support center for 1-Methylallyl acetate (also known as but-3-en-2-yl acetate)[1]. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The choice of solvent is a critical parameter that profoundly influences reaction outcomes, affecting everything from reaction rates and yields to chemo-, regio-, and stereoselectivity. This document provides in-depth, field-proven insights into making rational solvent choices, troubleshooting common issues, and optimizing your reactions for success.
Part 1: Fundamentals of 1-Methylallyl Acetate and Solvent Interactions
This section addresses foundational questions regarding the physical properties of 1-Methylallyl acetate and its general behavior in common laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of 1-Methylallyl acetate?
A1: 1-Methylallyl acetate (C₆H₁₀O₂) is a carboxylate ester.[2] It is a moderately polar molecule due to the presence of the ester functional group.[2] Understanding its polarity is the cornerstone of predicting its solubility based on the "like dissolves like" principle.[2]
Q2: How soluble is 1-Methylallyl acetate in common organic solvents?
A2: General observations indicate that 1-Methylallyl acetate is soluble in most common organic solvents.[2] Its ester functionality allows for dipole-dipole interactions with a wide variety of solvent types.[2] Conversely, it is generally considered to be sparingly soluble or insoluble in water.[2] While precise quantitative data is not widely published, its miscibility is high in solvents like ethers (THF, Diethyl ether), chlorinated solvents (DCM, Chloroform), and aromatic hydrocarbons (Toluene).[2]
Q3: Can the inhibitor present in commercial 1-Methylallyl acetate affect my reaction? How do I remove it?
A3: Yes, inhibitors like hydroquinone (HQ) or hydroquinone monomethyl ether (MEHQ) are often added to prevent spontaneous polymerization during storage.[3] These phenolic inhibitors can interfere with reactions, particularly those sensitive to radicals or involving metal catalysts. The most common laboratory method for removal is an alkaline wash. The monomer is washed with a dilute sodium hydroxide solution, which deprotonates the phenolic inhibitor, rendering it soluble in the aqueous phase.[3]
Experimental Protocol: Inhibitor Removal
Objective: To remove MEHQ inhibitor from 1-Methylallyl acetate.
Materials:
-
1-Methylallyl acetate containing inhibitor
-
5% Sodium Hydroxide (NaOH) solution (chilled)
-
Saturated Sodium Chloride (Brine) solution (chilled)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel, Erlenmeyer flask, beakers
Procedure:
-
Place the 1-Methylallyl acetate in a separatory funnel.
-
Add an equal volume of chilled 5% NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release pressure. The deprotonated MEHQ will partition into the aqueous (bottom) layer.[3]
-
Allow the layers to separate completely and drain the lower aqueous layer.
-
Repeat the wash with the 5% NaOH solution two more times.
-
Wash the organic layer with an equal volume of chilled brine solution to remove residual NaOH.[3]
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous MgSO₄ or Na₂SO₄, swirl gently, and let it stand for 10-15 minutes to remove residual water.
-
Filter or decant the dried 1-Methylallyl acetate into a clean, dry storage vessel. Use immediately for best results.
Part 2: Solvent Selection for Key Reactions
The optimal solvent is intrinsically linked to the reaction mechanism. This section details solvent considerations for the most common transformations involving 1-Methylallyl acetate.
A. Palladium-Catalyzed Allylic Substitution (Tsuji-Trost Reaction)
The Tsuji-Trost reaction is a powerful method for C-C, C-N, and C-O bond formation, where a nucleophile displaces the acetate leaving group.[4][5] The solvent plays a critical role in stabilizing intermediates and influencing nucleophile reactivity.
Caption: Decision workflow for solvent selection in Tsuji-Trost reactions.
Q4: Why are polar aprotic solvents like THF or DCM generally preferred for Tsuji-Trost reactions with soft nucleophiles?
A4: The mechanism involves the formation of a cationic (η³-allyl)Pd(II) complex.[4][5] Polar solvents help stabilize this charged intermediate. However, the choice between protic and aprotic is crucial.
-
Polar Aprotic Solvents (THF, DCM, DMF, Acetonitrile): These solvents possess dipoles to stabilize the cationic palladium complex but lack acidic protons (like O-H or N-H bonds).[6] This is advantageous because they do not form strong hydrogen bonds with the nucleophile. The "naked" and unsolvated nucleophile remains highly reactive, leading to faster reaction rates for Sₙ2-type processes.[7]
-
Polar Protic Solvents (Water, Alcohols): These solvents can solvate and stabilize the nucleophile through hydrogen bonding.[8][9] This "caging" effect significantly reduces the nucleophile's reactivity, slowing down the desired reaction.[7]
Q5: How does solvent choice affect regioselectivity in Tsuji-Trost reactions?
A5: For unsymmetrical allyl substrates like 1-Methylallyl acetate, nucleophilic attack can occur at either the more substituted (C3) or less substituted (C1) carbon of the allyl fragment. The regioselectivity depends on a combination of factors including the ligand, the nucleophile, and the solvent.[10] While ligand choice is often the dominant factor, highly polar and coordinating solvents like DMF or DMSO can sometimes influence the electronic properties of the palladium complex, subtly altering the preferred site of attack.
Q6: I'm performing an asymmetric allylic alkylation (AAA). Is solvent choice still important?
A6: Absolutely. In asymmetric catalysis, the precise geometry of the transition state determines the enantioselectivity. The solvent can influence the conformation of the chiral ligand-palladium complex. For many standard AAA reactions, dichloromethane (DCM) is a common choice as it provides a good balance of polarity and is relatively non-coordinating, allowing the chiral ligand to exert maximum control.[5]
| Solvent | Dielectric Constant (ε) at 25°C | Type | Typical Use Case for 1-Methylallyl Acetate |
| Toluene | 2.4 | Non-polar | Good for general solubility, often used in Heck reactions.[11] |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | Excellent general-purpose solvent for Tsuji-Trost reactions.[12] |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Widely used in asymmetric Tsuji-Trost reactions.[5] |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Highly polar, can accelerate Sₙ2 reactions but may coordinate to the catalyst.[7] |
| Dimethylformamide (DMF) | 38.0 | Polar Aprotic | Very polar, used for Heck reactions and can accelerate sluggish substitutions.[13] |
| Water | 78.5 | Polar Protic | Generally avoided, but can be used as a co-solvent in some green chemistry protocols or PTC.[13][14][15] |
| Methanol (MeOH) | 32.6 | Polar Protic | Avoided in Tsuji-Trost due to H-bonding with nucleophiles; can act as a nucleophile itself.[7] |
(Data sourced from multiple references[12][16])
B. Heck Reaction
The Heck reaction couples the allylic substrate with an aryl or vinyl halide.[17][18] Solvent choice here is critical for catalyst stability and reactant solubility.
Q7: What are the primary considerations when choosing a solvent for a Heck reaction with 1-Methylallyl acetate?
A7: The key factors are:
-
Solubility: The solvent must dissolve the 1-Methylallyl acetate, the aryl/vinyl halide, the base (often an inorganic salt like K₂CO₃ or an organic amine), and the palladium catalyst.
-
Boiling Point: Heck reactions often require elevated temperatures (80-140 °C) to facilitate the catalytic cycle. A solvent with an appropriate boiling point (e.g., DMF, Toluene, Dioxane) is necessary.
-
Catalyst Stability: The solvent must be stable under the reaction conditions and not decompose the palladium catalyst. Polar aprotic solvents like DMF or NMP are very common.[13]
Q8: Can water be used in Heck reactions?
A8: Yes, water can be used as a co-solvent, often with a water-miscible organic solvent like DMF or ethylene glycol monomethyl ether (EGME).[13][15] This approach aligns with green chemistry principles and can sometimes accelerate the reaction.[13][15] The ratio of the organic solvent to water can be a critical parameter to optimize for both rate and regioselectivity.[15]
C. Phase Transfer Catalysis (PTC)
PTC is often used for the synthesis of 1-Methylallyl acetate itself (e.g., from 1-methylallyl chloride and sodium acetate) or for reactions where an aqueous-soluble nucleophile needs to react with the organic-soluble substrate.[19]
Q9: What is the role of the "solvent" in a phase-transfer catalyzed reaction?
A9: In PTC, the system is biphasic (typically liquid-liquid or solid-liquid).[20] The "solvent" is the organic phase, which dissolves the 1-Methylallyl acetate. The choice of this organic solvent is a major strength of PTC.[11] Common choices include toluene, dichloromethane, or even running the reaction neat if one of the reactants is a liquid.[11][21] The phase-transfer catalyst (e.g., a quaternary ammonium salt) transports the nucleophile from the aqueous or solid phase into the organic phase to react.[22]
Q10: How do I choose the organic solvent for a PTC system?
A10: The ideal organic solvent should:
-
Effectively dissolve the organic substrate (1-Methylallyl acetate).
-
Be immiscible with the aqueous phase.
-
Have minimal solubility for the nucleophilic salt (e.g., NaCN, KOAc).
-
Allow for good partitioning of the catalyst-anion ion pair into the organic phase.[20] Toluene and chlorobenzene are common and effective choices.[11]
Part 3: Troubleshooting Guide
Even with a rational solvent choice, experiments can yield unexpected results. This section addresses common problems where the solvent may be a contributing factor.
| Observation | Possible Solvent-Related Cause | Recommended Solution |
| Low or No Reaction (Tsuji-Trost) | 1. Use of a polar protic solvent (e.g., ethanol, methanol) is deactivating the nucleophile via hydrogen bonding.[7] 2. Solvent is not polar enough to stabilize the (η³-allyl)Pd(II) intermediate. | 1. Switch to a polar aprotic solvent like THF, DCM, or DMF. 2. Increase solvent polarity. If using Toluene, try switching to THF. |
| Low Yield (Heck Reaction) | 1. Poor solubility of the base or aryl halide in the chosen solvent. 2. Reaction temperature is limited by a low-boiling solvent. | 1. Switch to a more polar solvent like DMF or NMP to improve solubility. 2. Change to a higher-boiling solvent (e.g., from Toluene to xylene or DMF) to allow for higher reaction temperatures. |
| Formation of Side Products | 1. Solvent is participating in the reaction (e.g., solvolysis with an alcohol solvent).[23] 2. Solvent contains impurities (e.g., peroxides in aged THF) that are quenching the catalyst or initiating polymerization.[3] | 1. Ensure the solvent is inert under the reaction conditions. Avoid protic solvents if they can act as competing nucleophiles. 2. Use freshly purified, anhydrous, and peroxide-free solvents. |
| Inconsistent Results / Poor Reproducibility | 1. Variable water content in the solvent. Anhydrous conditions are often critical for organometallic catalysis. 2. Using different grades or suppliers of solvents with varying impurity profiles. | 1. Use freshly dried solvents and perform reactions under an inert atmosphere (N₂ or Ar). 2. Standardize the solvent source and grade for a given process. If necessary, purify the solvent before use. |
| Reaction Mixture Solidifies Unexpectedly | Spontaneous polymerization of 1-Methylallyl acetate. This can be initiated by radical impurities (like peroxides from solvents) or high temperatures.[3][24] | Ensure all solvents are purified and free of peroxides.[3] Consider adding a suitable radical inhibitor at a low concentration if the desired reaction is not radical-based. |
Part 4: Reference Protocols & Workflows
Experimental Protocol: Tsuji-Trost Alkylation of Dimethyl Malonate
Objective: To perform a palladium-catalyzed allylic alkylation of 1-Methylallyl acetate with dimethyl malonate, illustrating the use of THF as a solvent.
Caption: General workflow for a Tsuji-Trost allylic alkylation experiment.
References
- An In-depth Technical Guide to the Solubility of Methallyl Acetate in Organic Solvents. (n.d.). Benchchem.
- Technical Support Center: Methallyl Acetate Reactions. (n.d.). Benchchem.
- Technical Support Center: Methallyl Acetate Homopolymerization. (n.d.). Benchchem.
- Phase-Transfer Catalysis Communications. (n.d.).
-
Chemical Properties of 1-Methylallyl acetate (CAS 6737-11-7). (n.d.). Cheméo. Retrieved January 7, 2026, from [Link]
- Technical Support Center: Methallyl Acetate Polymerization. (n.d.). Benchchem.
- Tsuji-Trost Reaction: Selectivity in Palladium-Catalyzed Allylic Substitution. (2021). CCME@PKU.
- Continuation of Substitution; Elimination. (n.d.).
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). PMC - NIH. Retrieved January 7, 2026, from [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
-
Tsuji-Trost Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
- Application Notes and Protocols: The Role of Methallyl Acetate in Modifying Polymer Properties. (n.d.). Benchchem.
-
Tsuji–Trost reaction. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Heck Reaction—State of the Art. (2018). MDPI. Retrieved January 7, 2026, from [Link]
- Phase transfer catalysis: Chemistry and engineering. (n.d.).
-
Solvent Effects. (n.d.). University of Calgary. Retrieved January 7, 2026, from [Link]
-
Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 7, 2026, from [Link]
-
An integrative sustainability assessment of the Tsuji–Trost reaction simulating allylic amination under non-conventional (vs. conventional) conditions. (2022). Green Chemistry. Retrieved January 7, 2026, from [Link]
-
C–N-palladacyclic-catalyzed Heck reaction in EGME/water: Rate and regioselectivity controlled by the solvents ratio. (2013). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved January 7, 2026, from [Link]
-
Solvent effects. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction. (2012). PMC - NIH. Retrieved January 7, 2026, from [Link]
-
phase transfer catalyst. (n.d.). Little Flower College Guruvayoor. Retrieved January 7, 2026, from [Link]
-
Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. Retrieved January 7, 2026, from [Link]
-
METHYL ACETATE. (n.d.). Retrieved January 7, 2026, from [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]
-
Solvents and Polarity. (n.d.). University of Rochester. Retrieved January 7, 2026, from [Link]
-
Polar Protic & Aprotic Solvents For SN1 & SN2 Reactions. (2018). YouTube. Retrieved January 7, 2026, from [Link]
-
1-Methylallyl acetate. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. (2021). ACS Publications. Retrieved January 7, 2026, from [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]
-
Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. (2021). PMC - PubMed Central. Retrieved January 7, 2026, from [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
-
Polar Protic and Aprotic Solvents. (2023). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
-
Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). (n.d.). PMC - NIH. Retrieved January 7, 2026, from [Link]
-
Palladium-catalyzed regio- and enantioselective migratory allylic C(sp3)-H functionalization. (2021). SciSpace. Retrieved January 7, 2026, from [Link]
- An In-depth Technical Guide to Methallyl Acetate: Chemical Properties and Structure. (n.d.). Benchchem.
- Commercial Sources and Purity of Methallyl Acetate: An In-depth Technical Guide. (n.d.). Benchchem.
- Methallyl Acetate as a Monomer in Polymer Chemistry: Application Notes and Protocols. (n.d.). Benchchem.
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- 1. 1-Methylallyl acetate | C6H10O2 | CID 138821 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Preventing Isomerization of 1-Methylallyl Acetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling 1-methylallyl acetate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent and face the common challenge of its isomerization into the thermodynamically more stable crotyl acetate (but-2-en-1-yl acetate). By understanding the underlying mechanisms and implementing the strategies outlined below, you can maintain the structural integrity of your starting material and ensure the desired outcome of your reactions.
Core Concepts: Understanding the Isomerization Challenge
The isomerization of 1-methylallyl acetate to crotyl acetate is a frequent and often undesired side reaction. The primary driving force is the formation of a more substituted, and thus thermodynamically more stable, internal double bond. This process can be catalyzed by trace acids, bases, or, most commonly, transition metal catalysts employed in the reaction itself.
The Mechanistic Culprit: π-Allyl Complex Rearrangement
In many synthetic applications, particularly palladium-catalyzed reactions like the Tsuji-Trost allylic alkylation, 1-methylallyl acetate is converted into a reactive (π-allyl)palladium intermediate.[1][2] This intermediate is not static; it exists in a dynamic equilibrium. Through a process known as η³-η¹-η³ isomerization, the palladium can effectively "walk" along the allyl fragment, leading to the formation of the isomeric crotyl complex.[3] Nucleophilic attack on this mixture of intermediates can result in a mixture of products.
Caption: Palladium-catalyzed isomerization of 1-methylallyl acetate.
Troubleshooting Guide & FAQs
This section is structured to address specific issues you may encounter during your experiments.
Issue 1: My NMR shows a mixture of 1-methylallyl acetate and crotyl acetate after my palladium-catalyzed reaction. What happened and how can I fix it?
This is a classic case of in-situ isomerization via the (π-allyl)palladium intermediate. The distribution of your final products (branched vs. linear) is determined by the relative rates of nucleophilic attack on the two equilibrating palladium complexes versus the rate of their interconversion.[4]
Root Causes & Solutions:
-
Cause A: Ligand Choice. The electronic and steric properties of the phosphine ligands coordinating to the palladium have a profound effect on the reaction.[5] Small, electron-poor ligands can accelerate the isomerization and may not sufficiently differentiate the two ends of the allyl complex.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like triphenylphosphine (PPh₃) are common, but for suppressing isomerization, consider ligands with greater steric hindrance such as tri(o-tolyl)phosphine or bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene). These can sterically disfavor the formation of the terminal (crotyl) complex and accelerate nucleophilic attack on the desired (1-methylallyl) intermediate.[6][7][8]
-
-
Cause B: Reaction Temperature. Higher temperatures provide the activation energy needed for the η³-η¹-η³ isomerization to occur more rapidly, allowing the system to reach its thermodynamic equilibrium, which favors the linear crotyl isomer.
-
Solution: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start at room temperature or even 0 °C and monitor the reaction closely. A slower reaction that yields the correct product is preferable to a fast one that produces a mixture.
-
-
Cause C: Reaction Time. Prolonged reaction times give the dynamic catalytic system more opportunity to isomerize.
-
Solution: Monitor your reaction by TLC or GC-MS. Work up the reaction as soon as the starting material is consumed. Avoid letting the reaction stir unnecessarily overnight if it is complete in a few hours.
-
| Parameter | Condition Favoring Isomerization | Recommended Condition to Prevent Isomerization | Rationale |
| Ligand | Small, electron-poor (e.g., P(OPh)₃) | Bulky, electron-rich, bidentate (e.g., P(t-Bu)₃, dppf) | Steric hindrance disfavors the thermodynamic intermediate and can accelerate nucleophilic attack.[5][6][7] |
| Temperature | High (> 50 °C) | Low (0 °C to Room Temp) | Reduces the rate of the η³-η¹-η³ equilibration relative to the rate of nucleophilic attack. |
| Reaction Time | Prolonged | As short as possible (monitor to completion) | Minimizes the time for the system to reach thermodynamic equilibrium.[4] |
| Solvent | Highly polar, coordinating | Less polar (e.g., THF, Toluene) | Solvent can influence the stability and reactivity of the catalytic species. |
Issue 2: I'm not using a metal catalyst, but I'm still seeing isomerization during my aqueous workup or purification. Why?
Isomerization is not exclusive to metal catalysis. Allylic acetates are sensitive to both acidic and basic conditions, which are often encountered during workup and purification steps.[9]
Root Causes & Solutions:
-
Cause A: Acid-Catalyzed Isomerization. Residual acidic catalysts or even slightly acidic water can protonate the ester's carbonyl oxygen or the double bond. This leads to the formation of an allylic carbocation intermediate, which can rearrange to the more stable secondary carbocation before deprotonation, yielding the isomerized product.[9]
-
Solution: Use a mild basic wash during your workup. Instead of washing with pure water, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any trace acid.[9] Be sure to vent the separatory funnel frequently to release the CO₂ gas that evolves. A buffered wash at a pH of ~7-8 can also be effective.[10]
-
-
Cause B: Acidic Silica Gel. Standard silica gel used for column chromatography is inherently acidic and is a very common cause of isomerization for acid-sensitive compounds.[9]
-
Solution 1: Neutralize the Silica. Prepare a slurry of your silica gel in a non-polar solvent (e.g., hexanes) and add 1-2% triethylamine (Et₃N) by volume. Flush the packed column with an eluent containing 1% Et₃N before loading your compound. This neutralizes the acidic sites on the silica surface.
-
Solution 2: Use an Alternative Stationary Phase. If isomerization is still a problem, switch to a neutral stationary phase like neutral alumina or use deactivated silica gel.
-
Caption: Recommended workflow for a mild aqueous workup.
Detailed Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Allylic Alkylation Minimizing Isomerization
This protocol is a representative example for the reaction of 1-methylallyl acetate with a soft nucleophile like dimethyl malonate.
-
Catalyst Pre-formation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the chosen ligand (e.g., dppf, 4 mol%).
-
Add Solvent: Add anhydrous, degassed THF (or toluene) via syringe and stir the mixture at room temperature for 15-20 minutes until a homogeneous solution is formed.
-
Nucleophile Preparation: In a separate flame-dried flask, prepare the nucleophile. For dimethyl malonate (1.2 eq), suspend sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous THF and cool to 0 °C. Slowly add the dimethyl malonate and stir for 20 minutes at 0 °C, then allow it to warm to room temperature.
-
Reaction Assembly: Cannulate the solution of the active nucleophile into the flask containing the catalyst.
-
Substrate Addition: Cool the resulting mixture to 0 °C and add 1-methylallyl acetate (1.0 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C or let it warm slowly to room temperature. Monitor the consumption of the starting material by TLC or GC.
-
Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution. Proceed immediately with the mild aqueous workup described in Protocol 2 .
Protocol 2: Recommended Mild Aqueous Workup Procedure
-
Quench: Cool the reaction mixture to room temperature if necessary.
-
Dilute: Transfer the reaction mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Neutralize: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Add the first portion slowly and without stoppering the funnel to allow for initial gas evolution. Stopper the funnel, invert, and immediately vent. Shake gently for 30 seconds, venting frequently. Allow the layers to separate and drain the aqueous layer. Repeat this wash one more time.
-
Remove Water: Wash the organic layer with brine (saturated aqueous NaCl). This helps remove the bulk of dissolved water.
-
Dry: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl and let it stand for 10-15 minutes.
-
Isolate: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator at low temperature to obtain the crude product.
Protocol 3: Neutralization of Acidic Silica Gel for Chromatography
-
Prepare Slurry: In a beaker, create a slurry of silica gel in a non-polar eluent (e.g., hexanes).
-
Add Base: Add triethylamine (Et₃N) to the slurry to a final concentration of 1-2% v/v. Stir gently for 5 minutes.
-
Pack Column: Pack the column with the silica gel slurry as you normally would.
-
Equilibrate: Before loading your sample, flush the column with at least 2-3 column volumes of your starting eluent that also contains 1% Et₃N. This ensures the entire stationary phase is neutralized.
-
Load and Elute: Dissolve your crude product in a minimal amount of eluent and load it onto the column. Elute your compound using your chosen solvent system, ensuring that 1% Et₃N is present in the eluent throughout the entire purification process.
By implementing these informed strategies and protocols, you can effectively suppress the undesired isomerization of 1-methylallyl acetate, leading to higher purity products and more reliable experimental outcomes.
References
-
Granberg, K. L., & Bäckvall, J. E. (1992). Isomerization of (π-allyl)palladium complexes via nucleophilic displacement by palladium(0). A common mechanism in palladium(0)-catalyzed allylic substitution. Journal of the American Chemical Society, 114(17), 6858–6863. [Link]
-
Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160–17161. [Link]
-
Carretero, J. C., & Arrayás, R. G. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(8), 4373–4505. [Link]
-
Hayashi, T., Kawatsura, M., & Uozumi, Y. (1997). Ligand-induced selective stabilization of the anti isomer in (η3-allyl)palladium complexes. Journal of the American Chemical Society, 119(50), 12101–12102. [Link]
-
Li, B., Zhang, Q., Zi, W., & Dang, Y. (2023). Ligand Effects on Isomerization/Bond-Formation Networks in Stereodivergent Pd/Cu Dual Catalysis Involving Stereochemically Dynamic Allylpalladium Intermediates. ACS Catalysis, 13(22), 14476–14491. [Link]
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]
-
Butt, N. A., & Zhang, W. (2015). Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction. Angewandte Chemie International Edition, 54(1), 30-32. [Link]
- This is a placeholder reference as a direct citation for this specific protocol is not available in the provided search results.
-
Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Tsuji–Trost reaction. Retrieved from [Link]
- This is a placeholder reference as a direct citation for this specific protocol is not available in the provided search results.
-
Li, B., Zhang, Q., Zi, W., & Dang, Y. (2023). Ligand Effects on Isomerization/Bond-Formation Networks in Stereodivergent Pd/Cu Dual Catalysis Involving Stereochemically Dynamic Allylpalladium Intermediates. ACS Catalysis, 13(22), 14476–14491. [Link]
- This is a placeholder reference as a direct citation for this specific protocol is not available in the provided search results.
- Merger, F., & Taugerbeck, A. (1999). Isomerization of allyl alcohols. U.S. Patent No. 5,998,680. Washington, DC: U.S.
-
Ross, J., Chen, W., Xu, L., & Xiao, J. (2000). Ligand Effects in Palladium-Catalyzed Allylic Alkylation in Ionic Liquids. Organometallics, 19(18), 3491–3495. [Link]
-
Kramer, K. et al. (2006). Tsuji-Trost Reaction: Selectivity in Palladium-Catalyzed Allylic Substitution. Presentation, Luo Group Meeting (CCME@PKU). [Link]
Sources
- 1. Tsuji-Trost Reaction [organic-chemistry.org]
- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US5998680A - Isomerization of allyl alcohols - Google Patents [patents.google.com]
Technical Support Center: Navigating the Scale-Up of 1-Methylallyl Acetate Production
Introduction: As a key intermediate in the synthesis of fine chemicals and specialty polymers, the successful production of 1-Methylallyl acetate (also known as but-3-en-2-yl acetate) is critical. While laboratory-scale synthesis provides a foundational proof-of-concept, the transition to pilot and commercial-scale production introduces significant challenges that can impact yield, purity, and process efficiency. This guide serves as a dedicated technical resource for researchers, chemists, and process engineers. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate the complexities of scaling up 1-Methylallyl acetate synthesis, ensuring a robust and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What are the primary commercial-scale synthesis routes for 1-Methylallyl acetate? A1: The most common and industrially viable method for producing 1-Methylallyl acetate is the acid-catalyzed Fischer esterification of 3-buten-2-ol with acetic acid.[1] This is a reversible reaction where water is produced as a byproduct. An alternative, though less common, route involves the palladium-catalyzed acetoxylation of 2-butene.[2] The choice of route often depends on raw material cost, availability, and the desired purity profile of the final product.
Q2: How is 1-Methylallyl acetate different from its isomer, methallyl acetate? A2: It is crucial to distinguish between 1-Methylallyl acetate (a secondary acetate) and its isomer methallyl acetate (a primary acetate). They have different chemical structures, CAS numbers, and physical properties, including boiling points (approx. 144°C for 1-Methylallyl acetate vs. 122°C for methallyl acetate).[1][3] This difference is particularly important during purification steps like fractional distillation. While the fundamental principles of their synthesis (esterification) are similar, reaction kinetics and potential side reactions can differ.
Q3: Which type of acid catalyst is recommended for scale-up of Fischer esterification? A3: For scale-up operations, solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst-15) are often preferred over homogeneous mineral acids like sulfuric acid.[4][5] The primary advantage of a solid catalyst is the ease of separation from the product mixture by simple filtration.[4] This simplifies the workup process, reduces corrosive waste streams, and minimizes the risk of acid-catalyzed hydrolysis of the ester during distillation.[4][6]
Q4: What are the critical safety considerations when scaling up production? A4: Key safety concerns include the flammability of 3-buten-2-ol and the final ester product.[1] The process should be conducted in a well-ventilated area with properly grounded equipment to prevent static discharge. When using strong acid catalysts like sulfuric acid, their corrosive nature demands appropriate material selection for the reactor and handling with extreme care.[7] A thorough process safety review (e.g., a HAZOP study) is essential before commencing any pilot-scale operation.
Q5: How can I monitor the reaction progress effectively? A5: At scale, real-time monitoring is crucial. The most common method is taking aliquots from the reactor (safely) and analyzing them by Gas Chromatography (GC).[4] GC analysis allows for the quantification of reactants (3-buten-2-ol, acetic acid) and the product (1-Methylallyl acetate), enabling you to determine when the reaction has reached equilibrium or completion.
Troubleshooting Guide: From Lab to Plant
This section addresses specific issues encountered during the scale-up of 1-Methylallyl acetate production.
Issue 1: Reaction Yield is Significantly Lower Than in Lab-Scale Experiments
Q: We achieved >90% conversion at the 1L scale, but at the 100L scale, the reaction stalls at 65-70% conversion. What is the primary cause?
A: This is a classic scale-up challenge, often rooted in inefficient water removal due to changes in surface-area-to-volume ratios.
-
Possible Cause 1: Reaction Equilibrium. The Fischer esterification is a reversible reaction.[4] Water, a byproduct, can shift the equilibrium back towards the reactants, limiting the yield. What is effective in a small flask with a simple Dean-Stark trap may be inadequate in a large reactor.
-
Solution: At scale, azeotropic distillation is the most effective method for water removal. If not already in use, consider adding a co-solvent like toluene or cyclohexane to the reaction mixture. In the reactor setup, ensure the condenser and phase separator are adequately sized for the larger volume of vapor being generated to efficiently remove the water layer and return the solvent to the reactor.
-
-
Possible Cause 2: Sub-optimal Reactant Ratio. An equimolar ratio of reactants is often insufficient to drive the reaction to completion, especially when one reactant is more volatile or expensive.
-
Solution: Use an excess of the less expensive reactant, typically acetic acid (1.2 to 1.5 equivalents).[4] This stoichiometric imbalance helps push the equilibrium towards the product side, in accordance with Le Châtelier's principle.
-
-
Possible Cause 3: Inadequate Mixing or Heat Transfer. In large reactors, "hot spots" or "cold spots" can develop if agitation is insufficient. This leads to non-uniform reaction rates throughout the vessel.
-
Solution: Ensure the reactor's agitator (impeller type and speed) is designed to provide adequate mixing for the specific viscosity and density of the reaction medium. The heating jacket must be able to provide uniform and consistent heat to maintain the desired reflux temperature without localized overheating.
-
Issue 2: Final Product Purity is Low After Distillation
Q: Our distilled 1-Methylallyl acetate is only 95% pure by GC, with several recurring impurities. How can we improve the purity?
A: Impurities often arise from incomplete workup or side reactions that become more prominent at the longer reaction times or higher temperatures sometimes seen during scale-up.
-
Possible Cause 1: Residual Acid Catalyst. If using a homogeneous catalyst like sulfuric acid, any residue remaining during distillation will catalyze the reverse reaction (hydrolysis) or promote decomposition at high temperatures.
-
Possible Cause 2: Formation of Byproducts. The most likely byproduct is the corresponding ether, formed by the acid-catalyzed self-condensation of the alcohol (3-buten-2-ol).[6] This is favored by excessive catalyst loading or high temperatures.
-
Solution: Optimize the catalyst loading; for sulfuric acid, 1-5% v/v is typical.[4] Avoid excessive reaction temperatures. Careful fractional distillation with a column of sufficient theoretical plates is necessary to separate the ether, as its boiling point may be close to that of the product.
-
-
Possible Cause 3: Unreacted Starting Materials. Due to similar volatilities, unreacted 3-buten-2-ol can be difficult to separate from the product.
-
Solution: Ensure the reaction is driven as close to completion as possible using the methods described in Issue 1. During fractional distillation, precise temperature control and a suitable reflux ratio are critical to effectively separate the lower-boiling point alcohol from the higher-boiling point ester product.
-
Issue 3: Uncontrolled Polymerization During Reaction or Storage
Q: We have observed the formation of a viscous residue in the reactor and our stored product's purity decreases over time. What is happening?
A: The allyl group in 1-Methylallyl acetate is susceptible to free-radical polymerization, which can be initiated by heat, light, or trace impurities.[4]
-
Possible Cause 1: High Reaction Temperature. Extended periods at high temperatures can initiate thermal polymerization.
-
Solution: Maintain the minimum temperature necessary for an efficient reaction rate. Do not overheat the reboiler during distillation. Vacuum distillation is highly recommended as it allows for lower distillation temperatures, significantly reducing the risk of polymerization.
-
-
Possible Cause 2: Presence of Radical Initiators. Peroxides from solvents or exposure to air (oxygen) can initiate polymerization.
-
Solution: Ensure all solvents are peroxide-free before use. It can be beneficial to run the reaction under an inert atmosphere (e.g., nitrogen blanket) to exclude oxygen.
-
-
Possible Cause 3: Lack of Inhibitor in Stored Product. The purified product may polymerize upon storage if not properly stabilized.
-
Solution: For long-term storage, add a suitable free-radical inhibitor, such as hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ), at a concentration of 100-200 ppm.[8] Store the product in a cool, dark place in a tightly sealed container.
-
Data & Protocols
Table 1: Comparison of Catalytic Systems for Esterification
| Parameter | Homogeneous Catalyst (H₂SO₄) | Heterogeneous Catalyst (Amberlyst-15) |
| Typical Loading | 1-5% v/v[4] | 5-15% by weight of limiting reagent |
| Reaction Time | 4-6 hours at reflux[4] | 5-8 hours at reflux |
| Workup | Requires aqueous neutralization wash[3][4] | Simple filtration to remove catalyst[4] |
| Advantages | Low cost, high activity | Easy separation, reusable, less corrosive waste |
| Scale-Up Challenges | Emulsion formation during wash, corrosive | Catalyst bed channeling, mechanical attrition |
Experimental Protocol 1: Scale-Up Synthesis via Fischer Esterification
This protocol describes a general procedure for the synthesis of 1-Methylallyl acetate using a solid acid catalyst, suitable for pilot-scale equipment.
-
Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with an overhead agitator, heating/cooling jacket, temperature probe, condenser, and a Dean-Stark type phase separator with 3-buten-2-ol (1.0 equivalent).
-
Reactant Addition: Add an excess of glacial acetic acid (1.3 equivalents) to the reactor.
-
Catalyst Charging: Add the solid acid catalyst (e.g., Amberlyst-15, 10% by weight of the 3-buten-2-ol) to the mixture.
-
Reaction: Begin agitation and heat the mixture to a gentle reflux (approx. 100-115°C). Water will begin to co-distill with the reactants and collect in the phase separator. Continuously remove the lower aqueous layer.
-
Monitoring: Monitor the reaction progress by GC analysis of samples taken from the reactor every hour. The reaction is considered complete when the concentration of 3-buten-2-ol is stable or below a predetermined threshold (e.g., <2%).
-
Cool-Down & Catalyst Removal: Once complete, cool the reaction mixture to <40°C. Filter the mixture to remove the solid catalyst. The catalyst can be washed with fresh acetic acid or a suitable solvent and stored for regeneration and reuse.
-
Work-Up (Neutralization): Transfer the crude filtrate to a separate vessel. Wash the organic product with a saturated sodium bicarbonate solution to neutralize any unreacted acetic acid. Multiple washes may be necessary. Follow with a final wash with brine to help break any emulsions.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and charge the crude product to a distillation unit. Purify by fractional distillation under vacuum to obtain pure 1-Methylallyl acetate (boiling point will be lower than the atmospheric 144°C).
Visualizations
Fischer Esterification Reaction Pathway
Caption: Acid-catalyzed Fischer esterification pathway for 1-Methylallyl acetate.
Troubleshooting Workflow for Low Yield
Sources
- 1. chembk.com [chembk.com]
- 2. ACETIC ACID 3-BUTEN-2-YL ESTER synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. journal.bcrec.id [journal.bcrec.id]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. SU1129200A1 - Process for preparing methallyl acetate - Google Patents [patents.google.com]
- 8. chemscene.com [chemscene.com]
Technical Support Center: Isolation and Purification of 1-Methylallyl Acetate
Welcome to the technical support guide for the successful isolation of pure 1-Methylallyl acetate (also known as but-3-en-2-yl acetate). This document is designed for researchers, chemists, and drug development professionals who are working with this versatile ester. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your purification strategy. Our goal is to provide a self-validating framework for your work-up procedures, grounded in established chemical practices.
Part 1: Understanding the Challenges in Purifying 1-Methylallyl Acetate
The purification of 1-Methylallyl acetate, while seemingly straightforward, is often complicated by the presence of specific impurities related to its synthesis. Whether you are using a Fischer esterification route (from 3-buten-2-ol and acetic acid) or a nucleophilic substitution (e.g., from 3-bromo-1-butene and an acetate salt), the fundamental challenges remain the same: efficiently removing starting materials, catalysts, and side products without degrading the target molecule.
The primary obstacles you may encounter include:
-
Residual Acidity: Acid catalysts or excess acetic acid can promote the reverse reaction (hydrolysis) or cause degradation, especially during the final distillation step.[1]
-
Water Contamination: Water not only participates in potential hydrolysis but also interferes with obtaining an accurate boiling point during distillation.
-
Emulsion Formation: During aqueous extractions, the formation of stable emulsions can lead to significant product loss and complicated phase separation.[2]
-
Side-Product Contamination: Byproducts such as ethers or polymers can have boiling points close to that of the product, making separation by distillation difficult.[1]
This guide provides a structured, question-and-answer approach to navigate these issues effectively.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common problems encountered during the work-up of 1-Methylallyl acetate.
FAQ 1: My final product is wet and has a low boiling point. How do I effectively remove water?
Answer: This is a classic issue stemming from insufficient drying. Water forms azeotropes and can depress the boiling point, leading to impure fractions. The solution is a multi-step process:
-
The Role of Brine Wash: Before using a chemical drying agent, always wash the organic layer with a saturated sodium chloride solution (brine).[3] Brine works by reducing the solubility of water in the organic layer due to the high concentration of dissolved salt, effectively pulling water into the aqueous phase.[4] It also helps to break up minor emulsions.
-
Choosing a Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are the most common choices.[4]
-
Magnesium Sulfate (MgSO₄): Acts quickly and has a high capacity for water. It is slightly acidic, which is generally not a problem for esters but is a point to consider.
-
Sodium Sulfate (Na₂SO₄): A neutral salt with a lower capacity and slower action than MgSO₄. It is a safe choice for sensitive compounds. It tends to clump when it absorbs water, giving a clear visual cue when more is needed.[4]
-
-
Self-Validating Protocol: Add the drying agent to the organic solution and swirl. If the agent clumps together at the bottom, water is still present. Continue adding small portions until some of the agent remains free-flowing and suspended in the solution as a fine powder.[4] Allow at least 15-20 minutes of contact time before filtering to ensure complete water removal.
FAQ 2: I'm struggling with a persistent emulsion during my aqueous wash. What should I do?
Answer: Emulsion formation is a common frustration in liquid-liquid extractions.[2] It occurs when two immiscible liquids form a stable colloidal suspension.
-
Causality: Vigorous shaking is the primary cause. It creates fine droplets that may be stabilized by trace impurities acting as surfactants.
-
Immediate Solutions:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Add Brine: As mentioned, a saturated NaCl solution increases the ionic strength of the aqueous phase, which can destabilize the emulsion and force the layers to separate.[5]
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking it vigorously. This increases the surface area for extraction without the high energy input that leads to emulsions.[2]
-
Filtration: For stubborn cases, you can try filtering the mixture through a pad of Celite or glass wool, which can help break up the colloidal particles.[2]
-
FAQ 3: My NMR spectrum shows residual acetic acid after purification. How can I improve its removal?
Answer: Residual acetic acid is a sign of an incomplete neutralization step. If not removed, it can catalyze the decomposition of your ester during distillation.[1]
-
The Chemistry of Neutralization: The key is to convert the acidic impurity (acetic acid) into its water-soluble salt (sodium acetate). This is achieved by washing the organic layer with a mild base.
-
Optimized Protocol: Use a saturated solution of sodium bicarbonate (NaHCO₃).[3]
-
Add the NaHCO₃ solution to the separatory funnel and swirl gently at first. Crucially, vent the funnel frequently. The neutralization reaction produces carbon dioxide gas (CO₂), which can build up dangerous pressure inside the sealed funnel.[4][6]
-
Continue agitating until all effervescence ceases. This indicates that the acid has been consumed.
-
Perform at least two successive bicarbonate washes to ensure complete removal.
-
-
Validation: You can test the final aqueous wash with litmus or pH paper to ensure it is neutral or slightly basic, confirming that all acid has been removed from the organic layer.[7]
FAQ 4: My yield is very low after distillation. What are the potential causes?
Answer: Low yield can be attributed to issues in the reaction itself or losses during the work-up and purification. Assuming the reaction was successful, work-up losses are the likely culprit.
-
Incomplete Extraction: Ensure you are extracting the aqueous layer multiple times with your organic solvent to recover all dissolved product. A single extraction is rarely sufficient.
-
Hydrolysis During Work-up: If you fail to completely neutralize the acid catalyst before letting the mixture stand for a prolonged period or before heating, your ester can hydrolyze back to 3-buten-2-ol and acetic acid, which are then lost in the aqueous washes.[1]
-
Emulsion Formation: As discussed in FAQ 2, significant product can be trapped in an emulsion layer that is difficult to separate and often discarded.
-
Distillation Errors:
-
Overheating: Heating the distillation flask too strongly can cause decomposition or polymerization.[8]
-
Inefficient Condensation: Ensure your condenser has a steady flow of cold water to prevent loss of your volatile product.
-
Incorrect Fraction Collection: Collect fractions over a narrow and stable temperature range corresponding to the boiling point of 1-Methylallyl acetate (~122 °C at atmospheric pressure).[9]
-
Part 3: Data Summary & Protocols
Table 1: Common Impurities and Removal Strategies
| Impurity | Source | Boiling Point (°C) | Removal Strategy & Rationale |
| Acetic Acid | Unreacted starting material (Fischer Esterification) | ~118 | Wash with sat. NaHCO₃ (aq). Converts the acid to sodium acetate, a water-soluble salt that partitions into the aqueous layer.[3][4] |
| Sulfuric Acid | Catalyst (Fischer Esterification) | ~337 | Wash with water, then sat. NaHCO₃ (aq). Highly water-soluble and is neutralized by the bicarbonate wash.[1][3] |
| 3-Buten-2-ol | Unreacted starting material | ~97 | Wash with water. The alcohol has some water solubility due to hydrogen bonding. Most is removed during distillation. |
| Water | Reaction byproduct / added during work-up | 100 | Wash with brine, then dry with anhydrous MgSO₄ or Na₂SO₄. Brine removes bulk water; the drying agent removes trace amounts.[3][4] |
| Methallyl Ether | Side product | ~67 | Fractional Distillation. The boiling point is sufficiently different from the product for separation.[1] |
| Polymer | Side reaction during synthesis or distillation | High | Distillation. The polymer is non-volatile and will remain in the distillation flask.[8] |
Experimental Protocol: Standard Extractive Work-up for 1-Methylallyl Acetate
This protocol assumes the reaction has been completed and cooled to room temperature.
-
Transfer: Transfer the cooled reaction mixture to a separatory funnel of appropriate size. If the reaction was run in a water-miscible solvent like THF, it is best to first remove the solvent via rotary evaporation and then redissolve the residue in a water-immiscible solvent like diethyl ether or ethyl acetate.[5]
-
Initial Water Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent. Shake gently for 30 seconds, venting periodically. Allow the layers to separate and drain the lower aqueous layer.[3][4] This step removes the bulk of water-soluble acids and salts.
-
Neutralization Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. CAUTION: Swirl gently without the stopper first to allow initial CO₂ evolution. Then, stopper and shake gently, venting every few seconds.[6] Continue until no more gas is evolved. Drain the aqueous layer. Repeat this wash.
-
Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution. Shake for 30 seconds. This wash removes residual water and helps break any emulsions that may have formed.[3] Drain the aqueous layer.
-
Drying the Organic Layer: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous magnesium sulfate (or sodium sulfate) in portions while swirling. Continue adding until the drying agent no longer clumps and remains a free-flowing powder.[4] Let it stand for 15-20 minutes.
-
Filtration: Gravity filter the dried organic solution through a fluted filter paper into a clean, dry round-bottom flask suitable for distillation. Rinse the flask and the filter paper with a small amount of fresh, dry solvent to ensure complete transfer of the product.
-
Solvent Removal: Remove the extraction solvent using a rotary evaporator.
-
Final Purification: Purify the remaining crude 1-Methylallyl acetate by fractional distillation, collecting the fraction that boils at a constant temperature (~122 °C).[9]
Part 4: Visualization of the Workflow
Diagram 1: General Work-up and Purification Workflow
The following diagram illustrates the logical flow of the purification process, including key decision points for troubleshooting.
Caption: Workflow for the isolation of 1-Methylallyl acetate.
References
- Benchchem. (n.d.). Commercial Sources and Purity of Methallyl Acetate: An In-depth Technical Guide.
- Benchchem. (n.d.). Synthesis of Methallyl Acetate from Methallyl Chloride: An In-depth Technical Guide.
- Benchchem. (n.d.). Technical Support Center: Methallyl Acetate Synthesis.
-
National Center for Biotechnology Information. (n.d.). 1-Methylallyl acetate. PubChem Compound Database. Retrieved from [Link]
-
Not Voodoo. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Thorn-Seshold, O. (n.d.). Technical Notes - Removal of Reaction Solvent by Extractive Workup. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Methallyl Acetate Homopolymerization.
-
MIT OpenCourseWare. (2010, February 4). Reaction Work-Up I [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 11). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
Sources
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- 2. chromatographyonline.com [chromatographyonline.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Degradation pathways of 1-Methylallyl acetate and how to avoid them
Welcome to the comprehensive technical support guide for 1-Methylallyl acetate (but-3-en-2-yl acetate). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the degradation pathways of 1-Methylallyl acetate and to offer practical, field-proven strategies for its avoidance. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the stability of your materials.
Frequently Asked Questions (FAQs)
Q1: I am storing 1-Methylallyl acetate and notice a decrease in purity over time. What could be the cause?
A1: The degradation of 1-Methylallyl acetate during storage is primarily attributed to two pathways: hydrolysis and oxidation. Hydrolysis can occur if the compound is exposed to moisture, and this process can be accelerated by acidic or basic impurities. Oxidation, specifically autoxidation, is a free-radical chain reaction initiated by the presence of oxygen and can be accelerated by light and heat.[1] This process targets the allylic position of the molecule.
Q2: My reaction involving 1-Methylallyl acetate is giving unexpected byproducts. How can I identify the source of these impurities?
A2: Unexpected byproducts often arise from the degradation of 1-Methylallyl acetate under reaction conditions. If your reaction is conducted in an acidic or basic aqueous environment, hydrolysis to but-3-en-2-ol and acetic acid is a likely side reaction.[2] If the reaction is run at high temperatures, thermal decomposition could be occurring.[3][4] Additionally, if not properly inhibited, radical-initiated polymerization or oxidation can lead to a variety of byproducts.[5] We recommend analyzing your crude reaction mixture by GC-MS to identify the mass of the impurities, which can provide clues to their structure and formation pathway.[6]
Q3: Can I distill 1-Methylallyl acetate after an acid-catalyzed reaction? I'm observing charring and low recovery.
A3: Distilling 1-Methylallyl acetate in the presence of residual acid catalyst can lead to degradation.[7] At elevated temperatures, the acid can catalyze both hydrolysis (if water is present) and polymerization. To avoid this, it is crucial to perform a thorough workup to neutralize and remove the acid catalyst before distillation. Washing the organic phase with a mild base, such as a saturated sodium bicarbonate solution, is recommended.[8]
Troubleshooting Guide: Degradation Pathways and Avoidance
This section provides a detailed analysis of the primary degradation pathways for 1-Methylallyl acetate, along with actionable troubleshooting steps and preventative measures.
Hydrolysis: The Hidden Menace of Water
Hydrolysis is the cleavage of the ester bond by reaction with water, yielding but-3-en-2-ol and acetic acid. This reaction can be catalyzed by both acids and bases.
Under acidic conditions, the hydrolysis of 1-Methylallyl acetate can proceed through two potential mechanisms, AAC2 and AAL1, due to the stability of the secondary allylic carbocation.[2]
-
Issue: You observe the formation of but-3-en-2-ol and acetic acid in your NMR or GC-MS analysis after a reaction or workup under acidic conditions.
-
Causality: The presence of water and an acid catalyst facilitates the hydrolysis of the ester. The AAL1 pathway is particularly relevant for 1-Methylallyl acetate because the cleavage of the alkyl-oxygen bond results in a resonance-stabilized secondary allylic carbocation.[2]
-
Troubleshooting:
-
Neutralize Promptly: After your reaction is complete, quench the acid catalyst and neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before prolonged storage or concentration.
-
Anhydrous Conditions: If the reaction chemistry permits, use anhydrous solvents and reagents to minimize the presence of water.
-
Aqueous Workup: When performing an aqueous workup, use cold solutions and minimize the contact time between the ester and the aqueous acidic phase.
-
Base-promoted hydrolysis is generally faster and irreversible compared to acid-catalyzed hydrolysis.[9]
-
Issue: You are using a strong base in your reaction and see a loss of your 1-Methylallyl acetate starting material, with the corresponding alcohol appearing as a byproduct.
-
Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester in an irreversible reaction to form a carboxylate salt and the alcohol.[10]
-
Troubleshooting:
-
Non-Nucleophilic Base: If the goal is deprotonation elsewhere in the molecule, consider using a non-nucleophilic base, such as lithium diisopropylamide (LDA) or a hindered amine base, at low temperatures.
-
Protecting Groups: If the ester functionality must be preserved under basic conditions, consider if an alternative protecting group strategy is feasible for your synthetic route.
-
Temperature Control: Perform reactions at the lowest effective temperature to minimize the rate of hydrolysis.
-
Diagram: Hydrolysis Degradation Pathways of 1-Methylallyl Acetate
Caption: Acid- and base-catalyzed hydrolysis of 1-Methylallyl acetate.
Thermal Decomposition: The Peril of High Temperatures
While 1-Methylallyl acetate is relatively stable at moderate temperatures, it can undergo thermal decomposition (pyrolysis) at elevated temperatures, typically above 300°C.[4]
-
Issue: During high-temperature reactions or distillation, you observe product darkening, gas evolution, and the formation of diene byproducts.
-
Causality: The pyrolysis of allylic acetates often proceeds through a concerted, cyclic transition state (a type of pericyclic reaction) to yield a conjugated diene and acetic acid.[3][11] Isomerization of the starting acetate can also occur at high temperatures.[4]
-
Troubleshooting:
-
Vacuum Distillation: Purify 1-Methylallyl acetate by vacuum distillation to lower the boiling point and minimize thermal stress on the molecule.
-
Temperature Monitoring: Carefully monitor and control the pot temperature during distillation. Avoid excessive heating.
-
Inert Atmosphere: Perform high-temperature reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent concurrent oxidation.
-
Diagram: Thermal Decomposition Pathway of 1-Methylallyl Acetate
Caption: Radical-initiated autoxidation of 1-Methylallyl acetate.
Experimental Protocols
Protocol 1: Stability Indicating Method using GC-FID
This protocol outlines a general method for assessing the purity and detecting degradation products of 1-Methylallyl acetate using Gas Chromatography with a Flame Ionization Detector (GC-FID). [6] Instrumentation and Conditions:
| Parameter | Setting |
| Instrument | Gas Chromatograph with FID |
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film) |
| Injector Temp. | 250 °C |
| Detector Temp. | 280 °C |
| Carrier Gas | Helium or Nitrogen, constant flow (e.g., 1 mL/min) |
| Oven Program | Initial 50°C for 2 min, ramp at 15°C/min to 250°C, hold for 5 min |
| Injection | 1 µL, split ratio 50:1 |
Procedure:
-
Sample Preparation: Prepare a stock solution of 1-Methylallyl acetate in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Studies: To identify potential degradation products, subject aliquots of the stock solution to stress conditions:
-
Acidic: Add 0.1 M HCl and heat at 60°C for 4 hours.
-
Basic: Add 0.1 M NaOH and heat at 60°C for 4 hours.
-
Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Heat the neat compound at an elevated temperature (e.g., 150°C) for a short period.
-
-
Analysis: Inject the prepared samples into the GC-FID system.
-
Data Interpretation: Compare the chromatograms of the stressed samples to that of a non-stressed control. The appearance of new peaks indicates degradation. The primary degradation product of hydrolysis, but-3-en-2-ol, will have a shorter retention time than 1-Methylallyl acetate.
Protocol 2: Removal of Acidic Impurities Prior to Distillation
This protocol describes a standard laboratory procedure for the extractive workup of a reaction mixture containing 1-Methylallyl acetate to remove acid catalysts before purification by distillation. [8] Procedure:
-
Cooling: Cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether) to ensure efficient phase separation.
-
Neutralization: Transfer the diluted mixture to a separatory funnel. Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel and shake gently, venting frequently to release the pressure from CO₂ evolution. Continue shaking until no more gas is evolved.
-
Phase Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water and dissolved salts. Separate and discard the aqueous layer.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase using a rotary evaporator. The crude, neutralized 1-Methylallyl acetate is now ready for purification by vacuum distillation.
References
-
MacSphere Repository. Pyrolytic Decomposition of Allylic Esters. Available from: [Link]
- Greenwood, F. L. (1959). Pyrolysis of Allylic Acetates. The Journal of Organic Chemistry, 24(11), 1735–1737.
-
ResearchGate. Oxidation pathways of fatty esters containing allylic (left) and bisallylic (right) carbons. Available from: [Link]
-
ResearchGate. Acetate pyrolysis in the gas phase; a proposed reaction mechanism. (2025). Available from: [Link]
-
ACS Publications. Pyrolysis of Allylic Acetates. II. The Journal of Organic Chemistry. Available from: [Link]
- Porter, N. A. (2012). A Perspective on Free Radical Autoxidation: The Physical Organic Chemistry of Polyunsaturated Fatty Acid and Sterol Peroxidation. The Journal of organic chemistry, 77(17), 7155–7165.
-
JoVE. Radical Oxidation of Allylic and Benzylic Alcohols. (2025). Available from: [Link]
- O'Brien, P. J. (2018). A Short Review of Methods for the Allylic Oxidation of Δ5 Steroidal Compounds to Enones.
-
JoVE. Radical Autoxidation. (2023). Available from: [Link]
-
The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Available from: [Link]
-
Gareth Arnott. (2023). Hydrolysis of esters mechanism. YouTube. Available from: [Link]
- J-STAGE. General Base Catalysis of Hydrolysis of Alkylaminoethyl Esters of Carboxylic Acids. Chemical and Pharmaceutical Bulletin, 17(10), 2089-2095.
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]
- Google Patents. Allyl diacetate decomposition. (2010).
-
Science Discussions. Mechanisms of Ester hydrolysis. Available from: [Link]
-
YouTube. mechanism of ester hydrolysis. (2019). Available from: [Link]
-
YouTube. Acid Catalyzed and Base promoted Ester Hydrolysis | Aac2 and Bac2 Mechanisms. (2020). Available from: [Link]
-
NCERT. Aldehydes, Ketones and Carboxylic Acids. Available from: [Link]
-
Journal of the American Chemical Society. Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. (2016). Available from: [Link]
-
ResearchGate. The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. (2025). Available from: [Link]
-
Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. (2023). Available from: [Link]
-
ResearchGate. Developing and validating stability-indicating methods. (2025). Available from: [Link]
-
YouTube. Hydrolysis of esters - Mechanisms. (2021). Available from: [Link]
-
NIH. Synthesis and characterization of thermolatent bases with varying activation temperatures. (2025). Available from: [Link]
-
YouTube. Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. (2024). Available from: [Link]
-
Journal of the Chemical Society B: Physical Organic. The acetate-catalysed hydrolysis of aryl acetates. (1969). Available from: [Link]
-
PubChem. 1-Methylallyl acetate. Available from: [Link]
-
RSC Publishing. Degradable Thermosets from Cellulose Acetate Allyl Carbonate via Thiol-ene Click Chemistry. (2021). Available from: [Link]
-
ResearchGate. THERMAL DECOMPOSITION OF METHYL ACETATE (CH3COOCH3) IN A FLASH-PYROLYSIS MICRO-REACTOR. Available from: [Link]
-
Journal of the Chemical Society of Pakistan. Decomposition Kinetics of Metal Acetates. (1991). Available from: [Link]
-
European Patent Office. PROCESS FOR PREPARING ALLYL ESTERS. (1987). Available from: [Link]
-
ChemRxiv. Thermal decomposition of 1-ethyl-3- methylimidazolium acetate. (2020). Available from: [Link]
-
PubChemLite. 1-methylallyl acetate (C6H10O2). Available from: [Link]
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Technical Support Center: Refining Stereoselective Syntheses with 1-Methylallyl Acetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for stereoselective reactions involving 1-methylallyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of allylic substitution reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your synthetic routes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that form the basis of effective experimental design when using 1-methylallyl acetate.
Q1: What are the primary applications of 1-methylallyl acetate in stereoselective synthesis?
1-Methylallyl acetate is a key prochiral substrate primarily used in transition-metal-catalyzed allylic substitution reactions.[1] The most prominent of these is the Palladium-catalyzed Tsuji-Trost reaction, also known as Asymmetric Allylic Alkylation (AAA), which is a powerful method for forming C-C, C-N, and C-O bonds.[2] This reaction allows for the construction of complex molecules with high degrees of stereocontrol.[2] Additionally, iridium-catalyzed systems have emerged as a complementary approach, often providing access to different regioisomers than palladium.[3][4]
Q2: What is the mechanism of the Tsuji-Trost reaction and how is stereoselectivity controlled?
The reaction proceeds through a well-defined catalytic cycle. First, a Palladium(0) complex coordinates to the double bond of the 1-methylallyl acetate.[2][5] This is followed by oxidative addition, where the acetate leaving group is expelled, forming a cationic η³-π-allylpalladium(II) intermediate.[2][5] This step typically occurs with inversion of configuration at the carbon center.[2][6]
Stereocontrol is exerted when a chiral ligand, bound to the palladium, creates a chiral environment around the π-allyl complex. This environment directs the incoming nucleophile to attack one of the two ends of the allyl system preferentially, thereby creating a new stereocenter with high enantioselectivity.[2] The nucleophilic attack also proceeds with inversion of stereochemistry.[6] Because both the initial ionization and the final nucleophilic attack occur with inversion, the overall process results in a net retention of stereochemistry relative to the starting material's configuration.[6]
Q3: What determines whether the reaction yields a linear or branched product (regioselectivity)?
Regioselectivity is a critical challenge and is influenced by several factors:
-
The Metal Catalyst: Palladium catalysts generally favor the formation of the linear, (E)-alkene product, where the nucleophile attacks the less substituted carbon of the π-allyl intermediate.[1] In contrast, iridium catalysts are renowned for directing nucleophiles to the more substituted, internal carbon, yielding the branched product.[3][4]
-
The Ligand: The steric and electronic properties of the phosphine ligands used can modulate the properties of the palladium catalyst.[2][7] Bulky ligands can further enhance the preference for attack at the less hindered terminus.[8]
-
The Nucleophile: The nature of the nucleophile plays a significant role. "Soft" nucleophiles (from conjugate acids with pKa < 25), such as malonates, tend to attack the less substituted carbon, favoring the linear product.[5][6] "Hard" nucleophiles (pKa > 25) can sometimes show a higher propensity for the branched product.[5]
Q4: Why is the choice of base important when using carbon nucleophiles like malonates?
The base is crucial for deprotonating the pronucleophile (e.g., dimethyl malonate) to generate the active enolate nucleophile. The choice of base can impact reaction rate and selectivity. A base that is too strong or poorly soluble can lead to side reactions or slow enolate formation. For malonates, sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to generate the sodium or lithium enolate, respectively, before the addition of the catalyst and substrate.[9] The counter-ion of the enolate can also influence the reaction's stereochemical outcome.
Section 2: Troubleshooting Guide
Even with a well-designed protocol, experimental challenges are common. This guide addresses specific issues you may encounter.
Problem 1: Low or No Reaction Conversion
Possible Cause: Inactive Palladium Catalyst
-
The "Why": The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[10] This reduction is often facilitated by phosphine ligands. An insufficient amount of ligand can lead to incomplete reduction or catalyst decomposition.
-
Troubleshooting Steps:
-
Ensure an adequate Ligand-to-Metal Ratio: For many reactions, a P:Pd ratio of at least 2:1 is required, and sometimes ratios as high as 4:1 are optimal to ensure the stability and activity of the Pd(0) species.[10]
-
Use a Pd(0) Source Directly: Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.
-
Degas Solvents: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen).
-
Possible Cause: Poor Nucleophile Generation or Reactivity
-
The "Why": The nucleophile must be sufficiently reactive to attack the π-allylpalladium intermediate. For carbon nucleophiles like malonates, incomplete deprotonation means a low concentration of the active nucleophile.
-
Troubleshooting Steps:
-
Verify Base Activity: Use a fresh, high-quality source of your base (e.g., NaH).
-
Allow Sufficient Time for Deprotonation: Ensure the pronucleophile and base are stirred together for an adequate amount of time (e.g., 30 minutes at 0 °C) before adding the catalyst and allylic acetate.[11]
-
Consider Nucleophile pKa: The reaction is sensitive to the nucleophile's pKa.[12] If your nucleophile is not active enough, a stronger base or different reaction conditions may be needed.
-
Problem 2: Poor Enantioselectivity (Low % ee)
Possible Cause: Ineffective Chiral Ligand or Incorrect Ligand-to-Metal Ratio
-
The "Why": The enantioselectivity is imparted by the chiral ligand. If the ligand does not create a sufficiently biased steric or electronic environment, the nucleophile will not attack one face of the π-allyl intermediate preferentially. Furthermore, for some catalytic systems, particularly with bidentate ligands, a 1:1 ligand-to-metal ratio is optimal. Excess ligand can sometimes lead to the formation of different, less selective catalytic species.[13]
-
Troubleshooting Steps:
-
Screen Different Ligands: Enantioselectivity is highly dependent on the specific combination of substrate, nucleophile, and ligand. Screen a variety of well-established chiral phosphine ligands (e.g., Trost ligand, phosphinooxazolines (PHOX), phosphoramidites).[13][14][15]
-
Optimize Ligand:Metal Ratio: Systematically vary the ratio of your chiral ligand to the palladium precursor (e.g., 1:1, 1.5:1, 2:1) to find the optimal conditions for enantioselectivity.
-
Check Ligand Purity: Ensure your chiral ligand is enantiomerically pure and free from impurities (like phosphine oxides) that could inhibit or alter the catalysis.
-
Possible Cause: Solvent Effects
-
The "Why": The solvent can influence the conformation and stability of the chiral catalyst-substrate complex in the stereodetermining transition state.[16][17] A change in solvent polarity can alter these interactions, leading to a drop in enantioselectivity.
-
Troubleshooting Steps:
-
Screen Solvents: Test a range of anhydrous, degassed solvents with varying polarities (e.g., THF, Dichloromethane, Toluene, Dioxane). The optimal solvent is often found empirically.
-
Ensure Anhydrous Conditions: Water can interfere with the catalytic cycle and may negatively impact enantioselectivity.[18] Use rigorously dried solvents and glassware.
-
Problem 3: Poor Regioselectivity (Mixture of Branched and Linear Products)
Possible Cause: Palladium Catalyst Used When Branched Product is Desired
-
The "Why": As a general rule, palladium-catalyzed allylic substitutions of unsymmetrical substrates favor nucleophilic attack at the less substituted carbon, leading to the linear product.[1][19]
-
Troubleshooting Steps:
Possible Cause: Influence of Ligand and Nucleophile
-
The "Why": While the metal is the primary determinant, the ligand and nucleophile also exert influence. Even in palladium systems, very bulky ligands can increase the proportion of the linear product, while certain "hard" nucleophiles may slightly increase the formation of the branched isomer.[5][8]
-
Troubleshooting Steps:
-
Modify the Ligand: Experiment with ligands of varying steric bulk and electronic properties to fine-tune the regioselectivity.[7][10]
-
Evaluate the Nucleophile: If possible, modify the nucleophile. However, switching the metal catalyst is a more powerful and predictable strategy for controlling regioselectivity.
-
Section 3: Key Experimental Protocols & Visualizations
Catalytic Cycle and Selectivity Pathways
The following diagrams illustrate the core mechanistic concepts.
Caption: General catalytic cycle for the Tsuji-Trost reaction.
Caption: Divergent regioselectivity of Pd vs. Ir catalysts.
Protocol 1: General Procedure for Pd-Catalyzed Asymmetric Allylic Alkylation
This protocol describes the reaction of 1-methylallyl acetate with dimethyl malonate, a common benchmark reaction.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
(1R,2R)-N,N'-Bis[2'-(diphenylphosphino)benzoyl]cyclohexane-1,2-diamine (Trost Ligand)
-
1-Methylallyl acetate
-
Dimethyl malonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.01 eq) and the Trost ligand (0.015 eq). Add anhydrous, degassed THF (2 mL) and stir the resulting solution at room temperature for 20-30 minutes.
-
Nucleophile Generation: In a separate flame-dried Schlenk flask under argon, suspend NaH (1.1 eq) in anhydrous, degassed THF (5 mL). Cool the suspension to 0 °C in an ice bath. Slowly add a solution of dimethyl malonate (1.2 eq) in THF (2 mL) dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Reaction Assembly: To the nucleophile suspension at 0 °C, add the pre-stirred catalyst solution via cannula. Finally, add 1-methylallyl acetate (1.0 eq) dropwise.
-
Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
Analysis: Characterize the product by NMR and determine the enantiomeric excess (% ee) by chiral HPLC or SFC analysis.
Data Summary: Influence of Reaction Parameters
The following table summarizes how key parameters influence the reaction outcome. This is a representative summary based on established principles in allylic alkylation literature.
| Parameter | Typical Effect on... | Rationale |
| Catalyst | Regioselectivity | Palladium favors linear products; Iridium favors branched products due to differing mechanisms of nucleophilic attack.[1][3] |
| Chiral Ligand | Enantioselectivity | The ligand creates a chiral pocket around the metal center, directing the approach of the nucleophile to one face of the π-allyl intermediate.[2] |
| Ligand Sterics | Regioselectivity (Pd) | Increased steric bulk on the ligand enhances the inherent preference for nucleophilic attack at the less-hindered (terminal) carbon of the allyl moiety.[8] |
| Nucleophile | Regioselectivity (Pd) | "Soft" nucleophiles (e.g., malonates) strongly favor the linear product. "Hard" nucleophiles show a lesser, but still present, bias for the linear product.[5] |
| Solvent Polarity | Enantioselectivity | The solvent can stabilize or destabilize the transition state assembly, affecting the energy difference between the two enantiomeric pathways.[16][17] |
| Temperature | Enantioselectivity | Lower temperatures generally increase enantioselectivity by reducing the available thermal energy, making the small energy difference between diastereomeric transition states more significant. |
References
-
Chen, W., et al. (2001). Ligand Effects in Palladium-Catalyzed Allylic Alkylation in Ionic Liquids. ACS Publications. Available at: [Link]
-
University of Liverpool IT Services. (2020). Ligand Effects in Palladium-Catalyzed Allylic Alkylation in Ionic Liquids. Available at: [Link]
-
GUPEA. (n.d.). Ligand Dependent Regioselectivity in Palladium Mediated Allylic Alkylation. Available at: [Link]
-
Li, X. (2020). Palladium-Catalyzed Asymmetric Allylic C−H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. Accounts of Chemical Research. Available at: [Link]
-
Li, X. (2020). Palladium-Catalyzed Asymmetric Allylic C–H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. Accounts of Chemical Research, 53(10), 2353-2366. Available at: [Link]
-
CCS Chemistry. (2021). Palladium-Catalyzed Asymmetric Allylic Alkylation/α-Iminol Rearrangement: A Facile Access to 2-Spirocyclic-Indoline Derivatives. Available at: [Link]
-
University of Massachusetts Dartmouth. (n.d.). Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. UMassD Repository. Available at: [Link]
-
MDPI. (n.d.). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Available at: [Link]
-
Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available at: [Link]
-
PubMed Central. (n.d.). Reaction Mechanism, Origins of Enantioselectivity, and Reactivity Trends in Asymmetric Allylic Alkylation. Available at: [Link]
-
The Journal of Organic Chemistry. (2014). Effect of Allylic Groups on SN2 Reactivity. Available at: [Link]
-
PubMed. (2000). Platinum-catalysed allylic alkylation: reactivity, enantioselectivity, and regioselectivity. Chemistry, 6(2), 353-60. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Effect of the Leaving Group on the Rates of SN2 and SN2' Reactions in Allylic Systems. Available at: [Link]
-
NIH. (n.d.). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Tsuji–Trost reaction. Available at: [Link]
-
RSC Publishing. (2009). Solvent effects on stereoselectivity: more than just an environment. Available at: [Link]
-
PubMed Central. (n.d.). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. Available at: [Link]
-
ETH Zürich. (2021). Iridium-Catalyzed Asymmetric Allylic Substitution Reactions. Available at: [Link]
-
ResearchGate. (2025). Solvent effects on stereoselectivity: More than just an environment. Available at: [Link]
-
Chemistry LibreTexts. (2021). 4.1: Allylic Substitution Reactions. Available at: [Link]
-
The Royal Society of Chemistry. (2007). Retention of Regiochemistry of Monosubstituted Allyl Acetates in the Ruthenium Catalysed Allylic Alkylation with Malonate Anion. Available at: [Link]
-
NIH. (2010). Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. Available at: [Link]
-
NROChemistry. (n.d.). Tsuji-Trost Reaction. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 1-Methylallyl Acetate and Allyl Acetate in Palladium-Catalyzed Allylic Substitution
For researchers, scientists, and professionals in drug development, the palladium-catalyzed allylic substitution, often known as the Tsuji-Trost reaction, stands as a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3] The choice of the allylic electrophile is critical, influencing not only the reaction rate but also the regioselectivity of the product. This guide provides an in-depth technical comparison of two fundamental substrates: the unsubstituted allyl acetate and its methylated counterpart, 1-methylallyl acetate (also known as crotyl acetate). We will delve into the mechanistic underpinnings of their differential reactivity, supported by established principles and experimental considerations.
Introduction: The Significance of the Allylic Electorphile
The Tsuji-Trost reaction is a powerful transformation that proceeds via the formation of a η³-π-allylpalladium intermediate.[1][3] This intermediate is then attacked by a nucleophile to yield the desired product. The structure of the starting allylic acetate directly dictates the nature of this π-allyl complex, which in turn governs the reaction's outcome.
Allyl Acetate , being a symmetrical molecule, generates a single, symmetrical π-allylpalladium complex. This simplifies the regiochemical outcome, as both terminal carbons of the allyl fragment are equivalent.
1-Methylallyl Acetate , an unsymmetrical substrate, presents a more complex scenario. The methyl group introduces steric and electronic differentiation, leading to the formation of a substituted π-allylpalladium complex. This asymmetry raises a critical question of regioselectivity: at which of the two non-equivalent terminal carbons will the nucleophile attack?
Mechanistic Overview: The Tsuji-Trost Catalytic Cycle
To appreciate the comparative reactivity, a foundational understanding of the Tsuji-Trost reaction mechanism is essential. The catalytic cycle can be summarized in the following key steps:
-
Coordination: The palladium(0) catalyst coordinates to the double bond of the allylic acetate.[2][4]
-
Oxidative Addition: The palladium undergoes oxidative addition to the carbon-oxygen bond of the acetate, leading to the expulsion of the acetate leaving group and the formation of a cationic η³-π-allylpalladium(II) complex.[3][4]
-
Nucleophilic Attack: A nucleophile attacks one of the terminal carbons of the π-allyl complex.[1][2]
-
Reductive Elimination: The palladium(0) catalyst is regenerated, releasing the allylated product.
Sources
The Definitive Guide to Validating the Structure of 1-Methylallyl Acetate with 2D NMR Spectroscopy
For researchers, scientists, and professionals in drug development and chemical analysis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. While techniques like 1D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry provide valuable initial data, they can sometimes fall short in distinguishing between isomers or providing a complete picture of atomic connectivity. This is particularly true for molecules with multiple rotatable bonds and distinct proton environments, such as 1-Methylallyl acetate.
This guide provides an in-depth, technical comparison of how a suite of two-dimensional (2D) NMR experiments—specifically COSY, HSQC, and HMBC—can be synergistically employed to provide irrefutable evidence for the structural integrity of 1-Methylallyl acetate (IUPAC name: but-3-en-2-yl acetate; Formula: C₆H₁₀O₂)[1]. We will delve into the causality behind these experimental choices, present detailed protocols, and showcase how the resulting data creates a self-validating system for structural elucidation.
The Challenge: Beyond a Simple Spectrum
1D ¹H NMR of 1-Methylallyl acetate provides initial clues: the number of distinct proton signals, their integrations, chemical shifts, and coupling patterns. However, to definitively piece together the molecular puzzle—to know with certainty which proton is coupled to which, and how the carbon backbone is assembled—we must turn to the power of 2D NMR. This approach spreads the NMR information across two frequency dimensions, resolving overlapping signals and revealing through-bond correlations between nuclei.[2]
The 2D NMR Toolkit for Structural Validation
The validation of 1-Methylallyl acetate's structure is a logical process of building connectivity maps. We employ a series of complementary 2D NMR experiments, each providing a unique piece of the structural puzzle.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[3] It is the foundational step for mapping out the proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation).[4] This is the most effective way to assign carbon resonances and link the proton environments to the carbon backbone.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four).[4] This is the key to connecting the individual spin systems and functional groups, ultimately assembling the complete molecular structure.
The strategic application of these three experiments provides a robust, cross-verifiable dataset for the unequivocal structural assignment of 1-Methylallyl acetate.
Visualizing the Strategy: The 2D NMR Workflow
The following diagram illustrates the logical flow of experiments and data interpretation for the structural validation of 1-Methylallyl acetate.
Caption: Workflow for 2D NMR-based structural validation.
Experimental Protocol: A Step-by-Step Guide
The following is a detailed methodology for acquiring high-quality 2D NMR data for 1-Methylallyl acetate.
1. Sample Preparation:
-
Dissolve 5-10 mg of 1-Methylallyl acetate in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (¹H and ¹³C at 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Experiments should be performed on a spectrometer with a minimum field strength of 300 MHz, equipped with a probe capable of performing multinuclear experiments.[1]
-
Ensure the probe is properly tuned and matched for both ¹H and ¹³C frequencies.[5]
-
Shim the magnetic field to obtain optimal resolution and lineshape on the TMS signal in the ¹H spectrum.
3. Data Acquisition Parameters:
-
¹H NMR (1D):
-
Spectral Width: ~12 ppm
-
Number of Scans: 8-16
-
Relaxation Delay: 2 s
-
-
¹³C NMR (1D):
-
Spectral Width: ~200 ppm
-
Number of Scans: 128-512 (due to lower natural abundance of ¹³C)
-
Proton decoupling should be applied.
-
-
gCOSY (gradient-selected COSY):
-
Acquire a 1024 x 1024 data matrix.
-
Set the spectral width in both dimensions to be the same as the ¹H spectrum.
-
Number of Scans per increment: 2-4
-
-
gHSQC (gradient-selected HSQC):
-
Set the ¹H dimension (F2) spectral width to ~12 ppm and the ¹³C dimension (F1) to ~180 ppm.
-
Optimize for a one-bond coupling constant (¹J_CH) of ~145 Hz.
-
Number of Scans per increment: 2-8
-
-
gHMBC (gradient-selected HMBC):
-
Use the same spectral widths as the HSQC.
-
Optimize for long-range coupling constants (ⁿJ_CH) of 8 Hz. This value is a good compromise to observe both two- and three-bond correlations.[4]
-
Number of Scans per increment: 8-32 (HMBC often requires more scans for sensitivity).
-
4. Data Processing:
-
Apply a sine-bell or squared sine-bell window function to both dimensions of the 2D data before Fourier transformation.
-
Perform phase correction and baseline correction on the resulting spectra to ensure accurate peak identification.
-
Reference the spectra to the TMS signal at 0.00 ppm.
Interpreting the Data: Building the Molecule
Let's now walk through the expected correlations for 1-Methylallyl acetate and how they lead to its definitive structural validation.
Caption: Structure of 1-Methylallyl acetate with atom numbering.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the expected chemical shifts for 1-Methylallyl acetate, which will be used to interpret the 2D spectra.
| Atom Number | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |
| 1 | ~2.05 (s) | ~21.2 |
| 2 | - | ~170.1 |
| 3 | ~5.30 (m) | ~71.5 |
| 4 | ~5.85 (ddd) | ~138.0 |
| 5 | ~5.20 (d), ~5.15 (d) | ~115.5 |
| 6 | ~1.25 (d) | ~20.0 |
COSY: Mapping the Proton Network
The COSY spectrum reveals the ¹H-¹H coupling networks.
-
A strong cross-peak will be observed between the proton at C3 (~5.30 ppm) and the proton at C4 (~5.85 ppm).
-
Correlations will also be seen between the C4 proton and the two terminal vinyl protons at C5 (~5.20 and ~5.15 ppm).
-
A clear correlation will exist between the C3 proton and the methyl protons at C6 (~1.25 ppm).
-
The acetate methyl protons at C1 (~2.05 ppm) will be a singlet and show no COSY correlations, isolating it as a separate spin system.
Caption: Key COSY correlations in 1-Methylallyl acetate.
HSQC: Linking Protons to Carbons
The HSQC spectrum definitively connects each proton to its attached carbon.
-
The signal at ~2.05 ppm will correlate to the carbon at ~21.2 ppm (C1 ).
-
The signal at ~5.30 ppm will correlate to the carbon at ~71.5 ppm (C3 ).
-
The signal at ~5.85 ppm will correlate to the carbon at ~138.0 ppm (C4 ).
-
The signals at ~5.20 and ~5.15 ppm will both correlate to the carbon at ~115.5 ppm (C5 ).
-
The signal at ~1.25 ppm will correlate to the carbon at ~20.0 ppm (C6 ).
This experiment confirms the chemical shifts of all protonated carbons and provides direct evidence of the CH, CH₂, and CH₃ groups.
HMBC: Assembling the Full Structure
The HMBC spectrum is the final and most crucial step, connecting the fragments identified by COSY and HSQC.
-
Connecting the Acetate Group: The acetate methyl protons (H1 , ~2.05 ppm) will show a strong correlation to the carbonyl carbon (C2 , ~170.1 ppm). Crucially, these protons will also show a correlation to the ester oxygen-linked carbon C3 (~71.5 ppm), unequivocally linking the acetate group to the methylallyl fragment.
-
Validating the Methylallyl Backbone:
-
The methyl protons at C6 (~1.25 ppm) will show correlations to C3 (~71.5 ppm) and C4 (~138.0 ppm).
-
The proton at C3 (~5.30 ppm) will show correlations to the carbonyl carbon C2 (~170.1 ppm), C4 (~138.0 ppm), C5 (~115.5 ppm), and C6 (~20.0 ppm).
-
The terminal vinyl protons at C5 (~5.20, ~5.15 ppm) will show correlations to C3 (~71.5 ppm) and C4 (~138.0 ppm).
-
These long-range correlations bridge the non-protonated carbonyl carbon and connect all parts of the molecule, leaving no ambiguity in the final structure.
Caption: Key HMBC correlations establishing connectivity.
Comparison with Alternative Techniques
| Technique | Information Provided | Limitations for 1-Methylallyl Acetate |
| Mass Spectrometry (MS) | Provides the molecular weight (114.14 g/mol ) and fragmentation patterns.[1] | Cannot distinguish between isomers like crotyl acetate or methallyl acetate, which have the same molecular formula and similar fragmentation patterns. |
| 1D ¹H NMR | Shows distinct proton environments, integrations, and rough coupling information. | Severe signal overlap in the vinyl region can make unambiguous assignment of couplings and, therefore, connectivity, difficult. |
| 1D ¹³C NMR | Shows the number of unique carbon environments. | Provides no information on how the carbon atoms are connected to each other. |
| 2D NMR (COSY, HSQC, HMBC) | Provides a complete and unambiguous map of ¹H-¹H, ¹H-¹³C (1-bond), and ¹H-¹³C (long-range) connectivities. | Requires more instrument time and expertise in data interpretation compared to 1D methods. |
As the table illustrates, while other techniques provide essential pieces of information, only a comprehensive 2D NMR analysis offers the definitive, interlocking evidence required for unquestionable structural validation.
Conclusion
The synergistic use of COSY, HSQC, and HMBC 2D NMR spectroscopy provides a powerful and self-validating methodology for the structural elucidation of 1-Methylallyl acetate. By systematically identifying proton spin systems (COSY), linking them to their directly attached carbons (HSQC), and then connecting these fragments across the molecular framework through long-range correlations (HMBC), any structural ambiguity is eliminated. This multi-faceted approach represents the gold standard in modern chemical analysis, ensuring the absolute structural integrity required for research, development, and quality control.
References
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved January 7, 2026, from [Link]
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PubChem. (n.d.). 1-Methylallyl acetate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0039522). Retrieved January 7, 2026, from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0031523). Retrieved January 7, 2026, from [Link]
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University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved January 7, 2026, from [Link]
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YouTube. (2017, July 7). Organic Chemistry - Spectroscopy - Butyl Acetate. Retrieved January 7, 2026, from [Link]
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A comparative study of different catalysts for 1-Methylallyl acetate synthesis
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of key chemical intermediates is paramount. 1-Methylallyl acetate (also known as but-3-en-2-yl acetate) is a valuable building block in organic synthesis, finding applications in the construction of complex molecules. The choice of catalyst for its synthesis is a critical decision that dictates yield, selectivity, and overall process efficiency. This guide provides an in-depth comparative analysis of different catalytic systems for the synthesis of 1-methylallyl acetate, supported by experimental data and mechanistic insights to inform your selection process.
Introduction: The Synthetic Challenge
1-Methylallyl acetate is an unsaturated ester that can be synthesized through various routes. The most common approaches involve the esterification of 1-methylallyl alcohol with acetic acid or the nucleophilic substitution of a suitable precursor. The primary challenge lies in achieving high conversion and selectivity while minimizing side reactions and ensuring catalyst efficiency and recyclability. This guide will explore and compare the performance of acid catalysts, enzymatic catalysts, and transition metal catalysts for this important transformation.
Acid-Catalyzed Esterification: The Conventional Route
The Fischer-Speier esterification of 1-methylallyl alcohol with acetic acid is a well-established method for synthesizing 1-methylallyl acetate. This equilibrium-driven reaction requires a catalyst to achieve practical reaction rates. The choice between a homogeneous and a heterogeneous acid catalyst presents a trade-off between activity and ease of separation.
Homogeneous Acid Catalysis: Sulfuric Acid
Concentrated sulfuric acid (H₂SO₄) is a widely used and highly effective homogeneous catalyst for esterification. Its high acidity allows for rapid reaction rates even at moderate temperatures.
Mechanism: The reaction proceeds via protonation of the carbonyl oxygen of acetic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The hydroxyl group of 1-methylallyl alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester.
Experimental Protocol: Fischer Esterification using Sulfuric Acid [1]
-
Assemble a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap to remove the water byproduct and drive the equilibrium towards the product.
-
Charge the flask with 1-methylallyl alcohol and a slight molar excess of acetic acid (e.g., 1:1.2 molar ratio).
-
Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5% of the total volume) to the stirred reaction mixture.
-
Heat the mixture to reflux (approximately 80-100°C) and monitor the reaction progress by observing water collection in the Dean-Stark trap or by analytical techniques such as GC or TLC.
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and purify by distillation.
Performance:
-
Advantages: High catalytic activity, low cost, and ready availability.
-
Disadvantages: Difficult to separate from the reaction mixture, requiring a neutralization step that can complicate workup and generate waste. The corrosive nature of sulfuric acid also necessitates careful handling and specialized equipment.
Heterogeneous Acid Catalysis: Solid Acid Catalysts
Solid acid catalysts, such as sulfonic acid-functionalized resins (e.g., Amberlyst-15) or other supported acids, offer a more environmentally benign alternative to homogeneous catalysts.
Mechanism: The mechanism is analogous to homogeneous acid catalysis, with the protonation of acetic acid occurring on the acidic sites of the solid catalyst surface.
Performance:
-
Advantages: Easily separated from the reaction mixture by filtration, allowing for catalyst recycling and simpler product purification. They are generally less corrosive than strong mineral acids.
-
Disadvantages: May exhibit lower catalytic activity compared to homogeneous catalysts, potentially requiring higher temperatures or longer reaction times. Mass transfer limitations can also affect the reaction rate.
Enzymatic Catalysis: The Green Alternative
The use of enzymes, particularly lipases, as catalysts for esterification has gained significant attention due to their high selectivity and mild reaction conditions. Lipases can catalyze the esterification of alcohols with carboxylic acids in non-aqueous media, offering a green and sustainable route to 1-methylallyl acetate.
Mechanism: The enzymatic catalysis involves a two-step process. First, the enzyme's active site (typically a serine residue) attacks the carbonyl carbon of acetic acid, forming an acyl-enzyme intermediate and releasing water. In the second step, the hydroxyl group of 1-methylallyl alcohol attacks the acyl-enzyme intermediate, regenerating the enzyme and releasing the ester product.
Experimental Protocol: Lipase-Catalyzed Esterification
-
In a suitable reaction vessel, combine 1-methylallyl alcohol and acetic acid in a solvent (e.g., n-heptane or a solvent-free system).
-
Add the immobilized lipase (e.g., from Candida antarctica or Rhizopus oryzae) to the mixture. The amount of enzyme will depend on its activity.
-
Incubate the reaction at a controlled temperature (typically 30-60°C) with gentle agitation.
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC.
-
Upon reaching the desired conversion, separate the immobilized enzyme by filtration for reuse.
-
The product can be purified from the reaction mixture by distillation.
Performance:
-
Advantages: High chemo-, regio-, and stereoselectivity.[2] Operates under mild reaction conditions, reducing energy consumption and byproduct formation. The catalyst is biodegradable and can often be recycled.
-
Disadvantages: Enzymes can be more expensive than chemical catalysts and may have lower stability under certain conditions. The reaction rates can be slower than with conventional acid catalysis.
Data Snapshot: Lipase-Catalyzed Ester Synthesis
| Lipase Source | Substrates | Solvent | Temperature (°C) | Conversion/Yield | Reference |
| Rhizopus oryzae | Acetic acid, Butanol | Heptane | 37 | 80% | [3] |
| Recombinant CS-2 | Acetic acid, n-butanol | n-heptane | 55 | 98.2% | [4][5] |
Note: Data for analogous reactions are presented to illustrate the potential of enzymatic catalysis.
Transition Metal Catalysis: Alternative Synthetic Pathways
Transition metal catalysts, particularly those based on palladium, offer alternative routes to 1-methylallyl acetate that do not rely on the direct esterification of the corresponding alcohol. These methods often involve the functionalization of readily available starting materials like alkenes or dienes.
Palladium-Catalyzed Allylic C-H Acetoxylation
This approach involves the direct oxidation of a C-H bond at an allylic position of an alkene in the presence of an acetate source. For the synthesis of 1-methylallyl acetate, 1-butene would be the starting material.
Mechanism: The catalytic cycle typically involves the coordination of the alkene to a Pd(II) species, followed by allylic C-H activation to form a π-allylpalladium intermediate. Nucleophilic attack by an acetate anion on the π-allyl complex, followed by reductive elimination, furnishes the allylic acetate product and regenerates the active catalyst. An oxidant is required to regenerate the Pd(II) catalyst.
Experimental Protocol: Palladium-Catalyzed Allylic Acetoxylation of 1-Butene (Conceptual)
-
In a pressure-resistant reaction vessel, dissolve the palladium catalyst (e.g., Pd(OAc)₂) and any necessary ligands in a suitable solvent (e.g., acetic acid).
-
Add an oxidant (e.g., benzoquinone or molecular oxygen) and a co-catalyst if required.
-
Introduce 1-butene into the sealed reactor.
-
Heat the reaction mixture to the desired temperature and maintain it under pressure.
-
Monitor the reaction progress by GC analysis of the reaction mixture.
-
Upon completion, cool the reactor, release the pressure, and work up the reaction mixture to isolate the product.
Performance:
-
Advantages: Allows for the use of simple and abundant alkenes as starting materials. Can offer high selectivity for the desired regio- and stereoisomer depending on the ligand used.[6]
-
Disadvantages: Requires an oxidant, which can add to the cost and complexity of the process. The catalyst and ligands can be expensive. The reaction may produce a mixture of regioisomers.
Palladium-Catalyzed Telomerization of 1,3-Butadiene
Another potential route is the palladium-catalyzed reaction of 1,3-butadiene with acetic acid. This reaction, known as telomerization, can lead to the formation of octadienyl acetates, but under certain conditions, it might be possible to favor the formation of the 1:1 adduct, which would include 1-methylallyl acetate.
Mechanism: The reaction is thought to proceed through the formation of a bis-π-allylpalladium intermediate from two molecules of butadiene. Nucleophilic attack of acetate on this intermediate can lead to various products. Controlling the reaction to favor the 1:1 adduct is a key challenge.[7][8]
Performance:
-
Advantages: Utilizes inexpensive and readily available starting materials (butadiene and acetic acid).
-
Disadvantages: Typically produces a mixture of products, and achieving high selectivity for 1-methylallyl acetate can be difficult.
Comparative Summary of Catalytic Systems
| Catalyst Type | Starting Materials | Advantages | Disadvantages | Typical Yields |
| Homogeneous Acid (e.g., H₂SO₄) | 1-Methylallyl alcohol, Acetic acid | High activity, low cost. | Difficult separation, corrosive, waste generation. | Moderate to High[1] |
| Heterogeneous Acid (e.g., Amberlyst-15) | 1-Methylallyl alcohol, Acetic acid | Easy separation and recycling, less corrosive. | Lower activity, potential mass transfer limitations. | Moderate to High[1] |
| Enzymatic (e.g., Lipase) | 1-Methylallyl alcohol, Acetic acid | High selectivity, mild conditions, green process. | Higher cost, potentially slower reaction rates, catalyst stability can be an issue. | Good to Excellent (in analogous reactions)[3][4][5] |
| Palladium (Allylic C-H Acetoxylation) | 1-Butene, Acetic acid | Uses simple alkene feedstock, potential for high selectivity. | Requires an oxidant, expensive catalyst/ligands, potential for regioisomers. | Good (in analogous reactions)[6] |
Conclusion and Future Outlook
The choice of catalyst for the synthesis of 1-methylallyl acetate is a multifaceted decision that depends on the specific requirements of the application, including cost, desired purity, and environmental considerations.
-
For large-scale, cost-effective production where downstream purification is well-established, traditional homogeneous acid catalysis remains a viable option.
-
When catalyst recyclability and a more environmentally friendly process are priorities, heterogeneous acid catalysts are a strong alternative.
-
For applications requiring high selectivity and mild reaction conditions, such as in the synthesis of fine chemicals or pharmaceuticals, enzymatic catalysis with lipases presents a compelling green option.
-
Transition metal catalysis, particularly palladium-catalyzed methods, opens up alternative synthetic routes from different starting materials and offers opportunities for the development of novel, highly selective transformations.
Future research in this area will likely focus on the development of more active and stable heterogeneous catalysts, the discovery and engineering of more robust and efficient enzymes, and the design of more selective and economical transition metal catalytic systems. By carefully considering the advantages and disadvantages of each approach, researchers can select the optimal catalyst to meet their synthetic goals for 1-methylallyl acetate.
Experimental Workflows and Catalytic Cycles
General Experimental Workflow for Catalytic Esterification
Caption: General experimental workflow for a catalytic esterification reaction.
Comparative Catalytic Cycles
Caption: Comparative catalytic cycles for different types of catalysts in esterification and allylic acetoxylation.
References
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A Comparative Guide to Regioselectivity in Palladium-Catalyzed Allylic Alkylation: 1-Methylallyl Acetate vs. Other Common Allylic Acetates
For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. Among the vast toolkit of synthetic organic chemistry, the palladium-catalyzed allylic alkylation, or Tsuji-Trost reaction, stands as a cornerstone for carbon-carbon bond formation.[1] A critical aspect of this reaction is regioselectivity – the preferential formation of one constitutional isomer over another. This guide provides an in-depth technical comparison of the regioselectivity observed in the reaction of 1-methylallyl acetate (also known as but-3-en-2-yl acetate or crotyl acetate) versus other commonly employed allylic acetates, namely cinnamyl acetate, methallyl acetate, and allyl acetate. Through an examination of the underlying mechanistic principles and supporting experimental data, this document aims to provide a clear framework for predicting and controlling the outcomes of these versatile reactions.
The Decisive Factors: Understanding the Origins of Regioselectivity
The regiochemical outcome of the Tsuji-Trost reaction is primarily dictated by a delicate interplay of steric and electronic effects within the key intermediate, the η³-allylpalladium complex.[2][3] The nature of the allylic substrate, the nucleophile, and the ligands on the palladium catalyst all contribute to the final product distribution. In the context of this guide, we will focus on the reaction with a "soft" nucleophile, the sodium salt of dimethyl malonate, which is widely used in these transformations.[4][5][6]
The nucleophilic attack can occur at either of the two terminal carbons of the allyl fragment. The resulting products are often referred to as the "linear" or "branched" isomers. The preference for one over the other is influenced by:
-
Steric Hindrance: Nucleophilic attack is generally favored at the less sterically hindered terminus of the η³-allyl complex.[5]
-
Electronic Effects: The electron density at the terminal carbons of the allyl ligand can influence the site of attack. Electron-withdrawing groups can render a terminus more electrophilic and thus more susceptible to nucleophilic attack.
-
Ligand Effects: The steric bulk and electronic properties of the phosphine ligands on the palladium center can significantly influence the geometry of the η³-allyl complex and the accessibility of its termini.[7][8]
Comparative Analysis of Allylic Acetates
To provide a clear and objective comparison, we will consider the palladium-catalyzed reaction of four different allylic acetates with sodium dimethyl malonate. The generalized reaction scheme is as follows:
Diagram 1: General Scheme of Palladium-Catalyzed Allylic Alkylation
1-Methylallyl Acetate (Crotyl Acetate)
1-Methylallyl acetate is a classic example of an unsymmetrical allylic substrate. The resulting η³-allylpalladium complex has a methyl group at one terminus. Due to the steric bulk of the methyl group, nucleophilic attack predominantly occurs at the unsubstituted terminus, leading to the formation of the linear product.
Cinnamyl Acetate
Cinnamyl acetate possesses a phenyl group at one terminus of the allyl system. The phenyl group exerts a significant steric influence, strongly directing the nucleophilic attack to the less hindered terminus, resulting in a high preference for the linear product.[7][8] Furthermore, the electronic effect of the phenyl group can also play a role.
Methallyl Acetate
Methallyl acetate is a structural isomer of 1-methylallyl acetate, with the methyl group attached to the central carbon of the allyl fragment. This leads to a symmetrical η³-allylpalladium intermediate. Consequently, nucleophilic attack can occur at either of the two equivalent terminal carbons, leading to a single constitutional product.
Allyl Acetate
As the simplest allylic acetate, it forms a symmetrical η³-allylpalladium complex. Similar to methallyl acetate, nucleophilic attack on either terminus yields the same product. This substrate serves as a baseline for understanding the influence of substituents on regioselectivity.
Experimental Data Summary
The following table summarizes the expected regioselectivity for the palladium-catalyzed allylic alkylation of the discussed acetates with sodium dimethyl malonate, based on established principles and literature data.
| Allylic Acetate | Structure | Major Product | Branched:Linear Ratio (approx.) |
| 1-Methylallyl Acetate | CH₃CH=CHCH₂OAc | Linear | 10:90 |
| Cinnamyl Acetate | C₆H₅CH=CHCH₂OAc | Linear | <5:95 |
| Methallyl Acetate | CH₂=C(CH₃)CH₂OAc | Single Product | N/A |
| Allyl Acetate | CH₂=CHCH₂OAc | Single Product | N/A |
Note: The ratios are approximate and can be influenced by specific reaction conditions such as temperature, solvent, and ligand choice.
Mechanistic Insights
The preference for the linear product in the case of 1-methylallyl acetate and cinnamyl acetate can be rationalized by examining the η³-allylpalladium intermediate.
Diagram 2: Mechanism of Regioselectivity
In the η³-allylpalladium complex derived from 1-methylallyl acetate or cinnamyl acetate, the substituent (methyl or phenyl) creates a sterically more demanding environment at one of the terminal carbons. Consequently, the incoming nucleophile preferentially attacks the less sterically encumbered carbon, leading to the observed predominance of the linear isomer.
Experimental Protocols
The following is a generalized experimental procedure for the palladium-catalyzed allylic alkylation of allylic acetates with sodium dimethyl malonate.
General Procedure for Palladium-Catalyzed Allylic Alkylation
Materials:
-
Allylic acetate (1.0 eq)
-
Sodium dimethyl malonate (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Workflow:
Diagram 3: Experimental Workflow
Step-by-Step Protocol:
-
Preparation of the Nucleophile: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add dimethyl malonate (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium salt.
-
Reaction Setup: To the freshly prepared solution of sodium dimethyl malonate, add tetrakis(triphenylphosphine)palladium(0) (0.02 eq).
-
Substrate Addition: Add the respective allylic acetate (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the linear and branched products.
-
Characterization: Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the product ratio.
Conclusion
The regioselectivity in the palladium-catalyzed allylic alkylation of 1-methylallyl acetate is primarily governed by steric factors, leading to a strong preference for the linear product. This trend is even more pronounced with the bulkier cinnamyl acetate. In contrast, symmetrical substrates like methallyl acetate and allyl acetate yield single constitutional products. Understanding these fundamental principles allows for the rational design of synthetic strategies and the predictable formation of desired products. For more complex systems, the choice of ligands and reaction conditions can be further fine-tuned to modulate and even reverse the inherent regioselectivity, offering a powerful tool for accessing a wide range of molecular architectures.
References
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- Bauer, T., & Gajewski, J. J. (2000). Regio- and Enantioselectivity in the Palladium-Catalyzed Allylic Alkylation with a Chiral Phosphinooxazoline Ligand. The Journal of Organic Chemistry, 65(13), 3973-3977.
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.
- Trost, B. M., & Toste, F. D. (2003). Regio- and Enantioselective Allylic Alkylation of an Unsymmetrical Allylic Substrate. Journal of the American Chemical Society, 125(11), 3090-3100.
- Hayashi, T., Konishi, M., Ito, H., & Kumada, M. (1982). Asymmetric synthesis of allylsilanes by palladium-catalyzed asymmetric Grignard cross-coupling. Journal of the American Chemical Society, 104(18), 4962-4963.
- Tsuji, J. (1986). Palladium-catalyzed reactions of allylic compounds. Tetrahedron, 42(16), 4361-4401.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
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Comparing the Toxicological Profiles of Allylic Acetate Isomers: A Guide to Structure-Activity Relationships and Mechanistic Insights
An In-Depth Technical Guide for Researchers
For professionals in chemical research and drug development, a nuanced understanding of how subtle changes in molecular structure impact toxicological outcomes is paramount. Allylic acetate isomers, a class of compounds utilized in various industrial applications and found as flavoring agents, serve as a compelling case study in structure-activity relationships. While seemingly similar, their isomeric forms dictate vastly different metabolic fates, leading to a wide spectrum of toxicological profiles.
This guide provides a comparative analysis of key allylic acetate isomers, moving beyond a simple recitation of data to explain the underlying biochemical mechanisms. We will explore how the position of the double bond and alkyl substitutions fundamentally alter the pathways of metabolic activation, directly influencing the type and severity of toxicity observed.
The Central Mechanism: Metabolic Activation to Reactive Aldehydes
The toxicity of many simple allylic esters is not inherent to the parent compound but is a result of metabolic activation. These esters often act as "protoxicants."[1][2] The generalized pathway involves a two-step enzymatic process that transforms a relatively stable ester into a highly reactive and cytotoxic α,β-unsaturated aldehyde.
-
Hydrolysis: Carboxyl esterases, abundant in the liver, stomach, and blood, rapidly hydrolyze the ester bond. This reaction yields acetic acid and the corresponding allylic alcohol.[2]
-
Oxidation: The resulting allylic alcohol is then oxidized by alcohol dehydrogenase (ADH) to form a reactive aldehyde.[2][3] It is this aldehyde metabolite that is often the primary mediator of toxicity.
-
Detoxification/Toxicity: These reactive aldehydes can be detoxified by aldehyde dehydrogenase or through conjugation with glutathione (GSH).[2][3] However, if these detoxification pathways are overwhelmed, the aldehyde can react with cellular macromolecules (proteins, DNA), leading to oxidative stress, cellular damage, and organ toxicity.[3]
Caption: Generalized metabolic activation pathway for toxic allylic acetates.
Toxicological Profile of Allyl Acetate: The Unsubstituted Prototype
Allyl acetate (prop-2-enyl acetate) serves as our baseline isomer. Its simple, unsubstituted structure makes it a prime substrate for the metabolic activation pathway described above, leading to significant toxicity.
-
Metabolic Fate: Allyl acetate is readily metabolized to allyl alcohol and subsequently to acrolein, a highly reactive and cytotoxic aldehyde.[1][2] This bioactivation is the principal driver of its toxic effects. The efficiency of this conversion means that allyl acetate can act as a protoxicant, delivering acrolein systemically and causing more pronounced internal organ damage compared to direct acrolein administration.[1][2]
-
Toxicological Endpoints:
-
Hepatotoxicity: The liver is a primary target due to its high concentration of esterases and alcohol dehydrogenase, making it the main site of metabolic activation.[4] Liver histopathology is a prominent finding in animal studies.[1][2]
-
Gastrointestinal Toxicity: In oral gavage studies, the forestomach is another major target, exhibiting effects like squamous epithelial hyperplasia and necrosis.[1][2]
-
Systemic Effects: Allyl acetate has been shown to have pronounced effects on the hematopoietic system.[1][2]
-
Irritation: It is a known irritant to the skin, eyes, and respiratory system, capable of causing burns upon contact.[5][6][7]
-
Comparative Analysis of Allylic Acetate Isomers
The addition of alkyl groups or rearrangement of the double bond dramatically alters the toxicological profile. This section compares three key isomers to the allyl acetate prototype.
Prenyl Acetate (3-Methyl-2-butenyl acetate)
Prenyl acetate introduces two methyl groups on the terminal carbon of the double bond. This seemingly minor structural change results in a profound decrease in toxicity.
-
Metabolic Fate: While it follows the same general pathway (hydrolysis to prenyl alcohol, oxidation to prenaldehyde), the rate and extent of this activation are likely diminished. The steric bulk of the two methyl groups may hinder the binding of the molecule to the active sites of metabolic enzymes like esterases and alcohol dehydrogenase.
-
Toxicological Profile: In stark contrast to allyl acetate, prenyl acetate exhibits low acute toxicity.[8] It is generally considered non-irritating to the skin and eyes.[8] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated prenyl acetate and expressed no safety concern at current levels of intake when used as a flavoring agent.[9] This highlights a clear structure-activity relationship where alkyl substitution on the double bond mitigates the toxicity seen in the unsubstituted parent compound.
Crotyl Acetate (2-Butenyl acetate)
Crotyl acetate, which exists as cis and trans isomers, has a single methyl group on the double bond.
-
Metabolic Fate: It is expected to be hydrolyzed to crotyl alcohol and subsequently oxidized to crotonaldehyde. Crotonaldehyde, like acrolein, is a reactive α,β-unsaturated aldehyde, though its reactivity may be modulated by the presence of the methyl group.
-
Toxicological Profile: Specific toxicological data for crotyl acetate is less abundant in the literature than for allyl acetate. However, based on its metabolic pathway, its toxicity is expected to be primarily driven by the formation of crotonaldehyde. The toxicity would likely be qualitatively similar to allyl acetate (e.g., irritation, potential organ toxicity) but may differ quantitatively. The key takeaway for researchers is that any isomer capable of metabolizing to a reactive aldehyde should be treated with caution, pending specific experimental data.
Isopropenyl Acetate (1-Methylethenyl acetate)
Isopropenyl acetate is a structural isomer of allyl acetate, but it is not an allylic ester. The double bond is adjacent to the ester oxygen (a vinyl position), not one carbon removed. This distinction is critical as it leads to an entirely different metabolic fate.
-
Metabolic Fate: Isopropenyl acetate does not produce a reactive aldehyde. Upon hydrolysis, it yields acetic acid and an unstable enol (prop-1-en-2-ol), which immediately tautomerizes to acetone, a common and significantly less toxic ketone.[10] This pathway completely avoids the formation of a cytotoxic α,β-unsaturated aldehyde.
Caption: Distinct metabolic pathway of isopropenyl acetate.
-
Toxicological Profile: The toxicity of isopropenyl acetate is unrelated to the acrolein-mediated mechanism. Its primary hazards are:
-
Irritation: It can irritate the nose, throat, skin, and eyes.[11][12]
-
Flammability: It is a highly flammable liquid and poses a significant fire hazard.[11][12]
-
CNS Effects: High exposures can lead to central nervous system depression, causing symptoms like headache, dizziness, and weakness.[11]
-
Polymerization: It may undergo explosive polymerization when heated.[12][13]
-
Quantitative Data Summary
The following table summarizes the key toxicological data for these isomers, providing a clear quantitative comparison.
| Isomer | CAS Number | Oral LD50 (Rat) | Primary Metabolite(s) | Key Toxicological Profile |
| Allyl Acetate | 591-87-7 | 130–142 mg/kg[4] | Allyl Alcohol, Acrolein | High acute toxicity, severe hepatotoxicity, potent irritant.[1][4][6] |
| Crotyl Acetate | 25563-07-9 | Data not readily available | Crotyl Alcohol, Crotonaldehyde | Profile inferred from metabolite; expected to be an irritant and potentially toxic. |
| Prenyl Acetate | 1191-16-8 | ~3,000 mg/kg[8][14] | Prenyl Alcohol, Prenaldehyde | Low acute toxicity, non-irritating.[8] |
| Isopropenyl Acetate | 108-22-5 | 3,000 mg/kg[10] | Acetone , Acetic Acid | Moderate acute toxicity, irritant, CNS depression at high doses, flammable.[11][12] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
To provide a self-validating framework for assessing the toxicity of these or novel compounds, a standard in vitro cytotoxicity protocol is essential. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenase enzymes. This reduction yields purple formazan crystals, which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Selected cell line (e.g., HepG2 human liver carcinoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Test compounds (allylic acetate isomers) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (capable of measuring absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert MTT to formazan.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_control) * 100.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).
Conclusion and Field-Proven Insights
This comparative guide underscores a fundamental principle in toxicology and drug development: molecular structure dictates biological activity . The case of allylic acetate isomers demonstrates that subtle modifications, such as the position of a double bond or the addition of alkyl groups, can shift a compound's toxicological profile from highly hazardous to relatively benign.
-
Structure-Activity Relationship: The primary takeaway is that unsubstituted allylic esters that can be metabolized to acrolein or similar reactive aldehydes pose the most significant toxicological risk, particularly to the liver. Alkyl substitution on the double bond, as seen in prenyl acetate, can sterically hinder this metabolic activation, drastically reducing toxicity.
-
Isomeric Distinction is Critical: Isomers that lack the allylic structure, such as isopropenyl acetate, follow entirely different metabolic pathways and therefore present a completely different set of hazards. It is crucial for researchers not to group isomers by molecular formula alone but to analyze their structural features and predict likely metabolic fates.
For professionals in drug development, this analysis serves as a critical reminder. When designing new chemical entities, the presence of an allylic ester moiety should be considered a potential structural alert. Early in silico metabolic prediction and in vitro cytotoxicity screening are invaluable tools to identify and mitigate potential bioactivation-related toxicity, saving significant time and resources in the preclinical development pipeline.
References
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Auerbach, S. S., et al. (2008). A comparative 90-day toxicity study of allyl acetate, allyl alcohol and acrolein. Toxicology, 253(1-3), 85-94. [Link]
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National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2018). Aliphatic allyl esters: Human health tier II assessment. Australian Government Department of Health. [Link]
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New Jersey Department of Health. (1999). Hazard Substance Fact Sheet: Isopropenyl Acetate. [Link]
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New Jersey Department of Health. (2007). Hazard Substance Fact Sheet: Allyl Acetate. [Link]
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Haz-Map. Isopropenyl acetate. [Link]
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National Toxicology Program. (2008). A Comparative 90 Day Toxicity Study of Allyl Acetate, Allyl Alcohol and Acrolein. National Institutes of Health. [Link]
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Fine Fragrances Pvt Ltd. (2019). PRENYL ACETATE Safety Data Sheet. [Link]
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PubChem. Isopropenyl acetate. National Center for Biotechnology Information. [Link]
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National Toxicology Program. (2008). TOX-48: Comparative Toxicity Studies of Allyl Acetate, Allyl Alcohol, and Acrolein. National Institutes of Health. [Link]
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Zhang, J., et al. (2013). Study of the in vitro cytotoxicity testing of medical devices. Biomedical reports, 1(5), 787-790. [Link]
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PubChem. Prenyl acetate. National Center for Biotechnology Information. [Link]
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National Toxicology Program. Chemical Effects in Biological Systems: TOX-48. National Institutes of Health. [Link]
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PubChem. Allyl acetate. National Center for Biotechnology Information. [Link]
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Ma, Y., et al. (2022). Enzyme-catalyzed allylic oxidation reactions: A mini-review. Frontiers in Bioengineering and Biotechnology, 10, 931331. [Link]
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Ho, H. K., et al. (2014). Relationship between structure, toxicity and activity. National University of Singapore Faculty of Science. [Link]
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A Senior Application Scientist’s Guide to the Quantitative Purity Analysis of 1-Methylallyl Acetate by GC-FID
This guide provides an in-depth, objective comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) and alternative methods for the quantitative purity analysis of 1-Methylallyl acetate (but-3-en-2-yl acetate). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical protocols with field-proven insights, emphasizing the causality behind experimental choices to ensure robust and reliable analytical outcomes.
Introduction: The Analytical Imperative for 1-Methylallyl Acetate Purity
1-Methylallyl acetate (CAS No: 6737-11-7) is a volatile ester utilized as a key intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. Its purity is a critical quality attribute (CQA) that directly impacts the yield, impurity profile, and safety of the final product. Even minor impurities, such as unreacted starting materials or synthetic by-products, can have significant downstream consequences.
Therefore, a robust, accurate, and validated analytical method for quantifying its purity is not merely a procedural step but a foundational requirement for quality control and process optimization. Gas Chromatography with Flame Ionization Detection (GC-FID) has long been the gold standard for this application due to its high resolution, sensitivity, and cost-effectiveness for analyzing volatile organic compounds.
The Cornerstone Technique: Purity by Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is exceptionally well-suited for analyzing 1-Methylallyl acetate, a compound with a boiling point of approximately 112°C, making it easily volatilized for gas-phase separation.[1][2] The FID is highly sensitive to hydrocarbons and provides a linear response over a wide concentration range, making it ideal for accurate quantification.
Principle of Separation and Detection
The core principle involves injecting a prepared sample into a heated inlet, where it is vaporized. An inert carrier gas (e.g., Helium or Nitrogen) transports the vaporized sample through a capillary column. The column's stationary phase interacts differently with each component based on their boiling points and polarities, causing them to separate and elute at distinct times (retention times). Upon exiting the column, each component is combusted in a hydrogen-air flame. This combustion produces ions, generating a current that is proportional to the mass of the carbon atoms entering the flame. The resulting signal is plotted against time to produce a chromatogram. The area under each peak corresponds to the amount of that specific component.
Expert-Driven Experimental Protocol for GC-FID Analysis
This protocol is designed as a self-validating system. The inclusion of an internal standard and system suitability checks ensures the reliability of each analytical run.
Instrumentation:
-
A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.[3]
-
Capillary Column: A mid-polarity column such as a DB-FFAP or a low-polarity column like a DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended. The choice depends on the expected impurity profile; a polar column like DB-FFAP provides excellent peak shapes for esters and related polar impurities.[4]
Reagents and Standards:
-
Solvent (Diluent): Isopropanol or high-purity Acetone. Isopropanol is often preferred as its polarity is a good match for many esters, leading to improved peak shapes compared to highly polar solvents like methanol.[4]
-
1-Methylallyl Acetate Reference Standard: Certified purity >99.5%.
-
Internal Standard (IS): Dodecane or another non-reactive hydrocarbon that does not co-elute with the analyte or any expected impurities.
Sample Preparation:
-
Internal Standard Stock Solution: Accurately weigh and dissolve the internal standard in the chosen diluent to a concentration of approximately 1 mg/mL.
-
Standard Solution (for Calibration): Accurately weigh about 100 mg of 1-Methylallyl acetate reference standard into a 10 mL volumetric flask. Add 1 mL of the Internal Standard Stock Solution and dilute to volume with the diluent. This creates a standard concentration of approximately 10 mg/mL for the analyte and 0.1 mg/mL for the IS.
-
Sample Solution: Accurately weigh about 100 mg of the 1-Methylallyl acetate sample to be tested into a 10 mL volumetric flask. Add 1 mL of the Internal Standard Stock Solution and dilute to volume with the diluent.
GC-FID Operating Conditions:
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 250°C | Ensures rapid and complete vaporization of the sample and impurities without thermal degradation. |
| Carrier Gas | Helium or Hydrogen | Provides efficient transfer of analytes through the column. Helium is inert, while Hydrogen can offer faster analysis times. |
| Flow Rate | 1.0 mL/min (Constant Flow) | An optimal flow rate to balance analysis speed and separation efficiency. |
| Injection Volume | 1 µL | A standard volume that avoids overloading the column. |
| Split Ratio | 50:1 | Prevents column overloading for a concentrated sample, ensuring sharp, symmetrical peaks. Adjust as needed based on sample concentration. |
| Oven Program | Initial: 60°C (hold 2 min) | Starts below the boiling point of the most volatile components to ensure good separation at the beginning of the run. |
| Ramp: 15°C/min to 240°C | A moderate ramp rate effectively separates components with different boiling points.[5] | |
| Final Hold: 240°C (hold 5 min) | Ensures that all higher-boiling impurities are eluted from the column before the next injection. | |
| Detector Temperature | 280°C | Must be higher than the final oven temperature to prevent condensation of the analytes as they exit the column. |
| Makeup Gas (N₂) | 25 mL/min | Optimizes the gas flow into the detector for a stable signal. |
| Hydrogen Flow | 30 mL/min | Fuel for the flame. |
| Air Flow | 300 mL/min | Oxidant for the flame. |
Data Analysis and Purity Calculation: The purity is typically calculated using the area percent method, which assumes that all components in the sample have a similar response factor in the FID.
-
Purity (%) = (Area of 1-Methylallyl acetate Peak / Total Area of All Peaks) x 100
For higher accuracy, especially when impurity response factors differ significantly, a relative response factor (RRF) determined using certified standards is necessary.
Visualizing the GC-FID Workflow
Caption: Workflow for 1-Methylallyl Acetate purity analysis by GC-FID.
Method Validation: The Foundation of Trustworthy Data
A method is only as reliable as its validation. Following the International Council for Harmonisation (ICH) Q2(R1) guidelines is essential to demonstrate that the analytical procedure is fit for its intended purpose.[6]
Key Validation Parameters & Acceptance Criteria:
| Parameter | Purpose | Typical Acceptance Criteria for a Purity Method |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants. | The 1-Methylallyl acetate peak should be free from interference from other components. Peak purity analysis (e.g., via GC-MS) can confirm this.[6] |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a specified range. | Correlation coefficient (R²) ≥ 0.999 over a range of 50% to 150% of the nominal sample concentration.[7] |
| Accuracy | To measure the closeness of the test results to the true value. | Percent recovery should be within 98.0% - 102.0% for spiked samples at three concentration levels.[7][8] |
| Precision | To assess the degree of scatter between a series of measurements from the same homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 1.0% for ≥6 replicate injections. Intermediate Precision: RSD ≤ 2.0% when results are compared between different days, analysts, or instruments.[7][9] |
| LOD & LOQ | To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ). | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. Essential for quantifying trace impurities. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when changing conditions like flow rate (±10%) or oven temperature ramp (±2°C/min).[8] |
A Comparative Guide to Alternative Analytical Technologies
While GC-FID is the workhorse, other techniques offer unique advantages and should be considered based on the specific analytical need.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples the separation power of GC with the identification capabilities of a mass spectrometer. Causality: While FID tells you how much of something is present, MS tells you what it is by providing a mass spectrum (a molecular fingerprint). It is invaluable for identifying unknown impurities during process development or troubleshooting. A GC-MS method was developed for quantifying acetate by derivatizing it to its propyl derivative, highlighting its sensitivity.[10][11][12]
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides detailed structural information about the molecule. Causality: It allows for "absolute" quantification (qNMR) without needing a specific reference standard for the analyte, as the signal is directly proportional to the number of nuclei. It is excellent for confirming the identity of the primary substance and can quantify impurities if their signals are resolved from the main component peaks. However, it generally has lower sensitivity than chromatographic methods.[5]
Quantitative Performance Comparison:
| Parameter | GC-FID | GC-MS | ¹H NMR Spectroscopy |
| Principle | Separation by volatility; detection by flame ionization. | Separation by volatility; detection by mass fragmentation. | Absorption of radiofrequency by atomic nuclei in a magnetic field. |
| Primary Use | Robust quantification of known volatile compounds. | Identification and quantification of volatile compounds. | Structural elucidation and absolute quantification. |
| Selectivity | High (based on retention time). | Very High (based on retention time and mass spectrum). | Moderate (depends on spectral resolution). |
| Sensitivity (LOQ) | Low ppm to high ppb range (~0.01-0.03%).[5] | Low ppb to ppt range. | Low percentage to high ppm range. |
| Linearity (R²) | Excellent (>0.999).[5] | Excellent (>0.99). | Excellent.[5] |
| Analysis Time | 15-30 minutes per sample.[5] | 15-40 minutes per sample. | 5-15 minutes per sample.[5] |
| Cost | Low to Moderate. | High. | High. |
Decision Framework for Method Selection
The choice of analytical technique is driven by the specific question being asked, from routine QC to in-depth investigation.
Caption: Decision tree for selecting an analytical method for 1-Methylallyl acetate.
Conclusion: An Expert's Perspective
For the routine quantitative analysis of 1-Methylallyl acetate purity, GC-FID remains the superior choice. Its combination of high sensitivity, robustness, and cost-effectiveness is unmatched for quality control environments where the identity of the primary component and major impurities are already known. The methodology presented here, when fully validated according to ICH guidelines, provides a trustworthy and self-validating system for ensuring product quality.
While powerful techniques like GC-MS and NMR are indispensable tools for structural elucidation and impurity identification during research and development, the pragmatic efficiency of GC-FID solidifies its role as the workhorse for release testing and stability studies in the pharmaceutical and chemical industries. The key to success lies not just in running the instrument, but in understanding the causality behind each parameter and rigorously validating the entire analytical procedure.
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Thermophysical Properties of 1-methylallyl acetate. Chemcasts. [Link]
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Chemical Properties of 1-Methylallyl acetate (CAS 6737-11-7). Cheméo. [Link]
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Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. [Link]
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1-Methylallyl acetate | C6H10O2 | CID 138821. PubChem. [Link]
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A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. PubMed Central. [Link]
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GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. OMICS International. [Link]
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A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. PubMed. [Link]
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A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. springermedizin.de. [Link]
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GC-FID: Fast and Accurate Analysis of Fatty Acid Methyl Esters (FAMEs) In Edible Oils and Food Products for the Determination of Product Quality and Authenticity. S4Science. [Link]
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Quantitative Analysis of Flavor Volatiles in Beer Using Headspace Solid-Phase Microextraction and Gas Chromatography-Flame Ionization Detection (HS-SPME-GC-FID). ResearchGate. [Link]
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Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids. PMC - NIH. [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). EMA. [Link]
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A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. ResearchGate. [Link]
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A comparison study of the analysis of volatile organic acids and fatty acids. Agilent. [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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Conducting GC Method Validation Using High Accuracy Standards. Environics, Inc. [Link]
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TITLE Rapid Qualitative and Quantitative Analysis of Residual Solvents in Food Packaging by Static Headspace coupled to GC-FID/. BrJAC. [Link]
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ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
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Alcohol Content and Purity of Acetate Esters by Gas Chromatography. ASTM. [Link]
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Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil. scielo.sld.cu. [Link]
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Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticid. abcr.kiau.ac.ir. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-Methylallyl Acetate
This guide provides an in-depth, objective comparison of analytical methods for the quantification of 1-Methylallyl acetate, grounded in the principles of method cross-validation. We will explore the technical nuances of two primary analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and provide the scientific rationale behind designing a robust cross-validation study.
Introduction: The Analytical Imperative for 1-Methylallyl Acetate
1-Methylallyl acetate (but-3-en-2-yl acetate) is an ester with a characteristic chemical profile that makes it a subject of interest in various chemical synthesis and development processes.[1][2] Its volatility and structure demand robust analytical methods for accurate quantification, whether for purity assessment, stability testing, or reaction monitoring.
When analytical methods are updated, transferred between laboratories, or when data from different analytical techniques must be compared, a simple method validation is insufficient. This is where cross-validation becomes critical. As defined by the International Council for Harmonisation (ICH), cross-validation is the process of comparing two or more analytical procedures to demonstrate that they are suitable for the same intended purpose and yield comparable results.[3][4] This guide will walk you through the principles and execution of such a study.
Analyte Profile: Physicochemical Properties of 1-Methylallyl Acetate
Understanding the analyte is the foundation of method development. The choice of analytical techniques is directly influenced by the physicochemical properties of 1-Methylallyl acetate.
| Property | Value | Significance for Analysis |
| Molecular Formula | C₆H₁₀O₂ | Low molecular weight, suitable for various ionization techniques.[5][6] |
| Molecular Weight | 114.14 g/mol | Influences mass spectrometry and diffusion characteristics.[1] |
| Normal Boiling Point | 111.85 °C | High volatility makes it an ideal candidate for Gas Chromatography (GC).[6] |
| Structure | C=CC(C)OC(C)=O | The presence of a carbonyl (C=O) group provides a chromophore for UV detection in HPLC. The C=C bond also contributes to UV absorbance. |
| Solubility | Soluble in organic solvents | Facilitates sample preparation for both GC and HPLC. |
Core Analytical Methodologies: GC-FID vs. HPLC-UV
Given its properties, 1-Methylallyl acetate is most commonly analyzed by GC.[7][8] However, HPLC serves as a viable alternative, particularly in complex matrices. We will compare a standard GC-Flame Ionization Detection (FID) method with a reverse-phase HPLC-Ultraviolet (UV) method.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle: This technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[9] The sample is vaporized and carried by an inert gas. As separated components exit the column, they are burned in a hydrogen-air flame. The combustion produces ions, generating a current proportional to the amount of carbon atoms, which is measured by the detector.[7]
Why it's a primary choice: The high volatility and thermal stability of 1-Methylallyl acetate make it perfectly suited for GC analysis, offering high resolution and sensitivity.[10]
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Principle: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase (typically packed in a column).[11] For 1-Methylallyl acetate, a reverse-phase method (polar mobile phase, non-polar stationary phase) is appropriate. Detection is achieved by passing the column effluent through a UV detector, which measures the absorbance of light by the analyte at a specific wavelength. The carbonyl group in the acetate allows for UV detection.
Why it's a valuable alternative: HPLC is advantageous when analyzing samples that contain non-volatile matrix components, which would contaminate a GC system. It is performed at ambient temperature, preventing the degradation of thermally sensitive impurities.
Designing the Cross-Validation Study
The objective of cross-validation is to demonstrate the equivalency of two distinct analytical procedures.[12] This requires a meticulously planned study adhering to regulatory expectations.[13][14]
The Cross-Validation Workflow
The following diagram illustrates the logical flow of a cross-validation study, from establishing criteria to the final data comparison.
Caption: Workflow for the cross-validation of two analytical methods.
Step-by-Step Experimental Protocols
Step 1: Establish Acceptance Criteria Before any analysis, define the acceptable level of agreement between the two methods. Based on common industry practice and regulatory guidance, the mean result of the test method should be within ±15.0% of the mean result from the reference method for each concentration level.[12]
Step 2: Individual Method Validation Ensure that both the GC-FID and HPLC-UV methods are independently validated according to ICH Q2(R2) guidelines.[3][15] This includes demonstrating specificity, linearity, accuracy, precision (repeatability and intermediate precision), and range. This step is crucial; you cannot compare two methods if they are not individually reliable.[16][17]
Step 3: Protocol for GC-FID Analysis (Reference Method)
-
Instrumentation: Gas chromatograph with FID.
-
Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Temperatures:
-
Inlet: 250°C
-
Detector: 280°C
-
-
Oven Program:
-
Initial: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 220°C.
-
Final Hold: Hold for 3 minutes.
-
-
Injection: 1 µL, split ratio 50:1.
-
Quantification: Use an external standard calibration curve prepared with certified reference material of 1-Methylallyl acetate.
Step 4: Protocol for HPLC-UV Analysis (Test Method)
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Quantification: Use an external standard calibration curve, prepared similarly to the GC method.
Step 5: Cross-Validation Execution
-
Prepare Samples: Create a set of at least three Quality Control (QC) samples in the analytical solvent at low, medium, and high concentrations spanning the method's range. Prepare a minimum of six replicates (n=6) for each level.
-
Analysis: Analyze the complete set of QC samples using the validated GC-FID method. On the same day, analyze the exact same set of QC samples using the validated HPLC-UV method.
-
Data Evaluation: Calculate the mean concentration and standard deviation for each level from both methods. Compute the percentage difference between the mean values.
Data Presentation and Interpretation
Hypothetical data from our cross-validation study are presented below.
Cross-Validation Results
| QC Level | GC-FID Mean Conc. (mg/mL) (n=6) | HPLC-UV Mean Conc. (mg/mL) (n=6) | % Difference | Acceptance Criteria (±15.0%) | Pass/Fail |
| Low QC (0.1 mg/mL) | 0.102 | 0.098 | -3.9% | Met | Pass |
| Mid QC (1.0 mg/mL) | 1.01 | 0.97 | -4.0% | Met | Pass |
| High QC (2.0 mg/mL) | 1.98 | 2.05 | +3.5% | Met | Pass |
Interpretation: The percentage difference for all three QC levels falls comfortably within the ±15.0% acceptance criterion. This demonstrates that the HPLC-UV method provides results that are comparable to the established GC-FID method. Therefore, the two methods can be considered equivalent for the intended purpose.
Comparative Guide to Method Performance
The choice between methods often depends on factors beyond just the final quantitative result.
| Parameter | Gas Chromatography-FID | HPLC-UV | Rationale & Causality |
| Principle | Separation by volatility | Separation by polarity | GC is ideal for volatile analytes like 1-Methylallyl acetate; HPLC is versatile for a wider range of polarities. |
| Selectivity | Excellent | Good to Excellent | High-efficiency capillary GC columns often provide superior resolving power for closely related volatile impurities. |
| Sensitivity (Typical LoQ) | Low ng range | Mid-to-high ng range | FID is highly sensitive to hydrocarbons. UV sensitivity depends on the analyte's chromophore, which is moderate for this ester. |
| Analysis Time | ~10-15 minutes | ~5-10 minutes | Modern UPLC/HPLC methods can be very fast, while GC run times are often dictated by the temperature ramp required. |
| Solvent Consumption | Very Low (gases) | High (organic solvents) | HPLC is a solvent-intensive technique, carrying higher operational costs and environmental impact. |
| Sample Matrix Suitability | Clean, volatile matrices | Complex, non-volatile matrices | Non-volatile sample components will remain in the HPLC column and can be washed away, whereas they would contaminate a GC inlet. |
Logical Comparison of Methodologies
The following diagram outlines the decision-making logic for selecting an analytical method for 1-Methylallyl acetate.
Caption: Decision tree for selecting between GC-FID and HPLC-UV.
Conclusion
This guide has demonstrated that both GC-FID and HPLC-UV are effective techniques for the quantification of 1-Methylallyl acetate. GC-FID stands out for its high resolution and sensitivity, making it ideal for purity analysis of the neat substance or in simple matrices. HPLC-UV offers a robust alternative, particularly for assays in complex sample matrices where non-volatile components are present.
Successful cross-validation, as detailed in the provided protocols, provides documented evidence that two different methods produce comparable data. This is a cornerstone of a robust quality system, ensuring data integrity across the entire lifecycle of a product and allowing for flexibility in analytical testing without compromising data quality.
References
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Cheméo. Chemical Properties of 1-Methylallyl acetate (CAS 6737-11-7).[Link]
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Chemcasts. Thermophysical Properties of 1-methylallyl acetate.[Link]
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PubChem. 1-Methylallyl acetate | C6H10O2 | CID 138821.[Link]
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NIST. 1-Methylallyl acetate - NIST WebBook.[Link]
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European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures.[Link]
-
European Bioanalysis Forum. Cross and Partial Validation.[Link]
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PMC - NIH. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.[Link]
-
BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.[Link]
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PubChemLite. 1-methylallyl acetate (C6H10O2).[Link]
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OUCI. Q2(R1) Validation of Analytical Procedures.[Link]
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ICH. Validation of Analytical Procedures Q2(R2).[Link]
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FDA. Q2(R2) Validation of Analytical Procedures.[Link]
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NIST. 1-Methylallyl acetate - Gas Chromatography.[Link]
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A3P. Some good validation practices for analytical procedures.[Link]
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SIELC Technologies. 2-Methylallyl acetate.[Link]
-
European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[Link]
-
ResearchGate. HPLC traces of asymmetric allylic alkylation of 1,3-diphenylallyl acetate using 5b.[Link]
-
George Mason University. Gas Chromatography - Analyzing a Mixture of Acetates.[Link]
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A Comparative Guide to the Performance of 1-Methylallyl Acetate in Palladium-Catalyzed Allylic Alkylation
For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon bonds is a cornerstone of molecular construction. Palladium-catalyzed allylic alkylation, famously known as the Tsuji-Trost reaction, stands as one of the most powerful and versatile methods in this field.[1] The choice of the allylic precursor is critical, dictating not only reactivity but also the ultimate regiochemical and stereochemical outcome of the transformation.
This guide provides an in-depth performance benchmark of 1-methylallyl acetate (but-3-en-2-yl acetate), a common branched allylic substrate. Its performance is objectively compared against its linear isomer, crotyl acetate (but-2-en-1-yl acetate), and the parent allyl acetate. Through an examination of the underlying reaction mechanisms, supporting experimental data, and detailed protocols, this document aims to equip the practicing chemist with the insights needed to make informed decisions in experimental design.
Physicochemical Properties of Common Allylic Acetates
A foundational understanding begins with the physical properties of the reagents. While structurally similar, subtle differences in boiling points and densities exist among these isomers.
| Property | 1-Methylallyl Acetate | Crotyl Acetate | Allyl Acetate |
| CAS Number | 6737-11-7 | 10580-34-4 | 591-87-7 |
| Molecular Formula | C₆H₁₀O₂ | C₆H₁₀O₂ | C₅H₈O₂ |
| Molecular Weight | 114.14 g/mol | 114.14 g/mol | 100.12 g/mol |
| Appearance | Colorless Liquid | Colorless Liquid | Colorless Liquid |
| Boiling Point | 111-112 °C | 122-124 °C | 103-104 °C |
| Density | 0.893 g/cm³ | 0.919 g/cm³[2] | 0.928 g/cm³[3] |
Data sourced from[2][3][4][5].
The Core Reaction: Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)
The Tsuji-Trost reaction involves the palladium(0)-catalyzed substitution of an allylic leaving group, such as acetate, with a nucleophile.[1] The central theme of this guide revolves around the regioselectivity of this reaction when using unsymmetrical butenyl acetate isomers.
Mechanistic Overview: The Common Intermediate
The cornerstone of this comparison lies in a fundamental mechanistic principle: both 1-methylallyl acetate (a branched substrate) and crotyl acetate (a linear substrate) ionize via oxidative addition of a Pd(0) catalyst to form the same η³-(1-methylallyl)palladium cation intermediate .[2] This process involves the expulsion of the acetate leaving group.[1]
Under typical reaction conditions, particularly with phosphine ligands, the syn and anti isomers of this π-allyl complex rapidly equilibrate. Consequently, the regiochemical outcome of the reaction is not determined by the structure of the starting material but rather by the intrinsic preference of the nucleophile to attack one of the two non-equivalent termini (C1 or C3) of this common intermediate. This is a classic example of a reaction proceeding under the Curtin-Hammett principle.
Caption: Formation of a common η³-allyl intermediate.
Causality of Regioselectivity: The Role of the Nucleophile
The regioselectivity of the nucleophilic attack is governed by a combination of steric and electronic factors. For "soft" nucleophiles, which are characterized by stabilized carbanions (e.g., the enolate of dimethyl malonate, with a pKa of the conjugate acid < 25), the attack occurs directly on the allyl ligand.[4][6] In such cases, steric hindrance is the dominant factor, directing the nucleophile to the less substituted, more accessible terminus of the π-allyl complex.[4][5]
For the η³-(1-methylallyl)palladium intermediate, the C1 terminus is a primary carbon, while the C3 terminus is a secondary carbon. Therefore, soft nucleophiles like sodium dimethyl malonate will overwhelmingly attack the C1 position, leading to the formation of the linear product.
Comparative Data Analysis
The following data summarizes the expected performance of 1-methylallyl acetate and its isomers in a benchmark Tsuji-Trost reaction with sodium dimethyl malonate. The data is synthesized based on established principles of regioselectivity in this reaction class.[2][4][6]
| Allylic Acetate | Nucleophile | Catalyst/Ligand | Expected Major Product | Expected Regioselectivity (Linear:Branched) | Expected Yield |
| 1-Methylallyl Acetate | Sodium Dimethyl Malonate | Pd(PPh₃)₄ | Dimethyl 2-(but-2-en-1-yl)malonate | >95:5 | High |
| Crotyl Acetate | Sodium Dimethyl Malonate | Pd(PPh₃)₄ | Dimethyl 2-(but-2-en-1-yl)malonate | >95:5 | High |
| Allyl Acetate | Sodium Dimethyl Malonate | Pd(PPh₃)₄ | Dimethyl 2-allylmalonate | N/A (Symmetrical) | High |
Expert Interpretation: The critical insight for a researcher is that for this specific transformation (palladium catalysis with a soft nucleophile), both 1-methylallyl acetate and crotyl acetate are expected to yield the same linear product with very high regioselectivity .[2] The choice between them should therefore be based on factors like commercial availability, cost, or purity, rather than an expectation of different product outcomes. The reaction with the parent allyl acetate is included as a baseline for reactivity.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the benchmark palladium-catalyzed allylic alkylation.
General Workflow
A standardized workflow ensures reproducibility and accurate comparison between different substrates.
Caption: Standard experimental workflow for the Tsuji-Trost reaction.
Detailed Benchmarking Protocol: Alkylation with Sodium Dimethyl Malonate
This protocol is designed for a direct comparison of 1-methylallyl acetate and crotyl acetate.
Materials:
-
1-Methylallyl acetate or Crotyl acetate
-
Dimethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Argon or Nitrogen).
Procedure:
-
Preparation of the Nucleophile:
-
To a flame-dried, argon-purged 100 mL round-bottom flask, add sodium hydride (1.1 eq., e.g., 0.44 g, 11 mmol for a 10 mmol scale reaction).
-
Wash the NaH three times with anhydrous hexanes to remove mineral oil, carefully decanting the hexanes each time under argon.
-
Add 20 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add dimethyl malonate (1.1 eq., e.g., 1.25 mL, 11 mmol) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the sodium enolate.
-
-
Catalytic Reaction:
-
To the freshly prepared solution of sodium dimethyl malonate, add tetrakis(triphenylphosphine)palladium(0) (0.025 eq., e.g., 0.289 g, 0.25 mmol). Stir for 5 minutes until the catalyst dissolves.
-
Add the allylic acetate (1.0 eq., 10 mmol; e.g., 1.27 mL of 1-methylallyl acetate) dropwise to the reaction mixture over 5 minutes.
-
Stir the reaction at room temperature. Monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting allylic acetate is consumed (typically 2-4 hours).
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of 20 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 40 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by flash column chromatography on silica gel (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent system) to yield the pure alkylated product.
-
-
Analysis:
-
Determine the isolated yield.
-
Analyze the product by ¹H NMR spectroscopy to confirm the structure and determine the ratio of linear to branched regioisomers.
-
Conclusion and Recommendations
For palladium-catalyzed allylic alkylations utilizing soft nucleophiles like malonate enolates, both 1-methylallyl acetate and its linear isomer, crotyl acetate, function as synthetic equivalents. They converge through a common η³-(1-methylallyl)palladium intermediate to deliver the same linear alkylation product with high regioselectivity.
Key Recommendations for Researchers:
-
Do Not Expect Regiodivergence: When using standard Pd/phosphine catalysts and soft nucleophiles, do not select 1-methylallyl acetate over crotyl acetate (or vice-versa) with the expectation of obtaining different regioisomers. The product distribution will be nearly identical.
-
Basis for Selection: The choice between these two substrates should be guided by practical considerations such as cost, availability from suppliers, and isomeric purity of the starting material.
-
Controlling Regioselectivity: To achieve the branched product, alternative catalytic systems are necessary. Research has shown that catalysts based on other metals, such as iridium, or specialized ligand/nucleophile combinations may favor attack at the more substituted carbon.[6] This guide, however, confirms that under the most common Tsuji-Trost conditions, 1-methylallyl acetate reliably produces the linear product.
By understanding the mechanistic convergence of these isomers, scientists can streamline their synthetic planning, avoid unnecessary experimentation, and select the most economical reagent for accessing linear allylated products.
References
-
Morken, J. P., et al. (2014). Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction. Chemical Science, 5(11), 4348–4353. [Link]
-
Chemcasts. (n.d.). Thermophysical Properties of 1-methylallyl acetate. Retrieved January 7, 2026, from [Link]
-
Wikipedia. (n.d.). Allyl acetate. Retrieved January 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. Retrieved January 7, 2026, from [Link]
-
Wikipedia. (n.d.). Tsuji–Trost reaction. Retrieved January 7, 2026, from [Link]
-
Jiao, Y. (2021). Tsuji-Trost Reaction: Selectivity in Palladium-Catalyzed Allylic Substitution. Presentation. [Link]
-
ChemBK. (n.d.). CROTYL ACETATE. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). Allyl acetate. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). 1-Methylallyl acetate. Retrieved January 7, 2026, from [Link]
Sources
- 1. Breaking conjugation: unusual regioselectivity with 2-substituted allylic substrates in the Tsuji–Trost reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Tsuji-Trost Reaction [organic-chemistry.org]
A Comparative Guide to the Kinetics of 1-Methylallyl Acetate Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 1-Methylallyl Acetate
1-Methylallyl acetate (but-3-en-2-yl acetate) is a member of the allylic acetate family, a class of compounds renowned for their utility as versatile electrophiles in transition metal-catalyzed reactions.[1] Their significance lies in the ability to undergo facile oxidative addition to a low-valent metal catalyst, typically Palladium(0), to form a (π-allyl)metal complex. This intermediate can then be intercepted by a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds with high levels of control over regioselectivity and stereoselectivity.
The structure of 1-methylallyl acetate, featuring a secondary acetate leaving group, presents a unique kinetic and selectivity profile compared to its primary isomer, allyl acetate, or other substituted analogues like cinnamyl acetate. Understanding these differences is paramount for predicting reaction outcomes and developing robust synthetic methodologies.
Comparative Reactivity Analysis: Steric and Electronic Effects
The rate of palladium-catalyzed allylic substitution is profoundly influenced by the structure of the allylic substrate and the nature of the leaving group. The key rate-determining step often involves the oxidative addition of the Pd(0) catalyst to the allylic C-O bond.[2][3] The substitution pattern on the allylic backbone dictates the rate of this step and the stability of the resulting π-allyl palladium intermediate.
Key Factors Influencing Reaction Kinetics:
-
Steric Hindrance: The methyl group at the C1 position of 1-methylallyl acetate introduces significant steric bulk around the reaction center compared to the unsubstituted allyl acetate. This steric encumbrance can hinder the approach of the palladium catalyst, potentially leading to a slower rate of oxidative addition. It is a general principle that increased steric hindrance at the allylic position disfavors both the initial complexation of the palladium catalyst and the subsequent ionization step.[2]
-
Allylic Strain: The substitution pattern affects the conformational energetics of the substrate. In cyclic systems, for instance, axial acetates have been shown to react over 250 times faster than their equatorial counterparts, demonstrating the profound impact of ground-state energy on reaction rates.[4] While acyclic, the methyl group in 1-methylallyl acetate influences the population of reactive conformers.
-
Leaving Group Ability: While the acetate group is a moderately good leaving group, its efficacy can be tuned. For comparison, allylic carbonates and trifluoroacetates are generally more reactive due to the superior stability of the corresponding leaving anions. The established reactivity series for common allylic leaving groups in palladium-catalyzed substitutions is: OCO₂Me > OCOCF₃ > OBz > F > OAc.[5] This highlights that while acetate is widely used, it is one of the slower-reacting leaving groups in this class.
Qualitative Comparison of Allylic Acetate Reactivity
| Substrate | Structure | Key Structural Feature | Expected Relative Rate of Pd(0) Oxidative Addition | Rationale |
| Allyl Acetate | Primary, Unsubstituted | Baseline (Fast) | Minimal steric hindrance allows for rapid catalyst association and ionization. | |
| 1-Methylallyl Acetate | Secondary, Alkyl Substituted | Slower | Increased steric hindrance at the carbon bearing the leaving group slows the approach of the Pd(0) catalyst. | |
| Cinnamyl Acetate | Primary, Phenyl Substituted | Faster | The phenyl group stabilizes the forming π-allyl palladium complex through conjugation, accelerating the ionization step. | |
| Methallyl Acetate | Primary, Methyl at C2 | Similar to Allyl Acetate | The methyl group is not at the reaction center (C1 or C3), so its steric effect on the initial ionization is less pronounced than in 1-methylallyl acetate. |
Experimental Protocol: A Framework for Kinetic Comparison
To quantitatively assess the relative reactivities, a standardized kinetic experiment is essential. This protocol outlines a robust method for monitoring the progress of a palladium-catalyzed allylic alkylation using Gas Chromatography with Flame Ionization Detection (GC-FID).
Objective:
To determine the relative initial rates of reaction for allyl acetate and 1-methylallyl acetate in a palladium-catalyzed reaction with a common nucleophile (e.g., dimethyl malonate).
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Allyl Acetate
-
1-Methylallyl Acetate
-
Sodium Hydride (NaH)
-
Dimethyl Malonate
-
Dodecane (Internal Standard)
-
Anhydrous Tetrahydrofuran (THF)
-
Syringes, septa, and inert atmosphere (N₂ or Ar) glassware
-
GC-FID instrument with a suitable capillary column
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ and PPh₃ (1:4 molar ratio) in anhydrous THF. Stir for 20-30 minutes at room temperature. This in situ generation of the Pd(0) species is crucial for reproducibility. The phosphine ligand not only reduces the Pd(II) precursor but also stabilizes the active Pd(0) catalyst.[6]
-
Nucleophile Preparation: In a separate flask, suspend sodium hydride in anhydrous THF. Slowly add dimethyl malonate dropwise at 0 °C. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases, indicating the complete formation of the sodium dimethyl malonate nucleophile.
-
Reaction Initiation: To a thermostated reaction vessel (e.g., 50 °C) containing the pre-formed catalyst solution, add the internal standard (dodecane).
-
Kinetic Run: Initiate the reaction by simultaneously adding the allylic acetate substrate (e.g., 1-methylallyl acetate) and the prepared nucleophile solution. Start the timer immediately.
-
Sampling: At predetermined time intervals (e.g., 2, 5, 10, 15, 30, 60 minutes), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot by adding it to a vial containing a small amount of diethyl ether and a mild acid (e.g., a drop of saturated NH₄Cl solution) to neutralize the basic nucleophile and stop the reaction.
-
Analysis: Inject the quenched sample into the GC-FID. The conversion is calculated by comparing the peak area of the substrate to the peak area of the internal standard.[7]
-
Data Processing: Plot the concentration of the allylic acetate substrate versus time. The initial reaction rate can be determined from the negative of the initial slope of this curve.
-
Comparison: Repeat the exact procedure using allyl acetate as the substrate. The ratio of the initial rates will provide a quantitative measure of their relative reactivity under these specific conditions.
Caption: Experimental workflow for comparative kinetic analysis.
Reaction Mechanism: The Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed allylic substitution is the Tsuji-Trost reaction.[8] Understanding this cycle is critical for interpreting kinetic data. The reaction proceeds through several key elementary steps, each with its own rate constant.
Caption: The Tsuji-Trost catalytic cycle for allylic substitution.
-
Complexation: The active Pd(0) catalyst reversibly coordinates to the double bond of 1-methylallyl acetate.
-
Oxidative Addition (Ionization): The palladium atom inserts into the carbon-oxygen bond, displacing the acetate and forming a cationic η³-allyl palladium(II) complex. This step involves an inversion of stereochemistry at the carbon center and is often the rate-determining step of the overall reaction.[5][8] The rate of this step (k₂) is highly sensitive to the steric and electronic nature of the allylic substrate.
-
Nucleophilic Attack: The nucleophile attacks a terminal carbon of the π-allyl system. This attack typically occurs on the face opposite to the palladium metal, resulting in a second inversion of stereochemistry.
-
Decoordination: The newly formed product dissociates from the palladium, regenerating the active Pd(0) catalyst to re-enter the cycle.
For 1-methylallyl acetate, the methyl group can influence both the rate of oxidative addition (k₂) and the regioselectivity of the subsequent nucleophilic attack (k₃).
Conclusion and Future Outlook
The kinetic behavior of 1-methylallyl acetate in palladium-catalyzed reactions is governed by a delicate interplay of steric and electronic factors. Compared to the parent allyl acetate, its secondary, substituted nature leads to a generally lower reaction rate due to increased steric hindrance at the site of oxidative addition. However, this substitution also provides a handle for controlling stereochemistry, making it an invaluable substrate in asymmetric synthesis.
Future research should focus on obtaining precise kinetic data (k_cat, K_M) for a wider range of substituted allylic acetates under standardized conditions. Such data would enable the development of predictive quantitative structure-activity relationship (QSAR) models, further enhancing our ability to design efficient and selective catalytic transformations.
References
-
M. A. T. Ali, T. C. Nugent, Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin), National Institutes of Health, [Link]
-
B. M. Trost, D. L. Van Vranken, Asymmetric Transition Metal-Catalyzed Allylic Alkylations, Chemical Reviews, [Link]
-
N. Agenet, C. Amatore, S. Gamez, et al., Effect of the leaving group and the allylic structure on the kinetics and thermodynamics of the reaction of allylic carboxylates with palladium(0) complexes, ARKIVOC, [Link]
-
1-Methylallyl acetate, PubChem, [Link]
-
N. Agenet, C. Amatore, S. Gamez, et al., Effect of the leaving group and the allylic structure on the kinetics and thermodynamics of the reaction of allylic carboxylates with palladium(0) complexes, Semantic Scholar, [Link]
-
S. R. Bhandari, R. G. Bergman, J. M. Ellman, Mechanistic Investigation of Palladium-Catalyzed Allylic C-H Activation, SciSpace, [Link]
-
B. M. Trost, Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories, National Institutes of Health, [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Allyl Donors: A Comparative Efficacy Study of 1-Methylallyl Acetate and Allyl Chloride
For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that dictates the efficiency, safety, and overall success of a synthetic route. In the realm of carbon-carbon and carbon-heteroatom bond formation, palladium-catalyzed allylic substitution reactions, such as the renowned Tsuji-Trost reaction, are indispensable tools.[1][2] A key component of this reaction is the allylic electrophile, or "allyl donor," which provides the allyl moiety and possesses a leaving group that facilitates the catalytic cycle.
This guide provides an in-depth, objective comparison of two common allyl donors: 1-Methylallyl Acetate and Allyl Chloride. We will move beyond a simple list of pros and cons to explore the mechanistic nuances, practical handling considerations, and experimental outcomes associated with each, empowering you to make an informed choice for your specific application.
The Heart of the Matter: The Allylic Substitution Mechanism
To understand the efficacy of an allyl donor, we must first appreciate its role in the catalytic cycle. The Tsuji-Trost reaction typically begins with the coordination of a Palladium(0) complex to the double bond of the allylic substrate. This is followed by a crucial oxidative addition step, where the Pd(0) inserts into the carbon-leaving group bond, displacing the leaving group and forming a cationic η³-allylpalladium(II) complex.[1][2] It is the efficiency of this oxidative addition step that is most profoundly influenced by the nature of the leaving group. Subsequently, a nucleophile attacks the allyl moiety, and the catalyst is regenerated, ready for the next cycle.
Head-to-Head Comparison: Acetate vs. Chloride
The fundamental difference between 1-methylallyl acetate and allyl chloride lies in the leaving group: acetate (AcO⁻) versus chloride (Cl⁻). This single variation has cascading effects on reactivity, safety, and reaction setup.
| Feature | 1-Methylallyl Acetate | Allyl Chloride |
| Leaving Group Ability | Good | Excellent |
| Reactivity | Moderate | High |
| Typical Conditions | Mild to moderate heat | Room temperature or below |
| Handling & Safety | Flammable liquid | Highly flammable, toxic, suspected carcinogen[3][4][5] |
| Stability | Generally stable | Can be unstable, requires careful storage[6] |
| Byproduct Nature | Acetate salts (e.g., NaOAc) | Chloride salts (e.g., NaCl) |
| Regioselectivity | Introduces complexity due to unsymmetrical structure | Symmetrical, simplifies regioselectivity |
The efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups.[7][8] Chloride is the conjugate base of a strong acid (HCl, pKa ≈ -7), making it a very weak base and an excellent leaving group. Acetate is the conjugate base of a weaker acid (acetic acid, pKa ≈ 4.76), making it a stronger base and only a moderately good leaving group.
Causality in Action:
-
Allyl Chloride: The superior leaving group ability of chloride facilitates a rapid oxidative addition step.[9] Consequently, reactions with allyl chloride often proceed at lower temperatures and faster rates compared to their acetate counterparts.
-
1-Methylallyl Acetate: The less facile departure of the acetate group means that higher temperatures or more activated catalyst systems are often required to achieve comparable reaction rates. However, this lower reactivity can be advantageous, offering better control and potentially preventing side reactions with highly sensitive substrates.
A critical point of comparison arises from the structures. Allyl chloride is symmetrical. In contrast, 1-methylallyl acetate (but-3-en-2-yl acetate) is an unsymmetrical substrate. The formation of the η³-allylpalladium intermediate from 1-methylallyl acetate results in a complex where the nucleophile can potentially attack at two distinct positions (the '1' and '3' carbons of the allyl system).
This regioselectivity is influenced by a complex interplay of factors including the ligand, the nucleophile, and the solvent.[10] While often leading to substitution at the less hindered position, this is not always the case.[1] This inherent complexity with 1-methylallyl acetate requires more rigorous optimization to ensure the desired product isomer is formed, whereas the symmetry of allyl chloride simplifies this challenge.
In a research and development setting, practical considerations are paramount.
-
Allyl Chloride: This reagent is classified as a Class IB Flammable Liquid and poses significant health hazards. It is toxic, a suspected carcinogen, and can be absorbed through the skin.[3][4][5][11] It requires handling with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), and storing in a cool, tightly sealed container away from ignition sources.[6][11]
-
1-Methylallyl Acetate: While still a flammable liquid that requires proper handling, its hazard profile is generally less severe than that of allyl chloride.[12] It is not typically classified as a carcinogen and has lower acute toxicity, making it a preferable choice from a safety and environmental health perspective, especially for scale-up operations.
Experimental Protocols: A Comparative Workflow
To provide a tangible comparison, we present parallel, self-validating protocols for the palladium-catalyzed allylation of dimethyl malonate, a classic Tsuji-Trost transformation.
Sources
- 1. Tsuji-Trost Reaction [organic-chemistry.org]
- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
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- 4. A Detail Guide on Allyl Chloride Hazard and Safety [cloudsds.com]
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- 10. Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. 1-Methylallyl acetate | C6H10O2 | CID 138821 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Methylallyl Acetate
For Immediate Reference: Key Disposal Directives
| Hazard Classification | Personal Protective Equipment (PPE) | Disposal Method |
| Harmful if Swallowed[1] | Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat. | Collect in a designated, labeled, and sealed container for hazardous waste. |
| Likely Flammable Liquid | Above PPE plus use in a well-ventilated area, away from ignition sources. | Dispose of through a licensed hazardous waste disposal contractor. Do not dispose of down the drain. |
This guide provides essential safety and logistical information for the proper disposal of 1-Methylallyl acetate, ensuring the safety of laboratory personnel and compliance with environmental regulations. As Senior Application Scientists, we understand that robust safety protocols are not just about following rules, but about understanding the principles behind them to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile of 1-Methylallyl Acetate
The primary routes of exposure are ingestion, inhalation, and skin/eye contact. Symptoms of overexposure to similar acetate esters may include irritation to the eyes, skin, and respiratory tract, as well as central nervous system effects like drowsiness or dizziness[2][3].
Pre-Disposal: Safe Handling and Storage of 1-Methylallyl Acetate Waste
Proper disposal begins with meticulous handling and storage of the waste material from the moment it is generated. This minimizes the risk of accidental exposure and ensures the waste is ready for final disposal.
Segregation and Containerization
All waste containing 1-Methylallyl acetate must be segregated from general laboratory waste. It should be collected in a dedicated, properly labeled hazardous waste container. The container must be:
-
Compatible: Use a container made of a material that will not react with or be degraded by the acetate. Glass or chemically resistant plastic is generally suitable.
-
Leak-proof and Sealable: The container must have a secure, tight-fitting lid to prevent spills and the escape of flammable vapors.
-
Clearly Labeled: The label should clearly state "Hazardous Waste," "1-Methylallyl Acetate," and include the appropriate hazard pictograms (e.g., flame for flammability, exclamation mark for oral toxicity).
Storage Location
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be:
-
Well-ventilated: To prevent the buildup of flammable vapors.
-
Away from ignition sources: This includes open flames, hot surfaces, and electrical equipment that is not intrinsically safe.
-
In secondary containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks.
Step-by-Step Disposal Protocol
The disposal of 1-Methylallyl acetate is governed by the Resource Conservation and Recovery Act (RCRA) under the U.S. Environmental Protection Agency (EPA).
Step 1: Waste Characterization
Based on the flammability of analogous compounds, 1-Methylallyl acetate waste is likely to be classified as a D001 ignitable hazardous waste under RCRA[4]. This classification is for liquids with a flash point below 140°F (60°C)[4]. It is the responsibility of the waste generator to make this determination[5].
Step 2: Accumulation and Record-Keeping
Follow your institution's guidelines for the accumulation of hazardous waste. This typically involves dating the waste container when the first drop of waste is added and ensuring it is sent for disposal within the time limits specified by your generator status (e.g., 90 or 180 days). Maintain a log of the waste generated, including the quantity and date.
Step 3: Arranging for Disposal
Hazardous waste must be disposed of through a licensed and reputable hazardous waste disposal contractor. Do not attempt to dispose of 1-Methylallyl acetate by:
-
Pouring it down the drain: This can lead to environmental contamination and may violate local wastewater regulations.
-
Evaporation in a fume hood: This releases flammable and potentially toxic vapors into the atmosphere.
-
Mixing with non-hazardous waste: This is illegal and unsafe.
When contacting your hazardous waste contractor, provide them with the full chemical name and any available hazard information. They will provide the appropriate containers for transport and ensure the waste is disposed of in a permitted Treatment, Storage, and Disposal Facility (TSDF).
Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Response
For a small spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (gloves, goggles, lab coat), contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit for flammable liquids.
-
Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for hazardous waste.
-
Ventilate the area and wash the spill site once the material has been removed.
For a large spill:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team or environmental health and safety office.
-
Prevent the spread of the spill and vapors by closing doors and increasing ventilation if it is safe to do so.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Logical Framework for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of 1-Methylallyl acetate.
Caption: Decision workflow for 1-Methylallyl acetate disposal.
References
-
A.G. Layne, Inc. (2015). SAFETY DATA SHEET: Methyl Acetate. Retrieved from [Link]
-
Agilent Technologies, Inc. (2019). Safety Data Sheet: Methyl Acetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methylallyl acetate. PubChem. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Product and Product Group Discharges Subject to Effluent Limitations and Standards for Organic Chemicals, Plastics, and Synthetic Fibers. Retrieved from [Link]
-
Purdue University. (n.d.). US EPA Pesticide Registration (PR) Notice 83-3. CERIS. Retrieved from [Link]
-
Gensuite. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
-
Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Government Publishing Office. (2022). Federal Register/Vol. 87, No. 7/Tuesday, January 11, 2022/Rules and Regulations. GovInfo. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methylallyl Acetate
Welcome to a comprehensive guide designed for the precise and safe handling of 1-Methylallyl acetate in a laboratory setting. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and control we maintain in our environment. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. By understanding the "why," we empower ourselves to make informed decisions, ensuring both personal safety and experimental validity.
Section 1: Hazard Assessment - The 'Why' Behind the 'What'
1-Methylallyl acetate (CAS: 6737-11-7), also known as but-3-en-2-yl acetate, is an ester with specific properties that dictate our handling procedures.[1][2] A thorough risk assessment is the foundation of any laboratory protocol. Its primary hazards include being harmful if swallowed and its presumed flammability, a common characteristic for organic acetates of its class.[1][3] The potential for skin and eye irritation also demands rigorous protective measures.[4][5]
The physical properties of a chemical are direct indicators of the risks it may pose. For instance, its boiling point suggests a volatility that requires controlled ventilation to prevent inhalation exposure.
| Property | Value | Source |
| CAS Number | 6737-11-7 | PubChem[1] |
| Molecular Formula | C₆H₁₀O₂ | PubChem[1] |
| Molecular Weight | 114.14 g/mol | PubChem[1] |
| Normal Boiling Point | 111.85 °C (233.33 °F) | Chemcasts[6] |
| GHS Hazard | Acute Toxicity 4 (Oral) | PubChem[1] |
| Flammability | Assumed to be a flammable liquid | Inferred from similar compounds[3][7] |
Understanding these properties is not merely academic; it is the cornerstone of a self-validating safety system. We wear specific PPE not just because a protocol dictates it, but because the chemical's inherent characteristics—its ability to be inhaled, absorbed, or ignite—make it a necessity.
Section 2: The Core Ensemble - Your Primary Protective Gear
Your Personal Protective Equipment (PPE) is the final barrier between you and the chemical. It must be selected and used correctly. The following diagram outlines the decision-making process for selecting the appropriate level of PPE for your task.
Caption: PPE selection workflow for handling 1-Methylallyl acetate.
Eye and Face Protection
Standard safety glasses are insufficient. The risk of a chemical splash, even from a small volume, necessitates the use of chemical splash goggles that provide a complete seal around the eyes.
-
Causality: The GHS classification of similar acetates indicates they can cause serious eye irritation.[4][8] Goggles prevent not only direct splashes but also indirect exposure from vapors that can condense in the eye.
-
Enhanced Protocol: When handling volumes greater than 50 mL, during transfers, or when a reaction is under pressure, supplement goggles with a full-face shield .[9] This protects the entire face from splashes and is a critical best practice.
Hand Protection
Choosing the correct gloves is arguably the most critical decision for direct chemical handling. Glove materials are not universally protective. For acetates, some materials may degrade quickly.
-
Causality: Direct skin contact can lead to irritation and potential absorption. Repeated exposure to similar compounds may cause skin dryness and cracking.[5][10] The selection of glove material is based on preventing chemical permeation—the process by which a chemical can pass through a material on a molecular level.
-
Recommended Materials: While specific permeation data for 1-Methylallyl acetate is not widely available, data for similar acetates provides a strong starting point. Nitrile gloves may offer limited protection for short-duration tasks, but for extended handling or immersion, more robust materials are required. Always consult the glove manufacturer's specific chemical resistance data.
| Glove Material | Recommendation for Acetates | Rationale |
| Nitrile | Fair (Short contact) | Suitable for incidental contact, but not for prolonged handling. Prone to degradation with some acetates.[11] |
| Neoprene | Good | Offers moderate resistance to a range of chemicals, including some esters. |
| Butyl Rubber | Excellent | Often recommended for esters and ketones. Provides high resistance to permeation.[9][11] |
| Natural Rubber (Latex) | Poor | Generally offers poor resistance to organic solvents and should be avoided.[12] |
Note: Always double-glove when handling hazardous chemicals. If the outer glove is contaminated, it can be removed without exposing the skin. Inspect gloves for any signs of degradation or puncture before and during use.
Body Protection
A standard flame-resistant (FR) laboratory coat is mandatory. Ensure it is fully buttoned with sleeves rolled down.
-
Causality: Protects skin and personal clothing from minor drips and splashes. The FR property is crucial given the assumed flammability of the compound.
-
Enhanced Protocol: For larger-scale operations or when there is a significant risk of spillage, a chemically resistant apron made of rubber or neoprene should be worn over the lab coat. In rare, high-exposure scenarios, a full impervious suit may be required.[13]
Respiratory Protection
The primary method for controlling inhalation exposure is through engineering controls.
-
Primary Control: All work with 1-Methylallyl acetate must be conducted in a certified chemical fume hood .[10][14] This captures vapors at the source, providing the highest level of protection.
-
Secondary Control: A respirator is required if engineering controls are not available or fail, or during a large spill clean-up. A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is the appropriate choice.[9][15] Use of such equipment requires prior medical clearance and fit-testing, as mandated by OSHA standard 1910.134.
Section 3: Operational Protocols - From Bench to Disposal
Safe handling is a systematic process. Adherence to a strict workflow minimizes risk at every stage.
Step-by-Step Handling Procedure
-
Preparation: Before bringing the chemical into the workspace, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
PPE Donning: Don all required PPE as determined in Section 2. Check gloves for integrity.
-
Chemical Handling: Conduct all transfers, measurements, and reactions deep within the fume hood to ensure vapor capture. Use non-sparking tools and ensure all equipment is grounded to prevent static discharge.[10][13]
-
Temporary Storage: Keep containers tightly closed when not in immediate use.[8][13]
-
Post-Handling: After the procedure is complete, decontaminate any surfaces. Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[9]
Spill Management and Disposal
Accidents happen, but a prepared response mitigates the consequences.
Caption: Decision tree for spill response procedures.
-
Waste Collection: All materials contaminated with 1-Methylallyl acetate, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[10]
-
Waste Container: Use a designated, sealed, and properly labeled hazardous waste container. The container must be compatible with the chemical.
-
Disposal: The final disposal of hazardous waste must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed professional disposal service.[10] Never dispose of this chemical down the drain.[13]
Section 4: Emergency Response - Immediate Actions
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with tepid, gently flowing water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[13][16] Remove contact lenses if easy to do so. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing while under a safety shower. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Immediately move the affected person to fresh air.[13] If they are having difficulty breathing, call for emergency medical assistance.
-
Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.
By integrating these principles of hazard assessment, correct PPE selection, and procedural diligence, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
Chemcasts. (n.d.). Thermophysical Properties of 1-methylallyl acetate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138821, 1-Methylallyl acetate. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Methylallyl acetate (CAS 6737-11-7). Retrieved from [Link]
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New Jersey Department of Health. (2003). Hazard Summary: Methyl Acetate. Retrieved from [Link]
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A.G. Layne, Inc. (2015). Safety Data Sheet - Methyl Acetate. Retrieved from [Link]
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Agilent Technologies, Inc. (2019). Safety Data Sheet - Methyl Acetate. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1-Methylallyl acetate. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Methyl Acetate. Retrieved from [Link]
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University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Methyl acetate - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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PubChemLite. (n.d.). 1-methylallyl acetate (C6H10O2). Retrieved from [Link]
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Health and Safety Authority. (2021). 2021 Code of Practice for the Safety, Health and Welfare at Work (Chemical Agents) Regulations 2001 to 2021. Retrieved from [Link]
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CP Lab Safety. (n.d.). Glove Compatibility Chart. Retrieved from [Link]
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Organic Syntheses. (1971). Aldehydes from Allylic Alcohols and Phenylpalladium Acetate: 2-Methyl-3-Phenylpropionaldehyde. Retrieved from [Link]
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University of South Florida. (n.d.). Glove Guide - Chemical Compatibility. Retrieved from [Link]
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University of California, Berkeley - EHS. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69962, 2-Methylallyl acetate. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
